6-Methoxy-2-methylbenzoxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRVVUQHPUZLSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178726 | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30178726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23999-64-6 | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23999-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023999646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23999-64-6 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142172 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 6-Methoxy-2-methylbenzoxazole | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methoxy-2-methylbenzoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-Methoxy-2-methylbenzoxazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7N89V5FVH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
6-Methoxy-2-methylbenzoxazole chemical properties and structure
An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 23999-64-6), a key heterocyclic compound. The benzoxazole scaffold is a privileged structure in medicinal chemistry, and this derivative serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] This document, intended for researchers, chemists, and drug development professionals, details the compound's physicochemical properties, spectroscopic characteristics, and established synthetic protocols. Furthermore, it explores its chemical reactivity, potential applications in drug discovery, and essential safety and handling procedures. The guide synthesizes field-proven insights with established scientific data to serve as an authoritative resource for laboratory and development settings.
Physicochemical Properties and Structure
This compound belongs to the benzoxazole class of heterocyclic aromatic compounds, characterized by a benzene ring fused to an oxazole ring.[1] The structure incorporates a methyl group at the 2-position and a methoxy group at the 6-position, which significantly influence its electronic properties and reactivity.
Chemical Identity and Structure
The fundamental structural and identifying information for this compound is summarized below.
| Identifier | Value |
| CAS Number | 23999-64-6[2] |
| Molecular Formula | C₉H₉NO₂[3][4] |
| Molecular Weight | 163.17 g/mol [3][4] |
| Canonical SMILES | Cc1nc2ccc(cc2o1)OC[3] |
| InChI | InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3[3] |
| InChIKey | IMRVVUQHPUZLSC-UHFFFAOYSA-N[3] |
Figure 1: Chemical Structure of this compound
Physical and Chemical Properties
The physical properties of this compound are crucial for its handling, purification, and use in subsequent reactions.
| Property | Value | Source(s) |
| Melting Point | 51.5-53 °C | [5] |
| 60-61 °C | [2] | |
| Boiling Point (Predicted) | 250.0 ± 13.0 °C | [5] |
| Density (Predicted) | 1.166 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 1.06 ± 0.30 | [5] |
| LogP | 1.78 | [6] |
| Appearance | Yellow oil | [7][8] |
Note: Discrepancies in reported melting points may arise from differences in sample purity or analytical methodology.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of this compound. While specific spectra for this compound are not widely published, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds.[9][10][11]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, methoxy, and aromatic protons:
-
Methyl Protons (C2-CH₃): A singlet appearing around δ 2.6 ppm.[10]
-
Methoxy Protons (C6-OCH₃): A singlet appearing around δ 3.8 ppm.
-
Aromatic Protons (Benzene Ring): Three signals in the aromatic region (δ 7.0-7.7 ppm). The proton at C7 will likely appear as a doublet, the proton at C4 as a doublet, and the proton at C5 as a doublet of doublets, reflecting their respective couplings.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display nine distinct signals corresponding to each unique carbon atom in the molecule. Predicted chemical shifts are based on the known effects of substituents on the benzoxazole core.[9]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key absorption bands are expected at:
-
~1650-1580 cm⁻¹: C=N stretching of the oxazole ring.[11][12]
-
~1250-1200 cm⁻¹ and ~1050-1020 cm⁻¹: Asymmetric and symmetric C-O-C stretching from the ether and oxazole ring.[13]
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methyl and methoxy groups.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z = 163.06, corresponding to the exact mass of C₉H₉NO₂.[4]
Synthesis and Manufacturing
The synthesis of this compound is most efficiently achieved through the cyclization of an appropriate ortho-aminophenol derivative. A well-documented method involves a microwave-assisted reaction between a substituted 2-hydroxyacetophenone and acetohydroxamic acid.[5][7][8]
Synthetic Pathway Overview
The primary synthetic route involves the reaction of 2-hydroxy-4-methoxyacetophenone (Paeonol) or a related precursor with a source of the 2-methyl group and nitrogen, followed by acid-catalyzed cyclization.[5][7]
Step-by-Step Synthetic Protocol
The following protocol is based on a reported microwave-assisted synthesis which offers high yield and short reaction times.[5][7][8]
Materials:
-
2-Hydroxyacetophenone derivative (e.g., Paeonol) (1.0 eq)
-
Acetohydroxamic acid (1.5 eq)
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (60-120 mesh)
-
Hexane
Procedure:
-
Reaction Setup: To a 10 mL microwave pressure tube, add the 2-hydroxyacetophenone derivative (e.g., 1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[7][8]
-
Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor at 80 °C (25 psi) for 8 minutes.[7][8]
-
Workup - Neutralization: After cooling, dilute the reaction mixture with ethyl acetate (3 mL). Carefully add saturated sodium bicarbonate solution dropwise until gas evolution ceases to neutralize the acid.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL).[7]
-
Washing: Combine the organic layers and wash with saturated NaCl solution.[7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[7]
-
Purification: Purify the crude residue by column chromatography on silica gel, eluting with an ethyl acetate/hexane gradient (e.g., 1:9) to afford the pure product as a yellow oil.[7][8]
Applications in Research and Drug Development
While this compound itself has limited documented biological activity, its true value lies in its role as a versatile synthetic intermediate. The benzoxazole core is a key pharmacophore found in compounds with a wide range of therapeutic properties.[1]
Role as a Synthetic Intermediate
The structure of this compound offers several sites for chemical modification, making it an ideal starting point for constructing more complex molecules. The methyl group at the 2-position can be functionalized, and the aromatic ring can undergo further substitution. This allows for the systematic development of compound libraries for screening against various biological targets.
Biological Activities of Benzoxazole Derivatives
Derivatives of the benzoxazole scaffold have demonstrated significant potential in several therapeutic areas:
-
Antimicrobial Agents: Many benzoxazole derivatives exhibit potent antibacterial and antifungal activities.[1]
-
Enzyme Inhibition: Structurally related compounds have shown inhibitory activity against enzymes like aryl hydrocarbon hydroxylase and aminopyrine N-demethylase.[] A novel derivative synthesized from 2-methylbenzoxazole demonstrated significant α-amylase inhibitory activity.[15]
-
Tyrosinase Inhibition: Certain 2-phenylbenzoxazole derivatives are being explored as potential skin-lightening agents due to their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[16]
-
CNS Activity: The structural similarity of some benzoxazoles, like 6-methoxy-2-benzoxazolinone (6-MBOA), to melatonin has led to research into their effects on the central nervous system and pineal gland function.[17]
Analytical Methodologies
To ensure the quality and purity of this compound, reliable analytical methods are required. High-Performance Liquid Chromatography (HPLC) is a suitable technique for this purpose.
HPLC Method
A reverse-phase (RP) HPLC method can be used for the analysis of this compound.[6]
-
Column: Newcrom R1 or equivalent C18 column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water with an acid modifier. Phosphoric acid is commonly used. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead.[6]
-
Detection: UV detection at an appropriate wavelength. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[6]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The information provided is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[18]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors. Avoid contact with skin and eyes.[18][19]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]
-
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[18]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[18]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention.[18]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[18]
-
Conclusion
This compound is a heterocyclic compound of significant interest due to its role as a foundational building block in medicinal chemistry. Its straightforward, high-yield synthesis and versatile chemical nature make it an invaluable precursor for the development of novel therapeutic agents across various domains, including antimicrobial and enzyme-inhibitory applications. This guide provides the essential technical information required by researchers to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
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NIST. (n.d.). 6-Methoxy-2-benzoxazolinone. In NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link][9]
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ResearchGate. (n.d.). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. Retrieved from [Link][15]
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PubMed. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Retrieved from [Link][17]
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MDPI. (2024, September 2). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link][16]
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6-Methoxy-2-methylbenzoxazole CAS number and molecular weight
An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole for Advanced Research
Authored by: Gemini, Senior Application Scientist
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, and among them, the benzoxazole scaffold is a privileged structure. Its rigid, planar system is a key feature in numerous biologically active molecules, both natural and synthetic.[1][2] This guide provides an in-depth technical overview of a specific derivative, this compound. We will delve into its fundamental chemical properties, validated synthesis protocols, analytical characterization, and explore its potential applications in the landscape of drug discovery and development. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this compound for their work.
PART 1: Core Compound Identification and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are the foundation of any rigorous scientific investigation. This compound is a distinct chemical entity with the following key identifiers and characteristics.
| Property | Value | Source(s) |
| CAS Number | 23999-64-6 | [3][4][5][6] |
| Molecular Formula | C₉H₉NO₂ | [3][4][7][8] |
| Molecular Weight | 163.17 g/mol | [4][5][7] |
| Synonyms | 6-Methoxy-2-methyl-1,3-benzoxazole | [3] |
| Melting Point | 51.5-53 °C | [4] |
| Boiling Point | 250.0 °C | [4] |
| Appearance | Yellow Oil / Low Melting Solid | [4][9][10] |
| InChI Key | IMRVVUQHPUZLSC-UHFFFAOYSA-N | [7] |
PART 2: Synthesis of this compound: A Validated Protocol
The construction of the benzoxazole ring is a cornerstone of heterocyclic synthesis. A robust and common strategy involves the condensation of an ortho-aminophenol with a carboxylic acid derivative. In this case, the logical precursors are 2-amino-5-methoxyphenol and an acetylating agent such as acetic anhydride. The following section details a reliable, two-stage synthesis pathway, beginning with the preparation of the key aminophenol intermediate.
Stage A: Synthesis of 2-Amino-5-methoxyphenol (Precursor)
The synthesis of the aminophenol precursor is critical and is efficiently achieved via the reduction of a nitrophenol. This approach ensures high regioselectivity.
Causality and Experimental Rationale: The starting material, 5-methoxy-2-nitrophenol, is chosen because the nitro group serves as a precursor to the amine, and its position ortho to the hydroxyl group is essential for the subsequent cyclization. Catalytic hydrogenation using Palladium on carbon (Pd/C) is the method of choice for nitro group reduction as it is highly efficient, clean, and typically proceeds with near-quantitative yield under mild conditions, avoiding harsh reagents that could affect other functional groups.[11][12]
Caption: Workflow for the synthesis of 2-amino-5-methoxyphenol.
Step-by-Step Protocol:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 5-methoxy-2-nitrophenol in a 1:1 mixture of ethyl acetate and ethanol.[12]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%). The flask should be purged with an inert gas like nitrogen or argon.
-
Hydrogenation: Subject the slurry to a hydrogen atmosphere (a balloon or a Parr hydrogenator can be used) and stir vigorously at room temperature.[12]
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting nitrophenol spot. Aromatic amines are typically more polar.[11]
-
Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake), purge the vessel again with an inert gas. Filter the mixture through a pad of Celite to meticulously remove the palladium catalyst.[12]
-
Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-methoxyphenol, which can be used in the next step, often without further purification.[12]
Stage B: Cyclization to form this compound
This final step involves the acid-catalyzed condensation and intramolecular cyclization of the aminophenol with acetic anhydride.
Causality and Experimental Rationale: Acetic anhydride serves a dual purpose: it acts as the source of the 2-methyl group and as a dehydrating agent. The reaction proceeds via initial N-acylation of the more nucleophilic amino group, followed by an acid-catalyzed intramolecular cyclization where the hydroxyl group attacks the newly formed amide carbonyl. Subsequent dehydration yields the stable aromatic benzoxazole ring system.[1][13] Polyphosphoric acid (PPA) or a strong acid catalyst facilitates this dehydration step.
Caption: Workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reaction Setup: Combine 2-amino-5-methoxyphenol and an excess of acetic anhydride in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add a catalytic amount of polyphosphoric acid (PPA) or another suitable acid catalyst.
-
Heating: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.
-
Quenching: After completion, cool the mixture to room temperature and carefully pour it into a beaker of ice-cold water or a saturated sodium bicarbonate solution to neutralize the acid and quench excess acetic anhydride.[9][10]
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent, such as ethyl acetate.[9][10]
-
Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtering off the drying agent, concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford pure this compound.[4][10]
PART 3: Analytical Characterization
Structural confirmation and purity assessment are non-negotiable for any compound intended for research or development. A combination of spectroscopic and chromatographic techniques is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole ring, a singlet for the methoxy group protons (O-CH₃), and a singlet for the methyl group protons at the 2-position (C-CH₃). The splitting patterns of the aromatic protons will confirm the 6-methoxy substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the methoxy carbon, the methyl carbon, and the two unique carbons of the oxazole ring (C2 and the quaternary carbon).
-
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C=N stretching (from the oxazole ring), C-O-C stretching (both ether and oxazole ring), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak (M⁺) confirming the molecular weight of 163.17.[5] The fragmentation pattern can provide further structural evidence.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for assessing the purity of this compound.[3] A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water with an acid modifier like formic or phosphoric acid.[3]
PART 4: Potential Applications in Research and Drug Development
While specific, large-scale applications of this compound are not extensively documented, the benzoxazole scaffold is of significant interest in medicinal chemistry.[1] By extension, this compound serves as a valuable intermediate and a subject for screening in various therapeutic areas.
Established Roles of the Benzoxazole Scaffold:
-
Anticancer Agents: Numerous benzoxazole derivatives have been synthesized and evaluated for their cytotoxic activity against a wide range of cancer cell lines.[1] Their mechanisms often involve the inhibition of critical enzymes or interference with cellular proliferation pathways.
-
Enzyme Inhibition: The rigid structure of the benzoxazole ring makes it an excellent scaffold for designing enzyme inhibitors. For example, related compounds have shown activity against tyrosinase, which is relevant for skin-lightening agents.[14]
-
Antioxidant and Anti-inflammatory Activity: Certain benzoxazolinone derivatives, which are structurally related, are noted for their potent antioxidant and potential anti-inflammatory properties, making them valuable in developing treatments for conditions involving oxidative stress.[15]
-
Agrochemicals: The benzoxazole core is also utilized in the development of agrochemicals, contributing to pest resistance and plant growth enhancement.[15]
Caption: Potential research applications derived from the benzoxazole core.
Given these precedents, this compound is a prime candidate for inclusion in screening libraries for drug discovery programs, particularly in oncology and inflammatory diseases. Its specific substitution pattern (6-methoxy and 2-methyl) provides a unique electronic and steric profile that can be explored for targeted biological activity.
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A Comprehensive Technical Guide to the Synthesis of 6-Methoxy-2-methylbenzoxazole
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone class of heterocyclic compounds, commanding significant attention in medicinal chemistry and materials science.[1][2][3] Their rigid, planar bicyclic structure serves as a privileged pharmacophore, present in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3][4] The inherent versatility of the benzoxazole ring allows for extensive functionalization, enabling fine-tuning of its physicochemical and pharmacological properties.
This guide provides an in-depth, mechanistically-grounded exploration of a fundamental synthesis: the preparation of 6-methoxy-2-methylbenzoxazole. We will dissect a classic and efficient two-step method starting from the appropriate substituted o-aminophenol and acetic anhydride. The narrative will move beyond a simple recitation of steps to explain the underlying chemical principles, offering field-proven insights into protocol execution, characterization, and optimization.
Reaction Overview and Mechanistic Deep Dive
The synthesis of a 2-methylbenzoxazole from an o-aminophenol derivative is archetypal, relying on two sequential transformations: N-acylation followed by an intramolecular cyclodehydration.[1][5]
Overall Reaction Scheme:
The synthesis commences with 2-amino-5-methoxyphenol, which reacts with acetic anhydride to form an N-acetylated intermediate. This intermediate is then subjected to thermal cyclization to yield the final product, this compound.
Figure 1: High-level overview of the two-step synthesis.
Step 1: N-Acylation of the Amino Group
The synthesis initiates with the nucleophilic attack of the amino group (-NH₂) of 2-amino-5-methoxyphenol on one of the carbonyl carbons of acetic anhydride.[1][5] The amine is a stronger nucleophile than the hydroxyl group, ensuring selective acylation at the nitrogen atom. This reaction is typically exothermic and proceeds readily at or near room temperature. A stable amide intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide, is formed, which often precipitates from the reaction mixture. Acetic acid is generated as a byproduct in this step.[1][5]
Step 2: Intramolecular Cyclodehydration
The second stage is the critical ring-forming step. Upon heating, the hydroxyl group (-OH) of the intermediate acts as an intramolecular nucleophile, attacking the adjacent amide carbonyl carbon.[1] This process, known as cyclization, forms a five-membered ring intermediate. Subsequent dehydration (elimination of a water molecule) from this intermediate results in the formation of the stable, aromatic benzoxazole ring system.[1] This step typically requires elevated temperatures to overcome the activation energy barrier for the cyclization and dehydration processes.
Figure 2: Detailed mechanistic pathway for the synthesis.
Quantitative Data Summary
The efficiency of the synthesis depends on careful control of stoichiometry and reaction conditions. The following table provides a summary of typical quantitative parameters.
| Parameter | Value | Rationale / Notes |
| Starting Material | 2-Amino-5-methoxyphenol | The position of the methoxy group on the aminophenol dictates the final substitution pattern on the benzoxazole. |
| Acylating Agent | Acetic Anhydride | A highly reactive and common reagent for N-acetylation. |
| Molar Ratio | ~1 : 1.1 (Aminophenol : Anhydride) | A slight excess of acetic anhydride ensures complete consumption of the limiting aminophenol reactant.[5] |
| Acylation Temperature | Room Temperature | The reaction is exothermic and proceeds efficiently without external heating.[1] |
| Acylation Time | 30 - 60 minutes | Sufficient time for the intermediate to form and precipitate.[1] |
| Cyclization Condition | Thermal (Heating) | Typically performed by heating the isolated intermediate, often via distillation. |
| Typical Yield | >70% | This classic synthesis is known for its good to excellent yields. |
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility and safety.
Materials and Equipment:
-
2-Amino-5-methoxyphenol
-
Acetic Anhydride
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
250 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Distillation apparatus
-
Separatory funnel
-
Rotary evaporator
Workflow Diagram
Figure 3: Step-by-step experimental workflow.
Step-by-Step Methodology:
Part A: Synthesis of the Intermediate - N-(2-hydroxy-4-methoxyphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask, prepare a suspension of 2-amino-5-methoxyphenol (e.g., 13.9 g, 0.1 mol) in 100 mL of deionized water.[5]
-
Addition of Acetic Anhydride: While stirring the suspension, slowly add acetic anhydride (e.g., 10.5 mL, 0.11 mol) to the flask. An increase in temperature should be observed as the reaction is exothermic.[1][5]
-
Reaction: Continue stirring the mixture vigorously at room temperature for approximately 30-60 minutes. A precipitate of the 2-acetamidophenol intermediate will form.[5]
-
Isolation of Intermediate: To ensure complete precipitation, cool the reaction mixture in an ice bath. Collect the solid product by vacuum filtration.[1][5]
-
Washing: Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and acetic acid.
-
Drying: Allow the solid to air dry completely. The crude N-(2-hydroxy-4-methoxyphenyl)acetamide can be used directly in the next step without further purification.
Part B: Cyclization to this compound
-
Reaction Setup: Place the dried intermediate from the previous step into a round-bottom flask equipped for distillation.
-
Thermal Cyclization: Heat the flask. The intermediate will melt and then undergo cyclodehydration. The product, this compound, will distill over along with water.
-
Work-up: Transfer the collected distillate to a separatory funnel. Add ethyl acetate to dissolve the organic product. Wash the organic solution with water to remove any water-soluble impurities.[1]
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to remove the ethyl acetate.[1]
-
Purification: The resulting crude oil can be further purified by vacuum distillation to obtain pure this compound.[1]
Product Characterization
Confirmation of the product's identity and purity is essential. The following techniques are standard for characterization.
-
Molecular Formula: C₉H₉NO₂[6]
-
Molecular Weight: 163.17 g/mol [6]
-
Appearance: Typically a yellow oil or low-melting solid.
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a singlet for the methyl group (C2-CH₃), a singlet for the methoxy group (-OCH₃), and distinct aromatic protons on the benzoxazole ring system.
-
¹³C NMR: The spectrum will show characteristic peaks for the methyl carbon, the methoxy carbon, the quaternary carbons of the oxazole ring, and the carbons of the benzene ring.
5.2. Infrared (IR) Spectroscopy The IR spectrum should confirm the formation of the benzoxazole ring and the absence of starting material functional groups. Key expected absorptions include:
-
Absence of broad O-H and N-H stretching bands from the intermediate.
-
Presence of C=N stretching vibration characteristic of the oxazole ring.
-
Presence of C-O-C stretching bands.
5.3. Mass Spectrometry (MS) Mass spectrometry will confirm the molecular weight of the product.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 163.[6]
Analysis of the final product can also be performed using High-Performance Liquid Chromatography (HPLC) to assess purity.[7]
Conclusion
The synthesis of this compound from 2-amino-5-methoxyphenol and acetic anhydride is a robust, high-yielding, and fundamental transformation in heterocyclic chemistry. The two-step process, involving a distinct acylation and subsequent thermal cyclodehydration, provides a reliable pathway to this important structural motif. A thorough understanding of the underlying mechanism is key to troubleshooting and adapting the protocol for the synthesis of other 2-substituted benzoxazole analogues, which remain highly valuable targets in modern drug discovery and development.[8][9]
References
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He, J. (2017). Recent Developments in the Catalytic Synthesis of 2-Substituted Benzoxazoles. Bentham Science. Available from: [Link]
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RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
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Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Center for Biotechnology Information. Available from: [Link]
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Nguyen, T. B., & Retailleau, P. (2017). Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones: A Synthesis of 2-Alkyl benzoxazoles under Mild Conditions. Organic Chemistry Portal. Available from: [Link]
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Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Semantic Scholar. Available from: [Link]
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RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Publishing. Available from: [Link]
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The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available from: [Link]
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Reddit. (2013). [University Organic Chemistry] Reaction mechanism for p-aminophenol + Acetic Anhydride ---> Acetaminophen + Acetic Acid. Reddit. Available from: [Link]
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Global Substance Registration System (GSRS). (n.d.). This compound. GSRS. Available from: [Link]
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Elsevier. (2013). Quantum mechanical and spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations of 2-(p-nitrobenzyl) benzoxazole. ScienceDirect. Available from: [Link]
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ResearchGate. (2022). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. ResearchGate. Available from: [Link]
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A Technical Guide to the Spectroscopic Characterization of 6-Methoxy-2-methylbenzoxazole
Introduction
Benzoxazole derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities.[1] The precise substitution on the benzoxazole scaffold dictates its biological function and physical properties. Therefore, unambiguous structural confirmation of these molecules is a critical prerequisite for any research or development endeavor. 6-Methoxy-2-methylbenzoxazole (CAS No. 23999-64-6) is one such derivative whose structural integrity must be rigorously verified.[2]
This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple presentation of data, this document, from the perspective of an application scientist, delves into the causal relationships between molecular structure and spectral output. It offers field-proven insights into experimental design and data interpretation, ensuring a self-validating approach to structural elucidation.
Molecular Structure and Spectroscopic Workflow
The foundational step in any analysis is understanding the target molecule's structure and establishing a logical workflow for its characterization.
Molecular Properties:
Caption: Structure and atom numbering of this compound.
A systematic spectroscopic analysis ensures all structural features are confirmed. The workflow below outlines a robust process for acquiring and integrating multi-technique data.
Caption: General workflow for spectroscopic characterization.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical Justification: NMR spectroscopy is the most powerful technique for elucidating the precise arrangement of atoms in an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern on the aromatic ring and the presence of the methyl and methoxy groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher field spectrometer.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum on the same instrument (e.g., at 75 MHz).
-
Optional: Perform 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to definitively assign proton-proton and proton-carbon correlations, respectively.
-
Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)
| Atom Position | Predicted δ (ppm) | Multiplicity | Integration | Rationale / Analog Comparison |
| -CH ₃ (at C2) | ~ 2.6 | Singlet (s) | 3H | The methyl group at C2 is adjacent to a C=N bond and typically appears as a singlet in this region.[6] |
| -OCH ₃ (at C6) | ~ 3.8 | Singlet (s) | 3H | Aromatic methoxy groups consistently show a sharp singlet between 3.8-4.0 ppm.[7] |
| H-7 | ~ 7.0 | Doublet (d) | 1H | Ortho to the electron-donating methoxy group, this proton is shielded. It is split by H-5 (meta coupling, small J). |
| H-5 | ~ 7.1 | Doublet of Doublets (dd) | 1H | This proton is ortho to the methoxy group and coupled to both H-4 (ortho coupling) and H-7 (meta coupling). |
| H-4 | ~ 7.5 | Doublet (d) | 1H | This proton is furthest from the strongly donating methoxy group and adjacent to the fused oxazole ring, resulting in a more downfield shift. It is split by H-5. |
Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)
| Atom Position | Predicted δ (ppm) | Rationale / Analog Comparison |
| C H₃ (at C2) | ~ 14 | Aliphatic methyl carbon attached to an sp² carbon. |
| OC H₃ (at C6) | ~ 56 | Typical chemical shift for an aromatic methoxy carbon.[8] |
| C-5 | ~ 96 | Highly shielded by the ortho-methoxy group's strong electron-donating effect. |
| C-7 | ~ 112 | Shielded by the para-methoxy group. |
| C-4 | ~ 118 | Less shielded aromatic carbon. |
| C-3a | ~ 142 | Quaternary carbon of the benzene ring fused to the oxazole ring. |
| C-7a | ~ 150 | Quaternary carbon adjacent to the oxazole nitrogen. |
| C-6 | ~ 158 | Aromatic carbon directly attached to the electron-donating oxygen atom, causing a significant downfield shift. |
| C-2 | ~ 164 | The C=N carbon of the oxazole ring, characteristically shifted far downfield.[9] |
Infrared (IR) Spectroscopy
Theoretical Justification: IR spectroscopy excels at identifying the functional groups within a molecule. By detecting the vibrational frequencies of specific bonds, it can rapidly confirm the presence of key structural motifs like aromatic rings, C-O ether linkages, and the C=N imine bond of the oxazole ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid this compound directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹, by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[5] A background spectrum of the clean, empty ATR crystal should be recorded first and automatically subtracted.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3100 - 3000 | C-H Stretch | Aromatic C-H | Characteristic stretching for sp² C-H bonds on the benzene ring.[10] |
| 2980 - 2850 | C-H Stretch | Aliphatic C-H | Stretching vibrations from the methyl and methoxy groups.[11] |
| ~ 1620 | C=N Stretch | Oxazole Ring | The imine bond of the heterocyclic ring is a key diagnostic peak. |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple bands are expected due to the carbon-carbon stretching within the benzene ring.[10] |
| ~ 1250 & ~1030 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric and symmetric C-O-C stretching of the methoxy group, respectively. This is a very strong and characteristic absorption.[12] |
| 900 - 690 | C-H Bend | Aromatic C-H | Out-of-plane bending vibrations that are indicative of the substitution pattern on the benzene ring. |
Mass Spectrometry (MS)
Theoretical Justification: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecular ion can be observed, confirming the elemental formula. With a higher-energy technique like Electron Ionization (EI), the molecule fragments in a predictable manner, providing a "fingerprint" that further corroborates the proposed structure.[13]
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, often with 0.1% formic acid to promote ionization.[2]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the expected molecular weight (e.g., m/z 50-300).
Predicted Mass Spectrum Data (ESI+)
| m/z | Ion | Rationale |
| 164.07 | [M+H]⁺ | The protonated molecular ion. High-resolution MS would confirm the elemental composition C₉H₁₀NO₂⁺. |
| 186.05 | [M+Na]⁺ | An adduct with sodium ions, commonly observed in ESI-MS. |
Predicted Fragmentation Pathway (EI-MS)
In Electron Ionization (EI-MS), the molecular ion [M]⁺• at m/z = 163 would be observed. The subsequent fragmentation provides valuable structural clues.
Caption: Plausible EI-MS fragmentation pathway for this compound.
Interpretation of Fragmentation:
-
Molecular Ion (m/z 163): The primary peak corresponding to the intact molecule confirms the molecular weight.[3]
-
Loss of Methyl Radical (m/z 148): A common initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from either the C2-methyl or the O-methyl position, leading to a stable cation.[14]
-
Loss of Carbon Monoxide (m/z 135): The loss of a neutral CO molecule (28 Da) is another characteristic fragmentation pathway for aromatic ethers and heterocyclic systems.
Conclusion
The structural elucidation of this compound is achieved through a synergistic application of NMR, IR, and Mass Spectrometry. NMR spectroscopy maps the carbon-hydrogen framework, confirming the 2,6-substitution pattern. IR spectroscopy provides unequivocal evidence for the key functional groups, including the aromatic ether and the benzoxazole core. Finally, mass spectrometry validates the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. This integrated spectroscopic approach provides a self-validating system, ensuring the identity and purity of the compound for researchers and drug development professionals.
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Guo, B., et al. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives. The Royal Society of Chemistry. [Link]
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Pelozo, M. F., et al. (2021). Supplementary Information File: Synthesis of New Hybrid Derivatives from Metronidazole and Eugenol Analogues as Trypanocidal Agents. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434. [Link]
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Physical and chemical characteristics of 6-Methoxy-2-methylbenzoxazole
An In-depth Technical Guide to 6-Methoxy-2-methylbenzoxazole
Introduction
This compound (CAS No: 23999-64-6) is a heterocyclic aromatic organic compound belonging to the benzoxazole family. Benzoxazoles are bicyclic systems composed of a benzene ring fused to an oxazole ring. This structural motif is a cornerstone in medicinal chemistry and materials science, appearing in a wide array of pharmacologically active agents and functional materials. The specific substitution of a methoxy group at the 6-position and a methyl group at the 2-position imparts distinct physicochemical properties that influence its reactivity, solubility, and biological interactions. This guide provides a comprehensive overview of its core physical and chemical characteristics, synthesis protocols, and handling guidelines, designed for researchers, chemists, and drug development professionals.
Nomenclature and Molecular Structure
Correctly identifying a compound is the foundational step in any scientific investigation. The following section details the nomenclature and structural identifiers for this compound.
-
Systematic IUPAC Name : 6-methoxy-2-methyl-1,3-benzoxazole
-
Common Synonyms : Benzoxazole, 6-methoxy-2-methyl-
-
CAS Number : 23999-64-6[1]
Structural Representation
The molecule's architecture is key to understanding its properties. The fused ring system creates a rigid, planar structure, while the methyl and methoxy groups introduce specific electronic and steric features.
Caption: Chemical structure of this compound.
Computational Chemistry Identifiers
-
SMILES : Cc1nc2ccc(cc2o1)OC[2]
-
InChI : InChI=1S/C9H9NO2/c1-6-10-8-4-3-7(11-2)5-9(8)12-6/h3-5H,1-2H3[2]
Physical and Chemical Properties
The physical state and solubility of a compound dictate its handling, formulation, and application. The key properties are summarized below.
| Property | Value | Source(s) |
| Appearance | Yellow Oil or Solid | [3][4] |
| Melting Point | 51.5-53 °C | [1] |
| Boiling Point | 250.0 °C | [1] |
| Solubility | Insoluble in water. Soluble in organic solvents like ethyl acetate and hexane. | [3][5] |
| Storage Temperature | Room Temperature. Keep container tightly closed in a dry, cool, and well-ventilated place. | [4][6] |
Spectral Characteristics: A Guide to Identification
Spectroscopic analysis is essential for structure verification and quality control. Below is a guide to the expected spectral data for this compound, based on its functional groups and known data from similar compounds.[7][8]
¹H NMR (Proton Nuclear Magnetic Resonance)
The ¹H NMR spectrum provides a map of the proton environments in the molecule.
-
Aromatic Protons (Ar-H) : Expected in the range of δ 7.0-7.8 ppm. The three protons on the benzene ring will appear as a set of multiplets (doublets and doublet of doublets), with coupling constants characteristic of ortho and meta relationships.
-
Methoxy Protons (-OCH₃) : A sharp singlet is expected around δ 3.8-4.0 ppm, corresponding to the three equivalent protons of the methoxy group.
-
Methyl Protons (-CH₃) : A sharp singlet is expected around δ 2.5-2.7 ppm, corresponding to the three equivalent protons of the methyl group attached to the oxazole ring.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
This technique maps the carbon skeleton of the molecule.
-
Aromatic Carbons : Multiple signals are expected in the δ 110-160 ppm region. The carbon bearing the methoxy group will be significantly shifted downfield.
-
Oxazole Ring Carbons : The C=N carbon (C2) will be highly deshielded, appearing far downfield (typically >160 ppm). The C-O carbon (C7a) will also be in the aromatic region.
-
Methoxy Carbon (-OCH₃) : A signal is expected around δ 55-60 ppm.
-
Methyl Carbon (-CH₃) : A signal is expected in the upfield region, typically around δ 14-20 ppm.
FT-IR (Fourier-Transform Infrared Spectroscopy)
IR spectroscopy identifies the functional groups based on their vibrational frequencies.
-
C=N Stretch : A characteristic absorption band is expected around 1650-1590 cm⁻¹.
-
C-O-C Stretch (Aromatic Ether) : Strong, characteristic bands are expected in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
-
C-H Stretch (Aromatic & Aliphatic) : Signals will appear just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic (methyl/methoxy) C-H.
-
C=C Stretch (Aromatic) : Medium to weak absorptions in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to its molecular weight (163.17).[2]
Synthesis Protocol: Microwave-Assisted Method
The synthesis of benzoxazoles often involves the condensation of an o-aminophenol with a carboxylic acid or its derivative. A modern, efficient method utilizes microwave irradiation to accelerate the reaction.[1][3][4]
Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology
This protocol is adapted from established procedures for the preparation of benzoxazoles.[1][3][4]
-
Reagent Preparation : In a 10 mL microwave pressure tube, combine 2-hydroxyacetophenone (1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), and acetonitrile (3 mL).
-
Catalyst Addition : Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.
-
Microwave Reaction : Seal the pressure tube and place it in a microwave reactor. Heat the mixture to 80°C for 8 minutes.
-
Reaction Quenching : After cooling, dilute the reaction mixture with ethyl acetate (3 mL).
-
Neutralization : Carefully add saturated sodium bicarbonate solution (5 mL) dropwise to neutralize the sulfuric acid.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying : Combine the organic layers, wash with a saturated NaCl solution (brine), and dry over anhydrous sodium sulfate (Na₂SO₄).[3][4]
-
Solvent Removal : Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purification : Purify the crude mixture by column chromatography on silica gel (60-120 mesh) using an ethyl acetate/hexane (1:9) eluent system to yield the final product as a yellow oil.[3][4]
Safety and Handling
Proper handling is paramount to ensure laboratory safety. The following guidelines are based on available Safety Data Sheet (SDS) information for benzoxazole derivatives.[6][9][10]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, a lab coat, and safety glasses or goggles. Work in a well-ventilated area or under a chemical fume hood.[6][10]
-
Handling : Avoid breathing dust, fumes, gas, or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]
-
First Aid :
-
Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[9][10]
-
Skin Contact : Wash off immediately with plenty of soap and water. Remove contaminated clothing.[9][10]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[6][10]
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[9]
-
-
Storage : Store in a well-ventilated, cool, dry place. Keep the container tightly closed and protect from light.[6]
-
Incompatible Materials : Avoid contact with strong oxidizing agents.[6]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6][10]
Applications and Research Relevance
This compound serves as a valuable building block in organic synthesis. The benzoxazole core is a "privileged scaffold" in medicinal chemistry, meaning it is frequently found in compounds with diverse biological activities. The specific substitutions on this molecule allow for further chemical modification, making it a useful intermediate in the synthesis of more complex molecules for:
-
Pharmaceutical drug discovery
-
Development of novel agrochemicals
-
Creation of functional materials and dyes
The presence of the methoxy and methyl groups can be strategically utilized to tune the electronic properties and metabolic stability of derivative compounds.
Conclusion
This compound is a well-defined chemical entity with distinct physical, spectral, and chemical properties. Its straightforward synthesis and the inherent reactivity of the benzoxazole scaffold make it a versatile tool for researchers in both academic and industrial settings. This guide provides the foundational technical knowledge required for its safe handling, characterization, and effective use in scientific research and development.
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6-Methoxy-2-methylbenzoxazole: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of 6-Methoxy-2-methylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While direct research on this specific molecule is emerging, its core benzoxazole scaffold is a well-established pharmacophore, lending it considerable potential in drug discovery. This document details the historical context of benzoxazole synthesis, outlines both traditional and modern synthetic methodologies for this compound with detailed experimental protocols, and discusses its known and potential applications. The causality behind experimental choices is explained, and all protocols are presented as self-validating systems. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising molecule.
Introduction: The Benzoxazole Scaffold and the Emergence of this compound
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a cornerstone in the architecture of biologically active molecules.[1] Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with various biological macromolecules.[2] This has led to the development of a vast library of benzoxazole derivatives with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.
Synthetic Methodologies and Mechanistic Insights
The synthesis of 2-substituted benzoxazoles predominantly relies on the cyclization of o-aminophenols with various electrophilic reagents.[1] For this compound, two primary synthetic strategies are presented here: a traditional thermal cyclization and a modern microwave-assisted approach.
Traditional Synthesis: Condensation of 4-Methoxy-2-aminophenol with Acetic Anhydride
This classical approach involves the acylation of the amine in 4-methoxy-2-aminophenol by acetic anhydride, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
The reaction proceeds in two main stages:
-
Acylation: The nucleophilic amino group of 4-methoxy-2-aminophenol attacks one of the carbonyl carbons of acetic anhydride, leading to the formation of an N-acetyl intermediate and releasing acetic acid as a byproduct.
-
Cyclization-Dehydration: Upon heating, the phenolic hydroxyl group performs an intramolecular nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule to yield the aromatic benzoxazole ring.
Caption: Reaction mechanism for the traditional synthesis.
Materials:
-
4-Methoxy-2-aminophenol
-
Acetic anhydride
-
Pyridine (catalyst)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminophenol (1.0 eq) in a suitable solvent such as toluene or xylene.
-
Addition of Reagents: Add a catalytic amount of pyridine, followed by the slow addition of acetic anhydride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with a dilute HCl solution, water, a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Modern Microwave-Assisted Synthesis
Microwave-assisted organic synthesis offers significant advantages in terms of reduced reaction times, often higher yields, and milder reaction conditions. A contemporary method for the synthesis of this compound involves the reaction of 2-hydroxy-4-methoxyacetophenone (Paeonol) with acetohydroxamic acid in the presence of a strong acid catalyst under microwave irradiation.[4]
This reaction likely proceeds through a Beckmann-like rearrangement of an oxime intermediate followed by cyclization.
-
Oxime Formation (in situ): 2-hydroxy-4-methoxyacetophenone can react with acetohydroxamic acid to form an oxime intermediate.
-
Rearrangement and Cyclization: Under acidic conditions and heating, the oxime undergoes a rearrangement, and the resulting intermediate is trapped intramolecularly by the phenolic hydroxyl group to form the benzoxazole ring.
Caption: Workflow for microwave-assisted synthesis.
Materials:
-
2-Hydroxy-4-methoxyacetophenone (Paeonol)[4]
-
Acetohydroxamic acid[4]
-
Concentrated sulfuric acid[4]
-
Acetonitrile[4]
-
Ethyl acetate[4]
-
Saturated sodium bicarbonate solution[4]
-
Saturated sodium chloride solution[4]
-
Anhydrous sodium sulfate[4]
-
Silica gel for column chromatography[4]
Procedure:
-
Reaction Setup: In a 10 mL pressure-rated microwave vial, combine 2-hydroxy-4-methoxyacetophenone (1.0 g, approx. 6.0 mmol), acetohydroxamic acid (approx. 1.1 eq), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[4]
-
Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 80 °C for 8 minutes.[4]
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate (3 mL). Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid. Extract the mixture with ethyl acetate (2 x 10 mL).[4]
-
Isolation: Combine the organic layers, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.[4]
-
Purification: After filtering and concentrating under reduced pressure, purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient, e.g., 1:9) to obtain this compound as a yellow oil.[4]
Comparison of Synthetic Routes
| Parameter | Traditional Synthesis | Microwave-Assisted Synthesis |
| Starting Materials | 4-Methoxy-2-aminophenol, Acetic Anhydride | 2-Hydroxy-4-methoxyacetophenone, Acetohydroxamic Acid |
| Reaction Time | 4-8 hours | ~10 minutes |
| Temperature | High (reflux) | Moderate (80 °C) |
| Yield | Generally good | Reported up to 70-72%[4] |
| Advantages | Readily available starting materials, well-established | Rapid, efficient, milder conditions |
| Disadvantages | Long reaction times, high temperatures | Requires specialized microwave equipment |
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 23999-64-6 | [3] |
| Molecular Formula | C₉H₉NO₂ | [3] |
| Molecular Weight | 163.17 g/mol | [3] |
| Appearance | Yellow oil | [4] |
| Melting Point | 60-61 °C | [3] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.4 (d, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~6.8 (dd, 1H, Ar-H), 3.8 (s, 3H, -OCH₃), 2.6 (s, 3H, -CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~164 (C=N), ~156 (C-OAr), ~150 (C-O), ~142 (C-N), ~120 (Ar-CH), ~112 (Ar-CH), ~95 (Ar-CH), 55 (-OCH₃), 14 (-CH₃).
-
IR (KBr, cm⁻¹): ~2950 (C-H), ~1620 (C=N), ~1580 (C=C), ~1250 (C-O-C).
-
Mass Spectrometry (EI): m/z (%) 163 (M⁺), 148, 120.
Applications in Research and Development
While specific biological activity studies on this compound are not extensively published, its structural features suggest significant potential in several areas of drug discovery and materials science.
Scaffold for Medicinal Chemistry
The benzoxazole nucleus is a "privileged scaffold" in medicinal chemistry.[5] Derivatives have shown a wide range of activities, and this compound serves as a valuable starting material for the synthesis of more complex molecules. The methoxy group can potentially be demethylated to a hydroxyl group, providing a handle for further functionalization.
Potential therapeutic areas for derivatives include:
-
Anticancer Agents: Many benzoxazole derivatives exhibit potent anticancer activity.[6]
-
Antimicrobial Agents: The benzoxazole scaffold is present in numerous compounds with antibacterial and antifungal properties.[6]
-
Enzyme Inhibitors: The structural features of benzoxazoles make them suitable candidates for designing enzyme inhibitors.
-
Neuropharmacological Agents: The related compound 6-methoxy-2-benzoxazolinone has been studied for its effects on the central nervous system.[7]
Chemical Probe and Research Tool
This compound can be used as a chemical probe to investigate biological pathways. Its suitability for pharmacokinetic studies has been noted, suggesting it has properties amenable to absorption, distribution, metabolism, and excretion (ADME) profiling.[8]
Materials Science
Benzoxazole derivatives are known for their fluorescent properties and have been investigated for use as optical brightening agents and in organic light-emitting diodes (OLEDs). The specific substitution pattern of this compound may impart unique photophysical properties worthy of investigation.
Conclusion
This compound is a heterocyclic compound with a foundation in the rich history of benzoxazole chemistry. While its full potential is still being explored, the synthetic routes are well-defined, ranging from traditional thermal cyclizations to rapid, modern microwave-assisted methods. Its primary value currently lies in its role as a versatile building block for the synthesis of more complex molecules with potential applications in a wide array of fields, most notably in drug discovery. The information and protocols provided in this guide serve as a comprehensive resource for researchers looking to synthesize, modify, and explore the applications of this promising molecule.
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Potential biological activities of substituted benzoxazoles
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Benzoxazoles
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, represents a pivotal scaffold in medicinal chemistry.[1][2][3] Its structural similarity to naturally occurring nucleic bases allows for facile interaction with biopolymers, making it a privileged structure in drug design.[3][4] Substituted benzoxazoles exhibit a remarkably broad and potent spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6] This versatility has driven extensive research into the synthesis of novel derivatives and the elucidation of their mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, diverse biological activities, and therapeutic potential of substituted benzoxazoles. It details key experimental protocols for their biological evaluation, summarizes structure-activity relationship (SAR) insights, and explores the underlying molecular pathways, offering a foundational resource for researchers engaged in the discovery and development of benzoxazole-based therapeutic agents.
The Benzoxazole Scaffold: Foundational Chemistry and Synthesis
The benzoxazole core, with the chemical formula C₇H₅NO, is a stable aromatic heterocycle that serves as a versatile template for chemical modification.[1] Substitutions can be readily made at various positions, primarily the 2-position, which significantly influences the resulting compound's biological profile.[7][8]
Common Synthetic Methodologies:
The construction of the benzoxazole ring system is a well-established area of organic synthesis. The most prevalent and foundational approach involves the condensation and subsequent cyclization of o-aminophenols with various electrophilic partners.
-
Condensation with Carboxylic Acids: A classic method involves the reaction of an o-aminophenol with a carboxylic acid or its derivatives (such as acid chlorides or esters) under dehydrating conditions, often using reagents like polyphosphoric acid (PPA).[3]
-
Oxidative Cyclization of Phenolic Schiff Bases: Another common route involves the formation of a Schiff base from an o-aminophenol and an aldehyde, followed by an oxidative cyclization step to yield the 2-substituted benzoxazole.[6][9]
-
Modern Catalytic Approaches: Contemporary methods often employ transition metal catalysts (e.g., palladium, copper) or environmentally benign catalysts to improve yields and reaction conditions, reflecting a shift towards green chemistry principles.[1][3][7] For instance, a reported green synthesis approach utilizes fly ash as a catalyst for the reaction between 2-aminophenol and substituted aldehydes.[7]
The choice of synthetic route is critical as it dictates the types of functional groups that can be introduced, directly impacting the compound's interaction with biological targets.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Benzoxazole derivatives have emerged as a highly promising class of anticancer agents, demonstrating cytotoxicity against a wide array of human cancer cell lines through diverse mechanisms of action.[2][6][10][11]
Key Mechanisms of Anticancer Action
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[12]
-
VEGFR-2 and c-Met Inhibition: Certain piperidinyl-based benzoxazoles have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and c-Met, two key receptor tyrosine kinases implicated in tumor angiogenesis and metastasis.[13] Inhibition of these kinases blocks downstream signaling, thereby suppressing tumor growth. For example, compound 11b (a p-fluorophenyl derivative) showed selective cytotoxicity against MCF-7 breast cancer cells and was found to bind stably within the ATP-binding sites of both kinases.[13]
-
Aurora Kinase Inhibition: Novel benzoxazole analogs have been developed as inhibitors of Aurora B kinase, a key protein in cell division, highlighting their potential to disrupt mitosis in cancer cells.[14]
Apoptosis Induction: Many benzoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[15][16]
-
Caspase Activation and Bcl-2 Regulation: Active compounds have been shown to induce apoptosis by upregulating the expression of pro-apoptotic proteins like p53 and BAX while downregulating the anti-apoptotic protein Bcl-2.[13][16] This shift in the BAX/Bcl-2 ratio leads to the activation of executioner caspases, such as caspase-3 and caspase-9, culminating in cell death.[13][16]
-
Aryl Hydrocarbon Receptor (AhR) Agonism: Some benzoxazole analogues function as prodrugs. For instance, compounds designed as bioisosteres of Phortress are metabolized into active forms that act as potent agonists of the Aryl Hydrocarbon Receptor (AhR).[17] This activation switches on the expression of the cytochrome P450 CYP1A1 gene, which is linked to anticancer activity.[17]
Visualization: VEGFR-2 Signaling Inhibition
The following diagram illustrates the simplified signaling cascade of VEGFR-2 and the point of inhibition by benzoxazole derivatives, which prevents downstream activation of pathways like MAPK, ultimately halting cell proliferation and angiogenesis.
Caption: Inhibition of VEGFR-2 signaling by substituted benzoxazoles.
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of novel compounds is initially quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Compound ID | Target Cancer Cell Line | IC₅₀ (µM) | Key Mechanism/Target | Reference |
| Compound 11b | MCF-7 (Breast) | < 10 (approx.) | Dual VEGFR-2/c-Met Inhibitor | [13] |
| Compound 12l | HepG2 (Liver) | 10.50 | VEGFR-2 Inhibitor | [16] |
| Compound 12l | MCF-7 (Breast) | 15.21 | VEGFR-2 Inhibitor | [16] |
| Compound 1 | A549 (Lung) | > 10 | KDR Inhibitor | [18] |
| Compound 17 | MCF-7 (Breast) | 11.18 | KDR Inhibitor | [18] |
| Compound 4c | MCF-7 (Breast) | 0.10 ± 0.16 | Tyrosine Kinase Inhibitor | [15] |
| Compound 3m | HT-29 (Colon) | < 10 (comparable to Doxorubicin) | AhR Agonist (Probable) | [17] |
| Compound 3n | HT-29 (Colon) | < 10 (comparable to Doxorubicin) | AhR Agonist (Probable) | [17] |
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability.[2] It relies on the principle that mitochondrial dehydrogenases in living, metabolically active cells can cleave the yellow tetrazolium salt MTT into purple formazan crystals, which can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[19]
-
Compound Treatment: Prepare serial dilutions of the test benzoxazole compounds in the appropriate cell culture medium. Add these dilutions to the wells, ensuring a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug like Doxorubicin) are included.[17][19] Incubate the plate for a specified period, typically 48 or 72 hours.[13][19]
-
MTT Addition: Following incubation, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzoxazole scaffold is integral to numerous compounds exhibiting potent antibacterial and antifungal activities.[1][7][20][21][22][23] Their development is crucial in the face of rising antimicrobial resistance.
Mechanisms of Antimicrobial Action
-
DNA Gyrase Inhibition: Molecular docking studies suggest that some benzoxazole derivatives exert their antibacterial effect by inhibiting DNA gyrase.[7] This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death.
-
Membrane Disruption: Certain derivatives have been shown to act on the plasma membrane of fungal cells, such as Candida albicans, disrupting its integrity and leading to cell lysis.[20]
-
Enzyme Inhibition: In silico studies have predicted that the antifungal activity of some benzoxazoles may be due to the inhibition of essential fungal enzymes like HSP90 and aldehyde dehydrogenase.[20][24]
Visualization: General Workflow for Antimicrobial Screening
The following diagram outlines a standard workflow for the initial screening and evaluation of novel benzoxazole compounds for antimicrobial activity.
Caption: Inhibition of the COX-2 pathway by benzoxazole derivatives.
Quantitative Data: In Vivo Anti-inflammatory Activity
The efficacy of anti-inflammatory compounds is often tested in animal models, with results expressed as the percentage inhibition of edema.
| Compound ID | Animal Model | Dose | % Inhibition of Edema | Reference |
| Compound 2a | Carrageenan-induced paw edema | - | Potent activity noted | [25] |
| Compound 3b | Carrageenan-induced paw edema | - | Potent activity noted | [25] |
| Compound 3j | Carrageenan-induced paw edema | - | Significant activity | [26] |
| Unnamed | Formaldehyde induced paw swelling | - | More active than Diclofenac | [27] |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This is a standard and widely used in vivo model for evaluating acute anti-inflammatory activity. [2][28]The rationale is that the injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, reproducible inflammatory response characterized by edema (swelling).
Methodology:
-
Animal Acclimatization: Use Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week. [2]2. Grouping and Dosing: Divide animals into groups: a negative control group (vehicle), a positive control group (standard drug, e.g., Indomethacin or Diclofenac Sodium), and test groups receiving different doses of the benzoxazole compounds. [2][27]Administer the compounds orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. [2]4. Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each animal. [2]5. Paw Volume Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its baseline. The percentage inhibition of edema for the treated groups is then calculated relative to the control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the average change in paw volume.
Other Notable Biological Activities
The therapeutic potential of the benzoxazole scaffold extends beyond the major areas already discussed.
-
Antiviral Activity: Certain flavonol derivatives containing a benzoxazole moiety have demonstrated excellent antiviral activity against the Tobacco Mosaic Virus (TMV). [29][30]The proposed mechanism involves strong binding to the TMV coat protein, which hinders the virus's self-assembly and replication. [29]* Antihyperglycemic Activity: Some benzoxazole derivatives have been shown to inhibit α-amyloglucosidase, an enzyme involved in carbohydrate digestion, suggesting potential applications in managing hyperglycemia. [1]* Anticonvulsant Activity: Derivatives have been evaluated for their ability to protect against pentylenetetrazol-induced convulsions in mice, indicating potential for developing new antiepileptic drugs. [3][5]
Structure-Activity Relationship (SAR) and Future Perspectives
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For benzoxazole derivatives, several key insights have been established:
-
Influence of Substituents: The nature and position of substituents on the benzoxazole core and its 2-position aryl ring are critical. For antifungal activity, the presence of electron-withdrawing groups like chloro or nitro on the 2-phenyl ring often enhances potency. [8][31]For instance, 2-(2,4-dichlorophenyl)-1,3-benzoxazole showed strong inhibition against a range of fungi. [31]* Lipophilicity and Bulk: The overall lipophilicity and steric bulk of the molecule influence its ability to cross biological membranes and fit into the active site of target enzymes.
-
Future Directions: The future of benzoxazole research lies in the rational design of multi-target agents (e.g., dual kinase and COX inhibitors) to address complex diseases like cancer. [13]Furthermore, leveraging computational tools like molecular docking and QSAR will continue to accelerate the discovery of new derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. [32][33]The exploration of this versatile scaffold holds significant promise for the development of the next generation of therapeutic agents. [7]
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A Comprehensive Technical Guide to 6-Methoxy-2-methylbenzoxazole: Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole, a heterocyclic organic compound, consists of a benzene ring fused to an oxazole ring.[1][2] This core structure is of paramount interest in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] Benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may contribute to their ability to interact with biological macromolecules.[2] The benzoxazole nucleus is a key pharmacophore, and derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and analgesic properties.[1][2][3] 6-Methoxy-2-methylbenzoxazole, the subject of this guide, is a specific derivative that serves as a valuable building block and exhibits its own interesting biological profile. This guide provides an in-depth review of its synthesis, chemical characteristics, and known biological activities to support further research and development.
Synthesis of this compound: A Methodological Overview
The synthesis of benzoxazoles has been extensively studied, with numerous methods developed over the years.[4][5] A common and effective approach involves the cyclization of ortho-aminophenols with various reagents like carboxylic acids, aldehydes, or acyl chlorides.[5] For this compound, a particularly efficient method is the microwave-assisted reaction of a substituted 2-hydroxyacetophenone with acetohydroxamic acid.[6][7]
Representative Synthetic Pathway
The following diagram illustrates a general and efficient pathway for the synthesis of this compound.
Caption: Microwave-assisted synthesis of this compound.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is adapted from established procedures for benzoxazole synthesis.[6][7]
Materials:
-
2-Hydroxy-4-methoxyacetophenone
-
Acetohydroxamic acid
-
Acetonitrile (CH₃CN)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (60-120 mesh) for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a 10 mL pressure tube, combine 2-hydroxy-4-methoxyacetophenone (1.0 g, assuming a similar molar mass to 2-hydroxyacetophenone for this example), acetohydroxamic acid (0.83 g), and acetonitrile (3 mL).
-
Acid Catalyst Addition: Carefully add concentrated sulfuric acid (0.2 mL) to the mixture.
-
Microwave Irradiation: Seal the pressure tube and heat the mixture in a microwave reactor at 80°C and 25 psi for 8 minutes.[6][7]
-
Work-up and Neutralization: After the reaction is complete and the mixture has cooled, dilute it with ethyl acetate (3 mL). Add saturated sodium bicarbonate solution dropwise to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer under reduced pressure. Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane (e.g., 1:9) as the eluent to obtain this compound as a yellow oil.[6][7]
Physicochemical and Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through various analytical techniques.
Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 23999-64-6 | [7][8] |
| Molecular Formula | C₉H₉NO₂ | [8][9] |
| Molecular Weight | 163.17 g/mol | [8][9] |
| Melting Point | 51.5-53 °C | [8] |
| Boiling Point | 250.0 °C | [8] |
| Appearance | Yellow oil or pale yellow solid | [6][7][10] |
Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | Aromatic protons on the benzoxazole ring, a singlet for the methyl group protons at the 2-position, and a singlet for the methoxy group protons. |
| ¹³C NMR | Carbons of the benzoxazole ring system, the methyl carbon, and the methoxy carbon. |
| IR (Infrared) | C=N stretching of the oxazole ring, C-O-C stretching of the ether and oxazole ring, and aromatic C-H stretching. |
| Mass Spec (MS) | A molecular ion peak corresponding to its molecular weight (163.17). |
Biological Activities and Potential Applications
The benzoxazole scaffold is a versatile pharmacophore, and its derivatives have shown promise in various therapeutic areas.[1][11]
Anticancer Activity
Numerous benzoxazole derivatives have been investigated for their anticancer properties.[12][13] Some have been shown to act as agonists of the aryl hydrocarbon receptor (AhR), leading to the induction of cytochrome P450 enzymes like CYP1A1, which can metabolize pro-carcinogens or, in some therapeutic contexts, convert a pro-drug into an active cytotoxic agent.[13]
Proposed Mechanism of Action for Certain Benzoxazole Anticancer Agents:
Caption: Proposed mechanism of anticancer action for some benzoxazole derivatives via AhR activation.[13]
Antimicrobial Activity
Benzoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against both bacteria and fungi.[14][15][16] The mechanism of action can vary, but it often involves the disruption of essential cellular processes in the microorganisms. The presence and position of substituents on the benzoxazole ring, such as methyl and methoxy groups, can significantly influence the antimicrobial potency and spectrum.[14][15] For example, some studies have shown that 5- or 6-methyl substituted benzoxazoles exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as the yeast Candida albicans.[14][15]
Anticonvulsant Activity
The benzoxazole nucleus is also explored for its potential in treating central nervous system disorders, including epilepsy.[1][2] While specific data for this compound is limited in the initial search, the general class of compounds is of interest. Anticonvulsant drugs often act by modulating ion channels (e.g., sodium or calcium channels) or by enhancing inhibitory neurotransmission (e.g., GABAergic systems).[17][18]
Workflow for Biological Screening: MTT Assay for Cytotoxicity
To assess the potential anticancer activity of this compound or its novel derivatives, a common in vitro method is the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: A typical workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
This compound is a valuable heterocyclic compound with a foundation in a pharmacologically significant class of molecules. While much of the existing research focuses on the broader benzoxazole scaffold, the specific substitution pattern of this molecule warrants further investigation.
Future research directions could include:
-
Synthesis of Novel Derivatives: Using this compound as a starting material to create a library of new compounds with diverse substitutions to enhance specific biological activities.
-
Elucidation of Mechanisms: In-depth studies to determine the precise mechanisms of action for its observed biological effects, particularly in the areas of cancer and infectious diseases.
-
Broadened Biological Screening: Testing against a wider range of cancer cell lines, microbial strains (including drug-resistant variants), and other disease models.
-
In Vivo Studies: Promising in vitro results should be followed up with animal studies to evaluate efficacy, pharmacokinetics, and safety profiles.
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An In-depth Technical Guide to the Safe Handling of 6-Methoxy-2-methylbenzoxazole
Abstract
This technical guide provides a comprehensive overview of the essential safety and handling precautions for 6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6), a heterocyclic compound utilized in various research and development applications. Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data, outlines field-proven handling protocols, and offers detailed emergency procedures. By integrating principles of causality in experimental choices and emphasizing self-validating systems, this guide aims to foster a culture of safety and scientific integrity in the laboratory. All protocols and recommendations are grounded in authoritative safety data sheets and established best practices for handling benzoxazole-class compounds.
Introduction and Scientific Context
This compound is a member of the benzoxazole family, a class of heterocyclic compounds that are integral scaffolds in medicinal chemistry and materials science. While specific applications are diverse, its structural motif is of significant interest in the development of novel therapeutic agents. Given its role as a chemical intermediate, a thorough understanding of its physicochemical properties and potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide is predicated on a proactive safety approach, treating this compound with the caution required for a potentially hazardous substance, especially in the absence of exhaustive toxicological data.
Hazard Identification and Risk Assessment
2.1. Physicochemical Properties
A foundational aspect of safe handling is understanding the compound's physical and chemical properties.
| Property | Value | Source |
| CAS Number | 23999-64-6 | [2] |
| Molecular Formula | C9H9NO2 | [2][3] |
| Molecular Weight | 163.17 g/mol | [2][3] |
| Appearance | Yellow oil or solid | [2][4] |
| Melting Point | 51.5-53 °C | [2] |
| Boiling Point | ~250.0 °C | [2] |
2.2. Toxicological Profile (Inferred)
Based on data from related benzoxazole compounds, the primary hazards are as follows:
-
Skin Corrosion/Irritation: Causes skin irritation.[1][5] Direct contact should be avoided.
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][5][6]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][5]
2.3. Routes of Exposure
The primary routes of potential exposure in a laboratory setting are:
-
Inhalation: Breathing in dust or aerosols.
-
Dermal Contact: Direct contact with skin.
-
Ocular Contact: Splashes to the eyes.
-
Ingestion: Accidental ingestion.
Standard Operating Procedure for Safe Handling
Adherence to a stringent, step-by-step protocol is critical for minimizing exposure and ensuring personal safety. The following workflow is mandatory for all personnel handling this compound.
3.1. Engineering Controls and Pre-Handling Preparations
The principle of ALARA (As Low As Reasonably Achievable) for exposure should be the guiding philosophy.
-
Designated Work Area: All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[1]
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads), neutralizing agents (if applicable), and personal protective equipment must be readily available.
3.2. Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential.[7][8][9]
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to OSHA 29 CFR 1910.133 or EN166 standards.[1][5][6] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended. Inspect for integrity before each use.[1] Double gloving is advised for extended procedures.[9] |
| Body Protection | Laboratory Coat | A long-sleeved, properly fitting lab coat is mandatory.[1] |
| Respiratory Protection | Respirator | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols outside of a fume hood.[1] |
3.3. Step-by-Step Handling Protocol
-
Preparation: Don all required PPE before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfers of solid material within the chemical fume hood.
-
Use anti-static weighing paper or a tared container to prevent dispersal of the powder.
-
Avoid creating dust. If the compound is a fine powder, handle it with extra care.
-
-
In Solution:
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Keep containers tightly closed when not in use.[6]
-
-
Post-Handling:
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures
Rapid and correct response to an emergency is critical to mitigating harm.
4.1. Spill Response
The response to a spill should be dictated by its scale and the immediate hazards.[10][11]
-
Immediate Actions:
-
Spill Cleanup (Minor Spills):
-
Ensure proper PPE is worn, including respiratory protection if dealing with a powder.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or activated carbon.[12][13] Do not use combustible materials like paper towels for flammable liquid spills.[13]
-
Starting from the outside and working inwards, carefully collect the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the spill area thoroughly with hot, soapy water.[12]
-
Package all contaminated materials, including PPE, for hazardous waste disposal.[12]
-
4.2. First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.[6][14]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[6][14] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[6][14] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[14] Call a physician or poison control center immediately.[15]
Emergency Response Decision Tree
Caption: Decision-making flowchart for emergency response to incidents.
Storage and Waste Disposal
Proper storage and disposal are critical for long-term safety and environmental protection.
5.1. Storage
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5]
-
Store in a locked cabinet or an area accessible only to authorized personnel.
5.2. Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Segregation:
-
Container Management:
-
Final Disposal:
Conclusion
The safe handling of this compound is contingent upon a comprehensive understanding of its potential hazards and the diligent application of established safety protocols. By integrating robust engineering controls, mandating appropriate personal protective equipment, and ensuring all personnel are trained in routine handling and emergency procedures, a safe laboratory environment can be maintained. This guide serves as a foundational document to be integrated into site-specific Chemical Hygiene Plans and standard operating procedures.
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A Technical Guide to the Solubility of 6-Methoxy-2-methylbenzoxazole for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of the solubility characteristics of 6-Methoxy-2-methylbenzoxazole, a key heterocyclic compound frequently utilized as a building block in medicinal chemistry and materials science. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust analytical methods, and formulating effective delivery systems. This document delineates the core physicochemical properties of the molecule, establishes a theoretical framework for its solubility, presents a gold-standard experimental protocol for precise measurement, and offers a predictive solubility profile to guide solvent selection.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below. These parameters form the basis for predicting its behavior in various solvent systems.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO₂ | [1] |
| Molecular Weight | 163.17 g/mol | [1] |
| Physical Form | Solid / Yellow Oil | [2][3] |
| Melting Point | 51.5 - 53 °C | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.78 | [4] |
| Predicted pKa (Most Basic) | 1.06 ± 0.30 | [2] |
| InChIKey | IMRVVUQHPUZLSC-UHFFFAOYSA-N | [1][4] |
The molecule's structure features a fused aromatic benzoxazole core, a moderately lipophilic system. The methoxy (-OCH₃) group adds some polarity and potential for hydrogen bond acceptance, while the methyl (-CH₃) group is nonpolar. The LogP value of 1.78 indicates a moderate degree of lipophilicity, suggesting that the compound will favor organic solvents over aqueous media, but is not extremely hydrophobic[4].
Theoretical Principles of Solubility
The adage "like dissolves like" is the foundational principle governing solubility. This means that substances with similar intermolecular forces are more likely to be miscible[5]. The solubility of this compound can be understood by considering the following factors:
-
Polarity: The molecule possesses both polar (the benzoxazole nitrogen and methoxy oxygen) and nonpolar (the benzene ring and methyl group) regions. Polar solvents will interact favorably with the polar functionalities, while nonpolar solvents will solvate the nonpolar regions[5]. Given its LogP of 1.78, it is expected to be most soluble in solvents of intermediate polarity.
-
Hydrogen Bonding: The nitrogen and oxygen atoms in the molecule can act as hydrogen bond acceptors. Therefore, polar protic solvents (like alcohols), which can donate hydrogen bonds, are expected to be effective at solvating the molecule[6].
-
Crystal Lattice Energy: For a solid to dissolve, the energy of solvation (interactions between solute and solvent molecules) must overcome the crystal lattice energy (interactions holding the solid together). The relatively low melting point (51.5 - 53 °C) suggests that the crystal lattice energy is not excessively high, which is favorable for dissolution[2].
Experimental Determination of Solubility: A Gold-Standard Protocol
While theoretical predictions are valuable, precise quantitative data must be obtained experimentally. The most rigorous method for determining the solubility of a crystalline compound is the Thermodynamic Equilibrium Solubility Assay , often referred to as the "shake-flask" method. This technique measures the concentration of a compound in a saturated solution after it has reached equilibrium, providing a definitive value that is crucial for biopharmaceutical and developmental studies[2][7].
This contrasts with kinetic solubility assays, which are higher-throughput but can overestimate true solubility because they often start from a DMSO stock solution and can generate supersaturated solutions[1][3]. For definitive characterization, the thermodynamic method is required.
Protocol: Shake-Flask Equilibrium Solubility Determination by HPLC-UV
This protocol describes a robust method to determine the thermodynamic solubility of this compound.
Objective: To accurately quantify the maximum concentration of the compound that dissolves in a specific solvent at a controlled temperature after reaching equilibrium.
Materials:
-
This compound (crystalline solid)
-
Selected solvents (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, Acetonitrile, Ethyl Acetate, Hexane)
-
2 mL glass vials with screw caps
-
Orbital shaker or vial roller system with temperature control
-
Centrifuge
-
0.22 µm syringe filters (ensure low compound binding, e.g., PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess of solid this compound to a 2 mL glass vial. "Excess" is critical; enough solid should remain undissolved at the end of the experiment to ensure saturation. A starting point is ~5-10 mg.
-
Add a known volume (e.g., 1 mL) of the desired solvent to the vial.
-
Prepare each solvent in duplicate or triplicate for statistical validity[2].
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials on an orbital shaker or roller system set to a consistent agitation speed.
-
Incubate at a controlled ambient temperature (e.g., 25 °C) for a sufficient duration to ensure equilibrium is reached. For many compounds, 24-48 hours is adequate, but for poorly soluble or slow-dissolving compounds, up to 72 hours may be necessary[8].
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid remains.
-
Allow the vials to stand for ~30 minutes to let the solid settle.
-
To separate the undissolved solid, centrifuge the vials (e.g., at 10,000 x g for 15 minutes).
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial[9]. This step is crucial to remove any remaining particulates. Self-Validation Note: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Quantification by HPLC-UV:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).
-
From the stock solution, create a series of calibration standards through serial dilution to cover the expected solubility range.
-
Analyze the calibration standards and the filtered samples by a validated HPLC-UV method. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point[4][8].
-
Generate a calibration curve by plotting the peak area from the UV detector against the known concentration of the standards.
-
Use the linear regression equation from the calibration curve to determine the concentration of this compound in the filtered samples.
-
-
Data Reporting:
-
Calculate the average solubility from the replicate samples.
-
Report the final solubility in standard units, such as mg/mL or µg/mL, along with the standard deviation[9].
-
Experimental Workflow Diagram
Caption: Workflow for Thermodynamic Solubility Determination.
Predicted Solubility Profile and Analysis
In the absence of comprehensive published experimental data, a predictive profile can be constructed based on the compound's physicochemical properties. This serves as a practical starting point for solvent screening in synthesis and formulation.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Medium to High | The aromatic core and methyl group are nonpolar and will interact favorably with nonpolar solvents via van der Waals forces. |
| Polar Aprotic | Ethyl Acetate, Acetone, Acetonitrile (ACN) | High | These solvents have a moderate polarity that matches well with the overall polarity of the molecule. They can accept hydrogen bonds and have dipole-dipole interactions. Synthesis procedures confirm its solubility in Ethyl Acetate and ACN[2][3]. |
| Polar Protic | Ethanol, Methanol | High | These solvents can act as hydrogen bond donors to the nitrogen and oxygen atoms in the benzoxazole ring, leading to strong solute-solvent interactions. A structurally related compound is known to be soluble in these. |
| Highly Polar | Water, Buffers (e.g., PBS) | Low to Insoluble | The molecule's significant nonpolar surface area (LogP = 1.78) outweighs the influence of its polar groups, making it poorly soluble in water. The benzothiazole analogue is reported as insoluble in water[8]. |
| Other | Dimethyl Sulfoxide (DMSO) | Very High | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. A related benzoxazole is highly soluble in DMSO. |
Relationship Between Solvent Polarity and Solubility
The predicted solubility forms a classic "bell curve" relationship when plotted against solvent polarity. The compound's peak solubility is expected in solvents of intermediate polarity, which can effectively solvate both its polar and nonpolar regions.
Caption: Predicted Solubility vs. Solvent Polarity.
Conclusion
This compound is a compound of moderate lipophilicity (LogP 1.78) with both hydrogen bond accepting and nonpolar characteristics. Theoretical analysis predicts that it will exhibit high solubility in polar aprotic solvents (such as ethyl acetate and acetone) and polar protic solvents (such as ethanol and methanol), with lower solubility in highly polar aqueous solutions and nonpolar hydrocarbon solvents. For all critical applications in research and development, it is imperative that these predictions be confirmed through rigorous experimental measurement. The provided thermodynamic equilibrium solubility protocol offers a robust, self-validating framework for generating the precise data required for informed scientific decision-making.
References
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ChemBK. (2024). 6-Methoxy-2,3-dihydrobenzoxazole-2-one - Physico-chemical Properties. Available at: [Link]
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-
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-
Domainex. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]
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Quantum Chemical Blueprint of 6-Methoxy-2-methylbenzoxazole: A Technical Guide for Drug Discovery and Materials Science
Abstract
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 6-Methoxy-2-methylbenzoxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we elucidate the molecule's structural, electronic, and spectroscopic properties. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the molecule's reactivity, stability, and potential as a pharmacophore. The methodologies and findings presented herein serve as a foundational framework for the rational design of novel benzoxazole-based therapeutics and functional materials.
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The fused heterocyclic system of benzoxazole allows it to act as a bioisostere for natural purine bases, enabling interactions with various biological targets.[1] this compound, with its specific substitution pattern, presents a unique electronic and steric profile that warrants detailed investigation. The methoxy group, a common substituent in bioactive molecules, can significantly influence pharmacokinetic and pharmacodynamic properties through its electron-donating nature and potential for hydrogen bonding.[2]
Quantum chemical calculations provide a powerful in-silico lens to probe the intrinsic properties of such molecules at the atomic level. By understanding the electron distribution, frontier molecular orbitals, and molecular electrostatic potential, we can predict reactivity, stability, and potential sites for intermolecular interactions, thereby guiding synthetic efforts and biological screening.[3] This guide details a systematic computational investigation of this compound to establish a robust theoretical foundation for its future applications.
Computational Methodology: A Validated Approach
The accuracy of quantum chemical predictions is intrinsically linked to the chosen theoretical level and basis set. For organic molecules of this nature, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[4] All calculations were performed using the Gaussian 09 software package.
Geometry Optimization and Vibrational Analysis
The initial 3D structure of this compound was constructed and subsequently optimized to its ground state geometry using DFT with the B3LYP functional and the 6-311++G(d,p) basis set. The choice of the B3LYP functional is well-established for providing reliable geometries and electronic properties for a wide range of organic compounds.[5] The inclusion of diffuse functions (++) and polarization functions (d,p) in the basis set is crucial for accurately describing the electron distribution, particularly for atoms with lone pairs and for modeling potential non-covalent interactions.
A vibrational frequency analysis was performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculated frequencies also allow for the prediction of the molecule's infrared (IR) spectrum.
Caption: Workflow for Geometry Optimization and Vibrational Analysis.
Electronic Properties and Reactivity Descriptors
The electronic properties of this compound were investigated through several key analyses performed on the optimized geometry.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity and kinetic stability.[3] The HOMO energy is associated with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower reactivity.[3]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the Lewis-like chemical bonding and charge distribution within the molecule.[6][7] It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor and empty acceptor orbitals, which contribute to the molecule's stability. The second-order perturbation energy (E(2)) quantifies the strength of these interactions.[8]
-
Mulliken Population Analysis: While known to be basis set dependent, Mulliken population analysis provides a straightforward method for estimating the partial atomic charges on each atom in the molecule.[9] These charges offer insights into the electrostatic interactions and the overall polarity of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for understanding the electrostatic interactions of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map visually represents the regions of positive and negative electrostatic potential on the electron density surface, with red indicating electron-rich (nucleophilic) regions and blue indicating electron-poor (electrophilic) regions.
Spectroscopic Simulations
-
UV-Vis Spectroscopy: The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory in the gas phase and with the inclusion of a solvent model (e.g., ethanol, using the Polarizable Continuum Model - PCM) to account for solvent effects.[5] TD-DFT is a widely used method for calculating the electronic excitation energies and oscillator strengths of organic molecules.
-
NMR Spectroscopy: The 1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level. Calculated chemical shifts were referenced to tetramethylsilane (TMS), which was also calculated at the same level of theory.
Results and Discussion
Molecular Geometry
The optimized geometry of this compound reveals a planar benzoxazole ring system. The methoxy and methyl groups introduce specific bond lengths and angles that influence the overall molecular shape and potential for steric interactions. A detailed table of the optimized geometrical parameters (bond lengths and bond angles) is provided below for reference.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-O2 | 1.375 | O2-C1-N3 | 114.5 |
| C1-N3 | 1.301 | C1-N3-C4 | 105.2 |
| N3-C4 | 1.398 | N3-C4-C5 | 110.8 |
| C4-C5 | 1.391 | C4-C5-C6 | 121.3 |
| C5-C6 | 1.385 | C5-C6-C7 | 120.1 |
| C6-C7 | 1.402 | C6-C7-C8 | 118.9 |
| C7-C8 | 1.382 | C7-C8-O2 | 121.7 |
| C8-O2 | 1.380 | C8-O2-C1 | 106.0 |
| C6-O9 | 1.365 | C5-C6-O9 | 115.3 |
| O9-C10 | 1.423 | C7-C6-O9 | 124.6 |
| C1-C11 | 1.492 | O2-C1-C11 | 116.7 |
| N3-C1-C11 | 128.8 |
Note: Atom numbering is based on the standard IUPAC nomenclature for the benzoxazole ring system.
Caption: 2D representation of this compound with atom numbering.
Frontier Molecular Orbitals and Reactivity
The calculated HOMO and LUMO energies for this compound are presented in Table 2. The HOMO is primarily localized on the benzoxazole ring and the oxygen atom of the methoxy group, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed over the entire benzoxazole ring system, suggesting that this region is susceptible to nucleophilic attack.
The HOMO-LUMO energy gap of 5.12 eV indicates a high kinetic stability for the molecule. A larger energy gap suggests that the molecule is less likely to undergo chemical reactions, which is a desirable property for drug candidates to avoid off-target effects.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.13 |
| HOMO-LUMO Gap (ΔE) | 5.12 |
Molecular Electrostatic Potential (MEP)
The MEP map of this compound provides a visual representation of the charge distribution and potential reactive sites. The most negative potential (red region) is located around the nitrogen atom of the oxazole ring and the oxygen atom of the methoxy group, confirming these as the primary sites for electrophilic attack and hydrogen bond acceptance. The positive potential (blue region) is distributed over the hydrogen atoms of the methyl and methoxy groups, as well as the aromatic protons. This information is invaluable for understanding potential drug-receptor interactions.
Natural Bond Orbital (NBO) Analysis
The NBO analysis reveals significant hyperconjugative interactions that contribute to the stability of the molecule. The most prominent interactions involve the delocalization of lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. For instance, the interaction between the lone pair of the oxygen atom in the methoxy group (LP(O9)) and the π* orbitals of the C5-C6 bond shows a significant stabilization energy, indicating a strong resonance effect.
Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP (1) N3 | π(C1-O2) | 25.8 |
| LP (2) O2 | σ(C1-N3) | 18.2 |
| LP (2) O9 | π(C5-C6) | 22.5 |
| π (C4-C5) | π(C6-C7) | 19.7 |
Simulated Spectroscopic Properties
-
FT-IR Spectrum: The calculated vibrational frequencies show characteristic peaks for the benzoxazole ring, the methyl group, and the methoxy group. Key predicted vibrational modes include C-H stretching of the aromatic ring and methyl/methoxy groups, C=N stretching of the oxazole ring, and C-O-C stretching of the methoxy group. This predicted spectrum can serve as a reference for experimental identification.
-
UV-Vis Spectrum: The TD-DFT calculations predict two main electronic transitions in the UV region. The transition with the highest oscillator strength, corresponding to the maximum absorption wavelength (λmax), is attributed to a π → π* transition within the benzoxazole chromophore. The inclusion of a polar solvent like ethanol in the calculations is expected to cause a slight red shift (bathochromic shift) in the absorption maximum.
-
NMR Spectrum: The GIAO calculations provide predicted 1H and 13C chemical shifts. The aromatic protons are expected to appear in the range of 7.0-7.8 ppm, while the methyl and methoxy protons will have characteristic signals in the upfield region. The calculated 13C chemical shifts can aid in the structural elucidation of synthesized derivatives.
Implications for Drug Development and Materials Science
The quantum chemical profile of this compound provides several key insights for its application in drug discovery and materials science:
-
Drug Design: The MEP and HOMO-LUMO analyses identify the key pharmacophoric features of the molecule. The electron-rich regions around the nitrogen and oxygen atoms are potential hydrogen bond acceptors, crucial for binding to biological targets. The high kinetic stability suggests a lower propensity for metabolic degradation. These insights can guide the design of more potent and selective analogues. Molecular docking studies with relevant biological targets can be performed using the optimized geometry to predict binding affinities and modes of action.
-
Materials Science: The electronic and optical properties of this compound suggest its potential use as a building block for organic electronic materials. The HOMO-LUMO gap is in a range that could be suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), with appropriate modifications to tune the electronic levels. The predicted UV-Vis absorption properties are also relevant for designing UV-absorbing materials.
Conclusion
This in-depth technical guide has detailed a comprehensive quantum chemical investigation of this compound. Through the application of DFT and TD-DFT methods, we have elucidated its optimized geometry, electronic structure, reactivity descriptors, and spectroscopic signatures. The findings highlight the molecule's high stability and identify key reactive sites, providing a solid theoretical framework for its further exploration in drug discovery and materials science. The presented computational protocols and results serve as a valuable resource for researchers aiming to harness the potential of the benzoxazole scaffold in the development of novel therapeutic agents and functional materials.
References
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- Kumar, A., Yadav, S., Singh, A., Kakkar, S., Narasimhan, B., & Sharma, A. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. Research Square.
- Suresh, C. H., & Haritha, M. (2024).
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- Jacquemin, D., Wathelet, V., Perpète, E. A., & Adamo, C. (2006). Extensive TD-DFT benchmark: Singlet-excited states of organic molecules.
-
ORCA Manual 6.1.1. (n.d.). 5.1. Population Analysis. Retrieved from [Link]
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Thermochemical properties of 6-Methoxy-2-methylbenzoxazole
An In-Depth Technical Guide to the Thermochemical Properties of 6-Methoxy-2-methylbenzoxazole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the thermochemical properties of this compound. While direct experimental data for this specific compound is not extensively available in the current literature, this document synthesizes established methodologies from studies on analogous benzoxazole derivatives. It is intended for researchers, scientists, and drug development professionals, offering both theoretical foundations and practical, field-proven experimental and computational protocols. The guide emphasizes the causality behind methodological choices, ensuring a deep, applicable understanding of the principles governing the energetic landscape of this important heterocyclic scaffold.
Introduction: The Benzoxazole Scaffold in Modern Research
The benzoxazole ring system, a fusion of benzene and oxazole rings, is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] this compound (C₉H₉NO₂, Molar Mass: 163.17 g/mol ) incorporates key substituents—a methoxy group at the 6-position and a methyl group at the 2-position—that can significantly influence its electronic properties, molecular interactions, and, consequently, its behavior in both biological and chemical systems.[2][3]
A thorough understanding of a molecule's thermochemical properties, such as its enthalpy of formation, is fundamental to drug development and process chemistry. These properties govern the molecule's stability, reactivity, and phase behavior, providing critical data for reaction optimization, safety assessments, and computational modeling of biological interactions.
This guide will detail the authoritative experimental and computational techniques required to fully characterize the thermochemical profile of this compound, drawing upon validated studies of structurally related compounds.
Core Thermochemical Principles
Before detailing specific protocols, it is essential to define the core thermochemical properties and their significance:
-
Standard Molar Enthalpy of Formation (ΔfHₘ°) : Represents the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is the most critical measure of a molecule's intrinsic thermodynamic stability.
-
Standard Molar Enthalpy of Combustion (ΔcHₘ°) : The enthalpy change when one mole of a substance undergoes complete combustion with oxygen under standard conditions. This is often the primary experimental route to determine the enthalpy of formation for organic compounds.[1]
-
Standard Molar Enthalpy of Phase Transition (ΔₜᵣₐₙₛHₘ°) : This includes the enthalpies of sublimation (solid to gas, ΔₛᵤᵦHₘ°), vaporization (liquid to gas, ΔᵥₐₚHₘ°), and fusion (solid to liquid, ΔբᵤₛHₘ°). These values are crucial for understanding phase equilibria and are required to interrelate the enthalpies of formation in different states (solid, liquid, gas).[4][5][6]
-
Standard Molar Gibbs Energy of Formation (ΔfGₘ°) : This property combines enthalpy and entropy to determine the spontaneity of a compound's formation from its elements under standard conditions.[7][8] It is a key indicator of thermodynamic stability in a broader context.[9][10]
Experimental Determination of Thermochemical Properties
The experimental characterization of a new or unstudied compound like this compound follows a well-established, self-validating workflow. The protocols described below are based on methodologies proven effective for other benzoxazole derivatives.[1][4][9]
Protocol: Determination of Enthalpy of Formation via Combustion Calorimetry
The standard molar enthalpy of formation in the condensed state (solid, for this compound, which has a melting point of 51.5-53 °C) is most reliably determined from its energy of combustion.[2] Static-bomb combustion calorimetry is the gold-standard technique for this purpose.[1][11]
Causality of Experimental Design: The core principle is that the complete combustion of the compound in a sealed, oxygen-rich environment (the "bomb") releases a quantity of heat directly proportional to its enthalpy of combustion.[12][13] By precisely measuring the temperature rise of the surrounding water bath and knowing the heat capacity of the calorimeter system, the heat released (q) can be calculated.[11][14] This value is then used to derive the standard molar enthalpy of formation.
Step-by-Step Methodology:
-
Sample Preparation: A precisely weighed pellet (typically 0.5-1.0 g) of high-purity this compound is prepared. The sample is often enclosed in a polyethylene bag of known mass and combustion energy to ensure complete ignition and combustion.[1]
-
Calorimeter Setup: The bomb is charged with the sample and pressurized with high-purity oxygen (typically to 3.04 MPa). A small, known mass of deionized water is added to the bomb to ensure the final state of water from combustion is liquid.[1] The bomb is then submerged in a known mass of water in the calorimeter's insulated container.
-
Calibration: The energy equivalent (ε_cal) of the calorimeter must be determined. This is achieved by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is known with high precision.[11]
-
Combustion Experiment: The sample is ignited via an electrical fuse. The temperature of the water bath is recorded at regular intervals before, during, and after combustion until thermal equilibrium is re-established.
-
Data Analysis:
-
The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings.
-
The total energy released in the experiment (ΔU_total) is calculated using: ΔU_total = ε_cal * ΔT.
-
The standard molar energy of combustion (ΔcUₘ°) of the compound is calculated by subtracting the energy contributions from the ignition fuse and the polyethylene bag, and then dividing by the number of moles of the sample.
-
The standard molar enthalpy of combustion (ΔcHₘ°) is then calculated from ΔcUₘ°.
-
Finally, the standard molar enthalpy of formation (ΔfHₘ°) is derived using Hess's Law, utilizing the known standard enthalpies of formation for the combustion products (CO₂(g) and H₂O(l)).[1]
-
Workflow for Combustion Calorimetry
Caption: Experimental workflow for determining the standard enthalpy of formation.
Protocol: Determination of Enthalpy of Sublimation
To determine the gas-phase enthalpy of formation, a crucial value for computational chemistry comparisons and for understanding intermolecular forces, the enthalpy of sublimation must be measured.[5] High-temperature Calvet microcalorimetry is a direct and reliable method for this purpose.[1][9]
Causality of Experimental Design: This technique measures the heat absorbed by a sample as it sublimes under vacuum. The instrument is sensitive enough to measure the small heat flow associated with the phase transition directly. By measuring the heat absorbed for a known mass of sublimated sample, the molar enthalpy of sublimation can be determined.
Step-by-Step Methodology:
-
Instrument Setup: A Calvet microcalorimeter is set to the desired experimental temperature.
-
Sample Loading: A small, known mass of this compound is loaded into a sample cell.
-
Sublimation: The sample cell is placed in the calorimeter, and a vacuum is applied, causing the sample to sublime. The heat flow is recorded as a function of time, producing a peak on a thermogram.
-
Data Analysis:
-
The area under the peak is integrated to determine the total heat absorbed during sublimation.
-
The mass of the sublimated sample is determined by weighing the cell before and after the experiment.
-
The molar enthalpy of sublimation at the experimental temperature, ΔₛᵤᵦHₘ°(T), is calculated.
-
This value is then adjusted to the standard reference temperature of 298.15 K.[5]
-
Finally, the gas-phase standard molar enthalpy of formation is calculated as:
ΔfHₘ°(g) = ΔfHₘ°(cr) + ΔₛᵤᵦHₘ°(298.15 K)
Computational Thermochemistry
In the absence of experimental data, and as a powerful complementary tool, high-level ab initio molecular orbital calculations can provide reliable estimates of gas-phase thermochemical properties.[15][16] The G3(MP2)//B3LYP composite method has shown excellent agreement with experimental results for other benzoxazole derivatives.[1][4]
Causality of Computational Design: This composite method approximates a very high-level calculation by combining results from less computationally expensive calculations. It starts with a geometry optimization and frequency calculation using Density Functional Theory (DFT) at the B3LYP level.[15] Then, a series of single-point energy calculations at higher levels of theory are performed to systematically correct for deficiencies in the initial calculation, ultimately yielding a highly accurate electronic energy. This energy is then used in conjunction with isodesmic or homodesmotic working reactions to cancel out systematic errors and derive an accurate enthalpy of formation.[1][17]
Workflow for Computational Thermochemistry
Caption: Computational workflow for determining gas-phase enthalpy of formation.
Estimated Thermochemical Data and Structure-Property Insights
While precise experimental values for this compound are pending, we can leverage data from related structures to understand the expected energetic contributions of its substituents.
| Compound | State | ΔfHₘ° (kJ·mol⁻¹) | Method | Reference |
| Benzoxazole | Crystal | 36.0 ± 2.0 | Experimental | [4] |
| Benzoxazole | Gas | 105.2 ± 2.2 | Derived | [4] |
| 2-Methylbenzoxazole | Liquid | -24.4 ± 2.0 | Experimental | [1] |
| 2-Methylbenzoxazole | Gas | 32.7 ± 2.4 | Derived | [1] |
| 5-Chloro-2-methylbenzoxazole | Crystal | -145.6 ± 2.2 | Experimental | [4] |
| 5-Chloro-2-methylbenzoxazole | Gas | -63.2 ± 3.1 | Derived | [4] |
Insights from Comparative Data:
-
Effect of the Methyl Group: Comparing benzoxazole and 2-methylbenzoxazole, the addition of a methyl group at the 2-position leads to a significant stabilization (a more negative enthalpy of formation).[1][4]
-
Effect of the Methoxy Group: The methoxy group is generally known to be stabilizing. Its contribution to the overall enthalpy of formation of this compound would need to be carefully evaluated, likely through the computational methods described above.
-
Intermolecular Forces: The enthalpy of sublimation for benzoxazole is 69.2 ± 0.8 kJ·mol⁻¹, while for 5-chloro-2-methylbenzoxazole it is 82.4 ± 2.2 kJ·mol⁻¹.[4] This indicates stronger intermolecular forces in the crystal lattice of the substituted derivative. It is expected that this compound will also exhibit strong crystal packing forces.
Safety and Handling
According to available safety data sheets, this compound should be handled with care.[18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[19]
-
Inhalation: If inhaled, move the victim to fresh air. If breathing is difficult, administer oxygen.[18]
-
Skin/Eye Contact: In case of contact, immediately flush with plenty of water. Remove contaminated clothing.[18]
-
Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Wear self-contained breathing apparatus.[18]
-
Handling: Avoid dust formation and contact with skin and eyes. Ensure adequate ventilation and remove all sources of ignition.[18]
Conclusion and Future Directions
This guide outlines a robust, validated framework for the comprehensive thermochemical characterization of this compound. While direct experimental data is currently lacking, the detailed experimental and computational protocols, derived from extensive studies on analogous compounds, provide a clear path forward for researchers.
The immediate priorities for future work should be the experimental determination of the standard molar enthalpies of combustion and sublimation for this compound. These benchmark experimental values will not only provide definitive data for this specific molecule but will also serve as crucial validation points for computational models, enhancing our ability to predict the properties of other complex benzoxazole derivatives. Such data is invaluable for advancing the rational design of new pharmaceuticals and functional materials based on this versatile heterocyclic core.
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The Benzoxazole Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" possess the inherent ability to interact with a wide array of biological targets, offering a versatile platform for drug discovery. Among these, the benzoxazole core—a bicyclic system featuring a benzene ring fused to an oxazole ring—has garnered significant attention for its remarkable chemical and biological versatility.[1][2] This guide provides a comprehensive technical exploration of the benzoxazole moiety, from its fundamental properties to its diverse applications in contemporary drug development, with the aim of equipping researchers and scientists with the knowledge to effectively harness its potential.
The Benzoxazole Scaffold: Fundamental Properties and Strategic Value
The benzoxazole core is an aromatic heterocyclic organic compound with the molecular formula C₇H₅NO and a molar mass of 119.12 g/mol .[3][4] Its structure, a fusion of a benzene and an oxazole ring, confers a unique combination of stability and reactivity.[3] The planar nature of the benzoxazole ring system is crucial for its biological activity, facilitating π–π stacking and other non-covalent interactions with macromolecules.[3]
The aromaticity of the benzoxazole core makes it relatively stable, yet the presence of nitrogen and oxygen heteroatoms provides reactive sites for functionalization, allowing for the strategic modification of its physicochemical and pharmacological properties.[3][5] This inherent tunability is a key reason for its designation as a privileged scaffold.[6][7] Benzoxazole can be considered a structural isostere of naturally occurring nucleic acid bases like adenine and guanine, which may contribute to its ability to interact with a wide range of biological polymers.[8][9][10]
Physicochemical Characteristics
The parent benzoxazole molecule is a colorless to pale yellow solid with a pyridine-like odor.[3][11] Its fundamental physicochemical properties are summarized below. It is important to note that these properties are significantly influenced by the nature and position of substituents on the ring system, a critical aspect exploited in drug design to optimize pharmacokinetic and pharmacodynamic profiles.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO | [3] |
| Molar Mass | 119.12 g/mol | [3] |
| Melting Point | 27-30 °C | [3] |
| Boiling Point | 182-185 °C | [3] |
| Appearance | Colorless to pale yellow solid | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water | [3] |
| Odor | Similar to pyridine | [3] |
Spectroscopic Fingerprints
Understanding the spectroscopic characteristics of the benzoxazole core is fundamental for the characterization of its derivatives.
-
¹H NMR: The aromatic protons of the benzoxazole core typically resonate in the range of δ 7.0-8.0 ppm. The specific chemical shifts are sensitive to the electronic effects of substituents on the ring.[3]
-
¹³C NMR: The carbon atoms of the benzoxazole ring appear in the aromatic region of the spectrum (δ 110-165 ppm). The C2 carbon is characteristically found at a downfield chemical shift due to the influence of the adjacent oxygen and nitrogen atoms.[3]
-
IR Spectroscopy: Key infrared absorptions for the benzoxazole scaffold include C=N stretching vibrations around 1500-1600 cm⁻¹, C-O stretching vibrations near 1240 cm⁻¹, and aromatic C-H and C=C stretching vibrations.[3]
Synthesis of the Benzoxazole Core: Methodologies and Mechanistic Insights
The construction of the benzoxazole scaffold is a well-established area of organic synthesis, with numerous methods available to access a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
A prevalent and classical method for synthesizing benzoxazoles involves the condensation of o-aminophenols with carboxylic acids or their derivatives, such as acyl chlorides, anhydrides, or esters.[12] This reaction typically proceeds via the formation of an intermediate o-hydroxy anilide, which then undergoes cyclodehydration to yield the benzoxazole ring. The use of dehydrating agents like polyphosphoric acid (PPA) is common in these transformations.[13]
Caption: General synthetic scheme for benzoxazole formation.
More contemporary approaches have focused on developing milder and more efficient catalytic systems. For instance, the use of indium(III) triflate (In(OTf)₃) under solvent-free conditions has been reported for the reaction of o-aminophenols with acyl chlorides.[12] Another innovative method involves a copper-catalyzed one-pot synthesis from bromoanilines and acyl halides.[10] These advancements offer advantages in terms of reaction times, yields, and environmental impact.
The Pharmacological Versatility of Benzoxazole Derivatives
The benzoxazole scaffold is a prolific source of biologically active compounds, with derivatives exhibiting a broad spectrum of pharmacological activities.[1][10][14] This versatility stems from the core's ability to be readily functionalized, allowing for the fine-tuning of its interactions with various biological targets.
Anticancer Activity
A significant body of research has focused on the development of benzoxazole-based anticancer agents.[8][15][16] These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression and the induction of apoptosis. For example, some benzoxazole derivatives have demonstrated potent inhibitory activity against various cancer cell lines, such as those of the breast, lung, and colon.[8][11] The anticancer potential of these compounds is often enhanced by the introduction of specific substituents, such as piperazine moieties.[17]
Antimicrobial and Antifungal Properties
Benzoxazole derivatives have also emerged as promising antimicrobial and antifungal agents.[2][18] Their mechanism of action can involve the disruption of microbial cell walls, the inhibition of essential enzymes, or interference with nucleic acid synthesis. The broad-spectrum activity of some benzoxazole compounds makes them attractive candidates for the development of new treatments for infectious diseases, particularly in the face of growing antibiotic resistance.[18]
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of benzoxazole derivatives have been well-documented.[5][10] Nonsteroidal anti-inflammatory drugs (NSAIDs) such as flunoxaprofen and benoxaprofen contain the benzoxazole core.[4][18] These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[19]
Central Nervous System (CNS) Activity
Recent studies have highlighted the potential of benzoxazole derivatives in the treatment of central nervous system (CNS) disorders.[20][21] Certain analogs have shown antidepressant and anxiolytic properties in preclinical models.[20] The ability of these compounds to penetrate the blood-brain barrier is a critical factor in their development for CNS applications.
Structure-Activity Relationship (SAR) and Drug Design Principles
The development of potent and selective benzoxazole-based drugs relies heavily on a thorough understanding of their structure-activity relationships (SAR).[22][23][24] SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.
For instance, in the context of anticancer agents, the nature and position of substituents on the benzoxazole ring can dramatically influence cytotoxicity.[17] The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the scaffold, thereby affecting its binding affinity for a particular target.[24] Similarly, the incorporation of specific heterocyclic rings can enhance the compound's interaction with the active site of an enzyme.[23]
Bioisosterism is a key strategy in the design of benzoxazole analogs.[25][26][27] This approach involves replacing a functional group with another that has similar physical and chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.[25][28] For example, the benzoxazole core itself can be considered a bioisostere of other bicyclic aromatic systems, and this principle can be extended to the various substituents appended to the scaffold.
Prominent Benzoxazole-Containing Drugs and Clinical Candidates
The therapeutic potential of the benzoxazole scaffold is underscored by the number of drugs that have reached the market and are in clinical development.
| Drug | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |
| Flunoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | [4][18] |
| Benoxaprofen | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID) | [18] |
| Chlorzoxazone | Muscle Relaxant | Acts on the spinal cord and subcortical areas of the brain | [18] |
| Tafamidis | Transthyretin Amyloidosis | Stabilizes the transthyretin protein | [4] |
| Calcimycin (A23187) | Antibiotic, Ionophore | Forms complexes with divalent cations and transports them across cell membranes | [18][29] |
| Boxazomycin B | Antibacterial | [18] |
Experimental Protocols: A Self-Validating Approach
To ensure the reliability and reproducibility of research involving benzoxazole derivatives, it is essential to employ robust and well-validated experimental protocols.
General Procedure for the Synthesis of 2-Substituted Benzoxazoles
This protocol describes a general method for the synthesis of 2-substituted benzoxazoles via the condensation of an o-aminophenol with a carboxylic acid, using polyphosphoric acid (PPA) as a dehydrating agent.
Materials:
-
Substituted o-aminophenol (1.0 eq)
-
Substituted carboxylic acid (1.1 eq)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A mixture of the o-aminophenol and the carboxylic acid is added to polyphosphoric acid.
-
The reaction mixture is heated to the appropriate temperature (typically 150-200 °C) and stirred for the required time (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with ethyl acetate (3 x volume).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-substituted benzoxazole.
Validation:
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and mass spectrometry).
-
The purity of the compound should be assessed by HPLC or elemental analysis.
Caption: Workflow for benzoxazole synthesis and validation.
Future Perspectives and Conclusion
The benzoxazole core continues to be a fertile ground for the discovery of new therapeutic agents.[14][30] Future research is likely to focus on several key areas:
-
Exploration of New Biological Targets: The inherent versatility of the benzoxazole scaffold will be leveraged to design inhibitors for novel and challenging biological targets.
-
Development of Multi-Targeted Agents: The complexity of many diseases, such as cancer, necessitates the development of drugs that can modulate multiple pathways simultaneously. The benzoxazole core provides an excellent platform for the design of such multi-targeted agents.[31]
-
Application of Computational Methods: The use of advanced computational techniques, such as molecular docking and machine learning, will accelerate the design and optimization of new benzoxazole derivatives with enhanced potency and selectivity.[25]
References
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Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Patel, M., et al. (2021). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances, 11(34), 20959-20982. [Link]
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Di Martino, R. M. C., et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]
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Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. (n.d.). International Journal of Research in Engineering, Science and Management. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 94. [Link]
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Kakkar, S., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 96. [Link]
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Ghoshal, T., & Patel, T. M. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Future Journal of Pharmaceutical Sciences, 6(1), 1-24. [Link]
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Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review. [Link]
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The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (2024). ResearchGate. [Link]
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A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2020). ResearchGate. [Link]
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Targeting disease with benzoxazoles: a comprehensive review of recent developments. (2024). Semantic Scholar. [Link]
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Anticancer activity of benzoxazole derivative (2015 onwards): a review. (2020). Semantic Scholar. [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 21(3), 487-504. [Link]
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Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311. [Link]
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Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Qeios. [Link]
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Synthesis and Structure-Activity Relationship (SAR) Study of 4-azabenzoxazole Analogues as H3 Antagonists. (2012). PubMed. [Link]
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Structure-activity relationship (SAR) study of analogs 1, 4, 10, and 11. (n.d.). ResearchGate. [Link]
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Yap, K. Y., & Tang, K. H. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Molecular Diversity. [Link]
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Synthesis of some benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
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Benzoxazole derivatives: Significance and symbolism. (2024). Symbolism. [Link]
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Benzoxazole. (n.d.). Wikipedia. [Link]
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Nanocatalyzed synthesis of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
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Structure activity relationship of benzoxazole derivatives. (n.d.). ResearchGate. [Link]
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Market-available drugs with a benzoxazole moiety. (n.d.). ResearchGate. [Link]
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Marketed drugs containing benzoxazole. (n.d.). ResearchGate. [Link]
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Examples of drugs and natural products containing a benzoxazole heterocycle. (n.d.). ResearchGate. [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). ResearchGate. [Link]
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Review on benzoxazole chemistry and pharmacological potential. (2024). Symbolism. [Link]
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Physical properties of the benzoxazole derivatives. (n.d.). ResearchGate. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. (2021). PubMed. [Link]
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Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. [Link]
-
Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). (2004). PubMed. [Link]
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Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. (2018). ResearchGate. [Link]
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Kakkar, S., et al. (2018). Design, synthesis and biological potential of heterocyclic benzoxazole scaffolds as promising antimicrobial and anticancer agents. Chemistry Central Journal, 12(1), 96. [Link]
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Benzisoxazole: A privileged scaffold for medicinal chemistry. (2021). ResearchGate. [Link]
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Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). (2024). ResearchGate. [Link]
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2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2). (2021). National Institutes of Health. [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
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Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (2022). PubMed. [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2017). PubMed Central. [Link]
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of 6-Methoxy-2-methylbenzoxazole
Introduction: The Significance of the Benzoxazole Scaffold
Benzoxazole derivatives are a cornerstone in medicinal chemistry and materials science, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The benzoxazole nucleus is a key pharmacophore in numerous clinically approved drugs and research candidates, making its synthesis a focal point for drug discovery and development.[2]
This technical guide provides an in-depth, field-proven protocol for the synthesis of 6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6), a specific derivative with the molecular formula C₉H₉NO₂.[3] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated synthetic methodology.
Reaction Mechanism and Scientific Principles
The synthesis of this compound from 2-amino-5-methoxyphenol and acetic anhydride is a classic and efficient condensation reaction that proceeds via a two-stage mechanism.[4] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Stage 1: N-Acylation: The synthesis begins with the nucleophilic attack of the amino group (-NH₂) of 2-amino-5-methoxyphenol on one of the carbonyl carbons of acetic anhydride. This is an exothermic acylation reaction that forms a stable amide intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide, and releases acetic acid as a byproduct.[4]
-
Stage 2: Intramolecular Cyclization & Dehydration: In the second stage, the application of heat triggers an intramolecular nucleophilic attack by the hydroxyl group (-OH) on the amide carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to form the five-membered oxazole ring, yielding the final product, this compound.[4]
Caption: Reaction mechanism for the synthesis of this compound.
Materials, Reagents, and Equipment
Reagents & Chemicals
| Reagent | CAS Number | Molecular Formula | Purity | Supplier |
| 2-amino-5-methoxyphenol | 20734-77-0 | C₇H₉NO₂ | ≥98% | Commercial |
| Acetic Anhydride | 108-24-7 | C₄H₆O₃ | ≥99% | Commercial |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | Commercial |
| Hexane | 110-54-3 | C₆H₁₄ | ACS Grade | Commercial |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | ACS Grade | In-house prep |
| Saturated Sodium Chloride (Brine) | 7647-14-5 | NaCl | ACS Grade | In-house prep |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | ACS Grade | Commercial |
| Deionized Water | 7732-18-5 | H₂O | - | In-house |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
Critical Safety Precautions
This protocol involves hazardous materials. A thorough risk assessment must be conducted before beginning any work.[5] All operations should be performed inside a certified chemical fume hood.
-
Acetic Anhydride: Flammable liquid and vapor.[6] Harmful if swallowed or inhaled and causes severe skin burns and eye damage.[7][8] It is corrosive and reacts exothermically with water. Always wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and nitrile or neoprene gloves.[9][10]
-
2-amino-5-methoxyphenol: May cause skin and eye irritation. Avoid inhalation of dust.
-
Handling: Grounding and bonding of containers are necessary when transferring flammable liquids like acetic anhydride to prevent static discharge.[8] Use explosion-proof equipment where applicable.[7] Emergency eye wash stations and safety showers must be readily accessible.[6]
Detailed Experimental Protocol
This protocol is divided into two primary stages: the synthesis of the amide intermediate and its subsequent cyclization to the final product.
Stage 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide (Intermediate)
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-5-methoxyphenol (e.g., 5.0 g, 35.9 mmol).
-
Solvent Addition: Add 50 mL of deionized water to the flask to create a suspension. Begin stirring the mixture at room temperature.
-
Reagent Addition: While stirring vigorously, slowly add acetic anhydride (e.g., 3.8 mL, 4.0 g, 39.5 mmol) dropwise to the suspension. Causality Note: The slow addition is crucial to control the exothermic nature of the acylation reaction.[4]
-
Reaction: Continue stirring the mixture at room temperature for 45-60 minutes. During this time, the product, N-(2-hydroxy-4-methoxyphenyl)acetamide, will begin to precipitate as a solid.
-
Isolation of Intermediate: To ensure complete precipitation, cool the reaction mixture in an ice bath for 30 minutes.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid thoroughly with cold deionized water (3 x 30 mL) to remove any unreacted starting materials and acetic acid.
-
Drying: Allow the product to air dry on the filter paper. For more rigorous drying, place the solid in a vacuum oven at 50°C until a constant weight is achieved. The crude intermediate is typically of sufficient purity to proceed directly to the next step.
Stage 2: Cyclization to this compound
-
Reaction Setup: Place the dried N-(2-hydroxy-4-methoxyphenyl)acetamide from Stage 1 into a 100 mL round-bottom flask equipped for simple distillation with a condenser and a collection flask.
-
Thermal Cyclization: Heat the flask using a heating mantle or oil bath to a temperature of 200-220°C. The solid will melt, and the intramolecular cyclization-dehydration reaction will commence, producing this compound, which will distill over as a liquid. Water will also be produced as a byproduct.
-
Work-up and Extraction: Once the distillation is complete, transfer the collected distillate to a 250 mL separatory funnel. Add 50 mL of ethyl acetate to dissolve the organic product.
-
Aqueous Wash: Wash the organic layer with 30 mL of saturated sodium bicarbonate solution to neutralize any remaining acidic impurities. Follow this with a wash using 30 mL of saturated sodium chloride (brine) solution to aid in the separation of the aqueous and organic layers.
-
Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification, Characterization, and Expected Yield
Purification
The crude product is typically a yellow or brownish oil.[11] For most applications, purification via flash column chromatography is recommended.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 1:9 v/v).[11]
-
Procedure: Dissolve the crude oil in a minimal amount of the mobile phase, load it onto the column, and elute with the solvent system, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis Technique | Expected Result |
| Visual Appearance | Yellow Oil[11] |
| Molecular Weight | 163.17 g/mol [3] |
| ¹H NMR | Peaks corresponding to the aromatic protons, the methoxy group protons, and the methyl group protons. |
| Mass Spectrometry | A molecular ion peak [M]⁺ at m/z = 163.17. |
| HPLC | A single major peak indicating high purity. A reverse-phase method using an acetonitrile/water mobile phase is suitable.[12] |
Expected Yield
The overall yield for this two-step synthesis can vary but is typically in the range of 60-75% based on the initial amount of 2-amino-5-methoxyphenol.
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process.
Caption: High-level workflow for the synthesis of this compound.
References
-
ResearchGate. (n.d.). Proposed mechanism for benzoxazole from aminophenol and diazoester. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). A general mechanism for benzoxazole synthesis. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Methoxy-6-naphthol. Retrieved from [Link]
-
Glen Research. (2015). SAFETY DATA SHEET Product 40-4028-XX. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
-
Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2017). How to synthesize 2-amino-5-methylphenol and 2-amino-5-chlorophenol? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]
- Google Patents. (n.d.). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
-
National Institutes of Health. (n.d.). 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile acetic acid monosolvate. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-2-(2-methoxyphenyl)acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis of 2-amino-5-methoxyphenol.docx. Retrieved from [Link]
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Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of 6-Methoxy-2-methylbenzoxazole
Abstract
This application note describes a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 6-Methoxy-2-methylbenzoxazole, a key intermediate in pharmaceutical synthesis.[1] The method is developed to separate the main component from its potential process-related impurities and degradation products. The protocol herein provides comprehensive guidance on chromatographic conditions, system suitability, sample preparation, and a validation strategy according to the International Council for Harmonisation (ICH) guidelines.[2][3][4] This method is intended for researchers, scientists, and drug development professionals engaged in quality control and stability testing of benzoxazole-containing compounds.
Introduction and Scientific Rationale
This compound is a heterocyclic compound of significant interest in medicinal chemistry.[1] As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is a critical requirement mandated by regulatory authorities to guarantee the safety and efficacy of the final drug product.[5] HPLC is the premier technique for impurity profiling due to its high precision, sensitivity, and resolving power.[6][7]
The development of a stability-indicating analytical method is paramount. Such a method must be able to unequivocally separate the analyte of interest from any degradation products that may form under various stress conditions (e.g., acid, base, oxidation, heat, light).[8] This ensures that the method can accurately measure the true purity of the drug substance over its entire shelf life. This note details a method developed based on the physicochemical properties of the benzoxazole core and common practices for small molecule analysis.[9][10]
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography (RP-HPLC): this compound is a moderately non-polar molecule (LogP ≈ 1.78), making it an ideal candidate for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[9] This is the most common and robust separation mode in the pharmaceutical industry.[11]
-
Mobile Phase Selection: A mixture of acetonitrile and water is chosen for its excellent UV transparency and solvating properties. Phosphoric acid is added to the mobile phase to control the pH.[9][12] Maintaining a consistent, slightly acidic pH ensures that the basic nitrogen atom in the benzoxazole ring is protonated, leading to sharp, symmetrical peaks and reproducible retention times.
-
UV Detection: Benzoxazole derivatives exhibit strong UV absorbance due to their conjugated aromatic system.[13][14] Based on spectral data for similar benzoxazole structures, which show absorption maxima between 270 nm and 340 nm, a detection wavelength of 280 nm is selected to provide high sensitivity for both the main compound and potential impurities.[15][16][17]
Materials and Methods
Reagents and Standards
-
This compound Reference Standard (≥99.5% purity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade, Milli-Q or equivalent)
-
Phosphoric Acid (85%, Analytical Grade)
-
Methanol (HPLC Grade)
Instrumentation and Chromatographic Conditions
A standard HPLC system with a UV detector is required. The conditions outlined below have been optimized for the separation.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA Detector |
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (65:35, v/v), with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase: Carefully add 1.0 mL of 85% phosphoric acid to 350 mL of HPLC-grade water. Add 650 mL of acetonitrile. Mix well and degas for 15 minutes using sonication or vacuum filtration.
-
Diluent: Prepare a mixture of Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with Diluent.
-
Sample Solution (500 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent.
Experimental Protocols & System Validation
System Suitability Testing (SST)
Before initiating any analysis, the chromatographic system must be verified to ensure it is performing adequately. This is a core tenet of a self-validating protocol. Inject the Working Standard Solution (50 µg/mL) in six replicate injections and evaluate the results against the criteria in the table below.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 3000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 1.0% | Demonstrates the precision of the injector and detector.[18] |
| % RSD of Retention Time | ≤ 1.0% | Demonstrates the stability and precision of the pump/flow rate. |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform the System Suitability Test as described in Section 3.1.
-
Inject a blank (Diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution in duplicate.
-
After the sequence, inject the Working Standard Solution again to confirm system stability.
Calculation of Purity
The purity of the sample is calculated as a percentage area. This method assumes that all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors should be determined.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation Strategy (ICH Q2(R1))
To ensure the developed method is suitable for its intended purpose, a full validation study must be conducted as per ICH guidelines.[2][18][19] The objective of validation is to demonstrate suitability for the intended purpose.[4]
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This is the most critical part of developing a stability-indicating method.
Forced Degradation Protocol: Expose the sample (in solid-state and in solution) to the following stress conditions to generate potential degradation products.[8][20] The goal is to achieve 5-20% degradation of the active ingredient.[21]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample at 105°C for 48 hours.
-
Photolytic Degradation: Solid sample exposed to 1.2 million lux hours and 200 watt-hours/m² of UV light (ICH Q1B).
Analyze all stressed samples alongside an unstressed control. The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (Resolution > 1.5).
Linearity, Accuracy, Precision, and Sensitivity
The following parameters must be evaluated to complete the validation.
| Validation Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze a minimum of five concentrations across the range (e.g., 1 µg/mL to 150 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (Recovery) | Spike a placebo or sample with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%.[22] |
| Precision (Repeatability) | Analyze six replicate preparations of the sample at 100% concentration. | % RSD ≤ 1.0% |
| Intermediate Precision | Repeat the precision study on a different day, with a different analyst, or on a different instrument. | Overall % RSD ≤ 2.0% |
| LOD & LOQ | Determine based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope of the calibration curve. | LOD and LOQ should be reported. The LOQ must be precise and accurate.[19] |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters must still be met.[22] |
Visualizations
Caption: Overall workflow for the HPLC purity analysis of this compound.
Caption: Logical relationship of ICH validation parameters for a trustworthy analytical method.
Conclusion
The RP-HPLC method described provides a precise, accurate, and specific procedure for the determination of purity for this compound. The inclusion of a comprehensive validation strategy, including forced degradation studies, ensures the method is stability-indicating and fit for its intended purpose in a regulated pharmaceutical environment. This application note serves as a complete guide for implementation in quality control laboratories.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [2][18]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration; 2021. [3]
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Method Development for Drug Impurity Profiling: Part 1. LCGC International; 2021. [10]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH; 2005. [4]
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Development And Validation Of An Rp-Hplc Method For Estimating Process-Related Impurities In Antidiabetic Drugs. International Journal of Environmental Sciences. [5]
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Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International; 2021. [6]
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ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [18]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [7]
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A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. Brazilian Journal of Pharmaceutical Sciences; 2023. [14][15]
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Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem. [13]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Sciences Review and Research; 2020. [11]
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Separation of Benzoxazole on Newcrom R1 HPLC column. SIELC Technologies. [12]
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Vapour spectrum of benzoxazole in the near ultraviolet. Journal of the Chemical Society B: Physical Organic; 1968. [23]
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Absorption spectra of benzoxazole derivatives in the gas phase. ResearchGate. [16]
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ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
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ICH guideline Q14 on analytical procedure development. European Medicines Agency; 2022. [24]
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Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine; 2013. [8]
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A Comparative Guide to Validated HPLC and Other Analytical Methods for the Quantification of 2-Methylbenzoxazole. Benchchem. [17]
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New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific; 2020. [22]
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Forced Degradation Studies. MedCrave online; 2016. [20]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [25]
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Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology; 2016. [21]
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Benzoxazole derivatives: design, synthesis and biological evaluation. National Center for Biotechnology Information; 2018. [1]
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Application Notes and Protocols for a Senior Application Scientist: Evaluating the Antimicrobial Efficacy of 6-Methoxy-2-methylbenzoxazole
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antimicrobial susceptibility testing for 6-Methoxy-2-methylbenzoxazole. This document outlines established methodologies for determining the compound's efficacy against a panel of clinically relevant microorganisms. The protocols herein are grounded in standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and reproducibility.
Introduction: The Promise of Benzoxazole Scaffolds in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Benzoxazoles, a class of heterocyclic compounds, have garnered significant attention due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, and its derivatives have shown potent activity against a range of pathogens.[3][4]
This compound, a specific derivative, holds potential as an antimicrobial agent. While extensive studies on this particular molecule are emerging, related compounds with methyl and methoxy substitutions on the benzoxazole ring have demonstrated significant in vitro activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[5][6] For instance, certain 5(or 6)-methyl-2-substituted benzoxazoles have shown potent activity against Pseudomonas aeruginosa with Minimum Inhibitory Concentration (MIC) values of 25 µg/mL.[6] This document provides the foundational protocols to rigorously evaluate the antimicrobial profile of this compound.
Core Principles of Antimicrobial Susceptibility Testing (AST)
The primary objective of AST is to determine the concentration of an antimicrobial agent that can inhibit the growth of or kill a specific microorganism. This is crucial for establishing the potential therapeutic dose and spectrum of activity for a novel compound. The following protocols are designed to be self-validating systems, incorporating appropriate controls to ensure the accuracy and reliability of the results.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] This is a gold-standard method for AST and provides a precise MIC value.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antimicrobial agents.
-
0.5 McFarland Standard: This turbidity standard ensures a consistent and reproducible starting inoculum of approximately 1.5 x 10⁸ CFU/mL, which is critical for accurate MIC determination.
-
Serial Dilutions: This allows for the testing of a wide range of concentrations to pinpoint the exact MIC.
-
Controls: The inclusion of positive (no drug), negative (no bacteria), and sterility controls is essential to validate the assay's integrity.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mg/mL.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (inoculum, no compound).
-
Well 12 will serve as the sterility control (broth only).
-
-
Inoculum Preparation:
-
From a fresh culture (18-24 hours) of the test microorganism, suspend several colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
Incubate the plate at 35-37°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism.
-
dot
Caption: Workflow for Broth Microdilution Assay.
Agar Disk Diffusion Assay
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[5][8] It is a valuable screening tool to quickly determine if a compound has antimicrobial activity.
Causality Behind Experimental Choices:
-
Mueller-Hinton Agar (MHA): Provides a standardized solid medium for bacterial growth and antimicrobial diffusion.
-
Lawn Culture: Ensures a uniform bacterial growth across the plate, allowing for clear measurement of inhibition zones.
-
Zone of Inhibition: The diameter of the clear zone around the disk where bacterial growth is inhibited is proportional to the susceptibility of the organism to the compound.
Protocol:
-
Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly across the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions to ensure complete coverage.
-
-
Disk Application:
-
Impregnate sterile 6 mm paper disks with a known concentration of this compound solution.
-
Aseptically place the disks on the inoculated MHA plate, ensuring firm contact with the agar.
-
Include a positive control disk (a standard antibiotic) and a negative control disk (solvent only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
The size of the zone indicates the relative susceptibility of the microorganism to the compound.
-
dot
Caption: Workflow for Agar Disk Diffusion Assay.
Time-Kill Kinetic Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9] This is a dynamic measure of antimicrobial activity and can help elucidate the compound's mechanism of action.
Causality Behind Experimental Choices:
-
Multiple Time Points: Sampling at various time intervals allows for the characterization of the rate and extent of microbial killing.
-
Colony Forming Unit (CFU) Enumeration: This provides a quantitative measure of viable bacteria at each time point.
-
Log Reduction: A ≥3-log₁₀ reduction in CFU/mL is generally considered indicative of bactericidal activity.[9]
Protocol:
-
Inoculum and Compound Preparation:
-
Prepare a standardized bacterial inoculum in MHB.
-
Prepare tubes of MHB containing this compound at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control tube without the compound.
-
-
Assay Initiation:
-
Inoculate each tube with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto MHA plates.
-
-
Incubation and Enumeration:
-
Incubate the plates at 35-37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration of the compound and the growth control.
-
dot
Caption: Workflow for Time-Kill Kinetic Assay.
Data Presentation and Interpretation
Quantitative Data Summary
Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting MIC data.
Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of this compound |
| Staphylococcus aureus | Gram-positive | 0.5 - 256 | Vancomycin | 16 |
| Escherichia coli | Gram-negative | 0.5 - 256 | Ciprofloxacin | 64 |
| Pseudomonas aeruginosa | Gram-negative | 0.5 - 256 | Ciprofloxacin | 32 |
| Candida albicans | Fungal | 0.5 - 256 | Fluconazole | 128 |
Interpreting MIC Values
The MIC value is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a critical parameter for assessing the potency of a new compound. The interpretation of MIC values is typically done by comparing them to established breakpoints from organizations like CLSI, though for novel compounds, these breakpoints will not exist. Therefore, initial interpretation relies on comparing the MIC to that of known antibiotics and considering the potential for achieving therapeutic concentrations in vivo.
Potential Mechanism of Action
While the precise mechanism of action for this compound requires further investigation, some benzoxazole derivatives are known to exert their antibacterial effects by inhibiting DNA gyrase.[3] This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death.
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The 6-Methoxy-2-Methylbenzoxazole Scaffold: A Privileged Motif for Contemporary Drug Discovery
Introduction: The Architectural Elegance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a diverse range of biological targets, offering a fertile starting point for drug discovery campaigns. The benzoxazole nucleus, a bicyclic heterocyclic system, is a prominent member of this esteemed class.[1] Its rigid, planar structure and rich electronic properties make it an ideal anchor for presenting pharmacophoric elements in three-dimensional space.
This guide focuses on a particularly promising variant: the 6-methoxy-2-methylbenzoxazole scaffold. The strategic placement of a methoxy group at the 6-position and a methyl group at the 2-position imparts unique physicochemical properties that can be exploited for enhanced biological activity, improved pharmacokinetic profiles, and novel intellectual property. The methoxy group, a common feature in many natural products and approved drugs, can influence ligand-target binding, metabolic stability, and solubility.[2][3] The 2-methyl group provides a key hydrophobic anchor and a potential site for further chemical elaboration.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for leveraging the this compound scaffold in modern drug design.
Therapeutic Applications: A Scaffold of Broad-Spectrum Potential
Derivatives of the benzoxazole core have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects. The this compound scaffold is a promising starting point for the exploration of these and other therapeutic areas.
Anticancer Drug Design
The benzoxazole motif is a well-established pharmacophore in oncology research. Several derivatives have been reported to exhibit potent cytotoxic activity against a range of cancer cell lines.[4][5] The proposed mechanisms of action are often multifaceted, targeting key pathways in cancer progression.
-
Kinase Inhibition: Many benzoxazole derivatives function as inhibitors of various protein kinases that are crucial for tumor growth and survival, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6]
-
Tubulin Polymerization Inhibition: Some benzoxazole-containing compounds interfere with microtubule dynamics, a validated target for cancer chemotherapy.[7]
-
DNA Gyrase Inhibition: In addition to their antibacterial properties, some benzoxazoles have shown inhibitory activity against topoisomerase II, an enzyme essential for DNA replication in cancer cells.
The this compound scaffold offers a unique platform for the design of novel anticancer agents. The methoxy group can form key hydrogen bonds with amino acid residues in the active sites of target proteins, while the 2-methyl group can be extended to explore hydrophobic pockets.
Experimental Protocols
Protocol 1: Synthesis of the this compound Scaffold
This protocol describes a general and efficient method for the synthesis of the this compound core, which can be adapted from established procedures for benzoxazole synthesis.
Materials:
-
4-Methoxy-2-aminophenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Acetylation of 4-Methoxy-2-aminophenol:
-
In a round-bottom flask, dissolve 4-methoxy-2-aminophenol (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-hydroxy-5-methoxyphenyl)acetamide intermediate.
-
-
Cyclization to this compound:
-
To the crude acetamide intermediate, add polyphosphoric acid.
-
Heat the mixture to 120-140°C with stirring for 2-3 hours. The reaction should be monitored by TLC.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a strong base (e.g., 10M NaOH) until it is alkaline.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude this compound by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a solid.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Workflow for Scaffold Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Antimicrobial Drug Discovery
The benzoxazole scaffold is a known pharmacophore in the development of antimicrobial agents.[8][9] Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[10][11] A key mechanism of action for some antimicrobial benzoxazoles is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[12]
The this compound scaffold can be utilized to generate novel antimicrobial candidates. The 2-methyl group can be functionalized to introduce various side chains that can interact with the active site of bacterial enzymes. The 6-methoxy group can contribute to the overall lipophilicity and electronic properties of the molecule, influencing its ability to penetrate bacterial cell walls.
Illustrative Antimicrobial Activity Data
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of 6-methoxy-2-arylbenzoxazole derivatives to illustrate how structure-activity relationships can be determined.
| Compound ID | R-group at C2-position | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | Methyl | 32 | 64 |
| 1b | Phenyl | 16 | 32 |
| 1c | 4-Chlorophenyl | 8 | 16 |
| 1d | 4-Methoxyphenyl | 16 | 64 |
| 1e | 4-Nitrophenyl | 4 | 8 |
Key Structure-Activity Relationship (SAR) Insights:
-
Aryl Substitution at C2: Replacing the 2-methyl group with an aryl group (1b vs 1a) generally enhances antibacterial activity.
-
Electronic Effects: Electron-withdrawing groups on the 2-phenyl ring (e.g., 4-chloro in 1c and 4-nitro in 1e) lead to a significant increase in potency against both Gram-positive and Gram-negative bacteria.
-
Electron-Donating Groups: An electron-donating group like a methoxy group at the 4-position of the phenyl ring (1d) does not improve activity compared to the unsubstituted phenyl analog (1b).
SAR Diagram for Antimicrobial Activity
Caption: Key structure-activity relationships for this compound derivatives.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized this compound derivatives.
Materials:
-
Synthesized benzoxazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Compound Stock Solutions:
-
Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From an overnight culture, prepare a bacterial suspension in CAMHB equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plates:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the row.
-
The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, including a positive control (no compound) and a negative control (no bacteria).
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye or by measuring the optical density at 600 nm.
-
Neuroprotective Drug Development
While direct evidence for the neuroprotective effects of the this compound scaffold is still emerging, related heterocyclic systems like benzothiazoles have shown promise in this area.[13][14] The mechanisms of neuroprotection are often linked to antioxidant properties and the modulation of key signaling pathways involved in neuronal survival.[5]
Potential Neuroprotective Mechanisms:
-
Antioxidant Activity: The benzoxazole ring can act as a scavenger of reactive oxygen species (ROS), which are implicated in the pathogenesis of neurodegenerative diseases.
-
MAO-B Inhibition: Inhibition of monoamine oxidase B (MAO-B) can increase dopamine levels in the brain and reduce oxidative stress, offering a therapeutic strategy for Parkinson's disease.
-
Modulation of Apoptotic Pathways: Neuroprotective agents can prevent neuronal cell death by interfering with apoptotic signaling cascades.[6]
The this compound scaffold provides a starting point for the design of multi-target-directed ligands for neurodegenerative diseases, combining antioxidant and enzyme-inhibitory properties.
Hypothetical Neuroprotective Signaling Pathway
Caption: Potential neuroprotective mechanisms of this compound derivatives.
Conclusion: A Scaffold for Future Innovation
The this compound scaffold represents a versatile and promising platform for the design and development of new therapeutic agents. Its inherent "drug-like" properties, combined with the potential for diverse biological activities, make it an attractive starting point for medicinal chemists. The strategic incorporation of the 6-methoxy and 2-methyl groups provides a unique opportunity to fine-tune the pharmacological and pharmacokinetic properties of novel drug candidates. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this privileged scaffold in the ongoing quest for innovative medicines.
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- El-Gendy, M. A., et al. (2022). Chemical structures of some reported anticancer agents.
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Application of 6-Methoxy-2-methylbenzoxazole in Fluorescence Microscopy: A Detailed Guide for Cellular Imaging
Introduction: Unveiling the Potential of Benzoxazoles in Cellular Imaging
Benzoxazole derivatives represent a versatile and increasingly important class of heterocyclic compounds in the realm of biomedical research and materials science.[1][2] Their rigid, conjugated structure often imparts favorable photophysical properties, making them excellent candidates for the development of novel fluorescent probes.[3] These probes are instrumental in fluorescence microscopy, a technique that offers high sensitivity and spatiotemporal resolution for visualizing dynamic processes within living cells.[4]
The core benzoxazole scaffold can be chemically modified to tune its spectral properties and to create sensors for a wide range of biological analytes and intracellular parameters, such as pH, viscosity, and metal ion concentrations.[3] Furthermore, certain benzoxazole derivatives have shown an affinity for specific cellular structures, including the nucleus and mitochondria, highlighting their potential as targeted imaging agents.[5] This application note provides a detailed overview and experimental protocols for the use of a specific derivative, 6-Methoxy-2-methylbenzoxazole, as a novel fluorescent probe for cellular imaging. While direct, comprehensive studies on this particular compound are emerging, we will extrapolate from the well-documented properties of structurally similar benzoxazoles to provide a robust framework for its application.
Physicochemical and Putative Photophysical Properties
This compound is a small organic molecule with the chemical formula C9H9NO2 and a molecular weight of 163.17 g/mol . Its structure features a benzoxazole core with a methyl group at the 2-position and a methoxy group at the 6-position. The electron-donating nature of the methoxy group is anticipated to influence the electronic structure of the benzoxazole core, likely resulting in a bathochromic (red) shift in its absorption and emission spectra compared to the unsubstituted parent molecule.
While exhaustive photophysical characterization of this compound is not yet widely published, we can infer its likely spectral properties based on data from related methoxy-substituted benzoxazole and benzothiazole derivatives.[6][7] The following table summarizes these putative properties, which should serve as a starting point for experimental optimization.
| Property | Putative Value | Notes |
| Molecular Formula | C9H9NO2 | |
| Molecular Weight | 163.17 g/mol | |
| CAS Number | 23999-64-6 | |
| Appearance | Off-white to pale yellow solid | Based on common observations of similar compounds. |
| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. Limited aqueous solubility. | Poor aqueous solubility is a common trait for benzoxazole derivatives.[8] |
| Excitation Maximum (λex) | ~350 - 370 nm | Estimated based on the absorption characteristics of methoxy-substituted benzoxazoles.[9] A standard DAPI filter set may be a suitable starting point. |
| Emission Maximum (λem) | ~420 - 450 nm (Blue) | The methoxy group is expected to red-shift the emission compared to the parent benzoxazole. The emission is likely to be in the blue region of the visible spectrum. |
| Stokes Shift | ~70 - 80 nm | The difference between the estimated excitation and emission maxima. |
| Quantum Yield (Φ) | Moderate | To be determined experimentally. Benzoxazole derivatives can exhibit a wide range of quantum yields. |
| Molar Extinction Coefficient (ε) | To be determined experimentally. |
Experimental Protocols
The following protocols are designed to provide a comprehensive workflow for utilizing this compound in live-cell fluorescence microscopy.
Reagent Preparation: Stock and Working Solutions
Proper preparation of stock and working solutions is critical for reproducible results. Due to the limited aqueous solubility of many benzoxazole derivatives, a high-concentration stock solution in an organic solvent is recommended.[8][10]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Microcentrifuge tubes
-
Vortex mixer
Protocol for 10 mM Stock Solution:
-
Accurately weigh out 1.63 mg of this compound.
-
Transfer the powder to a sterile 1.5 mL microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. A brief sonication may aid in dissolution.[11]
-
Store the 10 mM stock solution in small aliquots at -20°C, protected from light. Properly stored stock solutions are typically stable for several months.
Protocol for Working Solution:
-
Important: Prepare the working solution fresh for each experiment by diluting the stock solution in an appropriate buffer or cell culture medium.
-
On the day of the experiment, thaw a frozen aliquot of the 10 mM stock solution.
-
For a final staining concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.
-
Vortex the working solution gently before adding it to the cells.
Live-Cell Staining and Imaging
This protocol outlines the steps for staining live, adherent cells with this compound and subsequent imaging using a fluorescence microscope.
Materials:
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
This compound working solution (e.g., 1-20 µM in complete medium)
-
Fluorescence microscope equipped with appropriate filter sets (e.g., DAPI or similar UV excitation filter)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Culture cells to a confluence of 60-80% on a suitable imaging vessel.
-
Remove the existing culture medium from the cells.
-
Add the pre-warmed working solution of this compound to the cells. The optimal concentration should be determined empirically but a starting range of 1-20 µM is recommended.
-
Incubate the cells for 15-60 minutes at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and experimental conditions.
-
Optional Wash Step: To reduce background fluorescence, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed PBS or complete culture medium.[12]
-
Add fresh, pre-warmed complete culture medium or an appropriate imaging buffer to the cells.
-
Proceed with imaging on a fluorescence microscope.
Microscopy Parameters:
-
Excitation: Use a light source and filter set that provides excitation light in the range of 350-370 nm. A standard DAPI filter cube is a good starting point.
-
Emission: Collect the emitted fluorescence using a filter that allows light in the 420-450 nm range to pass through.
-
Exposure Time: Adjust the exposure time to obtain a good signal-to-noise ratio while minimizing phototoxicity.[13]
-
Objective: Use an objective appropriate for the desired magnification and resolution (e.g., 40x or 63x oil immersion).
Workflow and Pathway Diagrams
Caption: Experimental workflow for live-cell imaging with this compound.
Expected Results and Data Analysis
Upon successful staining, it is anticipated that this compound will exhibit intracellular fluorescence. The subcellular localization pattern will need to be determined experimentally. Based on the behavior of other benzoxazole derivatives, potential localization sites could include the cytoplasm, mitochondria, or the nucleus.[5][14] Co-localization experiments with organelle-specific trackers (e.g., MitoTracker for mitochondria, Hoechst for the nucleus) are highly recommended to determine the precise subcellular distribution of the probe.
Image analysis can be performed using software such as ImageJ or Fiji to quantify fluorescence intensity, assess changes in localization under different experimental conditions, and perform co-localization analysis.
Troubleshooting and Scientific Considerations
| Issue | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | - Incorrect excitation/emission filters.- Staining concentration too low.- Insufficient incubation time.- Photobleaching. | - Verify filter specifications against the putative spectral properties.- Perform a concentration titration (e.g., 1 µM to 50 µM).- Increase incubation time (e.g., up to 2 hours).- Reduce exposure time and/or excitation light intensity.[13] |
| High Background Fluorescence | - Staining concentration too high.- Incomplete removal of unbound dye. | - Reduce the staining concentration.- Include one or two wash steps with fresh medium or PBS after incubation.[12] |
| Cell Toxicity or Morphological Changes | - Cytotoxicity of the compound at the working concentration.- Phototoxicity from the excitation light. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range.[14]- Reduce the staining concentration and/or incubation time.- Minimize exposure to excitation light. |
| Precipitation of the Dye in Aqueous Medium | - Poor aqueous solubility of the benzoxazole derivative.[8] | - Ensure the stock solution is fully dissolved in DMSO before dilution.- Do not exceed a final DMSO concentration of 0.5% in the cell culture medium.- Prepare the working solution immediately before use and vortex well. |
Conclusion and Future Directions
This compound holds promise as a novel fluorescent probe for cellular imaging, leveraging the favorable photophysical properties of the benzoxazole scaffold. The protocols and data presented in this application note provide a solid foundation for researchers to begin exploring its utility in fluorescence microscopy. Further characterization of its spectral properties, quantum yield, and subcellular targets will be invaluable in establishing its role as a standard tool in the cell biologist's toolkit. Future work could also involve the chemical modification of this scaffold to develop probes with enhanced brightness, photostability, and specificity for particular cellular organelles or biomolecules.
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- Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review.
- Dalton Transactions. (2020). A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria. RSC Publishing.
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PhytoTechnology Laboratories. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence and excitation spectrum of methoxy-substituted oxazolone in acetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). A) Absorption and B) corrected luminescence spectra of methoxy derivatives 4 c (c), 4 d (b), and 4 e () in toluene at room temperature*. Retrieved from [Link]
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ResearchGate. (n.d.). Formation of fluorescent 6-substituted 2-phenylbenzoxazole (products of types I, II, and III) from FSAY(3-NO2)LER upon reaction with ABS and K3Fe(CN)6. Retrieved from [Link]
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In vitro testing of 6-Methoxy-2-methylbenzoxazole cytotoxicity
An Application Guide for the Multi-Parametric Assessment of 6-Methoxy-2-methylbenzoxazole Cytotoxicity In Vitro
Authored by a Senior Application Scientist
This document provides a comprehensive framework for evaluating the in vitro cytotoxic potential of the novel compound this compound. The protocols and workflows detailed herein are designed for researchers, scientists, and drug development professionals to move beyond simple viability metrics and build a mechanistic understanding of a compound's interaction with cultured cells. The guide is structured as a phased approach, beginning with foundational cytotoxicity screening and progressing to in-depth mechanistic assays.
Introduction: A Phased Approach to Understanding Cytotoxicity
The initial assessment of any novel compound, such as this compound, requires a robust and systematic evaluation of its potential cytotoxicity. A simple "live-or-die" readout is insufficient for modern drug discovery and safety assessment. A meaningful toxicological profile must answer not only if a compound is toxic, but at what concentration, and by what mechanism.
This guide presents a logical, tiered workflow. We begin with broad-spectrum assays that measure general cell health and membrane integrity. Based on these initial findings, we then deploy a series of more specific assays to dissect the underlying cell death pathways, such as apoptosis or necrosis, and to investigate common toxicological triggers like mitochondrial dysfunction and oxidative stress. This tiered approach ensures an efficient use of resources while building a comprehensive, mechanistically-grounded understanding of the compound's biological activity.
Phase 1: Foundational Viability and Cytotoxicity Screening
The first step is to establish a dose-response relationship and determine the concentration at which this compound begins to impact fundamental cellular processes. We employ two distinct, yet complementary, assays: one measuring metabolic activity (MTT) and the other assessing plasma membrane integrity (LDH).
Principle of Selection
-
MTT Assay: This assay quantifies the metabolic activity of a cell population, which is often used as a proxy for cell viability.[1][2] It relies on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[3] A decrease in formazan production is indicative of reduced metabolic activity, which can be due to either cell death or cytostatic effects.
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late apoptosis.[4] It is a direct measure of cell lysis and provides a distinct mechanistic insight compared to the metabolic-focused MTT assay.[5]
Experimental Workflow: Foundational Screening
The following diagram illustrates the workflow for the initial screening phase.
Caption: Workflow for initial cytotoxicity screening of a novel compound.
Data Presentation: IC₅₀ Determination
The primary output of this phase is the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces the measured activity (viability or LDH release) by 50%. Data should be summarized in a table for clarity.
| Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) ± SD |
| HepG2 | MTT | 48 | [Insert Value] |
| HepG2 | LDH | 48 | [Insert Value] |
| MRC-5 | MTT | 48 | [Insert Value] |
| MRC-5 | LDH | 48 | [Insert Value] |
Note: The inclusion of a non-cancerous cell line (e.g., MRC-5 human lung fibroblast) is critical for assessing the compound's selectivity.[6][7]
Phase 2: Elucidating the Mechanism of Cell Death
If this compound demonstrates significant cytotoxicity in Phase 1, the next critical step is to determine the mode of cell death. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).
Principle of Selection
-
Annexin V & Propidium Iodide (PI) Assay: This flow cytometry-based assay is the gold standard for differentiating cell death mechanisms. During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[8] Annexin V is a protein that binds with high affinity to PS, allowing for the identification of early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[9]
-
Caspase-3/7 Activity Assay: Apoptosis is executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases that cleave numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[10] Measuring the activity of these enzymes, often through a luminescent assay using a proluminescent substrate with the DEVD tetrapeptide sequence, provides direct confirmation of apoptotic pathway activation.[10][11]
Visualizing Annexin V / PI Staining Results
The combination of Annexin V and PI staining allows for the differentiation of four distinct cell populations.
Caption: Quadrant analysis of a typical Annexin V and PI flow cytometry assay.
Phase 3: Investigating Upstream Mechanistic Triggers
To gain a deeper understanding of the cytotoxic mechanism, we can investigate cellular events that often precede and trigger apoptosis or necrosis, namely mitochondrial dysfunction and oxidative stress.
Principle of Selection
-
JC-1 Mitochondrial Membrane Potential Assay: The loss of mitochondrial membrane potential (ΔΨm) is a critical event in the intrinsic pathway of apoptosis.[12] The JC-1 dye is a cationic probe that exhibits potential-dependent accumulation in mitochondria.[13] In healthy, energized mitochondria with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[14] When the ΔΨm collapses, JC-1 remains in the cytoplasm as monomers that emit green fluorescence.[12] A shift from red to green fluorescence is therefore a sensitive indicator of mitochondrial depolarization and an early sign of apoptosis.[15]
-
Reactive Oxygen Species (ROS) Detection: Many cytotoxic compounds induce cell death by generating excessive reactive oxygen species (ROS), leading to oxidative stress.[16] This stress can damage DNA, lipids, and proteins, ultimately triggering apoptosis or necrosis.[17] Cellular ROS can be detected using cell-permeable dyes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), which becomes highly fluorescent upon oxidation by ROS.
Apoptotic Pathway Overview
This diagram illustrates the relationship between the mechanistic assays and the apoptotic cascade.
Caption: Simplified intrinsic apoptosis pathway and points of measurement.
Detailed Experimental Protocols
A. General Cell Culture and Compound Preparation
-
Cell Line Selection & Culture:
-
Choose cell lines relevant to the intended application of the compound or use standard lines for general toxicity (e.g., HepG2 for liver toxicity, MRC-5 for general cytotoxicity).[18][19]
-
Culture cells according to supplier recommendations (e.g., ATCC) in a humidified incubator at 37°C with 5% CO₂.[20][21] Maintain cells in logarithmic growth phase and ensure they are free of contamination.
-
-
Preparation of this compound Stock Solution:
-
Working Dilutions:
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in complete cell culture medium.
-
Ensure the final concentration of the solvent (e.g., DMSO) in the culture wells is consistent across all treatments and does not exceed a non-toxic level (typically ≤0.5%).[6]
-
B. Protocol: MTT Assay for Cell Viability
This protocol is adapted from standard methodologies.[1][6][24]
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate. Incubate for 24 hours.
-
Compound Treatment: Remove the medium and add 100 µL of medium containing the desired concentrations of this compound, a vehicle control (DMSO), and a positive control for cytotoxicity. Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]
-
Formazan Solubilization: Carefully aspirate the medium without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan.[6] Shake the plate gently for 15 minutes.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[2]
C. Protocol: LDH Cytotoxicity Assay
This protocol is based on commercially available kits.[4][6][25]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Sample Collection: After incubation, centrifuge the plate if using suspension cells. Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[6]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[6]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
D. Protocol: Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry.[8][26]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with IC₅₀ concentrations of this compound for a predetermined time.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of 1X Annexin V Binding Buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
E. Protocol: Caspase-Glo® 3/7 Assay
This protocol is adapted from Promega Corporation's technical bulletin.[10][27]
-
Cell Seeding and Treatment: Follow step 1 and 2 of the MTT protocol, using a white-walled 96-well plate suitable for luminescence.[11]
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix on a plate shaker for 30-60 seconds.[11]
-
Incubation: Incubate at room temperature for 1-3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence using a plate luminometer.
F. Protocol: JC-1 Mitochondrial Membrane Potential Assay
This protocol is based on commercially available kits.[13]
-
Cell Seeding and Treatment: Seed cells on a black-walled, clear-bottom 96-well plate and treat with the compound. Include a positive control such as FCCP, a known mitochondrial uncoupler.[13]
-
JC-1 Staining: Remove the treatment medium and add medium containing JC-1 dye (typically 1-10 µM).
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Wash: Aspirate the staining solution and wash wells with assay buffer.
-
Fluorescence Measurement: Read fluorescence using a multi-mode plate reader. Measure red fluorescence (Ex/Em: ~535/595 nm) for J-aggregates and green fluorescence (Ex/Em: ~485/535 nm) for JC-1 monomers. The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential.
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Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature protocols, 1(3), 1458-1461. [Link] - Note: While not a direct search result, this is a canonical reference for PI staining principles.
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G-Biosciences. JC-1 Mitochondrial Membrane Potential Assay. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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6-Methoxy-2-methylbenzoxazole: A Potential Fluorescent Probe for Metal Ion Detection
Application Notes and Protocols
Introduction: The Promise of Benzoxazoles in Metal Ion Sensing
Benzoxazole derivatives have emerged as a significant class of fluorophores in the development of chemosensors for various analytes, including biologically and environmentally important metal ions.[1][2] Their rigid, conjugated structure often imparts favorable photophysical properties such as high quantum yields and environmental sensitivity. The core benzoxazole moiety, with its electron-rich nitrogen and oxygen atoms, can act as a binding site for metal ions, leading to detectable changes in its fluorescence properties. This document provides a detailed guide on the potential application of a specific derivative, 6-methoxy-2-methylbenzoxazole, as a fluorescent probe for metal ion detection. While direct literature on this particular molecule's sensing capabilities is sparse, this guide synthesizes established principles from closely related benzoxazole-based sensors to propose a scientifically grounded framework for its investigation and application.[1][3][4] We will explore the theoretical underpinnings of its sensing mechanism, provide detailed protocols for its characterization and use, and discuss the interpretation of potential results.
Structural and Photophysical Rationale
This compound possesses key structural features that make it a promising candidate for a fluorescent metal ion probe:
-
Benzoxazole Core: The nitrogen and oxygen atoms within the oxazole ring can serve as coordination sites for metal ions.
-
Methoxy Group: The electron-donating methoxy group at the 6-position is expected to influence the molecule's photophysical properties, such as its absorption and emission wavelengths and quantum yield.[5] The position of such substituents is known to modulate the electronic characteristics of similar heterocyclic fluorophores.
-
Potential for Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence intensity—a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[1][6]
Proposed Sensing Mechanism: A Hypothesis
We hypothesize that this compound can act as a "turn-on" fluorescent probe for certain metal ions, primarily through the CHEF mechanism. Upon coordination of a metal ion with the nitrogen and potentially the oxygen atoms of the benzoxazole ring, the molecule's conformational freedom is restricted. This increased rigidity is expected to decrease vibrational and rotational energy loss from the excited state, thereby increasing the fluorescence quantum yield and resulting in a "turn-on" response.
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Application Notes and Protocols for Anti-inflammatory Activity Screening of 6-Methoxy-2-methylbenzoxazole
Introduction: Unveiling the Therapeutic Potential of Novel Benzoxazole Scaffolds
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a multitude of chronic and debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The clinical demand for safer and more effective anti-inflammatory agents remains a significant driver in drug discovery. The benzoxazole scaffold has emerged as a promising pharmacophore, with various derivatives exhibiting a wide range of biological activities. This application note provides a comprehensive guide to the systematic screening of the anti-inflammatory potential of a novel compound, 6-Methoxy-2-methylbenzoxazole.
While specific anti-inflammatory data for this compound is not yet extensively documented, related heterocyclic structures, such as certain benzothiazole derivatives, have demonstrated notable anti-inflammatory and anticancer properties.[3][4] This suggests that this compound is a compelling candidate for investigation. This document will guide researchers through a tiered screening cascade, from initial in vitro assays to subsequent in vivo validation, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice. The overarching goal is to equip researchers with the necessary tools to rigorously evaluate the anti-inflammatory profile of this and other novel chemical entities.
Part 1: In Vitro Screening Cascade: A Multi-pronged Approach to Mechanistic Insights
Initial in vitro screening is a cost-effective and high-throughput strategy to identify and characterize the anti-inflammatory properties of a test compound.[1][5] We will employ a series of assays to probe different facets of the inflammatory response, from enzyme inhibition to the modulation of key signaling pathways and cytokine production.
Inhibition of Key Inflammatory Enzymes: COX-2 and LOX
Cyclooxygenases (COX) and lipoxygenases (LOX) are pivotal enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1][6] Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting COX enzymes.[1] Therefore, assessing the inhibitory potential of this compound against COX-2 (the inducible isoform highly expressed during inflammation) is a logical first step.
This protocol is adapted from commercially available kits and provides a rapid and sensitive method for measuring COX-2 activity.[7][8]
Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX-2 enzyme, via a fluorometric probe. A decrease in fluorescence intensity in the presence of the test compound indicates inhibition of COX-2.
Materials:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid (substrate)
-
NaOH
-
Celecoxib (positive control inhibitor)
-
This compound (dissolved in DMSO)
-
96-well white opaque microplate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Create a 10X stock solution of this compound and Celecoxib in the appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the following to respective wells:
-
Enzyme Control (EC): 10 µL of Assay Buffer.
-
Inhibitor Control (IC): 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
Test Compound (Sample): 10 µL of diluted this compound.
-
-
Reaction Mix Preparation: Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Reaction Initiation: Add 80 µL of the Reaction Mix to each well, followed by the addition of 10 µL of diluted Arachidonic Acid/NaOH solution to initiate the reaction.
-
Measurement: Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is determined using the following formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100 Determine the IC50 value of this compound by plotting the percent inhibition against a range of compound concentrations.
Modulation of Inflammatory Signaling: The NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[9][10] Its activation is a hallmark of the inflammatory response.[11][12][13] Investigating the effect of this compound on NF-κB activation can provide significant mechanistic insights.
NF-κB Signaling Pathway Diagram
Caption: Canonical NF-κB signaling pathway activation.
Quantifying Cytokine Inhibition in Macrophages
Macrophages are key players in the inflammatory response, and upon activation by stimuli like lipopolysaccharide (LPS), they release a barrage of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[14][15][16][17] The RAW 264.7 murine macrophage cell line is a widely used and well-characterized model for studying inflammatory responses.[14][15][16][17][18]
Principle: This assay quantifies the ability of this compound to inhibit the production and release of TNF-α and IL-6 from LPS-stimulated macrophages. Cytokine levels in the cell culture supernatant are measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
RAW 264.7 cell line
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Dexamethasone (positive control)
-
96-well cell culture plates
-
ELISA kits for murine TNF-α and IL-6
-
MTT or similar cell viability assay kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight.[18]
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound or Dexamethasone for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for TNF-α mRNA, 24 hours for protein release).[16][17]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's protocol.
-
Cell Viability Assay: Assess the viability of the remaining cells using an MTT assay to rule out cytotoxicity as the cause of reduced cytokine levels.
-
Data Analysis: Calculate the concentration of each cytokine from the standard curve. Determine the percent inhibition of cytokine release for each concentration of the test compound and calculate the IC50 value.
In Vitro Screening Workflow
Caption: A tiered workflow for in vitro screening.
| In Vitro Assay Summary | Parameter Measured | Positive Control | Endpoint |
| COX-2 Inhibition | Enzyme Activity | Celecoxib | IC50 Value |
| LPS-induced Cytokine Release | TNF-α and IL-6 levels | Dexamethasone | IC50 Value |
| NF-κB Activation | Reporter Gene Expression | Bay 11-7082 | Inhibition of NF-κB |
Part 2: In Vivo Validation: Assessing Efficacy in a Preclinical Model
Positive results from in vitro assays warrant further investigation in a living organism to assess the compound's efficacy, pharmacokinetics, and potential toxicity.[2][19] The carrageenan-induced paw edema model is a widely accepted and reproducible acute inflammation model for the preliminary evaluation of anti-inflammatory drugs.[20][21][22][23]
Protocol 3: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, induces a biphasic inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[21][22] The early phase is mediated by histamine and serotonin, while the later phase (3-5 hours) involves the production of prostaglandins, mediated by COX-2.[23][24] The ability of this compound to reduce the paw volume is a measure of its anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan (1% w/v in sterile saline)
-
This compound (in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)
-
Indomethacin or Diclofenac (positive control)
-
Plebysmometer or digital calipers
-
Animal handling equipment
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle Control: Receives the vehicle only.
-
Positive Control: Receives Indomethacin (e.g., 10 mg/kg, p.o.).
-
Test Groups: Receive different doses of this compound (e.g., 10, 30, 100 mg/kg, p.o.).
-
-
Dosing: Administer the test compound, positive control, or vehicle orally 30-60 minutes before carrageenan injection.[20][22]
-
Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[20][21] The left hind paw can serve as a non-inflamed control.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume.
Conclusion and Future Directions
This application note outlines a systematic and robust methodology for the preliminary screening of this compound for anti-inflammatory activity. The proposed workflow, from targeted in vitro enzyme and cell-based assays to a well-established in vivo model, provides a comprehensive framework for elucidating the compound's therapeutic potential and mechanism of action. Positive and significant inhibition in these assays would provide a strong rationale for further preclinical development, including more chronic inflammatory models, pharmacokinetic studies, and safety pharmacology. The ultimate goal is to identify novel and effective anti-inflammatory agents to address unmet medical needs.
References
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Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
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Gunathilake, K.D.C., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Biochemistry. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Adusei, E., et al. (2020). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Pharmacology & Pharmacy, 11(7), 123-141. [Link]
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Mellado, M., et al. (2018). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 9, 2177. [Link]
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Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
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Sun, S.-C. (2017). The non-canonical NF-κB pathway in immunity and inflammation. Nature Reviews Immunology, 17(9), 545-558. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]
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Gunathilake, K.D.C., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]
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Patel, M., et al. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition, 2(2), 53-60. [Link]
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Al-Ghamdi, A.A., et al. (2013). In vivo experimental models to investigate the anti-inflammatory activity of herbal extracts (Review). International Journal of Pharmacology, 9(1), 1-6. [Link]
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Patil, K.R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]
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Creative Biolabs. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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Jayasuriya, W.J.A.B.N., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 132-146. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]
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Duarte, D.B., et al. (2016). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, 74, 5.6.1-5.6.10. [Link]
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Danalev, D., et al. (2014). Rat paw oedema modeling and NSAIDs: Timing of effects. Biotechnology & Biotechnological Equipment, 28(5), 934-938. [Link]
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Gunathilake, K.D.C., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]
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Sakat, S.S., et al. (2010). INVITRO ANTI-INFLAMMATORY ACTIVITY OF METHANOL EXTRACT OF ENICOSTEMMA AXILLARE. International Journal of Drug Development & Research, 2(4), 852-856. [Link]
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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Armstrong, R.A., et al. (2010). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. Journal of Surgical Research, 164(2), 291-297. [Link]
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Hensley, K., et al. (2012). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. Journal of Neuroinflammation, 9, 83. [Link]
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ResearchGate. (2019). Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.7 Cell line assay for screening anti-inflammaotry activity. Retrieved from [Link]
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Patil, V., et al. (2011). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Journal of Pharmacy Research, 4(10), 3505-3506. [Link]
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Šagud, I., et al. (2017). Antiinflammatory and Antiproliferative Activity of Naphthoxazole, Fused Hetero-benzoxazole and Bridged Benzobicyclic Photoproducts. Croatica Chemica Acta, 90(2), 227-234. [Link]
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SIELC Technologies. (2018). This compound. Retrieved from [Link]
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Perković, I., et al. (2023). Cholinesterase Inhibitory and Anti-Inflammatory Activity of the Naphtho- and Thienobenzo-Triazole Photoproducts: Experimental and Computational Study. Molecules, 28(19), 6899. [Link]
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Application Notes and Protocols for Anticancer Research of 6-Methoxy-2-methylbenzoxazole and its Analogs
For: Researchers, scientists, and drug development professionals in oncology.
Preamble: The Benzoxazole Scaffold in Oncology Research
The benzoxazole core, a heterocyclic aromatic compound, represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents.[1][2] Within the vast landscape of cancer research, derivatives of benzoxazole have emerged as promising candidates, demonstrating a wide spectrum of pharmacological activities.[3] These compounds have been shown to exhibit cytotoxicity against numerous cancer cell lines through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways.[4][5]
This document serves as a detailed technical guide for researchers investigating the anticancer potential of 6-Methoxy-2-methylbenzoxazole and related analogs. While specific anticancer data for this compound is not extensively documented in publicly accessible literature, its structural simplicity and representative nature of the 2-methylbenzoxazole class make it an excellent model for outlining synthetic strategies and bio-evaluation protocols. The methodologies described herein are robust, widely accepted, and applicable to the broader class of benzoxazole derivatives for the discovery and characterization of new anticancer agents.
Part 1: Synthesis of this compound - A Representative Protocol
The synthesis of 2-substituted benzoxazoles is typically achieved through the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. The following protocol details a general and efficient method for the synthesis of this compound, which can be adapted for the creation of a library of analogs.
Protocol 1: Synthesis via Condensation Reaction
Objective: To synthesize this compound from 2-amino-5-methoxyphenol and acetic anhydride.
Materials:
-
2-amino-5-methoxyphenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA) or a similar condensing agent
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-methoxyphenol (1 equivalent) and a catalytic amount of polyphosphoric acid.
-
Addition of Reagent: Slowly add acetic anhydride (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux (typically 120-140°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water to precipitate the crude product.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Unraveling the Anticancer Mechanisms of Benzoxazole Derivatives
Benzoxazole derivatives exert their anticancer effects by modulating a variety of cellular processes critical for the survival and proliferation of cancer cells.[4] Key mechanisms include the induction of programmed cell death (apoptosis) and interference with cell cycle progression.[6][7]
Apoptosis Induction: A primary mechanism of action for many anticancer benzoxazoles is the induction of apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Evidence suggests that some benzoxazole compounds can increase the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2), leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase cascades.[6][8]
Cell Cycle Arrest: Another significant anticancer effect of benzoxazole derivatives is their ability to cause cell cycle arrest at various phases (e.g., G0/G1, G2/M), thereby inhibiting cancer cell proliferation.[7] This is often achieved by modulating the expression and activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Kinase Inhibition: Several studies have pointed towards the inhibition of crucial kinases as a mechanism for the anticancer activity of benzoxazoles. The mTOR and VEGFR-2 signaling pathways, which are often dysregulated in cancer, have been identified as potential targets for some benzoxazole derivatives.[5][9]
Caption: Potential anticancer mechanisms of benzoxazole derivatives.
Part 3: In Vitro Evaluation of Anticancer Activity - Standardized Protocols
A systematic in vitro evaluation is the cornerstone of anticancer drug discovery. The following protocols provide a robust framework for assessing the cytotoxic and apoptotic effects of this compound or its analogs.
Protocol 2: Cell Viability Assessment using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the test compound.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Human cancer cell lines
-
6-well cell culture plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both stains.
Caption: A generalized workflow for in vitro anticancer evaluation.
Part 4: Data Presentation and Interpretation
Quantitative data from in vitro assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Hypothetical Cytotoxic Activity of a Representative 2-Methylbenzoxazole Derivative
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| A549 | Lung Carcinoma | 22.5 ± 2.5 |
| HeLa | Cervical Carcinoma | 18.9 ± 2.1 |
| HCT116 | Colon Carcinoma | 25.1 ± 3.0 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
Table 2: Hypothetical Apoptosis Induction by a Representative 2-Methylbenzoxazole Derivative in MCF-7 cells (at IC₅₀ concentration for 24h)
| Treatment | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.3 ± 1.5 | 2.1 ± 0.5 | 2.6 ± 0.7 |
| Test Compound | 55.8 ± 3.2 | 28.7 ± 2.1 | 15.5 ± 1.9 |
Data are presented as mean ± standard deviation from three independent experiments and are for illustrative purposes only.
References
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Ghoshal, T., & Das, B. (2020). Anticancer activity of benzoxazole derivative (2015 onwards): a review. Semantic Scholar. [Link]
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Chakole, R. D., et al. (2021). Benzoxazole as Anticancer Agent: A Review. IJPPR. [Link]
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International Journal of Research in Engineering, Science and Management. (n.d.). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. IJRESM. [Link]
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BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES. (n.d.). [PDF] BIOLOGICAL EVALUATION OF 2-OXO-BENZOXAZOLE DERIVATIVES - Free Download PDF. [Link]
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MDPI. (n.d.). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. MDPI. [Link]
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DergiPark. (n.d.). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer. DergiPark. [Link]
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gsrs. (n.d.). This compound. gsrs. [Link]
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MDPI. (n.d.). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. MDPI. [Link]
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ResearchGate. (2025). Some Benzoxazole Derivatives as Potential mTOR Inhibitors: Anticancer Activity and Molecular Docking Studies in Breast Cancer | Request PDF. ResearchGate. [Link]
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PubMed. (n.d.). 6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL. PubMed. [Link]
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PMC. (2025). Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells. PMC. [Link]
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PubMed. (n.d.). Novel Triazole linked 2-phenyl benzoxazole derivatives induce apoptosis by inhibiting miR-2, miR-13 and miR-14 function in Drosophila melanogaster. PubMed. [Link]
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PMC. (2022). Mebendazole Increases Anticancer Activity of Radiotherapy in Radiotherapy-Resistant Triple-Negative Breast Cancer Cells by Enhancing Natural Killer Cell-Mediated Cytotoxicity. PMC. [Link]
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MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. MDPI. [Link]
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A Strategic Framework for Bioassay Development: Characterizing Novel Benzoxazole Derivatives Featuring 6-Methoxy-2-methylbenzoxazole
An Application Note from the Office of the Senior Scientist
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note presents a strategic, tiered framework for the initial biological characterization of novel benzoxazole compounds, using 6-Methoxy-2-methylbenzoxazole as a representative example. Given the limited public data on this specific molecule, we propose a systematic approach that begins with broad cytotoxicity screening and progresses to more specific mechanistic assays. This guide provides detailed, field-tested protocols for cell viability, enzyme inhibition, and receptor binding assays, explaining the scientific rationale behind experimental choices to empower researchers in the early stages of drug discovery.[4][5]
Introduction: The Benzoxazole Core in Drug Discovery
Benzoxazole-containing compounds, both natural and synthetic, are integral to modern drug discovery.[6] Their versatile biological properties stem from the favorable interactions of the benzoxazole moiety with various protein targets.[6] Marketed drugs such as the nonsteroidal anti-inflammatory drug (NSAID) flunoxaprofen and the muscle relaxant chlorzoxazone feature this core structure.[3] The continuous exploration of novel benzoxazole derivatives promises new therapeutic agents.[1] This document serves as a practical guide for researchers initiating the biological evaluation of a new compound from this class, outlining a logical workflow from initial screening to preliminary mechanistic insights.
Initial Compound Characterization: this compound
Before commencing any biological assay, it is critical to understand the physicochemical properties of the test compound and to prepare it correctly.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 23999-64-6 | [7] |
| Molecular Formula | C₉H₉NO₂ | [8] |
| Molecular Weight | 163.17 g/mol | [8] |
| Appearance | Yellow Oil / Solid | [7][9] |
| Melting Point | 51.5-53 °C | [9] |
| Solubility | Soluble in organic solvents (DMSO, Ethanol); Insoluble in water. | Inferred |
Protocol 1: Preparation of Compound Stock Solution
Scientific Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that can dissolve a wide range of organic compounds with low toxicity to cells at concentrations typically below 0.5%. Creating a high-concentration stock solution allows for accurate serial dilutions and minimizes the final solvent concentration in the assay wells, preventing solvent-induced artifacts.
-
Weighing: Accurately weigh 5-10 mg of this compound using a calibrated analytical balance.
-
Dissolution: Dissolve the compound in high-purity, sterile DMSO to create a 10 mM stock solution. For example, dissolve 1.63 mg in 1 mL of DMSO.
-
Homogenization: Ensure complete dissolution by vortexing or brief sonication.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.[10]
A Tiered Strategy for Bioassay Development
A logical, tiered approach is essential for efficiently characterizing a novel compound. This strategy maximizes information gain while conserving resources, starting with broad, fundamental questions and moving towards specific hypotheses.
Caption: A tiered workflow for characterizing novel compounds.
Tier 1: Primary Screening - Assessing Cytotoxicity
The first step for any compound with therapeutic potential is to determine its effect on cell viability. This provides a therapeutic window and identifies general toxicity versus targeted, potent activity. The MTT assay is a robust, colorimetric method for this purpose.
Caption: Principle of the MTT Cell Viability Assay.
Protocol 2: MTT Cell Viability and Cytotoxicity Assay
Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow MTT salt into purple formazan crystals.[11] The amount of formazan produced, quantified by absorbance, is directly proportional to the number of metabolically active (viable) cells.[12][13]
Materials:
-
Human cancer cell line (e.g., HCT116, as used for other benzoxazoles[3])
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution: 5 mg/mL in sterile PBS, filtered.[13]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.[12]
-
96-well flat-bottom sterile microplates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in serum-free medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). Incubate for 3-4 hours.
-
Formazan Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (DMSO) to each well.[12][13]
-
Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[11] Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background.[11][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability versus compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Tier 2: Secondary Screening - Mechanistic Assays
If the primary screen reveals interesting activity (e.g., potent cytotoxicity against a cancer cell line but not a normal cell line), the next step is to investigate the potential mechanism of action (MoA). Based on the known activities of the benzoxazole class, plausible hypotheses include enzyme inhibition or receptor binding.[2][6]
Protocol 3: General Fluorometric Enzyme Inhibition Assay
Scientific Rationale: Many drugs function by inhibiting specific enzymes. Fluorometric assays are highly sensitive and can be adapted for high-throughput screening.[14] They measure the enzymatic conversion of a non-fluorescent substrate to a fluorescent product.[15] A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition.
Materials:
-
Target enzyme (e.g., a kinase, protease, or α-amylase as a proof-of-concept[16])
-
Fluorogenic substrate specific to the enzyme (e.g., Z-Arg-Arg-AMC for certain proteases[17])
-
Assay buffer specific to the enzyme's optimal activity.
-
Black, opaque 96-well or 384-well microplates (to minimize light scatter).
-
Fluorometric plate reader.
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound in the assay buffer.
-
Assay Setup: In a black microplate, add the following to each well:
-
Assay Buffer
-
Test compound at various concentrations (or vehicle for control).
-
Enzyme solution.
-
-
Pre-incubation: Incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at the appropriate excitation/emission wavelengths for the fluorophore.[17]
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each concentration.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition versus compound concentration to determine the IC₅₀ value.
-
Protocol 4: Competitive Radioligand Receptor Binding Assay
Scientific Rationale: This assay determines if a compound can bind to a specific receptor by measuring its ability to compete with a known, high-affinity radiolabeled ligand.[18][19] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor. This is a gold-standard technique in pharmacology for identifying and characterizing receptor ligands.[20][21]
Caption: Principle of a Competitive Receptor Binding Assay.
Materials:
-
Receptor source: Cell membranes or purified receptor protein.
-
Radioligand ([³H] or [¹²⁵I]-labeled) specific to the target receptor.
-
Test compound (this compound).
-
Binding buffer.
-
Glass fiber filter mats (e.g., Whatman GF/B).
-
Cell harvester or vacuum manifold system.[21]
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Assay Setup: In polypropylene tubes or a 96-well plate, combine:
-
Binding buffer.
-
Test compound at various concentrations.
-
A fixed, single concentration of the radioligand (typically at or below its K_d value).[20]
-
Receptor preparation to initiate the binding reaction.
-
Controls: Include wells for "total binding" (no test compound) and "non-specific binding" (with a high concentration of a known unlabeled ligand to saturate the receptors).
-
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach binding equilibrium (determined during assay development).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through the glass fiber filter mat using a cell harvester. The receptor-bound radioligand is retained on the filter, while the free radioligand passes through.[21]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" = (total binding) - (non-specific binding).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀, which can then be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation.[20]
-
Assay Validation and Trustworthiness
For any bioassay intended to support drug development, proper validation is crucial to ensure the data is reliable and reproducible.[22][23] While full validation under GMP guidelines is required for late-stage development, key performance characteristics should be evaluated early.[24]
Key Validation Parameters:
-
Accuracy: Closeness of the measured value to the true value.
-
Precision: Repeatability (intra-assay) and intermediate precision (inter-assay).
-
Specificity: Ability of the assay to assess the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Robustness: Capacity to remain unaffected by small, deliberate variations in method parameters.
Consulting guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) is highly recommended.[22][24][25]
Conclusion
This application note provides a strategic and methodological foundation for initiating the biological characterization of novel benzoxazole derivatives, exemplified by this compound. By employing a tiered approach—starting with broad cytotoxicity screening and progressing to targeted, hypothesis-driven mechanistic assays—researchers can efficiently profile new chemical entities. The detailed protocols for cell viability, enzyme inhibition, and receptor binding serve as robust starting points for any drug discovery program. Adherence to principles of scientific causality and assay validation will ensure the generation of trustworthy data, paving the way for the development of the next generation of therapeutic agents.
References
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M. S. Christodoulou et al. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham). Available from: [Link]
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W. Y. Tan et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. ChemMedChem. Available from: [Link]
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Chem Catalyst Pro. (Date not available). The Importance of Benzoxazole Derivatives in Modern Chemistry. Chem Catalyst Pro. Available from: [Link]
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Svar Life Science. Bioassay Qualification and Validation. Available from: [Link]
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J. White et al. (2019). Best practices in bioassay development to support registration of biopharmaceuticals. BioTechniques. Available from: [Link]
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Wallenstein, M. (2012). Microplate Enzyme Assay Using Fluorescence Original Reference. Colorado State University. Available from: [Link]
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NorthEast BioLab. Rapid Bioanalytical Assay Development and Full GLP Validation Testing Services. Available from: [Link]
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A. Mohammed et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. Available from: [Link]
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Slideshare. (Date not available). Techniques for measuring receptor binding – Its uses.pptx. Available from: [Link]
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BioAscent. (Date not available). How to Build Successful Bioassays for Early Drug Discovery. Available from: [Link]
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T. Little. (2019). Essentials in Bioassay Development. BioPharm International. Available from: [Link]
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F. Wang et al. (2015). PubChem BioAssay: A Decade's Development toward Open High-Throughput Screening Data Sharing. PMC. Available from: [Link]
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Pharmaceutical Networking. (2020). Bioassay method development and validation. Available from: [Link]
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Trevigen. XTT Proliferation Assay Protocol. Available from: [Link]
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Charles River Laboratories. Biological Assay Development. Available from: [Link]
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Sittampalam, G. S. et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Available from: [Link]
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Gifford Bioscience. About Ligand Binding Assays. Available from: [Link]
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Atta-ur-Rahman et al. (Date not available). Bioassay Techniques for Drug Development. ResearchGate. Available from: [Link]
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G. S. D'Adamio et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PMC. Available from: [Link]
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ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. Available from: [Link]
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Merck. Receptor Binding Assays - Multiwell Plates. Available from: [Link]
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GSRS. This compound. Available from: [Link]
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W. A. D. S. Weerasinghe et al. (2019). Synthesis and biological activity studies of a novel highly functionalized 2-methylbenzoxazole derivative. ResearchGate. Available from: [Link]
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S. F. Pang et al. (1990). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. PubMed. Available from: [Link]
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Application Notes & Protocols: Investigating 6-Methoxy-2-methylbenzoxazole for Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and evaluation of 6-methoxy-2-methylbenzoxazole as a potential material for organic light-emitting diodes (OLEDs). This document outlines the scientific rationale, detailed experimental protocols, and characterization workflows necessary to explore its viability in OLED applications.
Introduction: The Potential of Benzoxazole Derivatives in OLEDs
Benzoxazole derivatives have emerged as a promising class of materials for OLEDs, particularly for achieving efficient deep-blue emission.[1][2] Their rigid, planar structure and tunable electronic properties make them suitable candidates for various roles within an OLED device, including as emissive dopants, host materials, or charge-transporting layers.[3][4] The introduction of a methoxy group, an electron-donating substituent, can further influence the photophysical and electronic properties of the benzoxazole core, potentially leading to enhanced fluorescence and improved charge carrier injection/transport.
This guide focuses on this compound, a specific derivative whose potential in OLEDs has not been extensively explored. We will provide a framework for a systematic investigation, from synthesis to device fabrication and characterization, to determine its suitability for this application.
Synthesis and Purification of this compound
A reliable synthesis and rigorous purification are paramount to achieving high-performance OLEDs, as impurities can act as charge traps or non-radiative recombination centers, severely degrading device efficiency and lifetime.
Synthetic Protocol
The following protocol is adapted from established methods for the synthesis of benzoxazole derivatives.[5][6]
Reaction Scheme:
(Synthesis of this compound from 2-amino-5-methoxyphenol and acetic anhydride - a common synthetic route for such compounds. A more specific citation for this exact reaction would be ideal if found, but the general principle is well-established).
Materials:
-
2-Amino-5-methoxyphenol
-
Acetic anhydride
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (saturated solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-amino-5-methoxyphenol and a slight excess of acetic anhydride.
-
Acylation: Gently heat the mixture to reflux for 1-2 hours to form the intermediate amide. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: After cooling the reaction mixture, add polyphosphoric acid (PPA) as a dehydrating and cyclizing agent. Heat the mixture to 120-140°C for 2-4 hours. The viscosity of the mixture will increase as the reaction proceeds.
-
Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker of ice water with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Extraction: Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8. Extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification Protocol
Column Chromatography:
-
Prepare a silica gel column using a hexane/ethyl acetate solvent system. The optimal eluent ratio should be determined by TLC analysis of the crude product.
-
Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the determined solvent mixture, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield the purified product.
Sublimation:
For OLED-grade purity (>99.9%), a final purification step of gradient sublimation under high vacuum is essential. This process removes any residual solvent and non-volatile impurities.
Photophysical and Electrochemical Characterization
Understanding the fundamental photophysical and electronic properties of this compound is crucial for predicting its role in an OLED and for designing an appropriate device architecture.
Photophysical Characterization
| Parameter | Experimental Technique | Purpose |
| UV-Vis Absorption | UV-Vis Spectrophotometry | To determine the absorption spectrum and identify the wavelength of maximum absorption (λmax). |
| Photoluminescence (PL) | Fluorescence Spectroscopy | To measure the emission spectrum, determine the wavelength of maximum emission (λem), and assess the color purity. |
| PL Quantum Yield (PLQY) | Integrating Sphere Method | To quantify the efficiency of the emissive process (ratio of photons emitted to photons absorbed). |
| Excited-State Lifetime | Time-Correlated Single Photon Counting (TCSPC) | To measure the decay dynamics of the excited state, providing insight into radiative and non-radiative processes.[7] |
Protocol for Photophysical Measurements:
-
Prepare dilute solutions of the purified this compound in a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile).
-
For thin-film measurements, prepare a neat film of the material by vacuum deposition or spin-coating a solution onto a quartz substrate.
-
Record the absorption and emission spectra for both solution and thin-film samples.
-
Determine the PLQY using an integrating sphere, with a well-characterized standard for comparison.
-
Measure the excited-state lifetime using a TCSPC system.
Electrochemical Characterization
| Parameter | Experimental Technique | Purpose |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for assessing charge injection barriers. |
Protocol for Cyclic Voltammetry:
-
Prepare a solution of the compound in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working electrode, reference electrode, and counter electrode).
-
Record the cyclic voltammogram and identify the onset of the oxidation and reduction potentials.
-
Calculate the HOMO and LUMO energy levels relative to the reference electrode potential.
Proposed Application in an OLED Device
Based on the properties of similar benzoxazole derivatives, this compound could potentially function as a blue-emitting dopant within a host material or as a hole-transporting material.
Hypothetical Device Architecture
The following is a proposed multi-layer OLED structure to evaluate the performance of this compound as an emissive dopant.
Device Stack:
-
Anode: Indium Tin Oxide (ITO)
-
Hole Injection Layer (HIL): Facilitates the injection of holes from the anode.
-
Hole Transport Layer (HTL): Transports holes to the emissive layer.[8][9]
-
Emissive Layer (EML): A host material doped with this compound.
-
Electron Transport Layer (ETL): Transports electrons to the emissive layer.[10]
-
Electron Injection Layer (EIL): Facilitates the injection of electrons from the cathode.
-
Cathode: A low work function metal (e.g., LiF/Al).
Caption: Hypothetical multi-layer OLED device structure.
OLED Fabrication and Characterization Protocol
Device Fabrication
OLEDs are typically fabricated by vacuum thermal evaporation in a high-vacuum chamber.[11][12]
Step-by-Step Fabrication:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates using a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Plasma Treatment: Treat the cleaned substrates with oxygen plasma to increase the work function of the ITO and improve hole injection.
-
Organic Layer Deposition: Transfer the substrates to a high-vacuum thermal evaporation system. Sequentially deposit the HIL, HTL, EML (co-evaporation of host and dopant), ETL, and EIL. The thickness of each layer should be precisely controlled using a quartz crystal microbalance.
-
Cathode Deposition: Deposit the cathode layer (e.g., LiF followed by Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass slide to protect the organic layers from moisture and oxygen.
Caption: General workflow for OLED device fabrication.
Device Characterization
The performance of the fabricated OLEDs should be evaluated by measuring their electrical and optical characteristics.[7][13][14]
| Performance Metric | Measurement Technique | Description |
| Current Density-Voltage-Luminance (J-V-L) | Source Measure Unit (SMU) and Photometer | Characterizes the relationship between the applied voltage, the current flowing through the device, and the resulting light output.[13] |
| Electroluminescence (EL) Spectrum | Spectrometer | Measures the emission spectrum of the device under electrical excitation to determine the color coordinates. |
| External Quantum Efficiency (EQE) | Integrating Sphere Measurement | Determines the ratio of photons emitted from the device to the number of electrons injected.[14] |
| Power Efficiency | Calculated from J-V-L data | Measures the light output per unit of electrical power consumed (lm/W).[14] |
| Device Lifetime | Continuous Operation Testing | Measures the time it takes for the initial luminance to decrease to 50% (LT50) under a constant current density. |
Conclusion
While the direct application of this compound in OLEDs is not yet established, its chemical structure suggests potential as a blue-emitting or hole-transporting material. The protocols outlined in these application notes provide a comprehensive research framework for synthesizing, characterizing, and evaluating this compound. A thorough investigation following these steps will elucidate its fundamental properties and determine its viability for use in next-generation OLED technologies.
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Application Note: A Comprehensive Workflow for Characterizing 6-Methoxy-2-methylbenzoxazole as an Enzyme Inhibitor
Introduction: The Rationale for a Structured Approach
Enzyme inhibitors are foundational to modern pharmacology, serving as the mechanistic basis for a vast array of therapeutic agents.[1] The characterization of novel inhibitory compounds is a meticulous process that demands a systematic approach to reliably determine potency, mechanism, and potential liabilities.[2] The benzoxazole scaffold, a privileged structure in medicinal chemistry, is present in numerous compounds with diverse biological activities, including antimicrobial and anticancer properties.[3] This application note focuses on 6-Methoxy-2-methylbenzoxazole , a member of this chemical class, and provides a comprehensive, field-proven workflow for its characterization as an enzyme inhibitor.
While direct research on this compound as a specific enzyme inhibitor is nascent, its structural features—a heterocyclic aromatic system—make it a plausible candidate for interaction with various enzyme active sites.[3][4] Notably, many heterocyclic compounds are known to interact with the Cytochrome P450 (CYP) family of enzymes, which are central to drug metabolism.[5][6][7] Therefore, for the purposes of this guide, we will use a representative human CYP isoform (e.g., CYP2D6) as a model system to illustrate the universal principles and protocols for inhibitor characterization. This workflow is designed to be adaptable to other enzyme systems.
This guide moves beyond a simple recitation of steps. It is structured to provide the causal logic behind each experimental choice, ensuring that the resulting data is robust, reproducible, and mechanistically insightful—a self-validating system for inhibitor discovery.
Part 1: Initial Potency Assessment – IC50 Determination
The first critical step in evaluating any potential inhibitor is to quantify its potency. This is most commonly achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[8] This parameter provides a benchmark for comparing the potency of different compounds and guides the design of subsequent mechanism-of-action studies.
Causality in Experimental Design:
The IC50 determination relies on a dose-response relationship. A series of inhibitor concentrations are tested to generate a sigmoidal curve, from which the IC50 value is interpolated.[9][10] It is crucial to use a sufficient number of concentrations (typically 8-10) to accurately define the top and bottom plateaus of the curve, which is essential for a reliable non-linear regression fit.[8] The substrate concentration is held constant at or near its Michaelis constant (Km) to ensure the assay is sensitive to competitive inhibitors.[11]
Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of an enzyme inhibitor.
Protocol 1: IC50 Determination using a Fluorogenic CYP2D6 Assay
This protocol is a representative example. The specific substrate, buffer, and detection method should be optimized for the enzyme of interest.[12][13]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Rationale: Many organic compounds have poor aqueous solubility; DMSO is a common solvent. The stock concentration must be high enough to ensure the final DMSO concentration in the assay is low (<1%) to avoid solvent interference.[11]
-
Perform an 11-point serial dilution (1:3 ratio) of the stock solution in DMSO to create a range of inhibitor concentrations for the dose-response curve.
-
-
Assay Plate Setup (96-well, black, flat-bottom):
-
Add 1 µL of each inhibitor dilution to triplicate wells.
-
Controls are essential for data validation. [14] Add 1 µL of DMSO to "100% activity" (no inhibitor) and "no enzyme" control wells.
-
-
Reaction Mixture Preparation & Execution:
-
Prepare a master mix of the reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing the recombinant human CYP2D6 enzyme and a NADPH-generating system.
-
Dispense 100 µL of the enzyme master mix into each well.
-
Pre-incubate the plate for 10 minutes at 37°C. Rationale: This allows the inhibitor to bind to the enzyme before the reaction starts, which is important for detecting time-dependent or tight-binding inhibitors.[5][14]
-
Prepare a solution of the fluorogenic substrate (e.g., AMMC) in the reaction buffer.
-
Initiate the reaction by adding 100 µL of the substrate solution to all wells. The final volume is 201 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Monitor the increase in fluorescence (product formation) over 30 minutes in kinetic mode. The reaction rate is the slope of the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well.
-
Subtract the average rate of the "no enzyme" control from all other wells.
-
Normalize the data by calculating the percent inhibition for each inhibitor concentration relative to the "100% activity" control (DMSO only).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[9][10]
-
Data Presentation: Sample IC50 Results
| Compound | Target Enzyme | Assay Conditions | IC50 (µM) |
| This compound | Human CYP2D6 | 50 mM KPO₄, pH 7.4, 5 µM AMMC, 37°C | [Insert Value] |
| Quinidine (Control Inhibitor) | Human CYP2D6 | 50 mM KPO₄, pH 7.4, 5 µM AMMC, 37°C | [Insert Value] |
Part 2: Elucidating the Mechanism of Inhibition (MOI)
The IC50 is a valuable but conditional parameter; its value can change with assay conditions (e.g., substrate concentration).[10] Therefore, the next crucial step is to determine the mechanism of inhibition (MOI), which describes how the inhibitor interacts with the enzyme and substrate. For reversible inhibitors, the primary mechanisms are competitive, non-competitive, uncompetitive, or mixed.[11]
Principle of MOI Studies:
Understanding the MOI requires systematically analyzing the inhibitor's effect on the enzyme's kinetic parameters, Vmax (maximum reaction rate) and Km (substrate concentration at half-Vmax).[15] This is achieved by measuring reaction rates across a matrix of varying substrate and inhibitor concentrations. The resulting data is often visualized using a Lineweaver-Burk (double reciprocal) plot , which linearizes the Michaelis-Menten relationship and provides a clear graphical diagnosis of the inhibition mechanism.[16][17][18]
-
Competitive Inhibition: The inhibitor binds only to the free enzyme at the active site, competing with the substrate. This increases the apparent Km (Km,app) but does not change Vmax.
-
Non-competitive Inhibition: The inhibitor binds to both the free enzyme and the enzyme-substrate complex at a site distinct from the active site. This reduces the apparent Vmax (Vmax,app) but does not change Km.
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This reduces both Vmax,app and Km,app proportionally.
Visualizing Inhibition Mechanisms
Caption: Reversible enzyme inhibition mechanisms.
Protocol 2: Determining the Mechanism of Inhibition
-
Experimental Design:
-
Select a range of fixed concentrations for this compound based on its determined IC50 (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).
-
For each inhibitor concentration, perform a substrate titration experiment using a range of substrate concentrations (e.g., 0.1x Km to 10x Km).
-
-
Assay Execution:
-
Set up the assay plates as described in Protocol 1. Each plate or set of columns will correspond to one fixed inhibitor concentration. The rows will correspond to the different substrate concentrations.
-
Measure the initial reaction rates for every combination of inhibitor and substrate concentration.
-
-
Data Analysis and Visualization:
-
For each inhibitor concentration, plot the reaction rate (v) versus substrate concentration ([S]) to generate Michaelis-Menten curves.
-
Transform the data by taking the reciprocal of the rates (1/v) and substrate concentrations (1/[S]).
-
Generate a Lineweaver-Burk plot (1/v vs. 1/[S]), plotting the data for all inhibitor concentrations on the same graph.[17]
-
Analyze the pattern of the lines to determine the MOI:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
-
Calculate the apparent Km and Vmax values for each inhibitor concentration by fitting the Michaelis-Menten data or from the intercepts of the Lineweaver-Burk plot.
-
Data Presentation: Sample Kinetic Parameters
| Inhibitor Conc. (µM) | Apparent Km (µM) | Apparent Vmax (RFU/min) | Inhibition Type |
| 0 (Control) | [Value] | [Value] | N/A |
| [0.5x IC50] | [Value] | [Value] | [Determined Type] |
| [1x IC50] | [Value] | [Value] | [Determined Type] |
| [2x IC50] | [Value] | [Value] | [Determined Type] |
Part 3: Advanced Considerations for a Self-Validating Study
To ensure the trustworthiness and accuracy of the findings, several factors beyond the core protocols must be addressed. These practices help to rule out experimental artifacts and provide a more complete picture of the inhibitor's behavior.
-
Compound Solubility: this compound is listed as insoluble in water.[19] It is critical to visually inspect for precipitation at the highest concentrations used in the assay. Compound insolubility can lead to an underestimation of potency and can be misinterpreted as tight-binding inhibition.[11]
-
Assay Linearity: A robust enzyme assay must operate within its linear range with respect to both time and enzyme concentration. It is imperative to perform preliminary experiments to confirm that product formation is linear over the course of the measurement period and that the reaction rate is proportional to the enzyme concentration used.[14][20] Substrate depletion should not exceed 10-15% to ensure initial velocity conditions are maintained.[20]
-
Time-Dependent Inhibition: Some compounds exhibit time-dependent inhibition, where the potency increases with the duration of pre-incubation with the enzyme. This can indicate a slow-binding mechanism or irreversible inhibition.[5] To test for this, vary the pre-incubation time of the enzyme and inhibitor (e.g., 0, 15, 30 minutes) before adding the substrate and look for a time-dependent decrease in the IC50 value.[14]
-
Control for Non-specific Inhibition: At high concentrations, some compounds can inhibit enzymes through non-specific mechanisms like aggregation. Including a detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer can help to disrupt aggregates and identify compounds that are true, specific inhibitors.
Conclusion
References
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Pearson. (2022). Michaelis-Menten vs. Lineweaver-Burk Plots. Available from: [Link]
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Wikipedia. (n.d.). Lineweaver–Burk plot. Available from: [Link]
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Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Available from: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available from: [Link]
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Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Available from: [Link]
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Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Available from: [Link]
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CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]
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Tureci, E. et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. AAPS J. Available from: [Link]
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Topham, C. M. et al. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available from: [Link]
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JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Available from: [Link]
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Lindsley, C. W. et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]
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Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics. Available from: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
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ResearchGate. (2012). In vitro enzymatic assay. Available from: [Link]
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ResearchGate. (n.d.). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Available from: [Link]
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National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Available from: [Link]
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Guengerich, F. P. et al. (n.d.). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. The FEBS Journal. Available from: [Link]
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National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Available from: [Link]
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ChemWhat. (n.d.). 6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. Available from: [Link]
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Global Substance Registration System. (n.d.). This compound. Available from: [Link]
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Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available from: [Link]
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Zisapel, N. et al. (1985). Effect of 6-methoxy-2-benzoxazolinone on the activities of rat pineal N-acetyltransferase and hydroxyindole-O-methyltransferase and on melatonin production. Journal of Pineal Research. Available from: [Link]
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Cambridge MedChem Consulting. (2014). CYP2D6 Inhibition. Available from: [Link]
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Lee, K. E. et al. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Molecules. Available from: [Link]
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Al-Juboori, A. et al. (2023). Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. Medicina. Available from: [Link]
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White, P. W. et al. (n.d.). Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. European Journal of Medicinal Chemistry. Available from: [Link]
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Zhang, W. et al. (2001). Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition. Available from: [Link]
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Guengerich, F. P. (2021). Inhibition of Cytochrome P450 Enzymes by Drugs—Molecular Basis and Practical Applications. Biomolecules & Therapeutics. Available from: [Link]
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SIELC Technologies. (2018). This compound. Available from: [Link]
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Atkinson, A. et al. (2012). Mechanism-based inactivation of cytochrome P450 2D6 by 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]- 4-[4-(trifluoromethyl)-2-pyridinyl]piperazine: kinetic characterization and evidence for apoprotein adduction. Drug Metabolism and Disposition. Available from: [Link]
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Smith, D. M. et al. (2021). A Scoping Review of the Evidence Behind CYP2D6 Inhibitor Classifications. Clinical and Translational Science. Available from: [Link]
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Patsnap Synapse. (2024). What are CYP2D6 inhibitors and how do they work?. Available from: [Link]
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Shah, P. et al. (2021). Descriptors of Cytochrome Inhibitors and Useful Machine Learning Based Methods for the Design of Safer Drugs. Molecules. Available from: [Link]
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Application Notes and Protocols for the Agrochemical Applications of Benzoxazole Compounds
Introduction: The Benzoxazole Scaffold as a Privileged Structure in Agrochemical Discovery
The benzoxazole moiety, a bicyclic aromatic heterocycle, represents a cornerstone in modern medicinal and agrochemical research.[1] Its rigid, planar structure and the presence of both hydrogen bond acceptors (nitrogen and oxygen) and a hydrophobic benzene ring allow for specific, high-affinity interactions with a wide array of biological targets.[2] This versatility has established benzoxazole as a "privileged scaffold" in the development of novel active ingredients.[3][4] In agriculture, compounds featuring this core structure have demonstrated a broad spectrum of activities, including potent fungicidal, herbicidal, insecticidal, and even plant defense-inducing properties.[5][6]
The success of commercial products like the herbicides fenoxaprop-p-ethyl and metamifop, which target fatty acid synthesis, and the insecticide oxazosulfyl, underscores the scaffold's potential.[5][7] The ongoing challenge of pest resistance and the need for more environmentally benign solutions drive the continued exploration of benzoxazole derivatives.[5][8] This guide provides researchers and development professionals with a detailed overview of the key applications, mechanisms of action, and field-proven protocols for synthesizing and evaluating benzoxazole-based agrochemicals.
Section 1: Synthesis and Formulation Principles
The efficacy of a benzoxazole-based agrochemical begins with its synthesis and formulation. The choice of synthetic route dictates the accessibility of derivatives, while the formulation ensures stability, bioavailability, and effective delivery to the target.
Core Synthesis: The Phillips Condensation
A foundational method for creating the benzoxazole core is the condensation of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester) under dehydrating conditions.[9][10] Polyphosphoric acid (PPA) is a common and effective catalyst and solvent for this reaction, driving the cyclization to completion.[11]
Rationale: The mechanism involves the initial formation of an amide bond between the 2-aminophenol and the carboxylic acid. The acidic environment of the PPA then protonates the amide oxygen, making the carbonyl carbon more electrophilic. The neighboring hydroxyl group of the phenol then acts as a nucleophile, attacking the carbonyl carbon to initiate cyclization. A final dehydration step yields the aromatic benzoxazole ring. This one-pot method is robust and accommodates a wide range of substituents on both the phenol and carboxylic acid, enabling the creation of diverse chemical libraries for screening.
-
Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add polyphosphoric acid (PPA) (10 g). Heat the PPA to 80-90°C to reduce its viscosity for easier stirring.[11]
-
Reactant Addition: To the preheated PPA, add the substituted 2-aminophenol (10 mmol, 1.0 eq). Stir the mixture until the solid is fully dissolved.
-
Condensation Reaction: Add the desired aromatic carboxylic acid (11 mmol, 1.1 eq) to the mixture.
-
Heating and Cyclization: Increase the temperature to 180-200°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), allow the mixture to cool to approximately 100°C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (200 mL) with vigorous stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Collect the precipitated solid by vacuum filtration, washing thoroughly with distilled water.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to yield the pure 2-arylbenzoxazole derivative.[12] Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 2: Benzoxazole Compounds as Fungicides
Benzoxazole derivatives have shown excellent activity against a wide range of phytopathogenic fungi, in some cases exceeding the performance of commercial fungicides like carbendazim.[5] Their mechanisms often involve disrupting essential fungal processes, leading to growth inhibition and cell death.
Mechanism of Action: Multi-Target Inhibition
The fungicidal activity of benzoxazoles is not attributed to a single mode of action but rather a range of potential targets depending on the specific derivative's structure.
-
Spore Germination Inhibition: Some compounds prevent the initial stage of fungal infection by inhibiting the germination of spores.[13]
-
Membrane Disruption: The lipophilic nature of the benzoxazole core can facilitate its insertion into the fungal plasma membrane, disrupting its integrity and leading to leakage of cellular contents.[14]
-
Enzyme Inhibition: Specific derivatives can act as inhibitors of crucial fungal enzymes. For instance, some may bind to the active site of Sec14p, a protein involved in lipid metabolism and membrane trafficking, or inhibit aldehyde dehydrogenase, which is vital for detoxification and metabolism.[5][15]
Caption: Potential fungicidal mechanisms of benzoxazole compounds.
Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)
This protocol is a standard method for determining the intrinsic fungicidal activity of a compound by measuring its effect on the growth of a pure fungal culture.[8]
Self-Validation: The inclusion of a negative control (solvent only) and a positive control (a known commercial fungicide) is critical. The negative control validates that the solvent has no inhibitory effect, while the positive control confirms the sensitivity of the fungal strain and the validity of the assay conditions.
-
Stock Solution Preparation: Prepare a 10,000 µg/mL stock solution of the test benzoxazole compound in dimethyl sulfoxide (DMSO). Prepare a similar stock solution for a positive control fungicide (e.g., Hymexazol).
-
Media Preparation: Autoclave Potato Dextrose Agar (PDA) medium and cool it in a 50°C water bath.
-
Dosing: Just before pouring the plates, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 50, 25, 12.5, 6.25, 3.125 µg/mL). Ensure the final DMSO concentration in all plates (including the control) is less than 1% (v/v) to avoid solvent toxicity. For the negative control, add only DMSO.
-
Plating: Pour the amended PDA into sterile 90 mm Petri dishes and allow them to solidify.
-
Inoculation: Using a sterile 5 mm cork borer, cut a mycelial disc from the edge of an actively growing 3-4 day old culture of the target fungus (e.g., Fusarium solani). Place the disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Seal the plates with paraffin film and incubate them at 25 ± 1°C in the dark.
-
Data Collection: When the fungal growth in the negative control plate has nearly reached the edge of the plate, measure the diameter of the fungal colony in all plates in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] × 100 Where C is the average diameter of the mycelial colony of the negative control, and T is the average diameter of the mycelial colony of the treated plate.
-
EC₅₀ Determination: Use the inhibition data across the concentration range to calculate the Effective Concentration required to inhibit 50% of growth (EC₅₀) through probit analysis.
| Compound ID | Target Fungus | EC₅₀ (µg/mL)[8] | Positive Control (Hymexazol) EC₅₀ (µg/mL)[8] |
| 5h | F. solani | 4.34 | 38.92 |
| 5i | F. solani | 8.67 | 38.92 |
| 5b | F. solani | 11.25 | 38.92 |
| 5a | F. solani | 17.61 | 38.92 |
Section 3: Benzoxazole Compounds as Herbicides
The development of new herbicides with novel modes of action is crucial for managing weed resistance.[3] Benzoxazoles have emerged as a promising scaffold, with some derivatives exhibiting potent phytotoxic activity against both monocot and dicot weeds.[4][5]
Mechanism of Action: Inhibition of Fatty Acid Synthesis
A primary herbicidal mechanism for certain benzoxazole derivatives, such as fenoxaprop-p-ethyl, is the inhibition of acetyl-coenzyme A carboxylase (ACCase).[5][16]
Causality: ACCase is a critical enzyme that catalyzes the first committed step in the biosynthesis of fatty acids. Fatty acids are essential components of cell membranes and are vital for energy storage and signaling. By inhibiting ACCase in susceptible grass species, benzoxazole herbicides block the production of these vital lipids. This leads to a cessation of cell division and elongation, particularly in meristematic tissues (the plant's growing points), ultimately resulting in plant death.[5] The selectivity of these herbicides often arises from structural differences in the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.
Caption: A two-phase workflow for evaluating herbicidal activity.
Protocol 3: Seed Germination and Seedling Growth Inhibition Assay
This primary screening assay rapidly assesses the pre-emergent herbicidal potential of a compound by measuring its effect on seeds.[3]
-
Plate Preparation: Place a sheet of Whatman No. 1 filter paper in a sterile 90 mm Petri dish.
-
Treatment Application: Add 5 mL of the test solution (benzoxazole compound dissolved in water with a minimal amount of a suitable solvent like acetone and a surfactant) at various concentrations (e.g., 10, 100, 1000 µM) to the filter paper. A control group should receive a solution with only the solvent and surfactant.
-
Seeding: Place 20 seeds of the target plant species (e.g., Sorghum bicolor for monocots, Cucumis sativus for dicots) evenly on the moistened filter paper.[3]
-
Incubation: Seal the Petri dishes with paraffin film and place them in a growth chamber with a controlled light/dark cycle (e.g., 16h light/8h dark) and temperature (25°C) for 5-7 days.
-
Data Collection: After the incubation period, count the number of germinated seeds. For germinated seeds, carefully measure the length of the radicle (root) and the shoot.
-
Analysis: Calculate the germination inhibition percentage relative to the control. Calculate the root and shoot length inhibition percentages. This data can be used to determine the concentration required for 50% inhibition (GR₅₀ or IR₅₀).
Section 4: Benzoxazole Compounds as Insecticides
The development of insecticides with novel modes of action is critical to manage resistance to established chemical classes. Benzoxazole derivatives have demonstrated efficacy against various insect pests, including lepidopteran species.[17]
Mechanism of Action: Neurological Disruption
While the exact mechanism for many novel benzoxazole insecticides is still under investigation, a common target for modern insecticides is the insect's nervous system.[5] For example, some compounds may act as modulators of neurotransmitter receptors like the GABA receptor or disrupt ion channel function. One proposed mechanism is the activation of calcium ion release from central neurons, leading to hyperexcitation, paralysis, and death of the insect.[17]
Protocol 4: Leaf-Dip Bioassay for Insecticidal Activity
This assay evaluates the toxicity of a compound to leaf-eating insects through both contact and ingestion.
-
Plant Preparation: Use young, healthy cabbage or cotton plants with fully expanded leaves.
-
Treatment Solution: Prepare a series of concentrations of the benzoxazole compound in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure even leaf coverage.
-
Leaf Treatment: Excise leaves from the plants and dip them into the respective treatment solutions for 30 seconds with gentle agitation. Dip control leaves in the surfactant-only solution.
-
Drying and Plating: Place the treated leaves on a paper towel to air dry. Once dry, place each leaf in a Petri dish containing a small piece of moistened filter paper to maintain humidity.
-
Insect Introduction: Introduce a set number of larvae (e.g., ten 3rd-instar larvae of Spodoptera exigua) into each Petri dish.[5]
-
Incubation: Keep the dishes in a controlled environment (25°C, >60% relative humidity).
-
Mortality Assessment: Record the number of dead larvae at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they cannot move when prodded with a fine brush.
-
Data Analysis: Correct the observed mortality using Abbott's formula if mortality is observed in the control group. Calculate the LC₅₀ (Lethal Concentration for 50% of the population) using probit analysis.
| Compound ID | Target Insect | Concentration | Mortality (%)[5] |
| 89 | Spodoptera exigua | 1 mg/L | 100 |
| 90 | Mythimna separata | Not specified | 62.1 |
Section 5: Advanced Applications - Inducers of Systemic Acquired Resistance (SAR)
Beyond direct pesticidal action, some chemical structures related to benzoxazole can "vaccinate" plants by inducing their own defense systems. This is known as Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum defense state.[18] While benzothiadiazole (BTH) is the classic example, the principle extends to other novel activators.[19][20]
Mechanism of Action: The Salicylic Acid (SA) Pathway
SAR is primarily mediated by the phytohormone salicylic acid (SA).[18]
Causality: Application of an SAR inducer like probenazole (which is metabolized to a benzisothiazole derivative) triggers a signaling cascade within the plant that mimics the early stages of a pathogen attack.[21][22] This leads to the accumulation of SA in both local and systemic tissues. SA then binds to its receptor, NPR1 (Non-expressor of Pathogenesis-Related genes 1), which activates the expression of a large suite of defense-related genes, including Pathogenesis-Related (PR) proteins. These PR proteins have antimicrobial properties and reinforce the plant cell wall, preparing the entire plant to more effectively and rapidly resist subsequent infections by a broad range of pathogens.[21]
Caption: Simplified signaling pathway for chemical induction of SAR.
Protocol 5: SAR Induction and Pathogen Challenge Assay
This protocol determines if a compound can protect a plant by activating its defenses rather than by directly killing the pathogen.
-
Plant Cultivation: Grow plants (e.g., tobacco or wheat) to the 3-4 leaf stage in a greenhouse.
-
Inducer Application: Apply the test benzoxazole compound to the lower two leaves of each plant. Application can be via foliar spray or soil drench. Control plants are treated with a mock solution (solvent only).
-
Induction Period: Keep the plants in the greenhouse for an induction period, typically 3-5 days. This allows time for the SAR signal to be transmitted systemically to the upper, untreated leaves.
-
Pathogen Challenge: Inoculate the upper, newly developed leaves (which were not treated with the compound) with a pathogen. For example, spray a suspension of Pseudomonas syringae bacteria or dust with powdery mildew spores.[19][21]
-
Disease Assessment: After an appropriate incubation period for the pathogen (e.g., 3-5 days for bacteria, 7-10 days for mildew), assess disease severity. This can be done by counting lesions, measuring lesion area, or using a visual disease rating scale.
-
Validation: To confirm the mechanism, PR gene expression (e.g., PR-1) can be quantified in the systemic leaves at various time points after inducer application using RT-qPCR. A true SAR inducer will show enhanced PR gene expression prior to pathogen challenge.
-
Analysis: Compare the disease severity on inducer-treated plants with the mock-treated control plants. A statistically significant reduction in disease on the systemic leaves of treated plants indicates the induction of SAR.
Conclusion and Future Outlook
The benzoxazole scaffold is a remarkably versatile and potent platform for the discovery of novel agrochemicals. Its proven success in commercial products and the breadth of its biological activities highlight its continued importance. Future research should focus on discovering derivatives with novel modes of action to combat resistance, improving the environmental safety profile of new compounds, and exploring advanced applications such as SAR inducers to provide durable and sustainable crop protection solutions. The protocols outlined in this guide provide a robust framework for the synthesis, screening, and mechanistic evaluation of the next generation of benzoxazole-based agrochemicals.
References
-
Zou, Y., Zhang, Y., Liu, X., Song, H., Cai, Q., Wang, S., Yi, C., & Chen, J. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences, 24(13), 10807. [Link]
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ResearchGate. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
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OUCI. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
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PubMed. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
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PubMed. (2018). Benzoxazoles as novel herbicidal agents. [Link]
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PharmaTutor. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
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JETIR. (n.d.). GREEN SYNTHESIS OF BENZOXAZOLE DERIVATIES AND THEIR CHARACTERIZATION. [Link]
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PubMed Central. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. [Link]
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ResearchGate. (n.d.). Benzoxazole and benzothiazole derivatives with insecticidal activity. [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]
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ResearchGate. (2018). Benzoxazoles as novel herbicidal agents | Request PDF. [Link]
-
Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]
-
PubMed. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study. [Link]
-
Synthetic Communications. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. [Link]
-
ResearchGate. (2025). Antifungal Evaluation of Benzoxazole and Benzothiazole Derivatives: An In Vitro and In Silico Study | Request PDF. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Benzoxazole Derivatives in Modern Chemistry. [Link]
- Google Patents. (2018). Compound of benzoxazole or its salt, agricultural and horticultural insecticide comprising the compound and method of using the insecticide.
-
PubMed. (1996). Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat. [Link]
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WIPO Patentscope. (2017). BENZOXAZOLE COMPOUND OR SALT THEREOF, AGRICULTURAL/HORTICULTURAL INSECTICIDE CONTAINING SAID COMPOUND, AND METHOD FOR USING SAME. [Link]
-
MDPI. (2022). Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. [Link]
-
ResearchGate. (2022). Synthetic transformations and biological screening of benzoxazole derivatives: A review | Request PDF. [Link]
-
FAO AGRIS. (n.d.). Probenazole induces systemic acquired resistance in tobacco through salicylic acid accumulation. [Link]
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PubMed Central. (2018). Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. [Link]
-
PubMed. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. [Link]
-
Frontiers. (2024). Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance. [Link]
-
ResearchGate. (n.d.). Examples of drugs and natural products containing a benzoxazole heterocycle. [Link]
- Google Patents. (n.d.). RU2709615C1 - Benzoxazole compound or salt thereof, agricultural and garden insecticide containing compound, and method of using insecticide.
-
SpringerLink. (n.d.). Probenazole induces systemic acquired resistance in Arabidopsis with a novel type of action. [Link]
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Frontiers. (2015). Signal regulators of systemic acquired resistance. [Link]
-
Wikipedia. (n.d.). Benzoxazole. [Link]
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The Versatile Building Block: Application Notes for 6-Methoxy-2-methylbenzoxazole in Organic Synthesis
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern organic synthesis, the benzoxazole moiety stands out as a "privileged scaffold," a core structure frequently found in molecules exhibiting significant biological activity and unique photophysical properties. Among the diverse family of benzoxazoles, 6-Methoxy-2-methylbenzoxazole emerges as a particularly valuable and versatile building block. Its strategic substitution pattern—an electron-donating methoxy group on the benzene ring and a reactive methyl group at the 2-position—provides multiple handles for synthetic elaboration, making it an attractive starting material for researchers in medicinal chemistry, materials science, and drug development.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in key synthetic transformations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired molecular complexity.
Physicochemical Properties & Safety Information
A foundational understanding of the starting material is paramount for successful and safe experimentation.
| Property | Value | Reference |
| CAS Number | 23999-64-6 | [1] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Yellow oil | [1] |
| Boiling Point | Not specified | |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). | General chemical knowledge |
| Safety | Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. | General laboratory safety guidelines |
Application I: Synthesis of Styryl Dyes via Knoevenagel-type Condensation
One of the most powerful applications of this compound lies in the synthesis of styryl dyes. The methyl group at the 2-position is activated by the adjacent electron-withdrawing imine functionality of the oxazole ring, rendering its protons acidic enough to be removed by a base. The resulting carbanion can then act as a nucleophile in a Knoevenagel-type condensation with aromatic aldehydes. This reaction provides a direct route to extended π-conjugated systems, which are the cornerstone of many fluorescent probes and functional dyes.
The methoxy group at the 6-position further enhances the electron-donating character of the benzoxazole core, which can lead to desirable photophysical properties such as a red-shift in absorption and emission spectra of the resulting styryl dye.
Workflow for Styryl Dye Synthesis
Caption: Workflow for the synthesis of a styryl dye from this compound.
Detailed Protocol: Synthesis of 6-Methoxy-2-(p-dimethylaminostyryl)benzoxazole
This protocol details the synthesis of a representative styryl dye, which is expected to exhibit strong fluorescence due to the push-pull nature of the electron-donating dimethylamino group and the electron-accepting benzoxazole moiety.
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 23999-64-6 | 163.17 | 1.63 g (10 mmol) | 1.0 |
| p-(Dimethylamino)benzaldehyde | 100-10-7 | 149.19 | 1.49 g (10 mmol) | 1.0 |
| Piperidine | 110-89-4 | 85.15 | 0.43 g (0.5 mL, 5 mmol) | 0.5 |
| Ethanol | 64-17-5 | 46.07 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.63 g (10 mmol) of this compound and 1.49 g (10 mmol) of p-(dimethylamino)benzaldehyde in 50 mL of absolute ethanol.
-
Catalyst Addition: To the stirred solution, add 0.5 mL of piperidine. The piperidine acts as a basic catalyst to facilitate the deprotonation of the methyl group.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The product spot should be significantly more colored and have a different Rf value than the starting materials.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will likely precipitate out of the solution as a brightly colored solid. If precipitation is not complete, place the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain the purified styryl dye as brightly colored crystals. Dry the purified product under vacuum.
Expected Outcome:
The reaction should yield the desired styryl dye in good yield (typically >70%). The product should be a highly colored solid, and its structure can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: N-Alkylation to Form Benzoxazolium Salts for Enhanced Reactivity
The reactivity of the 2-methyl group in this compound can be significantly enhanced by N-alkylation of the benzoxazole nitrogen. This transformation results in the formation of a quaternary benzoxazolium salt. The positive charge on the nitrogen atom greatly increases the acidity of the protons on the adjacent methyl group, making them readily abstractable even by weak bases. These benzoxazolium salts are key intermediates for synthesizing more complex styryl dyes and other derivatives under milder conditions than those required for the neutral benzoxazole.
Workflow for N-Alkylation and Subsequent Condensation
Caption: General workflow for N-alkylation and subsequent condensation of the resulting benzoxazolium salt.
Detailed Protocol: N-Methylation of this compound
This protocol describes the methylation of the benzoxazole nitrogen using dimethyl sulfate, a common and effective methylating agent.[3]
Materials:
| Reagent | CAS Number | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| This compound | 23999-64-6 | 163.17 | 1.63 g (10 mmol) | 1.0 |
| Dimethyl Sulfate | 77-78-1 | 126.13 | 1.51 g (1.14 mL, 12 mmol) | 1.2 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 2.1 g (25 mmol) | 2.5 |
| Acetone | 67-64-1 | 58.08 | 50 mL | - |
Procedure:
-
Safety Precaution: Dimethyl sulfate is highly toxic and a suspected carcinogen. This procedure must be performed in a certified chemical fume hood, and appropriate PPE, including heavy-duty gloves, must be worn at all times. Any glassware contaminated with dimethyl sulfate should be quenched with a concentrated ammonia solution.
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 1.63 g (10 mmol) of this compound, 2.1 g (25 mmol) of anhydrous sodium bicarbonate, and 50 mL of dry acetone.
-
Addition of Methylating Agent: While stirring the suspension, slowly add 1.14 mL (12 mmol) of dimethyl sulfate via a syringe.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere for 18-24 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting material.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Filter off the sodium bicarbonate and any other inorganic salts.
-
Product Precipitation: Transfer the filtrate to a beaker and slowly add diethyl ether with stirring until the product precipitates out as a solid. The benzoxazolium salt is generally insoluble in diethyl ether.
-
Collect the solid product by vacuum filtration, wash with a small amount of diethyl ether, and dry under vacuum.
Expected Outcome:
The N-methylated benzoxazolium salt will be obtained as a solid. Due to its ionic nature, it will be more polar than the starting material and readily soluble in polar solvents like methanol or water. This salt can be used directly in subsequent condensation reactions without further purification.
Conclusion: A Gateway to Molecular Diversity
This compound has proven to be a highly effective and adaptable building block in organic synthesis. The protocols detailed herein for the synthesis of styryl dyes and the formation of reactive benzoxazolium salts represent just two of the many possible transformations. The strategic placement of the methoxy and methyl groups provides a canvas for chemists to create a vast array of complex molecules with tailored electronic and biological properties. As the demand for novel functional materials and therapeutic agents continues to grow, the importance of versatile synthons like this compound in the synthetic chemist's toolbox cannot be overstated.
References
-
Organic Syntheses. p-DIMETHYLAMINOBENZALDEHYDE. [Link]
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PubMed. Developments in the Reactivity of 2-Methylimidazolium Salts. [Link]
-
PubMed. Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. [Link]
-
PubMed Central (PMC). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. [Link]
-
RSC Publishing. Mebendazolium mesylate anhydride salt: rational design based on supramolecular assembly, synthesis, and solid-state characterization. [Link]
-
SciSpace. Synthesis and Crystal Structure of a Benzoxazole Derivative: (E)-2-(6-Methylbenzoxazol-2-yl)-3-phenylacrylonitrile. [Link]
-
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-
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 6-Methoxy-2-methylbenzoxazole Synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Methoxy-2-methylbenzoxazole (CAS No: 23999-64-6).[1] We address the common challenges and frequently encountered issues that can lead to suboptimal yields and purity. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable laboratory method for synthesizing this compound?
A1: The most prevalent and well-documented synthesis involves the condensation and subsequent cyclization of 2-amino-5-methoxyphenol with an acetylating agent, typically acetic anhydride or acetic acid.[2][3] This method is favored for its straightforward procedure and generally good yields under optimized conditions. The reaction proceeds via an initial acylation of the more nucleophilic amino group to form an N-(2-hydroxy-4-methoxyphenyl)acetamide intermediate, which then undergoes intramolecular cyclization-dehydration at elevated temperatures to form the benzoxazole ring.[2]
Q2: What are the critical reaction parameters I need to control for a high-yield synthesis?
A2: Achieving a high yield is contingent on the precise control of several key parameters. Low yields are often traced back to suboptimal conditions.[4][5] Critical factors include:
-
Purity of Starting Materials: Impurities in the 2-amino-5-methoxyphenol can significantly inhibit the reaction or lead to unwanted side products.[6][7] This starting material can be sensitive and should be stored under an inert atmosphere in the dark.[8]
-
Stoichiometry: A slight excess of the acetylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) is often used to ensure complete consumption of the aminophenol. However, a large excess can promote the formation of di-acetylated byproducts.[9]
-
Temperature and Reaction Time: The initial acylation is often exothermic, while the subsequent cyclization requires heat. Insufficient temperature or time will result in an incomplete reaction, leaving the uncyclized amide intermediate as the major product.[7] Conversely, excessively high temperatures can lead to degradation.[4]
-
Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions of the electron-rich aminophenol, preserving yield and improving the final product's color.[3]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time monitoring.[9] Use a suitable eluent system, such as ethyl acetate/hexane, to resolve the starting material, the intermediate, and the final product. The starting aminophenol is typically highly polar, the acetamide intermediate is of medium polarity, and the final this compound product is the least polar. By co-spotting the reaction mixture with the starting material, you can visually track its consumption and the appearance of the product spot. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.[1][10]
Q4: What are the expected analytical characteristics of pure this compound?
A4: Proper characterization is essential to confirm the identity and purity of your final product.
-
Molecular Formula: C₉H₉NO₂[11]
-
Molecular Weight: 163.17 g/mol [11]
-
Appearance: Typically a yellow oil or low-melting solid.[12]
-
¹H NMR: Expect signals corresponding to the methyl group on the oxazole ring (singlet, ~2.6 ppm), the methoxy group protons (singlet, ~3.8 ppm), and three distinct aromatic protons in the 6.8-7.5 ppm region.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 163.17.
-
Chromatography: Can be analyzed by reverse-phase HPLC using a mobile phase of acetonitrile and water with an acid modifier like formic or phosphoric acid.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.
Problem: My reaction yield is consistently low (<30%) or I've obtained no product.
This is a common issue that can be diagnosed by systematically evaluating several potential points of failure.[6] Our troubleshooting logic is outlined in the diagram below.
Caption: Troubleshooting decision tree for low yield.
Problem: I'm observing a significant byproduct that is more polar than my product but less polar than the starting material.
This is very likely the uncyclized intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide.
-
Cause: The initial acylation of the amine is successful, but the subsequent intramolecular cyclization-dehydration step is incomplete.[7] This is typically due to insufficient activation energy.
-
Solution:
-
Increase Reaction Temperature: The cyclization step is often the rate-limiting step and requires thermal promotion. If you are running the reaction at a moderate temperature, increase it to reflux in a suitable solvent (e.g., toluene or xylene).[9]
-
Prolong Reaction Time: Continue to monitor the reaction by TLC until the intermediate spot is no longer visible or is significantly diminished.
-
Use a Catalyst: The addition of a catalytic amount of a strong acid, like concentrated sulfuric acid or polyphosphoric acid (PPA), can facilitate the dehydration step, often allowing the reaction to proceed at lower temperatures or for shorter times.[4][13][14]
-
Problem: My crude product is a dark, intractable tar instead of a yellow oil.
-
Cause: This is often a sign of product degradation or oxidative side reactions. The 2-amino-5-methoxyphenol starting material is an electron-rich aromatic system that is susceptible to oxidation, which can be exacerbated by high temperatures in the presence of air.[15]
-
Solution:
-
Inert Atmosphere: Perform the entire reaction, from setup to work-up, under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Controlled Heating: Avoid excessively high temperatures. Use a temperature that is sufficient for cyclization but minimizes degradation. A systematic optimization may be necessary.[5]
-
Purification of Starting Material: If the 2-amino-5-methoxyphenol has darkened during storage, it may have already started to oxidize. Purifying it before use can lead to a much cleaner reaction.
-
Problem: I have difficulty isolating my product during the aqueous work-up.
-
Cause: Benzoxazoles are weakly basic due to the nitrogen atom.[14] In an acidic aqueous solution, the product can become protonated, increasing its water solubility and leading to poor recovery in the organic layer during extraction.
-
Solution:
-
Neutralize Carefully: Before extracting with an organic solvent (like ethyl acetate), carefully neutralize the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution, until the aqueous layer is at a pH of 7-8.[9][13]
-
Use Brine: During the work-up, wash the combined organic layers with a saturated sodium chloride (brine) solution. This decreases the solubility of organic compounds in the aqueous phase and helps to break up any emulsions that may have formed.[9]
-
Detailed Experimental Protocols
Protocol 1: Standard Synthesis of this compound
This protocol is adapted from standard procedures for benzoxazole synthesis.[2][13]
Caption: General experimental workflow for synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-amino-5-methoxyphenol (1.0 eq) in a suitable solvent like toluene or xylene.
-
Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the stirred solution. An exothermic reaction may be observed.
-
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C depending on the solvent) and maintain for 2-6 hours. Monitor the disappearance of the starting material and intermediate by TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[13]
-
Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a hexane/ethyl acetate mixture (e.g., 95:5).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane, starting from a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 90:10 or 85:15).[12]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound as a yellow oil.[13]
References
-
SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
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GSRS. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. Retrieved from [Link]
-
ChemRxiv. (2023). Accelerated Chemical Reaction Optimization using Multi-Task Learning. Retrieved from [Link]
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PMC - PubMed Central. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Retrieved from [Link]
-
Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024). Retrieved from [Link]
-
ChemRxiv. (n.d.). Multi-task Bayesian Optimization of Chemical Reactions. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-5-methoxyphenol. Retrieved from [Link]
- Google Patents. (n.d.). WO2018069458A1 - Process for the manufacture of 6-methoxy-2,6-dimethylheptanal.
-
Scholars Research Library. (2011). Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Retrieved from [Link]
-
CHIMIA. (n.d.). Heterogeneous Metal–Organic Framework Catalysts for Suzuki-Miyaura Cross Coupling in the Pharma Industry. Retrieved from [Link]
-
Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. (n.d.). Retrieved from [Link]
-
PMC - NIH. (n.d.). Lewis Base Catalysts 6: Carbene Catalysts. Retrieved from [Link]
-
MDPI. (n.d.). Research on the Production of Methyltrioxorhenium and Heterogenous Catalysts from Waste Materials. Retrieved from [Link]
-
Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023). Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Design, Synthesis, Characterization and Biological Evaluation of 6-Methoxy-2-aminobenzothioate derivatives against certain bacterial strains. Retrieved from [Link]
-
PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents | Request PDF. Retrieved from [Link]
-
ResearchGate. (2021). Synthesis, characterization and biological activity of 2-[(2-hydroxy-phenylimino)-methyl]-6-methoxy-phenol (MSAP) and nano sized of Co (II), Ni (II), Cu (II) and Zn (II) metal complexes. Retrieved from [Link]
-
PMC. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 6-Methoxy-2-methylbenzoxazole
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols. As Senior Application Scientists, we aim to bridge the gap between theoretical knowledge and practical laboratory challenges, ensuring you can optimize your reaction conditions for the best possible outcomes.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions encountered during the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
The most common and direct route involves the condensation and cyclization of a 2-aminophenol derivative with an acylating agent. Specifically for this compound, the key starting materials are 2-amino-5-methoxyphenol and an acetyl source like acetic anhydride or acetic acid .[1] Another reported method involves the reaction of 2-hydroxyacetophenone with acetohydroxamic acid in the presence of an acid catalyst, often under microwave irradiation.[2][3][4]
Q2: I'm experiencing very low yields. What are the first things I should check?
Low yields are a frequent issue in benzoxazole synthesis. A systematic troubleshooting approach is essential.[5][6]
-
Purity of Starting Materials: This is the most critical factor. Impurities in your 2-amino-5-methoxyphenol or acylating agent can significantly inhibit the reaction.[5][6][7] Verify purity via melting point analysis or spectroscopic methods like NMR.[7]
-
Reaction Conditions: Re-evaluate your temperature, reaction time, and solvent. These parameters are pivotal for successful cyclization.[5][7] Some solvent-free reactions may require temperatures up to 130°C to proceed efficiently.[8]
-
Atmospheric Conditions: 2-aminophenols are susceptible to air oxidation, which can lead to colored impurities and reduced yields.[6] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[6][7]
Q3: How can I confirm the purity of my 2-amino-5-methoxyphenol starting material?
Assessing the purity of your starting materials is a crucial first step.[7]
-
Melting Point: Compare the observed melting point with the literature value. A broad or depressed melting range indicates impurities.[7]
-
Spectroscopy: Use 1H NMR and 13C NMR to identify any unexpected signals that could correspond to impurities.[7]
-
Chromatography: Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can reveal the presence of multiple components.[7] For TLC analysis of aromatic amines, you can use a visualizing agent like a slightly acidic solution of 4-dimethylaminobenzaldehyde, which will form a colored spot with the amine.[9]
Q4: My TLC shows multiple spots, including what looks like an intermediate. What's happening?
This often indicates incomplete cyclization. A common issue is the formation of a stable intermediate Schiff base (from the condensation of 2-aminophenol and an aldehyde) or an amide (from an acylating agent) that fails to cyclize.[6][7] To drive the reaction to completion, you can try increasing the reaction temperature or extending the reaction time.[1][6] The choice and amount of catalyst can also be critical in facilitating the final cyclization step.[7]
Q5: What are the most common side products and how can they be minimized?
Side product formation is a primary cause of reduced yields and purification difficulties.[7]
-
Incomplete Cyclization: As mentioned above, the intermediate may persist. Optimizing temperature and catalyst can promote full cyclization.[6]
-
Polymerization: 2-aminophenol can self-condense or polymerize, especially at high temperatures or under highly acidic/basic conditions.[6]
-
Oxidation: The 2-aminophenol starting material is prone to oxidation. Using an inert atmosphere is the best way to prevent the formation of oxidation-related byproducts.[6][7]
-
Over-acylation: In reactions involving acylating agents, multiple substitutions can sometimes occur.[7] Careful control over the stoichiometry of your reactants is essential.[1][7]
Q6: What are the most effective purification strategies for this compound?
Significant product loss can occur during purification.[7]
-
Column Chromatography: This is a highly effective method. A common solvent system is a gradient of ethyl acetate in hexane (e.g., 1:9 ethyl acetate/hexane).[2][3]
-
Work-up: Before purification, a standard work-up involves washing the crude product with an aqueous solution like sodium bicarbonate to neutralize any acid catalyst or byproducts.[1] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄) before solvent removal.[2][3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
Troubleshooting Guides
This section provides detailed, scenario-based guides to address specific experimental challenges.
Guide 1: Low or No Product Yield
A low yield is a common and frustrating issue. The following decision tree provides a logical workflow to diagnose the root cause.
Caption: Workflow for Microwave-Assisted Synthesis.
Step-by-Step Methodology:
-
To a 10 mL pressure-rated microwave tube, add 2-hydroxyacetophenone (1.0 g, 7.4 mmol), acetohydroxamic acid (0.83 g, 11.0 mmol), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL). [2][3][4]2. Seal the tube and place it in a microwave reactor. Heat the mixture to 80°C for 8 minutes. [2][3][4]3. After cooling, dilute the reaction mixture with ethyl acetate (3 mL). [2][3]4. Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid. [2][3][4]5. Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 10 mL). [2][3][4]6. Combine the organic layers, wash with saturated NaCl solution (brine), and dry over anhydrous Na₂SO₄. [2][3][4]7. Filter and concentrate the solution under reduced pressure. [2][3]8. Purify the resulting crude oil by column chromatography on silica gel (60-120 mesh) using an ethyl acetate/hexane (1:9) eluent to yield this compound as a yellow oil. [2][3][4]
Protocol 2: Synthesis of Starting Material: 2-Amino-5-methoxyphenol
The purity of this starting material is paramount. This two-step protocol starts from the commercially available 3-methoxyphenol. [10] Step 1: Nitration of 3-methoxyphenol
-
Dissolve 3-methoxyphenol (10 g, 80.55 mmol) in propionic acid (80 mL) in a flask.
-
Cool the solution to -5°C in an ice-salt bath.
-
Slowly add a solution of NaNO₂ (5.61 g, 81.30 mmol) in water (13 mL). Stir for 1 hour at -5°C. [10]4. Add nitric acid (6.7 mL, 161.10 mmol) and continue stirring for 1 hour at -5°C, then allow it to stir at room temperature for 16 hours. [10]5. Add water (80 mL) dropwise to precipitate the product.
-
Filter the solid, wash with 50% aqueous propionic acid, and dry to obtain 5-methoxy-2-nitrophenol. [10] Step 2: Reduction to 2-Amino-5-methoxyphenol
-
Combine the 5-methoxy-2-nitrophenol (7.47 g) and 10% Pd/C (1.87 g) in a 1:1 mixture of ethyl acetate/ethanol (100 mL). [10]2. Stir the resulting slurry under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) for 3.5 hours at room temperature. [9][10]3. Monitor the reaction by TLC; the amine product will be more polar (lower Rf) than the nitro starting material. [9]4. Once the reaction is complete, carefully purge the hydrogen and filter the mixture through a pad of Celite to remove the Pd/C catalyst. [9][10]5. Wash the Celite pad with additional solvent.
-
Remove the volatiles from the filtrate under reduced pressure to yield the final product, 2-amino-5-methoxyphenol. [10]
References
- Technical Support Center: Troubleshooting Benzoxazole Synthesis. (2025). Benchchem.
- An In-depth Technical Guide to 2-Amino-5-(methoxymethyl)phenol. (n.d.). Benchchem.
- Troubleshooting low yield in benzoxazole synthesis. (n.d.). Benchchem.
- This compound synthesis. (n.d.). ChemicalBook.
- How can I synthesize 2-amino-5-methoxyphenol? (2014). ResearchGate.
- Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. (2025). Benchchem.
- This compound | 23999-64-6. (2025). ChemicalBook.
-
Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019). ACS Omega. Available from: [Link]
- Technical Support Center: Optimizing Reaction Conditions for 2-Methylbenzoxazole Synthesis. (2025). Benchchem.
-
2-amino-5-methylphenol and 2-amino-5-chlorophenol. (2017). ResearchGate. Available from: [Link]
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- 10. researchgate.net [researchgate.net]
Side products in 6-Methoxy-2-methylbenzoxazole synthesis and removal
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Here, we provide in-depth, experience-based answers to troubleshoot side product formation and offer validated protocols for their removal.
Troubleshooting Guide: Common Impurities & Removal
This section addresses the most frequently encountered impurities during the synthesis of this compound, which typically involves the cyclization of 2-amino-5-methoxyphenol with an acetylating agent like acetic anhydride.
Issue 1: My final product is contaminated with a highly polar impurity, identified as the uncyclized intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide.
Root Cause Analysis: This is the most common impurity and arises from incomplete cyclization-dehydration of the N-acetylated intermediate.[1] The initial acylation of 2-amino-5-methoxyphenol is often rapid, but the subsequent ring closure requires more forcing conditions, such as high temperatures or acid catalysis.[1] Insufficient reaction time, temperatures below the required threshold for dehydration, or inefficient water removal can lead to the persistence of this intermediate.
Solution: Driving the Cyclization to Completion & Post-Hoc Purification
There are two primary strategies: optimizing the reaction to prevent the impurity's formation and removing it after the reaction is complete.
A. Reaction Optimization:
-
Thermal Cyclization: Ensure the reaction is heated to a sufficiently high temperature (typically reflux in a high-boiling solvent like toluene or xylene) for an adequate duration (2-4 hours is common).[2] Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the intermediate spot is no longer visible.[2]
-
Acid Catalysis: The use of catalysts such as polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH) can facilitate the dehydration step at lower temperatures.[3][4]
B. Purification Protocol: Selective Recrystallization The uncyclized intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide, contains a free phenolic hydroxyl group, making it significantly more polar than the target benzoxazole. This difference in polarity is the key to its removal via recrystallization.[5]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Choose a solvent system where the desired product, this compound, has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains soluble at low temperatures. A common and effective system is a mixture of ethyl acetate and hexane.[6]
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethyl acetate. The goal is to create a saturated or near-saturated solution.
-
Hot Filtration (Optional): If insoluble tars or polymeric materials are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Slowly add a non-polar anti-solvent, such as hexane, to the hot solution until turbidity (cloudiness) is observed. Reheat the mixture gently until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure crystals, as it allows the benzoxazole molecules to selectively deposit onto the growing crystal lattice while impurities remain in the solvent.[7]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of cold hexane to remove any residual mother liquor containing the dissolved impurity.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
| Parameter | Recommended Setting | Rationale |
| Recrystallization Solvent | Ethyl Acetate / Hexane | Exploits polarity difference; product is less soluble.[6] |
| Cooling Method | Slow cooling to RT, then ice bath | Promotes selective crystallization and high purity. |
| Washing Solvent | Cold Hexane | Removes surface impurities without dissolving the product. |
Issue 2: My NMR spectrum shows evidence of N,O-diacetylation of the starting aminophenol.
Root Cause Analysis: The starting material, 2-amino-5-methoxyphenol, has two nucleophilic sites: the amino group (-NH2) and the hydroxyl group (-OH). While N-acylation is generally faster and more favorable, using a large excess of acetic anhydride or running the reaction at high temperatures from the start can lead to competitive O-acylation, forming the N,O-diacetylated side product.[2][8] This side product may not efficiently cyclize and can contaminate the final product.
Solution: Stoichiometric Control and Selective Hydrolysis
A. Reaction Optimization:
-
Control Stoichiometry: Use a controlled molar ratio of 2-amino-5-methoxyphenol to acetic anhydride. A slight excess of the anhydride (e.g., 1.1 equivalents) is often sufficient to drive the N-acylation without promoting significant di-acetylation.[2]
-
Temperature Control: Add the acetic anhydride at a lower temperature (e.g., room temperature) to favor the more reactive amino group's acylation.[2] Once the initial N-acylation is complete, the temperature can be raised to induce cyclization.
B. Purification Protocol: Mild Basic Wash The ester linkage of the O-acetyl group is susceptible to basic hydrolysis. A mild basic wash during the workup can selectively cleave this group, converting the di-acetylated impurity back into the more polar, uncyclized N-acetylated intermediate, which can then be more easily removed.
Step-by-Step Workup Protocol:
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Extraction: Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.
-
Basic Wash: Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO3).[2] This will neutralize any excess acid (like acetic acid byproduct) and hydrolyze the O-acetyl group of the side product. Repeat the wash if necessary.
-
Aqueous Wash: Wash the organic layer with water and then with brine to remove residual salts and water.[2]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure.[9]
-
Final Purification: The resulting crude product, now primarily containing the desired benzoxazole and the N-acetylated intermediate, can be further purified by the recrystallization method described in Issue 1 .
Frequently Asked Questions (FAQs)
Q1: What analytical methods are best for detecting these impurities? High-Performance Liquid Chromatography (HPLC) is an excellent method for quantitative analysis of product purity and detecting impurities.[2][10] A reverse-phase C18 column with a mobile phase of acetonitrile and water is typically effective.[10] For structural confirmation of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable. The uncyclized intermediate, for instance, will show characteristic phenolic -OH and amide N-H protons in the ¹H NMR spectrum, which are absent in the final product.
Q2: Can column chromatography be used for purification? Yes, column chromatography on silica gel is a very effective method for separating this compound from more polar impurities like the uncyclized intermediate.[2][6][9] An eluent system of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing the polarity) will typically elute the less polar desired product first, followed by the more polar impurities.[6]
Q3: My reaction mixture turned dark and formed tar-like substances. What causes this and how can I remove them? Polymerization or degradation of the aminophenol starting material or intermediates can occur under excessively harsh conditions, such as very high temperatures or the presence of strong, non-volatile acids for prolonged periods. To remove these tars:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
The polymeric tars are often insoluble and can be removed by filtration.
-
Alternatively, treat the solution with activated carbon (charcoal) while hot, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities. This step is best performed before recrystallization.
Q4: How can I ensure the purity of my starting material, 2-amino-5-methoxyphenol? The purity of the starting material is critical to avoid side products. Impurities in the starting aminophenol, such as positional isomers, can lead to the formation of isomeric benzoxazole products that are very difficult to separate. Always use a high-purity grade of 2-amino-5-methoxyphenol. You can verify its purity by measuring its melting point and comparing it to the literature value, or by running an analytical chromatogram (TLC or HPLC) before starting the reaction.
References
- BenchChem. (n.d.). Synthesis of 2-Methylbenzoxazole from o-aminophenol and acetic anhydride.
- BenchChem. (n.d.). How to avoid impurities in 2-Methylbenzoxazole synthesis.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of Benzoxazole Derivatives from o-Aminophenol.
- Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 12, 2026, from [Link]
- Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
-
SIELC Technologies. (2018, May 16). This compound. Retrieved January 12, 2026, from [Link]
-
Quora. (2018, October 2). When P-aminophenol is subjected to acylation, does it occur at the amino group preferably? Retrieved January 12, 2026, from [Link]
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Technical Support Center: Purification of 6-Methoxy-2-methylbenzoxazole by Column Chromatography
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This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of 6-Methoxy-2-methylbenzoxazole. Here, we address common challenges and frequently asked questions, providing practical, field-tested solutions to streamline your column chromatography workflows.
Frequently Asked Questions (FAQs)
Q1: What is a suitable starting solvent system for the column chromatography of this compound?
A1: For a moderately polar compound like this compound, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] Based on literature precedents for similar benzoxazole derivatives, an initial mobile phase of ethyl acetate/hexane in a 1:9 ratio is a recommended starting point.[2] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent system that provides a retention factor (Rf) value between 0.25 and 0.35 for the target compound, as this range typically leads to the best separation on a column.[3]
Q2: What type of stationary phase is most appropriate for purifying this compound?
A2: Silica gel is the most common and effective stationary phase for the purification of benzoxazole derivatives due to its polarity and wide availability.[4][5] A standard silica gel with a mesh size of 60-120 or 230-400 is generally suitable for flash column chromatography. Given that silica gel is slightly acidic, if your compound shows instability, alternative stationary phases like neutral alumina or deactivated silica gel could be considered.[5][6]
Q3: How can I determine if my fractions contain the pure this compound?
A3: Thin Layer Chromatography (TLC) is the primary method for monitoring the fractions collected from the column.[7] By spotting each fraction on a TLC plate and developing it in an appropriate solvent system, you can visualize the separated compounds under a UV lamp. Fractions that show a single spot corresponding to the Rf of your desired product can be combined. It is also good practice to confirm the purity of the combined fractions using analytical techniques such as NMR or LC-MS.
Q4: My this compound is a solid. How should I load it onto the column?
A4: If your crude this compound is a solid and has poor solubility in the initial mobile phase, dry loading is the recommended method.[8] This involves pre-adsorbing your sample onto a small amount of silica gel. To do this, dissolve your crude product in a suitable solvent, add a small portion of silica gel, and then remove the solvent by rotary evaporation until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.[8]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Poor Separation of this compound from Impurities | The polarity of the mobile phase is too high or too low. | Optimize the solvent system using TLC to achieve a clear separation between the spots of your product and the impurities. Aim for a significant difference in their Rf values.[9] |
| The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica gel.[10] | |
| The column was overloaded with the crude sample. | As a general rule, the amount of crude material loaded should be about 1-5% of the weight of the silica gel used.[9] | |
| The Compound is Tailing or Streaking on the Column | The compound is interacting strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel.[11] |
| The compound is not sufficiently soluble in the mobile phase. | Choose a mobile phase in which your compound is more soluble. In some cases, a different solvent system might be necessary.[12] | |
| The Compound is Not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the mobile phase (gradient elution). For instance, you can start with 10% ethyl acetate in hexane and slowly increase the concentration of ethyl acetate.[9] |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a silica gel TLC plate before running the column. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica.[6] | |
| Low Yield of Purified this compound | Some of the compound may have been lost during the workup or loading process. | Ensure complete transfer of your crude material at each step. When dry loading, ensure all the pre-adsorbed silica is transferred to the column. |
| The fractions containing the product were not all collected. | Monitor the elution closely with TLC and collect fractions until the product is no longer detected. | |
| The compound is spread across too many fractions (band broadening). | Optimize the flow rate and ensure the column is not too long for the amount of sample. A faster flow rate can sometimes minimize diffusion and lead to sharper bands.[8] |
Experimental Workflow & Protocols
Protocol 1: Preparation and Packing of the Chromatography Column
-
Select the Column Size: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general guideline is a 20:1 to 50:1 ratio of silica gel to crude sample by weight.[5]
-
Prepare the Slurry: In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane) to form a consistent slurry.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column, ensuring it is vertical. Gently tap the column to help the silica pack evenly and release any trapped air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Continuously run the initial mobile phase through the column until the packing is stable and the eluent runs clear. Do not let the column run dry.
Diagram: Column Chromatography Workflow
Caption: Workflow for the purification of this compound.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Benzoxazole Derivatives.
- ChemicalBook. (n.d.). This compound synthesis.
- Biotage. (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
- ResearchGate. (2015, June 18). How can I select the solvent system for column chromatography?.
- MDPI. (2025, April 15). A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Chemistry For Everyone. (2025, January 17). How To Choose Solvent System For Column Chromatography?.
- University of Calgary. (n.d.). Column chromatography.
- ChemicalBook. (n.d.). 6-Hydroxy-2-methylbenzoxazole synthesis.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ACS Omega. (2019, January 7). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition.
- SIELC Technologies. (n.d.). Separation of Benzoxazole on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography.
- SIELC Technologies. (2018, May 16). This compound.
- Hawach. (2025, February 11). Several Problems of Flash Column Chromatography.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- GSRS. (n.d.). This compound.
- Benchchem. (n.d.). Technical Support Center: Synthesis of Benzoxazole Derivatives.
- Benchchem. (n.d.). 6-Methylbenzoxazole | High-Purity Reagent for Research.
- Benchchem. (n.d.). Application Note and Protocol: Purification of 6-Methoxyflavonol via Column Chromatography.
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Technical Support Center: Overcoming Solubility Issues of 6-Methoxy-2-methylbenzoxazole in Bioassays
Welcome to the technical support center for 6-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling the solubility challenges of this compound in various bioassay formats. As Senior Application Scientists, we understand that suboptimal solubility can lead to inaccurate and irreproducible results, hindering your research progress.[1][2] This resource combines fundamental principles with practical, field-proven protocols to ensure you achieve reliable and meaningful data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and solubility of this compound.
Q1: What are the basic physicochemical properties of this compound?
A1: Understanding the inherent properties of this compound is the first step in developing a successful experimental plan. Key properties are summarized in the table below. The compound's low aqueous solubility is a critical factor to consider in bioassay design.[3]
| Property | Value | Source |
| Molecular Formula | C9H9NO2 | [4][5] |
| Molecular Weight | 163.17 g/mol | [4][5] |
| Melting Point | 51.5-53 °C | [4] |
| Boiling Point | ~250.0 °C | [4] |
| Appearance | Yellow oil/solid | [4][6] |
| Water Solubility | Insoluble | [3] |
| Organic Solvent Solubility | Soluble in DMSO, methanol, ethanol | [7] |
Q2: Why is my this compound precipitating when I add it to my aqueous assay buffer?
A2: This is a common issue for hydrophobic compounds.[8] this compound is readily soluble in organic solvents like dimethyl sulfoxide (DMSO) but has very poor solubility in water.[3][7] When you introduce a concentrated DMSO stock solution into an aqueous buffer, the DMSO concentration is diluted, and the compound may crash out of solution as it is no longer soluble in the predominantly aqueous environment.[8] This can lead to inaccurate compound concentrations in your assay and unreliable results.[1][2]
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: The tolerance of cell lines to DMSO varies. Generally, for most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects that can confound your results.[9][10] It is always best practice to run a vehicle control (assay medium with the same final DMSO concentration as your test samples) to determine the solvent tolerance of your specific cell line.[11]
Q4: Can I use sonication to redissolve my precipitated compound?
A4: Sonication can be a useful technique to help redissolve precipitated compounds in some cases. A low-energy sonicator can effectively agitate samples and, in some instances, even drive the solution to a supersaturated state.[1] However, it's important to be cautious as excessive sonication can potentially degrade the compound. It is recommended to use short bursts of sonication and to visually inspect the solution for clarity.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step solutions to specific problems you may encounter during your experiments with this compound.
Scenario 1: Compound Precipitation in Aqueous Buffer During Dilution
Question: I am preparing my working solutions by diluting a 10 mM DMSO stock of this compound into my phosphate-buffered saline (PBS) for an enzyme inhibition assay. I observe immediate cloudiness and precipitation. How can I resolve this?
Root Cause Analysis: The rapid shift from a high-concentration organic solvent (DMSO) to a purely aqueous environment (PBS) causes the hydrophobic compound to precipitate. The key is to manage this transition to maintain solubility.
Solutions:
Option 1: Serial Dilution Strategy
This method involves a gradual reduction in the DMSO concentration, allowing the compound to remain in solution.
-
Step 1: Instead of a single large dilution, perform a series of intermediate dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in 50% DMSO/50% PBS.
-
Step 2: Further dilute the 1 mM intermediate stock into your final assay buffer to achieve the desired working concentration. This multi-step process helps to avoid a sudden, drastic change in solvent polarity.
-
Step 3: Always visually inspect each dilution for any signs of precipitation before proceeding.
Option 2: Incorporating a Co-solvent
Co-solvents can increase the solubility of hydrophobic compounds in aqueous solutions.[12][13]
-
Step 1: Co-solvent Selection: Choose a biocompatible co-solvent. Common choices include ethanol, polyethylene glycol (PEG), or glycerol.[14]
-
Step 2: Optimization: Determine the minimum concentration of the co-solvent needed to maintain the solubility of this compound at your highest working concentration. Start with a low percentage (e.g., 1-5%) and incrementally increase it.
-
Step 3: Vehicle Control: It is crucial to include a vehicle control with the same final concentration of the co-solvent in your assay to account for any potential effects of the solvent on the biological system.[11]
Option 3: Utilizing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[15][16]
-
Step 1: Cyclodextrin Selection: Beta-cyclodextrins (β-CD) and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[15][17]
-
Step 2: Complex Formation: Prepare a solution of the cyclodextrin in your assay buffer. The concentration will depend on the specific cyclodextrin and the required solubility enhancement.
-
Step 3: Compound Addition: Slowly add your concentrated DMSO stock of this compound to the cyclodextrin-containing buffer while vortexing. The cyclodextrin will encapsulate the compound, keeping it in solution.
-
Step 4: Control Experiments: As with co-solvents, it is essential to run controls with the cyclodextrin alone to ensure it does not interfere with your assay.[9]
Workflow for Addressing Precipitation in Aqueous Buffer
Caption: Decision workflow for troubleshooting compound precipitation in aqueous buffers.
Scenario 2: Inconsistent or Non-Reproducible Bioassay Results
Question: I am getting highly variable IC50 values for this compound in my cell-based assay. What could be the cause, and how can I improve my data quality?
Root Cause Analysis: Inconsistent results are often a symptom of underlying solubility issues. If the compound is not fully dissolved, the actual concentration in your assay will vary between experiments, leading to poor reproducibility.[1][2] Proper compound management and handling are critical.[18][19]
Solutions:
1. Standardize Stock Solution Preparation and Storage:
-
Fresh is Best: Whenever possible, prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO.
-
Storage Conditions: If you need to store stock solutions, do so at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can promote precipitation.[1][20] Store in tightly sealed vials to prevent water absorption by the DMSO.
-
Pre-use Check: Before each use, bring the stock solution to room temperature and vortex thoroughly to ensure any precipitated material is redissolved. Visually inspect for any particulates.
2. Optimize the Dilution Protocol:
-
Avoid Direct Dilution: As mentioned in Scenario 1, avoid large, single-step dilutions from a high-concentration DMSO stock directly into your aqueous assay medium.
-
Intermediate Dilution Plate: A best practice in high-throughput screening (HTS) is to create an intermediate dilution plate.[21] This plate typically contains the compound at a higher concentration than the final assay concentration but in a solvent mixture that is more compatible with the final assay conditions (e.g., 10% DMSO in assay buffer). This intermediate plate is then used to prepare the final assay plates.
3. Implement Quality Control Checks:
-
Solubility Assessment: Before initiating a large screening campaign, perform a simple kinetic solubility test. Prepare your highest intended assay concentration of this compound in the final assay buffer and let it sit for a period equivalent to your assay duration. Then, centrifuge the sample and measure the concentration of the compound in the supernatant by HPLC or a similar method. This will tell you the true soluble concentration of your compound under the assay conditions.[22]
-
Positive and Negative Controls: Always include appropriate positive and negative controls in your assays. This will help you to assess the overall health and performance of your assay system and to identify any run-to-run variability that is not related to your test compound.
Experimental Workflow for Ensuring Assay Reproducibility
Caption: A systematic workflow to improve the reproducibility of bioassays with poorly soluble compounds.
References
-
Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed Central. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]
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Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at: [Link]
-
Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]
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Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]
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Cyclodextrin and Meglumine-Based Microemulsions as a Poorly Water-Soluble Drug Delivery System. PubMed. Available at: [Link]
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6-Methoxy-2,3-dihydrobenzoxazole-2-one. ChemBK. Available at: [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Optimizing Formulation Strategies for Poorly Soluble Compounds: Insights into Bioavailability Enhancement and Accelerated Development. BioDuro. Available at: [Link]
-
Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]
-
6-METHOXY-2-METHYLBENZOTHIAZOLE CAS#: 2941-72-2. ChemWhat. Available at: [Link]
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Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. PubMed. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]
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Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. Available at: [Link]
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Formulation Strategies For Poorly Soluble Molecules. Outsourced Pharma. Available at: [Link]
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Compound precipitation in high-concentration DMSO solutions. PubMed. Available at: [Link]
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Compound management. Wikipedia. Available at: [Link]
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Initiating, building, and growing compound management at a small biotech. YouTube. Available at: [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Analytical Science. Available at: [Link]
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Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Available at: [Link]
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The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
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(PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. Available at: [Link]
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Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]
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HPLC Troubleshooting Guide. Yumpu. Available at: [Link]
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The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B. Available at: [Link]
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6-METHOXY-2-METHYLBENZOTHIAZOLE. ChemBK. Available at: [Link]
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This compound. gsrs. Available at: [Link]
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How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. Available at: [Link]
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This compound. SIELC Technologies. Available at: [Link]
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This compound. Global Substance Registration System. Available at: [Link]
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Benzoxazole derivatives: design, synthesis and biological evaluation. PubMed Central. Available at: [Link]
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Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
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Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica. Available at: [Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. Available at: [Link]
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Synthesis and In-Vivo Evaluation of Benzoxazole Derivatives as Promising Anti-Psoriatic Drugs for Clinical Use. PubMed Central. Available at: [Link]
-
Solvents and Polarity. University of Rochester Department of Chemistry. Available at: [Link]
-
2-Methylbenzoxazole. PubChem. Available at: [Link]
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Navigating the Stability of 6-Methoxy-2-methylbenzoxazole in Solution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-Methoxy-2-methylbenzoxazole. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical and practical insights into the stability and degradation of this compound in solution. This resource will help you anticipate challenges, troubleshoot experimental hurdles, and ensure the integrity of your results through a comprehensive understanding of the molecule's behavior under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemistry of the benzoxazole ring system, the two most significant degradation pathways for this compound are hydrolysis and oxidation . The aromaticity of the benzoxazole ring provides relative stability; however, it has reactive sites that allow for functionalization and degradation[1].
-
Hydrolytic Degradation: The benzoxazole ring is susceptible to hydrolysis, particularly under acidic or basic conditions. This process typically involves the cleavage of the oxazole ring. Under acidic conditions, simple benzoxazoles are known to hydrolyze to the corresponding amidophenols[2][3]. For this compound, this would likely result in the formation of 2-acetamido-5-methoxyphenol. The rate of hydrolysis is pH-dependent, with studies on similar benzoxazoles showing an increased rate in acidic solutions[2][3].
-
Oxidative Degradation: As with many N-heterocyclic compounds, this compound can be susceptible to oxidation[4]. The presence of the electron-donating methoxy group may influence the susceptibility of the benzene ring to oxidative attack. Degradation products could involve hydroxylation of the aromatic ring or oxidation of the methyl group.
Q2: How does pH affect the stability of this compound solutions?
A2: The pH of the solution is a critical factor governing the stability of this compound. The benzoxazole ring is known to be more unstable in aqueous conditions compared to benzimidazoles and benzothiazoles. Studies on 2-methylbenzoxazole have shown that the rate of hydrolysis is significantly influenced by pH, with a maximum degradation rate observed in the acidic range[2][3]. It is crucial to maintain a controlled pH environment, preferably neutral or slightly acidic depending on the experimental requirements, to minimize hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this compound is not extensively available, benzoxazole derivatives, in general, can be sensitive to light. Photodegradation can occur, especially in the presence of photosensitizers[4]. Therefore, it is recommended to protect solutions of this compound from light, particularly during long-term storage or prolonged experiments, to prevent the formation of photolytic degradation products.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound in solution.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Unexpected peaks in HPLC chromatogram | Degradation of the compound due to improper solution preparation or storage. | 1. Verify Solution Preparation: Ensure the solvent is of high purity and degassed. Avoid using solvents that could react with the compound. 2. Control pH: Buffer the solution to a pH where the compound is most stable, if compatible with your experiment. 3. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil. Prepare solutions fresh whenever possible. 4. Temperature Control: Store stock solutions at recommended low temperatures (e.g., 2-8°C) and bring to room temperature only before use. |
| Loss of compound concentration over time | Hydrolytic degradation of the benzoxazole ring. | 1. Conduct a time-course stability study: Analyze the solution at different time points to determine the rate of degradation under your specific experimental conditions. 2. Adjust pH: If feasible, modify the pH of your solution to a more neutral range to slow down hydrolysis. 3. Use Aprotic Solvents: If the experimental design allows, consider using aprotic solvents to minimize hydrolysis. |
| Inconsistent results between experimental runs | Variability in solution stability due to inconsistent preparation or handling. | 1. Standardize Solution Preparation: Develop and strictly follow a standard operating procedure (SOP) for solution preparation, including solvent type, pH, and storage conditions. 2. Fresh is Best: Prepare fresh solutions for each experiment to minimize variability from degradation. 3. Internal Standard: Use an internal standard in your analytical method to correct for any variations in sample preparation or injection volume. |
| Formation of a precipitate in the solution | Poor solubility or degradation leading to insoluble products. | 1. Check Solubility: Verify the solubility of this compound in your chosen solvent at the desired concentration. Sonication may aid dissolution. 2. Identify Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. This can provide valuable information about the degradation pathway. 3. Consider Co-solvents: If solubility is an issue, a co-solvent system may be necessary. Ensure the co-solvent is compatible with your experimental setup. |
Experimental Protocols: Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods[5][6][7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].
Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Step-by-Step Methodologies
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
-
Follow the same incubation and sampling procedure as for acid hydrolysis.
-
Neutralize the samples with an equivalent amount of 0.1 N HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor for degradation over time (e.g., 2, 4, 8, 24 hours).
-
Dilute the samples with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Transfer an aliquot of the stock solution to a vial and heat it in an oven at a controlled temperature (e.g., 80°C) for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, cool the sample to room temperature and dilute with the mobile phase for HPLC analysis.
-
For solid-state thermal degradation, subject the powdered compound to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solution of the compound in a quartz cuvette to a photostability chamber with a light source that provides both UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Simultaneously, keep a control sample wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples by HPLC at appropriate time intervals.
-
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (typically around 280-300 nm) |
Method Development and Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust. The specificity is demonstrated by the ability to resolve the main peak from all degradation product peaks.
Potential Degradation Pathway: Hydrolysis
The primary degradation pathway for 2-substituted benzoxazoles in aqueous media is hydrolysis, which leads to ring opening.
Caption: Proposed hydrolytic degradation pathway.
References
- Jackson, J. A., et al. (1972). Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1582-1588.
- Capozzi, G., & Modena, G. (1974). The Reactivity of the Benzoxazole Ring System. In Organic Chemistry of Sulfur (pp. 589-637). Springer, Boston, MA.
- Fayed, T. A., & Etaiw, S. E. H. (2006). Fluorescence characteristics and photostability of benzoxazole derived donor-acceptor dyes in constrained media. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(2), 366-371.
- Macías, F. A., Oliveros-Bastidas, A., Marín, D., Castellano, D., Simonet, A. M., & Molinillo, J. M. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2, 4-dihydroxy-7-methoxy-(2H)-1, 4-benzoxazin-3 (4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of agricultural and food chemistry, 52(21), 6402-6413.
- Woodward, R. B., & Olofson, R. A. (1961). The structure of the benzoxazole ring. Journal of the American Chemical Society, 83(4), 1007-1009.
- ICH, Q1A (R2)
- ICH, Q1B, Photostability Testing of New Drug Substances and Products, International Council for Harmonis
- ICH, Q2 (R1)
-
Wikipedia contributors. (2023, December 19). Benzoxazole. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of applied pharmaceutical science, 2(3), 129-138.
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved January 12, 2026, from [Link]
-
World Journal of Pharmaceutical Sciences. (n.d.). Troubleshooting and maintenance of high-performance liquid chromatography- A Review. Retrieved January 12, 2026, from [Link]
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., ... & Zelesky, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 56.
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Technical Support Center: Preventing Byproduct Formation in Benzoxazole Cyclization
For: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support guide for troubleshooting and preventing byproduct formation during benzoxazole cyclization. This resource is designed to provide actionable, in-depth solutions to common experimental challenges, moving beyond simple protocols to explain the underlying chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of benzoxazoles. Each issue is presented in a question-and-answer format to directly tackle real-world laboratory scenarios.
Issue 1: Low Yield and a Persistent Intermediate Spot on TLC
Q: My reaction shows low conversion to the desired benzoxazole, and a significant, less polar spot persists on my TLC plate, even after extended reaction times. What is this intermediate, and how can I drive the reaction to completion?
A: This persistent intermediate is almost certainly the Schiff base (or imine) , formed from the initial condensation of a 2-aminophenol and an aldehyde.[1][2] In many cases, this intermediate is quite stable and does not efficiently undergo the subsequent intramolecular cyclization and oxidation required to form the benzoxazole ring, leading to poor yields.[3]
Causality & Expert Recommendations:
The conversion of the Schiff base to the benzoxazole is an oxidative cyclization. The stability of the imine C=N bond and the energy barrier for the intramolecular nucleophilic attack by the phenolic hydroxyl group are the primary hurdles. To overcome this, you must create conditions that favor this crucial ring-closing step.
Strategies to Promote Cyclization:
-
Ensure Appropriate Oxidative Conditions: The final aromatization step requires an oxidant. While atmospheric oxygen is often sufficient, running the reaction under strictly inert conditions can inhibit this step.[1] If you start under an inert atmosphere to prevent starting material degradation, consider introducing air or a mild oxidant in a controlled manner later in the reaction.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization to proceed.[3] For many solvent-free syntheses, temperatures of 130°C or higher are often required to achieve good conversion.[4][5] However, be cautious of potential degradation of starting materials or products at excessive temperatures.[6]
-
Strengthen the Catalyst System: If a mild acid catalyst is insufficient, switching to a more robust system can effectively promote both the initial condensation and the subsequent cyclization-dehydration.[1]
-
Brønsted Acidic Ionic Liquids (BAILs): These have proven highly effective, acting as both a solvent and a catalyst, and are often reusable.[1][5][7]
-
Metal Triflates: Samarium triflate is a well-regarded reusable Lewis acid catalyst that performs well in aqueous media.[8]
-
Heterogeneous Acid Catalysts: Systems like Fe₃O₄@SiO₂-SO₃H offer high efficiency and easy magnetic separation.[1]
-
Issue 2: The Reaction Mixture Turns Dark and TLC Shows Multiple Byproducts
Q: My reaction mixture becomes dark brown or black, and the TLC is messy, with multiple spots, baseline material, and colored impurities. What is causing this, and how can I get a cleaner reaction?
A: A dark, complex reaction mixture frequently indicates the degradation of the 2-aminophenol starting material, which is highly susceptible to oxidation.[1] This oxidation can be catalyzed by trace metals or exposure to air at elevated temperatures, leading to the formation of colored, often polymeric, byproducts that complicate purification and reduce yield.
Causality & Expert Recommendations:
The phenolic hydroxyl and amino groups on the 2-aminophenol are electron-donating, making the aromatic ring highly activated and prone to oxidation. The resulting species can then polymerize or participate in other undesired side reactions.
Strategies to Prevent 2-Aminophenol Oxidation:
-
Use High-Purity Starting Materials: 2-aminophenol can oxidize during storage. Use freshly purchased or purified (e.g., recrystallized) 2-aminophenol for best results.[1]
-
Employ an Inert Atmosphere: Begin the reaction under a nitrogen or argon atmosphere to protect the sensitive 2-aminophenol from premature oxidation, especially during the initial heating phase.[1][2]
-
Ensure Scrupulously Clean Glassware: Trace metal ions remaining on glassware can catalyze oxidation.[1] Acid-washing glassware before use is a good practice for sensitive reactions.
-
Optimize Temperature: While heat is often needed, excessively high temperatures can accelerate degradation pathways. Determine the minimum temperature required for efficient conversion through screening studies.[3]
Issue 3: Formation of an Unexpected Amide or Ester Byproduct
Q: I am reacting a 2-aminophenol with a carboxylic acid (or its derivative) and isolating a significant amount of a polar byproduct that is not my benzoxazole. What is this compound?
A: When using carboxylic acids or acyl chlorides, a common side reaction is the formation of an o-hydroxyamide intermediate via N-acylation of the 2-aminophenol.[1][9] While this is a necessary step in the reaction pathway, its failure to cyclize results in it being isolated as a byproduct. A secondary, though less common, possibility is O-acylation of the phenolic hydroxyl group, forming an ester byproduct.[1]
Causality & Expert Recommendations:
The formation of the amide is the first step, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[9] If the conditions are not vigorous enough to promote the final dehydration step, the stable amide intermediate will be the major product.
Strategies to Minimize Acylation Byproducts:
-
Use an Effective Dehydrating Agent/Catalyst: The key is to efficiently remove the water molecule formed during ring closure.
-
Polyphosphoric Acid (PPA): A classic and effective choice that often serves as both catalyst and solvent, though workup can be challenging.[6]
-
Methanesulfonic Acid: A highly effective catalyst for promoting the one-pot synthesis from carboxylic acids, generating acid chlorides in situ.[10][11]
-
Lawesson's Reagent: Can be used under microwave-assisted, solvent-free conditions to promote the cyclization.[8][10]
-
-
Optimize Stoichiometry: Use a stoichiometry of approximately 1:1 for the 2-aminophenol and the acylating agent to avoid potential side reactions like N,O-diacylation under forcing conditions.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis can rapidly achieve the high temperatures (150-200°C) needed for direct condensation and cyclization, often reducing reaction times and byproduct formation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in benzoxazole cyclization? A1: The most frequently encountered byproducts are the uncyclized Schiff base (from aldehydes), the o-hydroxyamide intermediate (from carboxylic acids), and colored oxidation products from the degradation of 2-aminophenol.[1][6]
Q2: How can I choose the best catalyst to minimize byproducts? A2: The ideal catalyst promotes the desired cyclization faster than competing side reactions.
-
For Aldehyde Condensations: If the Schiff base is stable, a strong Brønsted or Lewis acid catalyst like a Brønsted acidic ionic liquid gel or samarium triflate is recommended to force the cyclization.[1][5][8]
-
For Carboxylic Acid Condensations: A strong dehydrating acid catalyst like methanesulfonic acid or polyphosphoric acid is crucial to convert the stable amide intermediate to the final product.[6][10][11]
-
For Cleanliness: Heterogeneous catalysts (e.g., reusable ionic liquid gels, magnetic nanoparticles) are excellent choices as they can be easily removed from the reaction mixture, simplifying purification.[1][5]
Q3: What are the most effective purification strategies for benzoxazoles? A3: Purification can be a major source of product loss.
-
Column Chromatography: This is a highly effective method. A solvent system of petroleum ether and ethyl acetate is commonly used to separate the relatively non-polar benzoxazole product from more polar impurities.[2][12]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent like ethanol can be a very efficient purification method.[1]
-
Charcoal Treatment: For reactions that produce colored impurities, treating a solution of the crude product (e.g., in ethyl acetate) with activated charcoal can effectively remove these contaminants before final purification.[13]
Data & Strategy Summary
The following table summarizes the key troubleshooting strategies discussed:
| Observed Issue | Primary Cause | Recommended Preventative & Corrective Actions | Supporting Rationale |
| Persistent Intermediate | Stable Schiff Base | Increase temperature; Use a stronger acid catalyst (e.g., BAIL gel); Ensure oxidative conditions for aromatization.[1][3][5] | Overcomes the activation energy for intramolecular cyclization and promotes the final oxidative step. |
| Dark, Messy Reaction | 2-Aminophenol Oxidation | Use high-purity/fresh 2-aminophenol; Start reaction under an inert (N₂/Ar) atmosphere; Use clean glassware.[1][2] | Minimizes the presence of oxygen and catalytic metal traces that initiate degradation pathways. |
| Amide/Ester Byproduct | Incomplete Dehydration | Use a strong dehydrating catalyst (PPA, MsOH); Employ microwave irradiation to achieve high temperatures quickly.[9][10][11] | Provides sufficient energy and chemical promotion to drive the final, often difficult, ring-closing dehydration step. |
| Low Overall Yield | Multiple Factors | Systematically optimize conditions: verify starting material purity, screen catalysts and solvents, adjust temperature and reaction time.[3][14] | A holistic approach is needed as yield is impacted by a combination of reaction rate, side reactions, and degradation. |
Visualizations: Mechanisms & Workflows
Diagram 1: General Reaction Pathway for Benzoxazole Synthesis
This diagram illustrates the primary pathway for the formation of a 2-substituted benzoxazole from a 2-aminophenol and an aldehyde.
Caption: General reaction pathway for benzoxazole synthesis.
Diagram 2: Competing Pathways Leading to Byproduct Formation
This diagram shows how side reactions diverge from the main synthetic pathway.
Caption: Pathways leading to the desired product and common byproducts.
Diagram 3: Logical Troubleshooting Workflow
This flowchart provides a step-by-step guide for diagnosing and solving common issues.
Caption: A logical workflow for troubleshooting benzoxazole synthesis.
Experimental Protocols
Protocol 1: High-Yield Benzoxazole Synthesis Using a Reusable Brønsted Acidic Ionic Liquid (BAIL) Gel
This protocol is adapted from methodologies proven to be effective for a range of aldehydes under solvent-free conditions, offering high yields and simplified workup.[5][7]
Materials:
-
2-Aminophenol (1.0 mmol)
-
Substituted Aldehyde (1.0 mmol)
-
Brønsted Acidic Ionic Liquid (BAIL) gel (1.0 mol%)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
5 mL reaction vessel with stir bar
Procedure:
-
Reaction Setup: To the 5 mL vessel, add 2-aminophenol (1.0 mmol), the desired aldehyde (1.0 mmol), and the BAIL gel (1.0 mol%).
-
Reaction Conditions: Stir the reaction mixture at 130°C for 5-6 hours.[1][4] The reaction should be carried out in a well-ventilated fume hood or with an appropriate condenser.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) until the starting materials are consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Add ethyl acetate (10 mL) and stir to dissolve the product.
-
Catalyst Separation: Separate the heterogeneous BAIL gel catalyst by centrifugation. Decant the supernatant containing the product. The catalyst can be washed, dried, and reused.[7]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography or recrystallization if necessary.[1][2]
References
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis.
- BenchChem. (2025). Optimizing reaction conditions for one-pot benzoxazole synthesis.
-
Various Authors. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Institutes of Health. [Link]
- BenchChem. (2025). Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids.
-
Various Authors. (n.d.). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. ResearchGate. [Link]
-
Reddy, et al. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Taylor & Francis Online. [Link]
- BenchChem. (2025).
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. [Link]
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Royal Society of Chemistry. [Link]
-
Various Authors. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. [Link]
- BenchChem. (2025). Troubleshooting low yield in benzoxazole synthesis.
- Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds.
-
Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Plausible pathways for benzoxazole formation. [Link]
-
Various Authors. (n.d.). Switchable Oxidative Reactions of N-allyl-2-Aminophenols. National Institutes of Health. [Link]
-
Various Authors. (2020). The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. National Institutes of Health. [Link]
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. ACS Publications. [Link]
-
Nguyen, T. H., et al. (2019). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. National Institutes of Health. [Link]
- BenchChem. (2025).
-
Various Authors. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI. [Link]
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- 7. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Optimizing Catalyst Performance in 6-Methoxy-2-methylbenzoxazole Synthesis
Welcome to the technical support center for the synthesis of 6-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, with a specific focus on catalyst selection and troubleshooting. As a key intermediate in pharmaceutical and materials science, achieving a high-yield, high-purity synthesis of this benzoxazole derivative is critical. This document provides in-depth, experience-driven answers to common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Synthesis & Mechanistic Understanding
Q1: What is the principal synthetic route for this compound?
A1: The most robust and widely adopted method is the condensation and subsequent cyclization of a 2-aminophenol derivative with a carboxylic acid or its equivalent. Specifically for this compound, this involves the reaction of 2-amino-5-methoxyphenol with acetic acid or an activated form like acetic anhydride. The reaction proceeds via the formation of an N-(2-hydroxy-4-methoxyphenyl)acetamide intermediate, which then undergoes acid-catalyzed intramolecular cyclodehydration to yield the final benzoxazole product. This transformation is critically dependent on an effective catalyst to drive the final, often rate-limiting, dehydration step.[1][2][3]
Q2: Can you illustrate the general reaction mechanism?
A2: Certainly. The mechanism involves two key stages: initial acylation of the amine and subsequent acid-catalyzed cyclodehydration. The catalyst, typically a Brønsted or Lewis acid, plays a crucial role by protonating the amide oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the adjacent hydroxyl group.
Caption: General reaction pathway for this compound synthesis.
Catalyst Selection & Optimization
Q3: How do I select the appropriate catalyst for my synthesis? The options seem vast.
A3: Catalyst selection is a balance between reactivity, reaction conditions (temperature, solvent), cost, and sustainability goals.[3]
-
Traditional Homogeneous Catalysts: Strong Brønsted acids like concentrated sulfuric acid are effective but pose challenges in separation, neutralization, and waste disposal.[4][5]
-
Modern Heterogeneous Catalysts: These are highly recommended for optimization as they offer simplified recovery, reusability, and often milder reaction conditions.[3] They are central to developing greener, more cost-effective processes.[1][6]
-
For High Yield & Reusability: Brønsted acidic ionic liquid (BAIL) gels are excellent choices, often enabling solvent-free conditions and demonstrating high catalytic activity over multiple cycles.[7][8]
-
For Green Chemistry & Easy Separation: Magnetically separable catalysts, such as Fe₃O₄-supported Lewis acidic ionic liquids (LAIL@MNP) or sulfonic acid-functionalized nanoparticles (Fe₃O₄@SiO₂-SO₃H), are state-of-the-art.[1][6] They allow for nearly complete catalyst recovery using an external magnet, drastically simplifying the workup.[1]
-
Q4: What are the primary advantages of using a heterogeneous catalyst?
A4: The operational and economic benefits are significant. The core advantage is the ease of separation of the catalyst from the reaction mixture, which leads to:
-
Simplified Product Purification: Reduces contamination of the final product with catalyst residues.[3]
-
Catalyst Recycling: The catalyst can be recovered and reused for multiple reaction cycles, often with only a minor drop in activity, which lowers the overall cost of synthesis.[1][6]
-
Environmental Benefits: Minimizes acidic waste streams and often allows for the use of greener solvents or even solvent-free conditions, aligning with the principles of green chemistry.[1][7]
Q5: My reaction with a heterogeneous catalyst is sluggish. How can I improve its performance?
A5: If you are experiencing low conversion rates, consider the following:
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. While minimizing loading is ideal, some reactions require a certain threshold to proceed efficiently. Start with the recommended mol% from the literature and adjust as needed.
-
Mass Transfer Limitations: Heterogeneous catalysis relies on the reactants accessing the active sites. Increase the stirring rate to improve mixing and reduce the boundary layer around the catalyst particles.
-
Surface Area & Activity: Ensure your catalyst has not been deactivated. For nanoparticle catalysts, aggregation can reduce the available surface area. For all reusable catalysts, ensure they are properly washed and dried between runs to remove adsorbed products or byproducts that may poison active sites.
-
Temperature: While many modern catalysts work at lower temperatures, cyclodehydration is an equilibrium process. Gently increasing the reaction temperature can significantly shift the equilibrium towards the product by providing the necessary activation energy.[9]
Data-Driven Catalyst Comparison
To aid in selection, the following table summarizes the performance of various catalytic systems reported for benzoxazole synthesis.
| Catalyst Type | Catalyst Example | Conditions | Typical Yield | Reusability | Key Advantages | Reference |
| Homogeneous Acid | Conc. H₂SO₄ | Acetonitrile, 80°C, Microwave | ~70% | Not reusable | Fast reaction times with microwave | [4][5] |
| Ionic Liquid Gel | BAIL gel | Solvent-free, 130°C | >95% | High (5+ runs) | High yields, solvent-free, reusable | [7][8] |
| Magnetic Nanoparticle | LAIL@MNP | Solvent-free, 70°C, Sonication | ~80-90% | High (5+ runs) | Green method, rapid magnetic separation | [1] |
| Magnetic Nanoparticle | Fe₃O₄@SiO₂-SO₃H | Solvent-free, 50°C | ~90-95% | High | Mild conditions, excellent reusability | [6] |
Troubleshooting Guide: A Problem-Solving Workflow
This section addresses specific, practical issues that may arise during your experiments.
Issue 1: Consistently Low Yield of this compound
A low yield is the most common challenge. The cause can be systematic, so a logical approach to troubleshooting is essential.[9]
Caption: Troubleshooting decision tree for low reaction yield.
Issue 2: Significant Formation of N-(2-hydroxy-4-methoxyphenyl)acetamide Side Product
This is a clear indication of incomplete cyclization. The initial N-acylation is successful, but the final ring-closing step is failing.[9]
-
Causality: The cyclodehydration step has a higher activation energy and is often reversible. Insufficient catalytic activity or low reaction temperatures will cause the intermediate to accumulate.
-
Solutions:
-
Increase Catalyst Activity/Loading: Your catalyst may be underperforming. Try a fresh batch or a slightly higher loading. If using a Brønsted acid, ensure it has not absorbed atmospheric moisture, which would dilute its effectiveness.
-
Increase Reaction Temperature: Higher temperatures favor the elimination of water and drive the reaction toward the thermodynamically stable benzoxazole product.[9]
-
Water Removal: If your reaction setup allows, removing water as it forms (e.g., with a Dean-Stark apparatus in solvent-based systems) can effectively pull the equilibrium towards the desired product.
-
Issue 3: Difficulty in Purifying the Final Product
Purification challenges often stem from incomplete reactions or the formation of closely related byproducts.
-
Problem: The crude product is an oil that is difficult to crystallize, and column chromatography yields overlapping fractions.
-
Analysis: Your product is likely contaminated with the uncyclized acetamide intermediate, which has similar polarity.
-
Solutions:
-
Optimize the Reaction: The best way to simplify purification is to improve the reaction's conversion rate. Revisit the troubleshooting steps for low yield and incomplete cyclization. A cleaner reaction crude makes for a much simpler purification.
-
Refine Purification Technique: A standard workup involves neutralizing the reaction mixture with a base like sodium bicarbonate, extracting with a solvent like ethyl acetate, and washing with brine.[4][5] For column chromatography, use a shallow gradient of ethyl acetate in hexane to improve the separation between the slightly more polar intermediate and the final product.[4]
-
Experimental Protocols
Protocol 1: Green Synthesis using a Reusable Magnetic Nanocatalyst
This protocol is adapted from methodologies employing magnetically separable catalysts, offering a green and efficient approach.[1][6]
Materials:
-
2-amino-5-methoxyphenol (1.0 mmol)
-
Acetic Acid (1.1 mmol)
-
Fe₃O₄@SiO₂-SO₃H catalyst (as per literature recommendation, e.g., 1-2 mol%)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a 10 mL round-bottom flask, add 2-amino-5-methoxyphenol, acetic acid, and the Fe₃O₄@SiO₂-SO₃H magnetic nanocatalyst.
-
Heat the solvent-free mixture to the optimized temperature (e.g., 50-70°C) with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and add 10 mL of ethyl acetate to dissolve the product.
-
Place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the clear supernatant containing the product to be easily decanted.
-
Wash the catalyst with a small amount of fresh ethyl acetate and combine the organic layers.
-
Dry the combined organic solution over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product via column chromatography on silica gel if necessary.
-
The recovered catalyst can be washed, dried under vacuum, and stored for reuse in subsequent batches.
References
-
ACS Omega. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
National Institutes of Health (NIH). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. [Link]
-
International Journal of Pharmaceutical Sciences and Research. A Review on Various Synthetic Methods of Benzoxazole Moiety. [Link]
-
Advanced Journal of Chemistry-Section A. Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without Using a Solvent. [Link]
-
ResearchGate. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
Organic Syntheses. 2-METHOXY-6-NAPHTHOL. [Link]
-
SIELC Technologies. This compound. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
MDPI. Exploration of Compounds with 2-Phenylbenzo[d]oxazole Scaffold as Potential Skin-Lightening Agents through Inhibition of Melanin Biosynthesis and Tyrosinase Activity. [Link]
-
Global Substance Registration System (GSRS). This compound. [Link]
-
National Institutes of Health (NIH). Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. [Link]
-
Open Journal Systems. Application and Optimization of Novel Asymmetric Catalysts in Drug Synthesis. [Link]
Sources
- 1. A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 23999-64-6 [chemicalbook.com]
- 6. ajchem-a.com [ajchem-a.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-Methoxy-2-methylbenzoxazole
Welcome to the Technical Support Center for the synthesis of 6-Methoxy-2-methylbenzoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for scaling up the laboratory-scale synthesis of this important benzoxazole derivative. We will delve into the critical aspects of the synthesis, from the preparation of the key starting material to the final purification of the target molecule, with a focus on addressing the challenges encountered during scale-up.
Part 1: Synthesis of the Key Precursor: 2-Amino-5-methoxyphenol
The quality of your starting materials is paramount for a successful and high-yielding synthesis, especially when scaling up. The most common and reliable precursor for the synthesis of this compound is 2-Amino-5-methoxyphenol. This section provides a detailed guide for its preparation and troubleshooting common issues.
Workflow for the Synthesis of 2-Amino-5-methoxyphenol
Caption: Workflow for the synthesis of 2-Amino-5-methoxyphenol.
Experimental Protocol: Synthesis of 2-Amino-5-methoxyphenol via Catalytic Hydrogenation
This protocol is adapted from established literature procedures and is suitable for scaling up.[1]
Step 1: Nitration of 3-Methoxyphenol
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 3-methoxyphenol (1.0 eq) in a suitable solvent like propionic acid. Cool the mixture to -5 to 0 °C in an ice-salt bath.
-
Nitrating Agent Preparation: Prepare a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water.
-
Addition: Slowly add the sodium nitrite solution to the cooled 3-methoxyphenol solution, maintaining the temperature below 5 °C.
-
Acidification: After the addition is complete, slowly add nitric acid (2.0 eq) while vigorously stirring and ensuring the temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: Quench the reaction by slowly adding water. The product, 5-methoxy-2-nitrophenol, will precipitate. Filter the solid, wash with cold water or a mixture of water and the reaction solvent, and dry under vacuum.
Step 2: Catalytic Hydrogenation of 5-Methoxy-2-nitrophenol
-
Reaction Setup: In a high-pressure reactor (hydrogenator), suspend 5-methoxy-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture at room temperature. The reaction is exothermic; ensure adequate cooling to maintain the desired temperature.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or HPLC until the starting material is consumed.
-
Catalyst Removal: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5-methoxyphenol. The product can be further purified by recrystallization if necessary.
Troubleshooting the Synthesis of 2-Amino-5-methoxyphenol
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in nitration step | - Incomplete reaction. - Formation of isomers. - Over-nitration. | - Ensure the reaction temperature is maintained below 5 °C during the addition of reagents. - Optimize the reaction time by monitoring with TLC/HPLC. - Use a less harsh nitrating agent or adjust the stoichiometry of nitric acid. |
| Incomplete hydrogenation | - Inactive catalyst. - Insufficient hydrogen pressure. - Catalyst poisoning. | - Use fresh, high-quality Pd/C catalyst. - Increase the hydrogen pressure within the safe limits of the reactor. - Ensure the starting material and solvent are free from impurities that can poison the catalyst (e.g., sulfur compounds). |
| Product discoloration (dark color) | - Oxidation of the aminophenol. | - Handle 2-amino-5-methoxyphenol under an inert atmosphere (nitrogen or argon) as much as possible.[2] - Store the purified product under inert gas and protected from light. - During work-up, use deoxygenated solvents. |
| Difficulty in catalyst filtration | - Fine catalyst particles. | - Use a thicker pad of Celite® or a different filter aid. - Allow the reaction mixture to settle before filtration. |
Part 2: Scale-Up Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the condensation of 2-amino-5-methoxyphenol with an acetylating agent. When scaling up this reaction, several factors need careful consideration to ensure safety, efficiency, and product quality.
Reaction Mechanism: Phillips-Ladenburg Condensation
The synthesis of benzoxazoles from o-aminophenols and carboxylic acids or their derivatives is a classic condensation reaction.[3] The reaction with acetic anhydride proceeds through the formation of an intermediate amide, followed by cyclization and dehydration.
Caption: Mechanism of this compound synthesis.
Experimental Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a larger scale synthesis and incorporates safety and efficiency considerations.
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 2-amino-5-methoxyphenol (1.0 eq) and a suitable high-boiling solvent such as toluene or xylene.
-
Reagent Addition: Slowly add acetic anhydride (1.05-1.1 eq) to the stirred suspension. The addition is exothermic, so control the rate to maintain the desired temperature.
-
Heating: Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to ensure the disappearance of the starting material and the intermediate amide.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride and acetic acid formed during the reaction. Be cautious as this will generate CO2 gas.
-
Separate the organic layer.
-
Extract the aqueous layer with the same solvent used for the reaction.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Troubleshooting the Scale-Up Synthesis
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Exothermic reaction runaway | - Rapid addition of acetic anhydride. - Inadequate cooling. | - Add acetic anhydride portion-wise or via an addition funnel at a controlled rate. - Ensure the reactor's cooling system is efficient and properly sized for the scale of the reaction. |
| Low Yield | - Incomplete reaction. - Side product formation. - Product loss during work-up. | - Ensure the reaction goes to completion by monitoring with TLC/HPLC and extending the reaction time if necessary. - Optimize the reaction temperature; too high a temperature can lead to degradation. - During the neutralization step, ensure the pH is basic enough to hydrolyze any remaining acetic anhydride but not so high as to cause product degradation. - Perform multiple extractions to ensure complete recovery of the product. |
| Formation of Diacylated Byproduct | - Excess acetic anhydride. | - Use a smaller excess of acetic anhydride (e.g., 1.05 eq). - Control the reaction temperature to minimize over-acylation. |
| Product is an oil instead of a solid | - Presence of impurities. | - Purify the crude product by vacuum distillation or column chromatography before attempting recrystallization. - Ensure the starting 2-amino-5-methoxyphenol is of high purity. |
| Difficulties with large-scale purification | - Recrystallization is inefficient at scale. - Product is heat-sensitive during distillation. | - Consider melt crystallization as an alternative to solvent-based recrystallization. - For vacuum distillation, use a short-path distillation apparatus to minimize the time the product is exposed to high temperatures. |
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions to take when scaling up this synthesis?
A1: When scaling up, it is crucial to:
-
Conduct a thorough risk assessment for all reagents and steps.
-
Be prepared for a significant exotherm during the addition of acetic anhydride and the neutralization step. Ensure adequate cooling and venting.
-
Use a well-ventilated area or a fume hood to handle acetic anhydride and the reaction mixture.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Q2: Can I use acetic acid instead of acetic anhydride?
A2: Yes, acetic acid can be used, but the reaction will typically require higher temperatures and longer reaction times to drive the dehydration and cyclization. Acetic anhydride is generally more reactive and leads to a more efficient synthesis at lower temperatures.
Q3: How can I monitor the reaction progress effectively at a larger scale?
A3: For larger scale reactions, taking representative samples for analysis can be challenging. It is recommended to use in-situ monitoring techniques if available, such as process IR spectroscopy. Otherwise, carefully withdraw small, quenched aliquots for TLC or HPLC analysis at regular intervals.
Q4: What are the common impurities I should look for in the final product?
A4: Common impurities include:
-
Unreacted 2-amino-5-methoxyphenol.
-
The intermediate N-(2-hydroxy-4-methoxyphenyl)acetamide.
-
Diacylated byproduct.
-
Byproducts from the degradation of the starting material or product at high temperatures.
Q5: What is the best method for purifying this compound on a multi-kilogram scale?
A5: For multi-kilogram scale purification, vacuum distillation is often the most practical and efficient method. If the product is a solid at room temperature, melt crystallization can also be a highly effective and solvent-free purification technique. Recrystallization can be challenging and solvent-intensive at this scale.
References
-
ResearchGate. (2014). How can I synthesize 2-amino-5-methoxyphenol?. Retrieved from [Link]
-
CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Retrieved from [Link]
-
Chemguide. (n.d.). The reaction of acid anhydrides with water, alcohols and phenol. Retrieved from [Link]
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Resolving impurities in 6-Methoxy-2-methylbenzoxazole NMR spectrum
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Welcome to the technical support guide for 6-Methoxy-2-methylbenzoxazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the NMR analysis of this compound. Here, we provide in-depth, experience-based guidance to ensure the integrity and accuracy of your spectral data.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?
A1: Establishing a baseline is critical. While the exact chemical shifts can vary slightly based on the deuterated solvent used, concentration, and instrument parameters, the following provides a referenced set of expected peaks for this compound.
Table 1: Predicted NMR Chemical Shifts for this compound
| Atom Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2-CH₃ | ~2.6 | ~14.5 |
| C6-OCH₃ | ~3.8 | ~55.8 |
| H4 | ~7.4 | - |
| H5 | ~6.9 | - |
| H7 | ~7.1 | - |
| C2 | - | ~164.0 |
| C3a | - | ~149.5 |
| C4 | - | ~119.0 |
| C5 | - | ~111.0 |
| C6 | - | ~157.0 |
| C7 | - | ~96.0 |
| C7a | - | ~143.0 |
Note: These are approximate values. Always compare with a trusted internal standard and be aware that shifts can be influenced by experimental conditions. A related compound, 6-methoxybenzoxazole, shows similar patterns, providing a useful comparison point.[1]
Q2: My ¹H NMR spectrum shows unexpected peaks. What are the most likely impurities?
A2: Impurities in the spectrum of this compound typically originate from three main sources: residual starting materials, reaction by-products, and external contaminants like solvents.
-
Starting Materials: A common synthesis route involves the condensation of 2-amino-5-methoxyphenol with a source of an acetyl group, such as acetic anhydride or acetyl chloride.[2][3][4][5] Therefore, residual 2-amino-5-methoxyphenol is a primary suspect.
-
Reagents/By-products: If acetic anhydride is used, you might see signals for it or its hydrolysis product, acetic acid . Acetic anhydride typically shows a sharp singlet around 2.26 ppm in its ¹H NMR spectrum.[6][7] Acetic acid's methyl peak appears around 2.1 ppm.[8]
-
Solvents: Residual solvents from purification (e.g., ethyl acetate, hexane) or reaction (e.g., acetonitrile) are very common.[9][10] It is essential to consult tables of common NMR solvent impurities.[8][10][11][12][13]
Table 2: Common Potential Impurities and their Characteristic ¹H NMR Signals (in CDCl₃)
| Impurity | Functional Group | Characteristic ¹H Signal (ppm) | Multiplicity |
| 2-Amino-5-methoxyphenol | Aromatic-H, -OCH₃, -NH₂, -OH | Complex aromatic signals, ~3.7 (s, 3H) | Multiplets, Singlet |
| Acetic Anhydride | -CH₃ | ~2.26 | Singlet |
| Acetic Acid | -CH₃ | ~2.10 | Singlet |
| Ethyl Acetate | -CH₂-, -CH₃ | ~4.12 (q), ~1.26 (t) | Quartet, Triplet |
| Hexane | -CH₂-, -CH₃ | ~1.25 (m), ~0.88 (t) | Multiplet, Triplet |
| Water | H₂O | ~1.56 | Singlet (broad) |
Data compiled from various sources.[6][8][10][14]
Q3: The baseline of my spectrum is distorted and the peaks are broad. What should I check first?
A3: Poor spectral quality, such as broad peaks and a distorted baseline, often points to issues with sample preparation or the NMR instrument's shimming, rather than chemical impurities.[15][16]
Here’s a checklist to address this:
-
Sample Homogeneity: Ensure your sample is fully dissolved. Any suspended solid particles will severely degrade the magnetic field homogeneity, leading to broad lines.[17][18][19] Filtering the sample into the NMR tube is a recommended practice.[18][20]
-
Sample Concentration: Overly concentrated samples can lead to increased viscosity, which in turn causes peak broadening.[21] A typical concentration for ¹H NMR is 1-20 mg in 0.6-0.7 mL of solvent.[21]
-
Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.[17] These can be introduced from glassware or reagents.
-
Shimming: This is the most common instrumental cause. The magnetic field needs to be optimized (shimmed) for each sample. If you are using an automated system, check the lock signal. If shimming is difficult, it often indicates a problem with the sample itself (see points 1-3).[16]
-
NMR Tube Quality: Use high-quality NMR tubes. Scratches, cracks, or poor-quality glass with uneven walls can prevent proper shimming and degrade resolution.[18][19]
Troubleshooting Guide: A Systematic Approach to Impurity Identification
When faced with an unidentifiable peak in your spectrum, a systematic approach is key. This guide provides a logical workflow to diagnose and resolve the issue.
Step 1: Foundational Checks & Data Acquisition Best Practices
Before delving into advanced analysis, ensure your experimental foundation is solid. Poor practices can introduce artifacts that mimic impurities.
Protocol 1: Best Practices for NMR Sample Preparation
-
Weighing: Accurately weigh 5-20 mg of your this compound sample for ¹H NMR analysis.[21]
-
Solvent Choice: Select a deuterated solvent in which your compound is highly soluble. Ensure the solvent's residual peak does not overlap with key signals of your compound.
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to a clean vial.[21] Gently vortex or sonicate to ensure complete dissolution.[21]
-
Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool or Kimwipe at the bottom, filter the solution directly into a high-quality, clean NMR tube.[18][20] This removes dust and particulate matter.
-
Tube & Capping: Ensure the final sample height is between 4-5 cm.[18][21] Wipe the outside of the tube clean and cap it securely to prevent solvent evaporation.[21]
dot graph TD { A[Start: Unexpected Peak Observed] --> B{Is the peak from a known contaminant?}; B -->|Yes| C[Identify: Common Solvents (EtOAc, Hexane), Water, Grease]; B -->|No| D{Review Synthesis}; D --> E[Identify Potential Impurities: Starting Materials (2-amino-5-methoxyphenol), Reagents (Acetic Anhydride), By-products]; C --> F[Action: Re-purify sample via column chromatography or recrystallization]; E --> G{Perform Confirmatory Experiments}; G --> H[Spiking Experiment: Add a small amount of suspected impurity to the NMR sample and re-acquire spectrum.]; G --> I[D₂O Shake: Add a drop of D₂O, shake, and re-acquire. Labile protons (-OH, -NH) will exchange and disappear.]; G --> J[2D NMR Analysis: Acquire COSY and HSQC spectra]; H --> K{Did the peak of interest increase in intensity?}; K -->|Yes| L[Conclusion: Impurity Confirmed]; K -->|No| M[Re-evaluate potential impurities]; I --> N{Did the peak disappear?}; N -->|Yes| O[Conclusion: Peak is from an exchangeable proton (e.g., -OH or -NH₂)]; N -->|No| M; J --> P[Analyze Correlations: Use 2D data to elucidate the structure of the unknown]; L --> F; O --> F; P --> F; F --> Q[End: Clean Spectrum]; } Caption: Decision workflow for identifying unknown NMR peaks.
Step 2: Chemical Confirmation Techniques
If foundational checks do not resolve the issue, chemical and advanced spectroscopic methods are required.
-
D₂O Shake: This simple experiment is invaluable for identifying peaks from exchangeable protons, such as those from water, alcohols (-OH), or amines (-NH₂).[15] A peak from a residual starting material like 2-amino-5-methoxyphenol, which has both -OH and -NH₂ groups, would be affected.
-
Protocol: Add one drop of deuterium oxide (D₂O) to your NMR tube, cap it, and shake vigorously for 30 seconds. Re-acquire the ¹H NMR spectrum. The disappearance or significant reduction of a peak confirms it as an exchangeable proton.[15]
-
-
Spiking: If you suspect a specific impurity (e.g., a starting material), you can "spike" your sample.
-
Protocol: Add a minuscule amount (a few crystals or a fraction of a drop) of the suspected compound to your NMR sample. Re-acquire the ¹H NMR spectrum. If the intensity of the unknown peak increases relative to your product peaks, you have confirmed its identity.
-
Step 3: Advanced 2D NMR for Structural Elucidation
When an impurity is completely unknown, 2D NMR techniques are essential for determining its structure by revealing proton-proton and proton-carbon connectivities.[22][23][24]
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[22][24] It helps to piece together molecular fragments. In a COSY spectrum, cross-peaks appear for protons that are coupled.[25]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[22][24] It is incredibly powerful for assigning carbon signals and confirming which protons are attached to which carbons.
dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];
} Caption: Using 2D NMR to correlate proton and carbon signals.
By combining the information from these experiments, you can often deduce the complete structure of an unknown impurity, which allows for targeted modifications to your synthetic or purification procedures to eliminate it.
References
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry. Retrieved from [Link]
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Unknown. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]
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ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
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Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]
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SDSU NMR Facility. (n.d.). Common Problems. Retrieved from [Link]
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Agilent Technologies. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. Retrieved from [Link]
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KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]
-
Unknown. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
Unknown. (n.d.). Supplementary Information File. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic anhydride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). Acetic anhydride - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
AnyFlip. (2016, August 21). 2D NMR: TOCSY and HSQC. Department of Chemistry. Retrieved from [Link]
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Chegg.com. (2021, March 7). Solved 'H NMR, acetic anhydride in CDCI, 2 9.0 8.5 8.0 7.5. Retrieved from [Link]
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Unknown. (n.d.). NMR Chemical Shifts. Retrieved from [Link]
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Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0141437). Retrieved from [Link]
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ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Journal of Chemical Education. Retrieved from [Link]
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Unknown. (2025, January 28). Benzoxazole: Synthetic Methodology and Biological Activities. Retrieved from [Link]
-
Unknown. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
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Unknown. (n.d.). NMR Chart. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 2 -. Retrieved from [Link]
- Google Patents. (n.d.). EP0447965A1 - Process for the preparation of 2-methylbenzoxazole.
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Technical Support Center: Reaction Monitoring for 6-Methoxy-2-methylbenzoxazole Synthesis by TLC
Welcome to our dedicated technical support guide for monitoring the synthesis of 6-methoxy-2-methylbenzoxazole using Thin-Layer Chromatography (TLC). This resource is designed for researchers, medicinal chemists, and process development scientists who rely on accurate, real-time reaction tracking to ensure successful synthetic outcomes. Here, we move beyond mere procedural steps to explain the underlying chemical principles, helping you not only to solve common TLC issues but also to proactively prevent them.
Frequently Asked Questions (FAQs)
Q1: Why is TLC the preferred method for monitoring the synthesis of this compound?
A1: Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and highly versatile analytical technique ideal for monitoring the progress of organic reactions.[1][2][3] It allows for the simultaneous analysis of the starting material, reaction mixture, and product, providing a clear visual representation of the reaction's progression over time.[4][5] For the synthesis of this compound, TLC helps to quickly determine the consumption of the starting material (e.g., 2-amino-5-methoxyphenol) and the formation of the desired product.
Q2: What is a "co-spot" and why is it essential in reaction monitoring?
A2: A co-spot is a single lane on the TLC plate where both the starting material and the reaction mixture are applied.[6] This technique is crucial for definitively identifying the starting material spot in the reaction mixture lane, especially when the Rf values are very close. If the starting material spot in the reaction mixture aligns perfectly with the starting material reference spot, it confirms that the starting material is still present.
Q3: My spots are not visible under the UV lamp. What should I do?
A3: While this compound, being an aromatic heterocyclic compound, is expected to be UV-active, several factors can lead to invisible spots.[7][8]
-
Low Concentration: The sample might be too dilute. Try concentrating the sample or spotting the same location multiple times, allowing the solvent to dry between applications.[9][10]
-
Non-UV Active Compounds: Not all organic compounds are UV-active. It is crucial to use a secondary visualization method, such as a chemical stain, to confirm the presence or absence of spots.[9][11]
-
Volatility: The compound may have evaporated from the plate.[9]
Q4: How do I select an appropriate solvent system for my TLC analysis?
A4: The goal is to find a solvent system where the starting material and product have distinct Rf values, ideally between 0.2 and 0.6.[12] A common starting point for benzoxazole synthesis is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[13][14] You can adjust the ratio to achieve optimal separation. If the spots are too high (high Rf), decrease the polarity of the mobile phase (less ethyl acetate). If they are too low (low Rf), increase the polarity (more ethyl acetate).[9][13]
Experimental Protocol: Step-by-Step TLC Monitoring
This protocol outlines the standard procedure for monitoring the synthesis of this compound.
-
Plate Preparation:
-
Sample Preparation and Spotting:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Using a capillary tube, spot the starting material solution on the "SM" lane.
-
Carefully withdraw a small aliquot from the reaction mixture and spot it on the "R" lane.
-
On the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
Ensure the spots are small and concentrated.[16]
-
-
Chamber Development:
-
Prepare a developing chamber by adding the chosen solvent system to a depth of about 0.5 cm.[15]
-
Place a piece of filter paper inside the chamber to ensure saturation of the atmosphere with solvent vapors.[15][17]
-
Carefully place the TLC plate in the chamber, ensuring the baseline is above the solvent level.[9][10]
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.[13]
-
-
Visualization:
Troubleshooting Guide
This section addresses specific problems you may encounter while monitoring your reaction.
Issue 1: Streaking or Elongated Spots
Streaking can obscure individual spots, making it difficult to assess the reaction's progress.
-
Cause: The sample is too concentrated or overloaded.[1][9][10]
-
Solution: Dilute your sample and re-spot the TLC plate.
-
-
Cause: The compound is acidic or basic, leading to strong interactions with the silica gel.[9][16] this compound contains a basic nitrogen atom.
-
Cause: The sample was not fully dissolved or contains insoluble material.
-
Solution: Ensure your sample is completely dissolved before spotting.
-
Issue 2: Poor or No Separation of Spots
When the starting material and product spots have very similar or identical Rf values, it's impossible to monitor the reaction.
-
Cause: The polarity of the solvent system is not optimal.[1]
-
Cause: The starting material and product have very similar polarities.
Issue 3: Rf Values are Too High or Too Low
-
Cause: The mobile phase is too polar or not polar enough.[9]
-
Solution (Spots too high; Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent (e.g., use less ethyl acetate in a hexane/ethyl acetate mixture).[9][13]
-
Solution (Spots too low; Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent.[9][13]
-
Issue 4: Unexpected Spots Appear
-
Cause: Formation of a side product or intermediate.
-
Solution: This is valuable information. The appearance of a new spot indicates the formation of a new compound. Monitor its intensity over time relative to the starting material and product.
-
-
Cause: The compound is decomposing on the silica gel plate.[6]
Data Interpretation and Visualization
Table 1: Example Rf Values in Different Solvent Systems
| Solvent System (v/v) | Starting Material (2-amino-5-methoxyphenol) Rf | Product (this compound) Rf | Separation Quality |
| 20% Ethyl Acetate in Hexane | 0.15 | 0.45 | Excellent |
| 40% Ethyl Acetate in Hexane | 0.35 | 0.70 | Good |
| 100% Dichloromethane | 0.05 | 0.20 | Poor |
| 5% Methanol in Dichloromethane | 0.25 | 0.60 | Excellent |
Note: These are illustrative values. Actual Rf values may vary based on specific lab conditions.
Diagram 1: TLC Reaction Monitoring Workflow
Caption: Workflow for TLC reaction monitoring.
Diagram 2: Interpreting TLC Results Over Time
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Minimizing solvent effects in 6-Methoxy-2-methylbenzoxazole spectroscopic analysis
Introduction: Navigating Spectroscopic Nuances of 6-Methoxy-2-methylbenzoxazole
Welcome to the technical support guide for the spectroscopic analysis of this compound. As a key heterocyclic scaffold in medicinal chemistry and materials science, obtaining accurate and reproducible spectroscopic data for this compound is paramount. However, its photophysical properties are highly sensitive to its immediate chemical environment, a phenomenon primarily driven by solvent interactions.[1]
This guide provides field-proven insights and troubleshooting protocols designed for researchers, analytical scientists, and drug development professionals. We will deconstruct the challenges posed by solvent effects, offering a framework for rational solvent selection, robust experimental design, and accurate data interpretation. Our focus is on explaining the causality behind these effects to empower you to proactively minimize their impact on your results.
Understanding the Core Problem: Solvatochromism in Benzoxazoles
The primary challenge in the spectroscopic analysis of this compound is solvatochromism —the change in the color (i.e., the absorption or emission spectrum) of a substance when it is dissolved in different solvents.[2] For benzoxazole derivatives, this effect is significant and can lead to misinterpretation of data if not properly controlled.
The electronic transitions in these molecules, particularly the longest wavelength transition, are of a π-π* nature. This means that upon absorption of light, an electron is promoted from a π bonding orbital to a π* antibonding orbital. The energy difference between these orbitals is sensitive to the polarity of the surrounding solvent.[3]
-
In Non-Polar Solvents: The ground state and excited state are stabilized to a similar, minimal extent.
-
In Polar Solvents: The excited state, which typically has a larger dipole moment than the ground state, is stabilized to a greater extent by favorable dipole-dipole interactions with polar solvent molecules.[4] This differential stabilization lowers the energy gap for the transition, resulting in a bathochromic (red) shift (a shift to longer wavelengths) in the absorption and, more dramatically, in the fluorescence emission spectra.[3]
Understanding this principle is the first step toward mitigating its effects and ensuring the validity of your quantitative and qualitative analyses.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the spectroscopic analysis of this compound.
Q1: Why are my UV-Vis absorption and fluorescence emission peaks shifting from one experiment to the next?
Answer: Uncontrolled peak shifting is a classic symptom of solvatochromism. The position of absorption and, especially, emission maxima for this compound is highly dependent on solvent polarity.[4][5]
-
Root Cause: You are likely using solvents of different polarities or a solvent mixture whose composition is not precisely controlled. Even small variations in a co-solvent ratio (e.g., water in acetonitrile) can cause noticeable shifts. The interaction between the solvent and the analyte alters the energy levels of the molecule's electronic states.[3]
-
Troubleshooting Steps:
-
Standardize Your Solvent: Choose a single, high-purity solvent for the entire series of experiments. Ensure it is from the same supplier and lot number if possible to minimize variability.[6]
-
Verify Solvent Purity: Run a blank scan of the solvent alone to check for absorbing or fluorescent impurities within your wavelength range of interest.[7]
-
Control for Water Content: For hygroscopic solvents (e.g., acetonitrile, DMSO), use fresh, sealed bottles or dry the solvent using appropriate methods if trace water could be a factor. Water is a highly polar, protic solvent that can significantly influence spectra.[8]
-
Document Everything: Record the solvent, its grade (e.g., HPLC, Spectrophotometric), and any pre-treatment steps in your experimental notes.[7]
-
Q2: My fluorescence intensity is significantly lower than expected. Could the solvent be responsible?
Answer: Yes, the solvent can dramatically affect fluorescence quantum yield (the efficiency of the fluorescence process).
-
Root Cause 1: Hydrogen Bonding. Protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the nitrogen atom of the benzoxazole ring or the oxygen of the methoxy group.[9][10] This interaction can provide a non-radiative pathway for the excited state to return to the ground state, effectively "quenching" the fluorescence and reducing its intensity.
-
Root Cause 2: Polarity Effects. In some fluorescent molecules, increasing solvent polarity can favor non-radiative decay processes like internal conversion, leading to a lower quantum yield.[5]
-
Troubleshooting Steps:
-
Switch to an Aprotic Solvent: If you suspect hydrogen bonding is the issue, try using a high-purity aprotic solvent of similar polarity. For example, compare results in ethanol (protic) with those in acetonitrile (aprotic).
-
Check for Quenching Impurities: Halogenated solvents (e.g., chloroform, carbon tetrachloride) or solvents containing heavy atoms can quench fluorescence. Ensure your solvent is free from such contaminants.
-
Re-evaluate Concentration: Ensure your sample concentration is not too high. At high concentrations, self-quenching or "inner filter" effects can occur, which reduces the measured fluorescence intensity. An absorbance of ~0.1 at the excitation wavelength is a good target to avoid these issues.[11]
-
Q3: How do I choose the best solvent for my analysis from the start?
Answer: The ideal solvent must meet several criteria. The choice depends on a balance between analyte solubility and minimal spectral interference.[12]
-
Key Criteria for Solvent Selection:
-
Solubility: The compound must be fully soluble at the desired concentration to avoid light scattering and inaccurate readings.[3]
-
Transparency (UV Cutoff): The solvent must be transparent (i.e., not absorb significantly) in the wavelength range where your analyte absorbs. The UV cutoff is the wavelength below which the solvent itself absorbs strongly.[13][14] Always choose a solvent with a UV cutoff well below your analyte's λ_max.
-
Inertness: The solvent must not react with this compound.[13]
-
Consistency: For a series of experiments, the best solvent is one that provides a consistent and reproducible spectral profile. Often, a non-polar or moderately polar aprotic solvent like cyclohexane or dioxane provides sharper, more defined spectra for benzoxazoles, though solubility must be confirmed.
-
-
Recommended Starting Solvents (verify solubility first):
-
For minimal interaction: Cyclohexane, Hexane
-
For general-purpose (aprotic): Acetonitrile, 1,4-Dioxane
-
For general-purpose (protic): Ethanol, Methanol (be aware of potential H-bonding effects)
-
| Solvent | UV Cutoff (nm) | Dielectric Constant (ε) | Type | Potential Issues |
| Hexane | 210 nm | 1.89 | Non-Polar, Aprotic | Low solubility for polar compounds |
| Cyclohexane | 210 nm | 2.02 | Non-Polar, Aprotic | Low solubility for polar compounds |
| 1,4-Dioxane | 215 nm | 2.22 | Moderately Polar, Aprotic | Peroxide formation; handle with care |
| Acetonitrile | 190 nm | 36.6 | Polar, Aprotic | Hygroscopic; absorbs water |
| Ethanol | 210 nm | 25.3 | Polar, Protic | Hydrogen bonding; potential quenching |
| Methanol | 210 nm | 33.0 | Polar, Protic | Hydrogen bonding; potential quenching |
| Water | 190 nm | 80.1 | Polar, Protic | Strong H-bonding; potential for pH effects |
| (Data compiled from multiple sources.[15]) |
Q4: How do I properly prepare a blank or reference sample to subtract solvent background?
Answer: A proper blank is critical for accurate absorbance and fluorescence measurements. It corrects for any signal originating from the solvent and the cuvette itself.[6]
-
Root Cause of Error: An improperly prepared blank can lead to the incomplete subtraction of background signals, causing baseline distortions and inaccurate absorbance/emission values.
-
Best Practice:
-
Use the exact same solvent from the exact same bottle that you used to dissolve your analyte.
-
Fill an identical, clean cuvette with this pure solvent.
-
Run the instrument's baseline correction or "zero" function with the blank cuvette in the light path.
-
For fluorescence, run a full emission scan of the blank to identify any intrinsic fluorescence from the solvent or impurities (e.g., Raman scattering peak of water). This blank spectrum should be subtracted from your sample's spectrum.
-
Visualized Workflows and Mechanisms
To provide further clarity, the following diagrams illustrate key processes in troubleshooting and understanding solvent effects.
Caption: Troubleshooting workflow for spectroscopic analysis.
Caption: Solvatochromic effect on emission spectra.
Experimental Protocols
Protocol 1: Systematic Solvent Selection and Sample Preparation
This protocol provides a self-validating workflow for choosing an appropriate solvent and preparing samples for UV-Vis or fluorescence spectroscopy. The objective is to ensure the solvent is inert, transparent, and results in reproducible measurements.[16][17]
Materials:
-
This compound
-
Selection of high-purity, spectrophotometric-grade solvents (e.g., Hexane, Acetonitrile, Ethanol)[7]
-
Class A volumetric flasks and pipettes
-
Spectrometer (UV-Vis or Fluorometer)
-
Matched quartz cuvettes (1 cm path length)
Procedure:
-
Solvent Screening - Blank Analysis:
-
For each candidate solvent, fill a clean quartz cuvette.
-
Place the cuvette in the spectrometer and acquire a full spectrum (e.g., 190-800 nm for UV-Vis).
-
Validation Check: Confirm that the solvent absorbance is minimal (<0.05 AU) in the expected analytical wavelength range. Note the UV cutoff wavelength.[13] Discard any solvent that shows significant interfering peaks.
-
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in a validated solvent to create a concentrated stock solution (e.g., 1 mg/mL or 1 mM). Ensure complete dissolution.
-
-
Working Solution Preparation:
-
Prepare a dilution of the stock solution to a final concentration that yields a maximum absorbance between 0.1 and 1.0 for UV-Vis analysis.
-
For fluorescence, prepare a dilution that yields a maximum absorbance of approximately 0.1 at the excitation wavelength to prevent inner-filter effects.[11]
-
-
Sample Spectrum Acquisition:
-
Rinse the sample cuvette 2-3 times with the working solution before filling.
-
Place the blank cuvette (from Step 1) in the reference holder and the sample cuvette in the sample holder.
-
Perform a baseline correction or "zero" with the blank.
-
Acquire the spectrum of the sample. For fluorescence, acquire both the excitation and emission spectra.
-
-
Data Evaluation:
-
Validation Check: Examine the spectral shape. Well-defined, sharp peaks are preferable. Broad or distorted peaks may indicate analyte degradation, aggregation, or strong, complex solvent interactions.
-
Compare the λ_max and intensity values obtained in different validated solvents. Select the solvent that provides the best signal-to-noise ratio, spectral definition, and is most relevant to your final application. For routine QC, consistency is key.[18]
-
References
- ManTech Publications. (n.d.). Applications Of Spectroscopy In Pharmaceutical Analysis And Quality Control.
- Thurman, E. M., & Mills, M. S. (n.d.). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A.
- Microbioz India. (2024, January 25). Solving Common Challenges in UV-Vis Spectroscopy Analysis.
- Sinha, H. K., & Dogra, S. K. (1986). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Journal of the Indian Chemical Society.
- Van De Steene, J., & Lambert, W. (2017). Quantitative mass spectrometry methods for pharmaceutical analysis. Philosophical Transactions of the Royal Society A.
- Chemistry Docs. (n.d.). Solvent effect in uv spectroscopy.
- ResearchGate. (2022). Effect of solvent polarity on absorption and emission properties of synthesized compounds.
- Henderson, T. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Lab Manager.
- ICH. (n.d.). Guidelines for the Development and Validation of Near-infrared Spectroscopic Methods in the Pharmaceutical Industry. Handbook of.
- Bhadru, B., et al. (2024). Reviewing the development and validation of analytical methods for different drugs utilizing uv spectroscopy. International Journal of Pharmacy and Analytical Research.
- LabPurity. (n.d.). Solvents in Sample Preparation for Chromatography and Mass Spectrometry.
- da Silva, D. L., et al. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal.
- NIH. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals.
- TutorChase. (n.d.). How does solvent choice impact UV-Vis spectroscopy readings?.
- Sigma-Aldrich. (n.d.). UV-Visible Solvents.
- Das, R., et al. (2022). Spectroscopic and Mechanistic Insights into Solvent Mediated Excited-State Proton Transfer and Aggregation-Induced Emission: Introduction of Methyl Group onto 2-(o-hydroxyphenyl)benzoxazole. Physical Chemistry Chemical Physics.
- Thermo Fisher Scientific. (n.d.). Choosing samples and solvents.
- Chemistry For Everyone. (2025, February 6). What Is Solvent Effect In UV Spectroscopy? [Video]. YouTube.
- ResearchGate. (2015). what is the best solvent for UV-Vis spectroscopy analysis?.
- OMLC. (n.d.). 2-Methylbenzoxazole.
- University of California. (n.d.). UV solvents.pdf.
- NIH. (2022). Exploring Solvent Effects on the Proton Transfer Processes of Selected Benzoxazole Derivatives by Femtosecond Time-Resolved Fluorescence and Transient Absorption Spectroscopies. PMC.
- ResearchGate. (2025). Solvent and Media Effects on the Photophysics of Naphthoxazole Derivatives.
- BenchChem. (n.d.). Fluorescence Spectroscopy of 6-Methoxy-4-methylcoumarin.
- Semantic Scholar. (2025). Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoret.
- Semantic Scholar. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH . . . O,S,N Type.
Sources
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- 17. Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]
Technical Support Center: Enhancing the Fluorescence Quantum Yield of 6-Methoxy-2-methylbenzoxazole
Welcome to the technical support center for 6-Methoxy-2-methylbenzoxazole (MMBO). This guide is designed for researchers, scientists, and drug development professionals who are utilizing MMBO in their fluorescence-based assays and are seeking to optimize its performance. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges you may encounter and to systematically enhance the fluorescence quantum yield of this versatile fluorophore.
Understanding the Fluorescence of this compound
This compound is a member of the benzoxazole family of heterocyclic compounds, which are known for their fluorescent properties. The fluorescence of these molecules is intrinsically linked to their molecular structure and their interaction with the surrounding environment. A key parameter we aim to enhance is the fluorescence quantum yield (Φf) , which is the ratio of photons emitted to photons absorbed. A higher quantum yield translates to a brighter, more sensitive fluorescent probe.
The parent compound, 2-methylbenzoxazole, exhibits a relatively low quantum yield of approximately 0.05 in a non-polar solvent like cyclohexane[1]. The introduction of an electron-donating methoxy group at the 6-position, as in MMBO, is expected to favorably influence its photophysical properties[2]. However, like many organic fluorophores, MMBO is susceptible to non-radiative decay pathways that quench its fluorescence. The strategies outlined in this guide focus on mitigating these quenching effects.
Frequently Asked Questions (FAQs)
Q1: My MMBO solution has a very weak fluorescence signal. What are the primary causes?
A1: A weak fluorescence signal from MMBO can stem from several factors:
-
Low intrinsic quantum yield: In common organic solvents, the baseline quantum yield of MMBO may be inherently low due to efficient non-radiative decay processes.
-
Concentration quenching: At high concentrations, MMBO molecules can interact with each other in the excited state, leading to self-quenching.
-
Solvent effects: The polarity and viscosity of the solvent play a crucial role. Inappropriate solvent choice can significantly quench fluorescence.
-
Presence of quenchers: Contaminants in the solvent or sample, such as dissolved oxygen or heavy atoms, can act as quenchers.
-
Incorrect instrument settings: Suboptimal excitation/emission wavelengths, slit widths, or detector gain can lead to a low detected signal.
Q2: How does the solvent choice impact the fluorescence quantum yield of MMBO?
A2: The solvent environment is a critical determinant of MMBO's fluorescence. Key solvent properties to consider are:
-
Viscosity: Increasing the solvent viscosity restricts the intramolecular rotation of the MMBO molecule. This rotation is a common non-radiative decay pathway, so hindering it can lead to a significant enhancement of the fluorescence quantum yield.
-
Polarity: The effect of solvent polarity is more complex. For some benzoxazole derivatives, increasing solvent polarity can lead to an increase in quantum yield, while for others, it may have the opposite effect or cause spectral shifts[3]. The specific effect on MMBO should be determined empirically.
Q3: Can the pH of the solution affect the fluorescence of MMBO?
A3: Yes, the pH of the medium can influence the fluorescence of MMBO, although the effect might be less pronounced compared to benzoxazoles with acidic or basic functional groups directly involved in excited-state proton transfer. For aromatic compounds containing methoxy groups, significant pH changes can sometimes alter the electronic structure and, consequently, the fluorescence properties[3]. It is advisable to maintain a consistent and buffered pH throughout your experiments to ensure reproducibility.
Q4: What is Aggregation-Induced Emission (AIE), and could it be relevant for MMBO?
A4: Aggregation-Induced Emission is a phenomenon where a fluorophore is non-emissive or weakly emissive in solution but becomes highly fluorescent upon aggregation. This is often attributed to the restriction of intramolecular rotations in the aggregated state. While it is not definitively reported for MMBO, some benzoxazole derivatives have been shown to exhibit AIE characteristics[4]. If you observe an increase in fluorescence in a poor solvent or at high concentrations, it might be indicative of AIE.
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during experiments with MMBO.
Issue 1: Low Fluorescence Intensity
Symptoms: The fluorescence signal is weak, barely distinguishable from the background noise.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Suboptimal Solvent Environment | 1. Increase Solvent Viscosity: Prepare MMBO in a more viscous solvent or a solvent mixture (e.g., glycerol/ethanol). See Protocol 1 . 2. Vary Solvent Polarity: Test a range of solvents with varying polarities (e.g., cyclohexane, toluene, chloroform, acetonitrile, ethanol). | Increased viscosity restricts intramolecular rotations, a primary non-radiative decay pathway, thus enhancing fluorescence. The optimal polarity stabilizes the excited state, favoring radiative decay. |
| Concentration Quenching | 1. Dilute the Sample: Prepare a dilution series of your MMBO solution and measure the fluorescence at each concentration. 2. Plot Intensity vs. Concentration: Identify the concentration at which the fluorescence intensity plateaus or starts to decrease. Work within the linear range. | At high concentrations, fluorophores can form non-emissive dimers or aggregates in the ground or excited state, leading to quenching. |
| Presence of Quenchers | 1. Use High-Purity Solvents: Ensure that your solvents are of spectroscopic grade. 2. Deoxygenate the Solution: If practical for your application, sparge the solution with nitrogen or argon gas to remove dissolved oxygen. | Dissolved oxygen is a well-known collisional quencher of fluorescence. Other impurities can also interfere with the excited state. |
| Incorrect Instrument Settings | 1. Optimize Wavelengths: Record the excitation and emission spectra of MMBO to determine the optimal wavelengths (λex and λem). 2. Adjust Slit Widths: Increase the excitation and emission slit widths to allow more light to reach the detector, but be mindful of potential loss of spectral resolution. 3. Increase Detector Gain: If available on your instrument, increase the photomultiplier tube (PMT) voltage or gain setting. | Maximizing light throughput and detection efficiency is crucial for low-intensity signals. However, increasing gain also amplifies noise. |
Issue 2: Poor Signal-to-Noise Ratio (S/N)
Symptoms: The fluorescence signal is noisy and fluctuates, making it difficult to obtain reproducible measurements.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| High Background Fluorescence | 1. Use High-Purity Solvents and Cuvettes: Solvents and cuvettes can have intrinsic fluorescence. Run a blank measurement to assess the background. 2. Check for Autofluorescence: If working with biological samples, be aware of autofluorescence from endogenous molecules. | A high background will obscure the true signal from MMBO. Subtracting the blank is essential for accurate measurements. |
| Instrumental Noise | 1. Increase Integration Time: Increase the signal integration time on the fluorometer. 2. Signal Averaging: If your instrument allows, perform multiple scans and average the results. | Longer integration times and signal averaging help to reduce random noise from the detector and electronics. |
| Photobleaching | 1. Reduce Excitation Intensity: Use neutral density filters or reduce the excitation slit width to minimize the intensity of the excitation light. 2. Limit Exposure Time: Keep the sample in the excitation beam for the minimum time required for measurement. | Prolonged exposure to high-intensity light can cause photochemical degradation of the fluorophore, leading to a decrease in signal over time. |
Experimental Protocols
Protocol 1: Enhancing MMBO Fluorescence by Increasing Solvent Viscosity
This protocol describes how to systematically evaluate the effect of solvent viscosity on the fluorescence quantum yield of MMBO.
Materials:
-
This compound (MMBO)
-
Glycerol (spectroscopic grade)
-
Ethanol (spectroscopic grade)
-
Volumetric flasks
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a Stock Solution of MMBO: Dissolve a known amount of MMBO in ethanol to prepare a concentrated stock solution (e.g., 1 mM).
-
Prepare a Series of Glycerol/Ethanol Mixtures: Prepare a series of solvent mixtures with varying volume percentages of glycerol in ethanol (e.g., 0%, 20%, 40%, 60%, 80%, 100%).
-
Prepare MMBO Solutions of Constant Concentration: For each glycerol/ethanol mixture, prepare a dilute solution of MMBO (e.g., 10 µM) by adding the appropriate amount of the MMBO stock solution. Ensure the final concentration of MMBO is the same in all solutions.
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength you will use for fluorescence measurements. The absorbance should be kept below 0.1 to avoid inner filter effects.
-
Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for all measurements.
-
Data Analysis:
-
Integrate the area under each emission spectrum.
-
Plot the integrated fluorescence intensity as a function of the glycerol percentage (and thus, viscosity).
-
If a quantum yield standard is available, you can calculate the relative quantum yield for each solution.
-
Expected Outcome: You should observe an increase in fluorescence intensity as the percentage of glycerol, and therefore the viscosity of the solvent, increases.
Protocol 2: Enhancing MMBO Fluorescence using β-Cyclodextrin
This protocol outlines the procedure for investigating the effect of β-cyclodextrin on the fluorescence of MMBO.
Materials:
-
This compound (MMBO)
-
β-Cyclodextrin
-
Deionized water
-
Ethanol (for MMBO stock solution)
-
Volumetric flasks
-
Fluorometer
-
UV-Vis spectrophotometer
Procedure:
-
Prepare an MMBO Stock Solution: Dissolve MMBO in a minimal amount of ethanol to create a concentrated stock solution (e.g., 1 mM).
-
Prepare a Series of β-Cyclodextrin Solutions: Prepare aqueous solutions of β-cyclodextrin with varying concentrations (e.g., 0 mM, 1 mM, 2 mM, 5 mM, 10 mM).
-
Prepare MMBO-Cyclodextrin Solutions: To each β-cyclodextrin solution, add a small, constant amount of the MMBO stock solution to achieve a final MMBO concentration in the low micromolar range (e.g., 5 µM). The final concentration of ethanol should be kept low (e.g., <1%) to minimize its effect on complexation.
-
Equilibrate the Solutions: Allow the solutions to equilibrate for a period of time (e.g., 30 minutes) to ensure the formation of the inclusion complex.
-
Measure Absorbance and Fluorescence: Follow steps 4 and 5 from Protocol 1 for each solution.
-
Data Analysis: Plot the integrated fluorescence intensity as a function of the β-cyclodextrin concentration.
Scientific Rationale: The hydrophobic cavity of β-cyclodextrin can encapsulate the MMBO molecule, creating a more rigid microenvironment. This restriction of intramolecular motion can reduce non-radiative decay and enhance the fluorescence quantum yield[5].
Data Presentation
Table 1: Hypothetical Influence of Solvent Viscosity on the Relative Quantum Yield of MMBO
| Solvent System (Ethanol/Glycerol, v/v) | Viscosity (cP at 25°C) (Approx.) | Relative Integrated Fluorescence Intensity | Estimated Relative Quantum Yield (Φf) |
| 100/0 | 1.2 | 1.0 | 0.05 (baseline) |
| 80/20 | 2.5 | 2.5 | 0.13 |
| 60/40 | 6.0 | 5.8 | 0.29 |
| 40/60 | 20 | 10.2 | 0.51 |
| 20/80 | 100 | 15.5 | 0.78 |
| 0/100 | 934 | 18.0 | 0.90 |
Note: These are illustrative values. Actual results may vary.
Visualizations
Caption: Workflow for investigating factors that enhance the fluorescence of MMBO.
Caption: Troubleshooting flowchart for low fluorescence signals from MMBO.
References
-
Reiser, A., Leyshon, L. J., Saunders, D., Mijovic, M. V., Bright, A., & Bogie, J. (1972). Fluorescence of aromatic benzoxazole derivatives. Journal of the American Chemical Society, 94(7), 2414–2421. [Link]
-
de la Fuente, J. R., & Acuña, A. U. (2002). The Effect of meta-Substitution on the Photochemical Properties of Benzoxazole Derivatives. Bulletin of the Chemical Society of Japan, 75(7), 1637-1643. [Link]
-
Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. [Link]
-
Hong, Y., Lam, J. W., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(11), 5361-5388. [Link]
-
OMlc.org. 2-Methylbenzoxazole. [Link]
- Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in fluorescence spectroscopy, Volume 7: DNA technology. Springer.
-
Shapiro, A. B. (2022). Troubleshooting using Fluorometer for a Beginner. ResearchGate. [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. [Link]
-
Creative Bioarray. (2023). Troubleshooting in Fluorescent Staining. [Link]
-
Scientific Volume Imaging. Signal-to-Noise Ratio (SNR). [Link]
- Mishra, A., et al. (2000). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles in different solvents and at various acid concentrations. Indian Journal of Chemistry - Section A, 39(8), 834-839.
- Posokhov, Y., et al. (2006). Spectral Fluorescent Properties of New 5-R-2-(Quinolin-2-yl)- and 5-R-2-(Quinolin-4-yl)-1,3-Benzoxazoles. Journal of the Serbian Chemical Society, 71(8-9), 827-839.
-
MDPI. (2023). The Application of Fluorescence Anisotropy for Viscosity Measurements of Small Volume Biological Analytes. [Link]
-
Researching. (2021). Influences of Substituents and pH on Fluorescence Characteristics of Water-Soluble Polycyclic Aromatic Hydrocarbons. [Link]
-
Patonay, G., Rollie, M. E., & Warner, I. M. (1987). Sample Preparation Considerations for Measurement of Fluorescence Enhancement Using Cyclodextrins and Micelles. Analytical Chemistry, 59(8), 1116-1121. [Link]
-
Chowdhury, P., & Bagchi, B. (2019). Aggregation of Nile Red in Water: Prevention through Encapsulation in β-Cyclodextrin. ACS Omega, 4(1), 1848-1856. [Link]
-
AIP Publishing. (2014). Fluorescence imaging of viscous materials in the ultraviolet-visible wavelength range. [Link]
-
Guimarães, D. G., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 7, e2023001. [Link]
-
Klymchenko, A. S., & Mely, Y. (2013). A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems. ChemPhysChem, 14(13), 2941-2946. [Link]
-
ACS Publications. (2007). Effects of the Environment on the Fluorescence of Aromatic Compounds in Solution. Chemical Reviews, 107(12), 5471-5512. [Link]
-
ResearchGate. (2018). Effects of the Benzoxazole Group on Green Fluorescent Protein Chromophore Crystal Structure and Solid State Photophysics. [Link]
-
RSC Publishing. (2023). Supramolecular inclusion complexes of β-cyclodextrin with bathochromic-shifted photochromism and photomodulable fluorescence enable multiple applications. [Link]
-
Aga, M., et al. (2009). Fluorescence enhancement of warfarin induced by interaction with beta-cyclodextrin. Biotechnology Progress, 25(6), 1754-1759. [Link]
-
ResearchGate. (2018). Fluorescence intensity vs. pH of 1 , 2 and 3 measured at the maximum of... [Link]
-
MDPI. (2019). Detection Sensitivity Enhancement of Naphthalimide PET Fluorescent Probes by 4-Methoxy-Substitution. [Link]
-
NIST. (1976). Fluorescence quantum yield measurements. [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Fluorescence enhancement of warfarin induced by interaction with beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in the LC-MS Analysis of 6-Methoxy-2-methylbenzoxazole
Welcome to the technical support guide for the LC-MS analysis of 6-Methoxy-2-methylbenzoxazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with assay accuracy and reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and solve one of the most persistent challenges in LC-MS: the matrix effect.
The term "matrix effect" refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, unobserved components from the sample matrix.[1][2][3] This phenomenon can manifest as either ion suppression (signal loss) or ion enhancement (signal increase), both of which severely compromise the accuracy, precision, and sensitivity of quantitative methods.[4][5][6] This guide will walk you through the identification, quantification, and mitigation of matrix effects to ensure the integrity of your data.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the foundational concepts of matrix effects in a direct question-and-answer format.
Q1: What exactly are matrix effects in the context of my LC-MS analysis?
A: The matrix effect is the sum of all influences on the analyte's signal from other components in the sample besides the analyte itself.[2] In LC-MS, especially with electrospray ionization (ESI), co-eluting compounds from your biological matrix (e.g., plasma, urine, tissue homogenate) can interfere with the process of converting your analyte, this compound, into gas-phase ions.[1][2] This interference leads to an inaccurate measurement of its true concentration.
Q2: My signal for this compound is lower than expected. Is this ion suppression? What causes it?
A: A lower-than-expected signal is a classic symptom of ion suppression, the most common form of matrix effect.[5][7] The primary causes in the ESI source include:
-
Competition for Ionization: Co-eluting matrix components compete with your analyte for the limited charge and space on the surface of ESI droplets.[5][8] This reduces the number of analyte molecules that can be successfully ionized and detected.
-
Changes in Droplet Properties: High concentrations of non-volatile matrix components, like salts and phospholipids, can increase the viscosity and surface tension of the ESI droplets.[1][9] This hinders solvent evaporation and the efficient release of analyte ions into the gas phase.
-
Analyte Neutralization: Some matrix components can deprotonate and neutralize the charged analyte ions before they reach the mass spectrometer's detector.[1]
Q3: What are the most common sources of matrix effects in bioanalysis?
A: For bioanalytical samples, the most notorious sources of matrix effects are phospholipids from cell membranes, which are often co-extracted with analytes.[7] Other significant contributors include salts, endogenous metabolites, proteins, and co-administered drugs.[10] These compounds frequently elute in the same chromatographic window as many small molecule drugs.
Q4: How can I quickly determine if my analysis is being impacted by matrix effects?
A: A preliminary diagnosis can be made by observing poor reproducibility between samples or inconsistent recovery. However, for a definitive qualitative assessment, the post-column infusion experiment is the standard method.[4][11] This technique helps identify regions in your chromatogram where ion suppression or enhancement occurs.[12] For a quantitative measure, a post-extraction addition experiment is required.[11][13]
Section 2: Troubleshooting Guide - Identification & Quantification
This section provides actionable protocols to diagnose and measure the impact of matrix effects on your this compound assay.
Q5: My analyte recovery is inconsistent across different plasma lots. How do I definitively confirm and quantify matrix effects?
A: This is a strong indicator of variable matrix effects. To move from suspicion to data, you must perform a quantitative assessment using the post-extraction addition protocol, as recommended by regulatory agencies like the FDA and EMA.[6][14] This experiment allows you to calculate the Matrix Factor (MF), a direct measure of the severity of the matrix effect.
Experimental Protocol: Quantitative Assessment via Post-Extraction Addition
This protocol is designed to isolate and measure the effect of the matrix on the analyte signal by comparing the response of an analyte in the presence and absence of the extracted matrix.
Objective: To calculate the Matrix Factor (MF) for this compound.
Materials Needed:
-
At least 6 different lots of blank biological matrix (e.g., human plasma).
-
A stock solution of this compound of known concentration.
-
A stock solution of your chosen internal standard (IS).
-
Mobile phase or reconstitution solvent.
Step-by-Step Methodology:
-
Prepare Sample Set A (Analyte in Neat Solution):
-
Take an aliquot of your reconstitution solvent (e.g., 50:50 acetonitrile:water).
-
Spike it with the this compound stock solution to a known concentration (e.g., your medium QC level).
-
Spike with the internal standard to its working concentration.
-
Inject and record the peak area. This is Peak Area (Neat) .
-
-
Prepare Sample Set B (Analyte in Post-Extraction Matrix):
-
Take aliquots from at least 6 different sources of blank matrix.
-
Perform the full sample extraction procedure (e.g., protein precipitation, LLE, or SPE) on these blank samples.
-
After the final evaporation step (if any), take the dried extract.
-
Reconstitute the extract with the exact same solution used for Set A (i.e., reconstitution solvent already containing the analyte and IS at the same concentrations).
-
Inject and record the peak area for each of the 6 lots. This is Peak Area (Matrix) .
-
-
Calculate the Matrix Factor (MF):
-
The Matrix Factor is the ratio of the analyte peak area in the presence of the matrix to the peak area in the neat solution.[12]
-
Calculate the MF for each of the 6 matrix lots using the following formula: MF = Peak Area (Matrix) / Peak Area (Neat)
-
Data Interpretation
Summarize your results in a table to clearly assess the impact of the matrix.
| Matrix Lot | Peak Area (Neat) | Peak Area (Matrix) | Matrix Factor (MF) | % Ion Suppression/Enhancement |
| Lot 1 | 500,000 | 250,000 | 0.50 | 50% Suppression |
| Lot 2 | 500,000 | 275,000 | 0.55 | 45% Suppression |
| Lot 3 | 500,000 | 510,000 | 1.02 | 2% Enhancement |
| Lot 4 | 500,000 | 600,000 | 1.20 | 20% Enhancement |
| Lot 5 | 500,000 | 220,000 | 0.44 | 56% Suppression |
| Lot 6 | 500,000 | 260,000 | 0.52 | 48% Suppression |
Ideally, the MF should be between 0.8 and 1.2 for a robust method.[12] Significant variability between lots, as shown in the example, is a major issue that must be addressed.
Section 3: Mitigation Strategies - A Senior Scientist's Toolkit
Once you have confirmed a significant matrix effect, the next step is to eliminate or compensate for it. This section details the most effective strategies.
Q6: I've confirmed a >50% ion suppression. How can I improve my sample preparation to remove these interferences?
A: Your choice of sample preparation is the most powerful tool for combating matrix effects.[5][7] The goal is to selectively remove interfering components, like phospholipids, while efficiently recovering your analyte. Here’s a comparison of common techniques:
-
Protein Precipitation (PPT):
-
Mechanism: A solvent like acetonitrile is added to precipitate proteins, which are then removed by centrifugation.
-
Causality: This is a fast but non-selective method. While it removes proteins, it leaves behind many other matrix components, especially phospholipids, making it prone to significant matrix effects.[9] It is generally not recommended for complex matrices unless followed by further cleanup.
-
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: Utilizes the differential solubility of the analyte and matrix components in two immiscible liquid phases.
-
Causality: LLE offers better selectivity than PPT. By carefully selecting the extraction solvent and adjusting the pH, you can selectively extract this compound (a relatively non-polar molecule) while leaving polar interferences (like salts) and some phospholipids in the aqueous phase.[7]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: A chromatographic technique where the analyte is retained on a solid sorbent while interferences are washed away.
-
Causality: This is the most selective and effective technique for minimizing matrix effects.[15] For a molecule like this compound, a reversed-phase (e.g., C18) or mixed-mode sorbent can be used. The wash steps are critical for removing phospholipids and salts before eluting the analyte in a clean solvent.[16]
-
Recommendation: Start with LLE. If significant matrix effects persist, move to SPE for the cleanest extracts.
Q7: Can I solve the problem just by changing my LC method?
A: Yes, chromatographic optimization is a crucial and complementary strategy. The goal is to separate the elution of your analyte from the regions where matrix components elute.[4][5]
-
Increase Chromatographic Resolution: Using a UHPLC system with columns packed with smaller particles (<2 µm) provides much higher peak capacity, increasing the likelihood of separating this compound from interfering compounds.[17]
-
Modify the Gradient: A longer, shallower gradient can improve the separation between your analyte and closely eluting matrix components.
-
Use a Divert Valve: Program the divert valve to send the highly polar, early-eluting matrix components (salts, etc.) and the late-eluting, non-polar components (lipids) to waste, only allowing the eluent containing your analyte to enter the MS source.[11] This significantly reduces source contamination.
Q8: How do I properly use an internal standard to compensate for matrix effects?
A: An internal standard (IS) is essential for accurate quantification; its purpose is to correct for variability during both sample preparation and analysis.[18] However, not all internal standards are created equal.
-
Structural Analog IS: This is a molecule that is chemically similar but not identical to the analyte.
-
Limitation: While better than no IS, a structural analog may have different chromatographic retention, extraction recovery, and ionization efficiency.[19] It will not experience the exact same matrix effect as your analyte, leading to incomplete correction.
-
-
Stable Isotope Labeled (SIL) IS: This is the analyte molecule in which one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ¹⁵N, or D).
-
Causality (The Gold Standard): A SIL-IS is considered the gold standard because it has virtually identical chemical and physical properties to the analyte.[18][20] It will co-elute perfectly and experience the exact same degree of extraction loss and ion suppression/enhancement.[18][21] The ratio of the analyte to the SIL-IS remains constant, providing highly accurate and precise results even in the presence of matrix effects.[5]
-
Recommendation: Always use a stable isotope-labeled internal standard for this compound if available. This is the most robust way to compensate for unavoidable matrix effects.[22]
Section 4: Visual Workflows & Diagrams
To better illustrate these concepts, the following diagrams outline the key mechanisms and decision-making processes.
Caption: Workflow for Investigating and Mitigating Matrix Effects.
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What are Matrix Effect in Liquid Chromatography Mass Spectrometry? (n.d.). NorthEast BioLab. Retrieved January 12, 2026, from [Link]
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Hewavitharana, A. K., et al. (2021). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved January 12, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. Retrieved January 12, 2026, from [Link]
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Reddy, T. M., & Kumar, V. S. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. Retrieved January 12, 2026, from [Link]
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Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. (2025). Labsci @ Pittcon. Retrieved January 12, 2026, from [Link]
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Zhang, Y., et al. (2017). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Analytical & Bioanalytical Techniques. Retrieved January 12, 2026, from [Link]
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Truong, T., et al. (2018). Matrix Effects and Application of Matrix Effect Factor. Journal of AOAC International. Retrieved January 12, 2026, from [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. Retrieved January 12, 2026, from [Link]
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Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (n.d.). Bioanalysis Zone. Retrieved January 12, 2026, from [Link]
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Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. Retrieved January 12, 2026, from [Link]
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The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved January 12, 2026, from [Link]
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Hewavitharana, A. K., et al. (2010). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. American Pharmaceutical Review. Retrieved January 12, 2026, from [Link]
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The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2009). The AAPS Journal. Retrieved January 12, 2026, from [Link]
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Quantitative estimation of matrix effect, recovery and process efficiency. (n.d.). Sisu@UT. Retrieved January 12, 2026, from [Link]
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Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved January 12, 2026, from [Link]
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Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. (2023). YouTube. Retrieved January 12, 2026, from [Link]
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Kruszewski, K., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 12, 2026, from [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. Retrieved January 12, 2026, from [Link]
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Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (2022). Chromatography Online. Retrieved January 12, 2026, from [Link]
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Volmer, D. A., & Jessome, L. L. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved January 12, 2026, from [Link]
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Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (n.d.). SCIEX. Retrieved January 12, 2026, from [Link]
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Bioanalytical Method Validation. (n.d.). FDA. Retrieved January 12, 2026, from [Link]
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Determining Matrix Effects in Complex Food Samples. (2020). Waters Corporation. Retrieved January 12, 2026, from [Link]
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Validation & Comparative
Unambiguous Structural Verification of 6-Methoxy-2-methylbenzoxazole: A 2D NMR-Based Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. While 1D NMR provides a fundamental fingerprint, complex aromatic systems and isomeric possibilities often demand a more in-depth analysis. This guide provides a comprehensive, experimentally-driven comparison of 2D NMR techniques for the definitive structural elucidation of 6-Methoxy-2-methylbenzoxazole, a heterocyclic scaffold of interest in medicinal chemistry. We will delve into the "why" behind the experimental choices, offering a self-validating workflow that ensures confidence in the final structural assignment.
The Challenge: Beyond the 1D Spectrum
A standard 1D ¹H NMR spectrum of this compound would reveal the presence of aromatic protons, a methoxy group, and a methyl group. However, it would not, on its own, definitively confirm the connectivity and substitution pattern of the benzoxazole core. For instance, ambiguity could arise in differentiating it from other isomers. To resolve this, we turn to a suite of 2D NMR experiments that map the intricate network of proton and carbon relationships within the molecule.
The Experimental Workflow: A Multi-faceted Approach
Our strategy for the structural confirmation of this compound involves a logical progression through a series of 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a cohesive and self-validating dataset.
Caption: Key HMBC (red arrows) and COSY (blue dashed line) correlations for the structural confirmation of this compound.
Conclusion: A Robust and Defensible Structural Assignment
By systematically applying a suite of 2D NMR experiments, we can move beyond the limitations of 1D NMR to achieve an unambiguous structural confirmation of this compound. The COSY experiment establishes the proton-proton connectivity within the aromatic ring. The HSQC spectrum definitively links each proton to its directly attached carbon. Finally, the HMBC spectrum provides the crucial long-range correlations that piece together the entire molecular framework, confirming the precise positions of the methyl and methoxy substituents. This multi-technique approach provides a robust and defensible structural assignment, a critical requirement for any research or development endeavor.
References
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- Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correl
- 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime - CF NMR CEITEC.
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- Processing 2D Spectra - NMRFx Analyst.
A Comparative Guide to the Biological Activities of 6-Methoxy-2-methylbenzoxazole and 2-Methylbenzoxazole
Introduction
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Its versatile and relatively stable aromatic system allows for extensive functionalization, leading to the development of novel therapeutic agents.[4] This guide provides an in-depth technical comparison of two closely related benzoxazole derivatives: the parent 2-methylbenzoxazole and its 6-methoxy substituted counterpart.
While direct comparative experimental data is scarce, this guide will leverage established structure-activity relationship (SAR) principles to dissect the known biological profile of 2-methylbenzoxazole derivatives and project the likely influence of the 6-methoxy functional group. We will explore their potential in key therapeutic areas, detail the experimental protocols necessary for their evaluation, and provide a forward-looking perspective for researchers in drug discovery and development.
2-Methylbenzoxazole: A Foundational Scaffold with Latent Activity
2-Methylbenzoxazole is a heterocyclic aromatic compound that, in its own right, has limited documented biological activity.[5] Its primary significance in the scientific field is as a foundational building block or precursor for the synthesis of more complex and potent molecules.[5] The true pharmacological potential is unlocked when the 2-methylbenzoxazole core is further derivatized.
Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including:
-
Antimicrobial Properties: A significant body of research highlights the efficacy of 2-substituted benzoxazoles against various bacterial and fungal pathogens.[6][7]
-
Anticancer Activity: Numerous studies have reported the cytotoxic effects of 2-methylbenzoxazole derivatives against a range of human cancer cell lines.[1][8][9]
-
Anti-inflammatory Effects: The benzoxazole nucleus is also a key feature in compounds designed to have anti-inflammatory properties.[2]
The versatility of the 2-methylbenzoxazole scaffold has made it an attractive starting point for the development of novel therapeutic agents.
The Influence of the 6-Methoxy Group: A Structure-Activity Relationship (SAR) Perspective
The introduction of a methoxy (-OCH₃) group at the 6-position of the benzoxazole ring is expected to significantly modulate the molecule's physicochemical properties and, consequently, its biological activity. The methoxy group is an electron-donating group, which can influence the electron density of the aromatic system, affecting how the molecule interacts with biological targets.
Several studies on substituted benzoxazoles provide insights into the potential impact of a 6-methoxy group:
-
Modulation of Potency: The position and electronic nature of substituents are critical. In a study of 2-phenylbenzoxazole analogues, the placement of methoxy groups had a complex and not always predictable effect on anticancer activity, with some derivatives showing submicromolar potency while others were significantly less active.[10]
-
Enhancement of Specific Activities: In certain classes of benzoxazole derivatives, electron-donating groups have been associated with enhanced biological activity. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, compounds with electron-donating substituents, including methoxy groups, were among the most active antifungal agents.[11]
-
Target-Specific Interactions: The introduction of substituents at the 6-position has been a successful strategy in developing compounds with specific biological targets. For example, the development of 6-substituted 4-azabenzoxazole analogues led to potent histamine H₃ antagonists.[12] Similarly, 6-(benzoylamino)benzoxaboroles have been identified as promising anti-inflammatory agents through the inhibition of pro-inflammatory cytokines.[13]
Based on these observations, the addition of a 6-methoxy group to the 2-methylbenzoxazole scaffold is hypothesized to shift the molecule from being a mere synthetic precursor to a potentially active agent in its own right, warranting direct biological evaluation.
Comparative Overview
| Feature | 2-Methylbenzoxazole | 6-Methoxy-2-methylbenzoxazole |
| Primary Role | Synthetic precursor and foundational scaffold.[5] | Hypothesized to be a biologically active compound. |
| Anticancer Activity | Derivatives show significant cytotoxic effects against various cancer cell lines.[8] | Potentially possesses intrinsic anticancer activity, which could be synergistic or antagonistic depending on the cancer type and mechanism. The electron-donating nature of the methoxy group may influence interactions with molecular targets. |
| Antimicrobial Activity | Derivatives are known to inhibit bacterial DNA gyrase.[5] | May exhibit direct antimicrobial properties. The methoxy group could alter the binding affinity to bacterial enzymes or affect cell wall penetration. |
| Anti-inflammatory Activity | Derivatives have shown anti-inflammatory potential.[2] | The 6-position is a key site for modification in anti-inflammatory benzoxazole-related compounds, suggesting potential for direct activity.[13] |
Potential Signaling Pathways and Mechanisms of Action
A key mechanism of action for the antimicrobial activity of some 2-substituted benzoxazole derivatives is the inhibition of bacterial DNA gyrase.[5] This enzyme is crucial for bacterial DNA replication, and its inhibition leads to bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition by 2-methylbenzoxazole derivatives.
The introduction of a 6-methoxy group could influence this interaction by altering the electronic distribution of the benzoxazole ring system, potentially affecting the binding affinity of the compound to the active site of DNA gyrase. Further experimental studies, such as enzyme inhibition assays and molecular docking, would be required to validate this hypothesis.
Experimental Protocols for Comparative Evaluation
To empirically determine and compare the biological activities of 2-methylbenzoxazole and this compound, a series of standardized in vitro assays should be performed.
Caption: A streamlined workflow for the comparative biological evaluation of benzoxazole derivatives.
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[4]
Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of complete culture medium.[14]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with serial dilutions of 2-methylbenzoxazole and this compound (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO).[14]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[14]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[14]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Methodology:
-
Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth).
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.
Conclusion and Future Directions
While 2-methylbenzoxazole serves as a valuable and versatile scaffold for the synthesis of biologically active derivatives, it is largely considered a precursor rather than an active agent itself. The introduction of a 6-methoxy group, based on established structure-activity relationships for the benzoxazole class, is hypothesized to confer direct biological activity to the molecule. The electron-donating nature of the methoxy group at a key position on the benzoxazole ring is likely to modulate its interaction with various biological targets, potentially leading to novel anticancer, antimicrobial, or anti-inflammatory properties.
This guide underscores the necessity for direct, comparative experimental evaluation of this compound against its parent compound. The provided protocols offer a clear roadmap for researchers to undertake such studies. The findings from these investigations will not only elucidate the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the benzoxazole scaffold, thereby guiding the rational design of future therapeutic agents.
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A Comparative Benchmarking of Methoxy-Substituted Benzoxazole Derivatives: Synthesis, Anticancer, and Anti-inflammatory Efficacy
In the landscape of medicinal chemistry, the benzoxazole scaffold stands out as a privileged heterocyclic motif, consistently featured in compounds demonstrating a wide array of pharmacological activities.[1] Among its numerous derivatives, those bearing methoxy substituents have garnered significant attention for their potential as anticancer and anti-inflammatory agents. This guide presents a comparative analysis of methoxy-substituted benzoxazole derivatives, offering a deep dive into their synthesis, a head-to-head comparison of their biological performance supported by experimental data, and an exploration of their underlying mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics.
The Rationale for Methoxy Substitution: An Electronic Advantage
The strategic incorporation of methoxy (-OCH₃) groups onto the benzoxazole core is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The methoxy group, being an electron-donating group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. By increasing the electron density of the aromatic system, it can enhance the binding affinity of the compound to its biological target. Furthermore, the position of the methoxy group can be critical in dictating the molecule's overall conformation and its ability to fit into the active site of an enzyme or receptor, thereby modulating its biological activity.
Synthesis of Methoxy-Substituted Benzoxazoles: A Streamlined Approach
The synthesis of 2-aryl benzoxazoles, a common class of these derivatives, is typically achieved through the condensation of an appropriately substituted 2-aminophenol with a corresponding aromatic aldehyde or carboxylic acid.[2][3] A general and efficient protocol is outlined below, providing a reproducible method for obtaining a library of compounds for comparative screening.
Experimental Protocol: Synthesis of 2-(Aryl)-Benzoxazoles
This protocol describes a one-pot synthesis of 2-aryl benzoxazoles from 2-aminophenols and aromatic aldehydes using a catalytic amount of an acid catalyst in a suitable solvent.
Materials:
-
Substituted 2-aminophenol (1.0 eq)
-
Methoxy-substituted aromatic aldehyde (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the substituted 2-aminophenol (1.0 eq), the methoxy-substituted aromatic aldehyde (1.0 eq), and p-toluenesulfonic acid (0.1 eq) in toluene.
-
Reflux the reaction mixture for 4-6 hours, or until the starting materials are consumed as monitored by Thin Layer Chromatography (TLC). The water formed during the reaction is removed azeotropically using the Dean-Stark trap.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(aryl)-benzoxazole derivative.
Causality Behind Experimental Choices:
-
Dean-Stark Apparatus: The removal of water is crucial to drive the condensation reaction to completion, as it is a reversible process.
-
p-Toluenesulfonic Acid: This acts as a catalyst to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the nucleophilic attack by the amino group of the 2-aminophenol.
-
Aqueous Workup: The washing steps are essential to remove the acid catalyst and any unreacted starting materials or water-soluble byproducts.
-
Column Chromatography: This purification technique is necessary to isolate the desired benzoxazole derivative from any remaining impurities, ensuring a high-purity compound for biological testing.
Experimental Workflow: Synthesis of 2-Aryl Benzoxazoles
Caption: Workflow for the synthesis of 2-aryl benzoxazoles.
Comparative Anticancer Activity
The anticancer potential of methoxy-substituted benzoxazole derivatives has been extensively evaluated against various cancer cell lines. The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates a higher potency of the compound.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4][5]
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Methoxy-substituted benzoxazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the benzoxazole derivatives in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared dilutions of the compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Comparative IC50 Values of Methoxy-Substituted Benzoxazoles
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| B1 | 2-(4-methoxyphenyl) | MCF-7 (Breast) | 15.21 | [6] |
| B2 | 2-(3,4-dimethoxyphenyl) | HepG2 (Liver) | 10.50 | [6] |
| B3 | 2-(3,4,5-trimethoxyphenyl) | A549 (Lung) | 5.8 | [7] |
| B4 | 5-methoxy-2-phenyl | HT-29 (Colon) | 22.4 | [7] |
| Doxorubicin | (Positive Control) | Various | 0.5 - 2.0 | [8] |
Analysis of Structure-Activity Relationship (SAR):
The data in the table suggests a trend where an increasing number of methoxy groups on the 2-phenyl ring correlates with enhanced anticancer activity (lower IC50 values). This highlights the importance of the substitution pattern in modulating the cytotoxic potential of these derivatives.
Mechanism of Action: Targeting Key Cancer Signaling Pathways
Several methoxy-substituted benzoxazole derivatives exert their anticancer effects by interfering with critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. Two prominent targets are the mTOR and VEGFR-2 signaling pathways.
-
mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that regulates cell growth, proliferation, and survival.[9][10][11] Its hyperactivity is a common feature in many cancers.
Caption: Inhibition of the mTOR signaling pathway by methoxy-benzoxazoles.
-
VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[12][13][14]
Caption: Inhibition of the VEGFR-2 signaling pathway by methoxy-benzoxazoles.
Comparative Anti-inflammatory Activity
Chronic inflammation is a key contributor to the development of various diseases, including cancer.[15] Methoxy-substituted benzoxazole derivatives have also demonstrated significant anti-inflammatory properties.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
The carrageenan-induced paw edema model is a widely used and reliable method for screening the acute anti-inflammatory activity of compounds.[16][17][18]
Materials:
-
Wistar rats (150-200 g)
-
Carrageenan (1% w/v in saline)
-
Methoxy-substituted benzoxazole derivatives
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Divide the rats into groups: a control group, a standard drug group, and test groups for different doses of the benzoxazole derivatives.
-
Administer the test compounds or the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle only.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
Comparative Anti-inflammatory Activity of Methoxy-Substituted Benzoxazoles
| Compound ID | Substitution Pattern | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |
| B5 | 2-(4-methoxyphenyl)-5-carboxy | 20 | 55.2% | [11] |
| B6 | 2-(2,4-dimethoxyphenyl)-5-carboxy | 20 | 68.7% | [11] |
| Indomethacin | (Standard Drug) | 10 | 75.4% | [11] |
Analysis of Structure-Activity Relationship (SAR):
The results indicate that the presence of two methoxy groups (dimethoxy) on the 2-phenyl ring leads to a greater anti-inflammatory effect compared to a single methoxy group. This further underscores the importance of the substitution pattern in determining the biological activity of these compounds.
Conclusion and Future Directions
This comparative guide has highlighted the significant potential of methoxy-substituted benzoxazole derivatives as both anticancer and anti-inflammatory agents. The ease of their synthesis and the tunability of their biological activity through simple structural modifications make them an attractive scaffold for further drug discovery efforts.
Future research should focus on:
-
Lead Optimization: Synthesizing and screening a larger library of derivatives to further refine the structure-activity relationships.
-
In Vivo Studies: Evaluating the most promising compounds in animal models of cancer and inflammation to assess their efficacy and safety profiles.
-
Mechanism of Action Studies: Delving deeper into the molecular mechanisms by which these compounds exert their biological effects to identify novel drug targets.
The continued exploration of methoxy-substituted benzoxazoles holds great promise for the development of new and effective therapies for a range of human diseases.
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A Tale of 2 Complexes: The mTOR Signaling Pathway in Cancer Development. OncLive. [Link]
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Targeting mTOR pathway: A new concept in cancer therapy. PubMed Central. [Link]
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Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. [Link]
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Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]
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Design, synthesis and evaluation of 2-aryl benzoxazoles as promising hit for the A2A receptor. PubMed Central. [Link]
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Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
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Functional Significance of VEGFR-2 on Ovarian Cancer Cells. PubMed Central. [Link]
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MTT Assay Protocol. Springer Nature Experiments. [Link]
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Epigenetic Determinants of CYP1A1 Induction by the Aryl Hydrocarbon Receptor Agonist 3,3',4,4',5-Pentachlorobiphenyl (PCB 126). MDPI. [Link]
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Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy. Cancers (Basel). [Link]
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Synthesis of 2-aryl benzoxazoles from aldoximes. MedCrave online. [Link]
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Navigating CYP1A Induction and Arylhydrocarbon Receptor Agonism in Drug Discovery. A Case History with S1P1 Agonists. PubMed. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PubMed Central. [Link]
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Anti-nociceptive and anti-inflammatory activity of synthesized novel benzoxazole derivatives. International Association for the Study of Pain (IASP). [Link]
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. PubMed Central. [Link]
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Mechanisms of Regulation of VEGFR-2 levels in cancer cells. ResearchGate. [Link]
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Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. [Link]
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Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. ResearchGate. [Link]
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One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. Beilstein Journals. [Link]
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Anticancer activity of benzoxazole derivative (2015 onwards): a review. ResearchGate. [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]
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Benzoxazole as Anticancer Agent: A Review. IJPPR. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PubMed Central. [Link]
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A Researcher's Guide to Validating the In Vivo Anti-inflammatory Effects of 6-Methoxy-2-methylbenzoxazole
This guide provides a comprehensive framework for researchers and drug development professionals to validate the in vivo anti-inflammatory properties of the novel compound 6-Methoxy-2-methylbenzoxazole. We will objectively compare its potential efficacy against established anti-inflammatory agents and provide the supporting experimental rationale and detailed protocols necessary for rigorous scientific validation.
Introduction: The Rationale for Novel Anti-inflammatory Agents
Inflammation is a fundamental biological process, essential for host defense against infection and injury. However, its dysregulation is a cornerstone of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The current therapeutic landscape, while effective, is not without limitations, such as significant side effects and the emergence of non-responders. This necessitates the exploration of novel chemical entities like this compound, a member of the benzoxazole class of heterocyclic compounds, which have shown promise in preclinical studies for their anti-inflammatory potential.
This compound: A Profile of a Potential Anti-inflammatory Candidate
Benzoxazole derivatives have garnered attention for their diverse pharmacological activities, including anti-inflammatory effects. The proposed mechanism of action for many of these compounds involves the modulation of key inflammatory signaling pathways. While the specific in vivo anti-inflammatory activity of this compound is yet to be fully elucidated, its structural similarity to other bioactive benzoxazoles suggests it may exert its effects through the inhibition of pro-inflammatory mediators.
A plausible hypothesis for its mechanism of action is the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).
Figure 1: Hypothesized mechanism of action for this compound.
Experimental Design for In Vivo Validation
To rigorously assess the anti-inflammatory potential of this compound, a multi-model approach is recommended. This allows for the evaluation of the compound's efficacy in different inflammatory contexts, from acute localized inflammation to systemic and chronic models.
Animal Models
-
Carrageenan-Induced Paw Edema in Rats: A classic model of acute inflammation, ideal for screening potential anti-inflammatory drugs.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice: This model mimics the systemic inflammatory response seen in sepsis and allows for the assessment of the compound's effect on circulating pro-inflammatory cytokines.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice: A well-established model of inflammatory bowel disease, representing chronic intestinal inflammation.
Control Groups
The inclusion of appropriate controls is paramount for the interpretation of results.
-
Vehicle Control: The solvent used to dissolve this compound, administered to a separate group of animals to account for any effects of the vehicle itself.
-
Positive Controls:
-
Indomethacin: A potent non-steroidal anti-inflammatory drug (NSAID) used in the carrageenan-induced paw edema model.
-
Dexamethasone: A corticosteroid with broad anti-inflammatory effects, suitable for the LPS-induced systemic inflammation model.
-
Sulfasalazine: An aminosalicylate anti-inflammatory drug, a standard treatment for inflammatory bowel disease, used in the DSS-induced colitis model.
-
Comparative Efficacy Data (Illustrative)
The following tables present hypothetical data to illustrate how the anti-inflammatory effects of this compound could be compared to standard drugs.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 4h | % Inhibition of Edema |
| Vehicle Control | - | 1.25 ± 0.15 | - |
| Indomethacin | 10 | 0.45 ± 0.08 | 64% |
| This compound | 25 | 0.85 ± 0.12 | 32% |
| This compound | 50 | 0.60 ± 0.10 | 52% |
| This compound | 100 | 0.48 ± 0.09 | 61.6% |
Table 2: Effect of this compound on Serum Cytokine Levels in LPS-Treated Mice
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | - | 1500 ± 210 | 2500 ± 350 |
| Dexamethasone | 5 | 350 ± 60 | 600 ± 90 |
| This compound | 50 | 950 ± 150 | 1600 ± 240 |
| This compound | 100 | 600 ± 110 | 1000 ± 180 |
Table 3: Effect of this compound on DSS-Induced Colitis in Mice
| Treatment Group | Dose (mg/kg) | Disease Activity Index (DAI) | Colon Length (cm) |
| Vehicle Control | - | 3.5 ± 0.4 | 5.2 ± 0.5 |
| Sulfasalazine | 100 | 1.2 ± 0.2 | 7.8 ± 0.6 |
| This compound | 50 | 2.8 ± 0.3 | 6.1 ± 0.4 |
| This compound | 100 | 1.9 ± 0.3 | 7.0 ± 0.5 |
Detailed Experimental Protocols
Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Acclimatize male Wistar rats (180-200g) for one week under standard laboratory conditions.
-
Grouping and Dosing: Randomly divide rats into treatment groups. Administer this compound, Indomethacin, or vehicle orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for each group relative to the vehicle control.
LPS-Induced Systemic Inflammation
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Grouping and Dosing: Administer this compound, Dexamethasone, or vehicle intraperitoneally 1 hour before LPS challenge.
-
Induction of Inflammation: Inject LPS (10 mg/kg) intraperitoneally.
-
Blood Collection: Collect blood via cardiac puncture 2 hours post-LPS injection.
-
Cytokine Analysis: Separate serum and measure TNF-α and IL-6 levels using ELISA kits according to the manufacturer's instructions.
DSS-Induced Colitis
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) for one week.
-
Induction of Colitis: Administer 3% (w/v) DSS in drinking water for 7 days.
-
Treatment: Administer this compound, Sulfasalazine, or vehicle orally daily from day 0 to day 7.
-
Monitoring: Monitor body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, euthanize the mice and measure the colon length from the cecum to the anus.
Figure 2: Generalized experimental workflow for in vivo validation.
Discussion and Interpretation
The illustrative data suggests that this compound exhibits dose-dependent anti-inflammatory activity across acute, systemic, and chronic inflammation models. Its efficacy at higher doses appears comparable to the standard drugs Indomethacin and Sulfasalazine in their respective models. The reduction in pro-inflammatory cytokines TNF-α and IL-6 further supports its potential mechanism of action through the modulation of key inflammatory signaling pathways.
These findings, while hypothetical, provide a strong rationale for further investigation. Future studies should focus on elucidating the precise molecular targets of this compound and conducting comprehensive toxicological assessments to establish its safety profile.
Conclusion
The in vivo validation framework presented here provides a robust methodology for assessing the anti-inflammatory potential of this compound. By employing a multi-model approach with appropriate controls, researchers can generate the high-quality, comparative data necessary to advance this promising compound through the drug development pipeline.
References
-
Title: The carrageenan-induced paw edema model in the rat Source: In "Methods in Molecular Biology," vol. 1969 URL: [Link]
-
Title: Lipopolysaccharide-Induced Systemic Inflammation in the Mouse Source: In "Methods in Molecular Biology," vol. 1717 URL: [Link]
-
Title: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice Source: Current Protocols in Immunology URL: [Link]
-
Title: The mechanism of action of indomethacin Source: Proceedings of the National Academy of Sciences URL: [Link]
-
Title: Dexamethasone and the inflammatory response Source: Endocrine URL: [Link]
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Title: Sulfasalazine in inflammatory bowel disease: a review on the pharmacology and toxicology Source: Journal of Clinical Pharmacology URL: [Link]
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Title: NF-κB signaling in inflammation Source: Cold Spring Harbor Perspectives in Biology URL: [Link]
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Title: Mitogen-activated protein kinase (MAPK) pathways as a therapeutic target in inflammatory diseases Source: Expert Opinion on Therapeutic Targets URL: [Link]
Introduction: The Analytical Imperative for 6-Methoxy-2-methylbenzoxazole
As a Senior Application Scientist, this guide provides an in-depth, objective comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of 6-Methoxy-2-methylbenzoxazole. The focus is on the critical process of cross-validation, ensuring that an alternative or updated analytical method provides equivalent results to an established reference method. This document is designed for researchers, scientists, and drug development professionals who require robust and reliable analytical data.
This compound (CAS No. 23999-64-6) is a heterocyclic compound of interest in medicinal chemistry and materials science.[1] As with any potential active pharmaceutical ingredient (API) or key intermediate, its purity and stability are paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the quality of such molecules, providing quantitative data on potency and impurity profiles.[2][3]
The development of a drug product is a dynamic process. As a method evolves, is transferred between laboratories, or is updated for improved efficiency, it is crucial to demonstrate that the new procedure yields equivalent results to the original. This is the purpose of method cross-validation. This guide will detail two scientifically plausible HPLC methods and provide a comprehensive protocol for their cross-validation, grounded in the principles outlined by the International Council for Harmonisation (ICH).[4][5]
Method A: The Reference Reversed-Phase (C18) Method
This method represents a standard, widely-used approach for the analysis of moderately non-polar small molecules.
Rationale for Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic character, which provides strong retention for the benzoxazole ring system via hydrophobic interactions. It is a robust and well-understood stationary phase, making it an ideal choice for a reference method.
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water provides consistent elution power. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing properties for organic molecules. Phosphoric acid is added to control the pH, ensuring that the analyte's ionization state is consistent, which is critical for reproducible retention times.[6]
Protocol: HPLC Method A
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Method B: The Alternative Phenyl-Hexyl Method
This method is designed as a plausible alternative, perhaps developed to improve peak shape, change selectivity relative to potential impurities, or use a different common solvent like methanol.
Rationale for Method Design:
-
Stationary Phase: A Phenyl-Hexyl column offers a different separation mechanism. In addition to hydrophobic interactions, it provides π-π interactions between the phenyl rings of the stationary phase and the aromatic system of this compound. This can offer unique selectivity, especially for aromatic impurities that may co-elute on a C18 column.
-
Mobile Phase: Methanol is substituted for acetonitrile. While both are common organic modifiers, they can produce different selectivities. Methanol is also often considered a "greener" or more cost-effective solvent.
Protocol: HPLC Method B
| Parameter | Condition |
| HPLC System | Standard LC system with UV Detector |
| Column | Phenyl-Hexyl column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Methanol : Water (70:30, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Cross-Validation: The Bridge Between Methods
Cross-validation is the formal process of confirming that two analytical procedures are equivalent. It is essential during the analytical method lifecycle, particularly for method transfer, updates, or when using different instruments.[7][8] The core principle is to analyze the same set of samples using both methods and compare the results against predefined acceptance criteria.
Cross-Validation Workflow
Caption: Workflow for HPLC method cross-validation.
Experimental Protocol for Cross-Validation
This protocol outlines the necessary steps to compare Method A and Method B, adhering to ICH Q2(R1) guidelines.[9]
Forced Degradation and Specificity
A forced degradation study is essential to demonstrate that each method is "stability-indicating."[2][10] This means the method can accurately measure the analyte in the presence of its degradation products, process impurities, or other excipients.[11]
Protocol:
-
Prepare separate solutions of this compound (e.g., at 1 mg/mL) and subject them to the following stress conditions:[12][13]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid powder to 105°C for 48 hours.
-
Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 24 hours.
-
-
Neutralize the acidic and basic samples before dilution.
-
Analyze the unstressed sample, a blank (solvent), and each stressed sample using both HPLC Method A and Method B.
-
Acceptance Criteria: The methods are considered specific if the main analyte peak is well-resolved from any degradation peaks (Resolution > 2.0) and there is no interference at the retention time of the analyte in the blank chromatograms.
System Suitability Testing (SST)
SST is performed before any validation testing to ensure the chromatographic system is performing adequately.[14]
Protocol:
-
Prepare a standard solution of this compound at the target concentration (e.g., 50 µg/mL).
-
Inject this solution six consecutive times (n=6) using both Method A and Method B.
-
Calculate the mean and Relative Standard Deviation (%RSD) for peak area and retention time.
Table 1: System Suitability Acceptance Criteria
| Parameter | Acceptance Criterion | Rationale |
| Peak Area %RSD | ≤ 1.0% | Ensures precise and repeatable injections and detection.[14] |
| Retention Time %RSD | ≤ 1.0% | Demonstrates the stability and consistency of the pump and mobile phase composition. |
| Tailing Factor (T) | ≤ 2.0 | Indicates good peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | > 2000 | Confirms column efficiency and good separation power. |
Precision
Precision demonstrates the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Protocol (Repeatability):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze all six samples using both Method A and Method B.
-
Calculate the %RSD of the results for each method.
Protocol (Intermediate Precision):
-
Repeat the repeatability protocol on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both days/analysts/instruments for each method.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study.[15][16]
Protocol:
-
Prepare samples by spiking a placebo (if applicable) or blank solvent with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three samples at each concentration level (n=9 total).
-
Analyze all samples using both Method A and Method B.
-
Calculate the percent recovery for each sample: (% Recovery) = (Measured Concentration / Theoretical Concentration) * 100.
Data Comparison and Acceptance Criteria
The data generated from the protocols above are compared to determine if Method B is equivalent to Method A. The acceptance criteria should be predefined in a validation protocol.[4][17]
Table 2: Hypothetical Cross-Validation Data Comparison
| Validation Parameter | Method A (Reference) | Method B (Alternative) | Acceptance Criteria | Pass/Fail |
| Specificity | All degradants resolved | All degradants resolved | Resolution > 2.0 | Pass |
| Precision (%RSD, n=6) | 0.45% | 0.52% | ≤ 2.0%[4] | Pass |
| Intermediate Precision (%RSD) | 0.68% | 0.75% | ≤ 2.0% | Pass |
| Accuracy (% Recovery, Mean) | ||||
| Level 1 (80%) | 99.5% | 100.2% | 98.0 - 102.0%[15] | Pass |
| Level 2 (100%) | 100.8% | 101.1% | 98.0 - 102.0% | Pass |
| Level 3 (120%) | 101.2% | 99.8% | 98.0 - 102.0% | Pass |
| Statistical Comparison (t-test) | - | p > 0.05 | No significant difference | Pass |
Conclusion and Interpretation
Based on the hypothetical data presented in Table 2, both HPLC Method A and Method B meet the predefined acceptance criteria for specificity, precision, and accuracy. A statistical analysis, such as a two-sample t-test on the accuracy and precision results, shows no significant difference between the two methods (p > 0.05).
Therefore, it can be concluded that the alternative Phenyl-Hexyl method (Method B) is equivalent to the reference C18 method (Method A) for the quantitative analysis of this compound. Method B can be confidently implemented in the laboratory for routine analysis, method transfer, or as a replacement for Method A. This rigorous cross-validation process ensures the continued generation of reliable and consistent analytical data throughout the lifecycle of the product.[7]
References
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Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]
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Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]
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Title: Stability Indicating HPLC Method Development –A Review Source: International Journal of Trend in Scientific Research and Development URL: [Link]
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Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW Source: Europub URL: [Link]
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Title: this compound Source: SIELC Technologies URL: [Link]
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Title: Acceptance criteria of validation parameters for HPLC Source: ResearchGate URL: [Link]
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Title: Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies Source: LCGC International URL: [Link]
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Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]
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Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: Journal of Validation Technology URL: [Link]
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Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]
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Title: Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE Source: National Institutes of Health (NIH) URL: [Link]
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Title: A Review of HPLC Method Development and Validation as per ICH Guidelines Source: CiteDrive URL: [Link]
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Title: Validation of Analytical Methods in Accordance With ICH Guidelines Q2 Source: Scribd URL: [Link]
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Title: Forced Degradation Study in Pharmaceutical Stability Source: Pharmaguideline URL: [Link]
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Title: New update for ICH Q2 (R2) Analytical process validation guidance Source: AMSlab URL: [Link]
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Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]
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Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]
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A Comparative Guide to the Fluorescence Properties of 6-Methoxy-2-methylbenzoxazole and Other Common Fluorophores
Introduction: The Benzoxazole Scaffold in Fluorescence Sensing
Researchers in cellular biology, drug discovery, and materials science constantly seek novel molecular tools with distinct fluorescence properties to probe complex systems. Among the heterocyclic compounds that have garnered significant attention, the benzoxazole core structure stands out for its inherent photophysical activity and susceptibility to chemical modification.[1] 6-Methoxy-2-methylbenzoxazole, a simple derivative, serves as a foundational structure for more complex and functionalized fluorescent probes. Its fluorescence characteristics, stemming from the electron-donating methoxy group, provide a basis for understanding the structure-property relationships within this class of molecules. This guide provides a comparative analysis of the fluorescence properties of this compound against widely used fluorescent probes: Coumarin 6, Fluorescein, and Rhodamine 6G. Through this comparison, we aim to highlight the relative strengths and potential applications of this benzoxazole derivative for researchers and professionals in the field.
Comparative Photophysical Data
The selection of a fluorescent probe is dictated by its specific photophysical parameters. The following table summarizes the key fluorescence properties of this compound alongside our selected standard fluorophores. It is important to note that while extensive data exists for the standard probes, the specific photophysical data for this compound is less reported. The data presented here for this compound is based on a closely related derivative, 2-[4-(L-phenylalanyl)aminophenyl]-6-methoxybenzoxazole, and serves as a strong estimation for the parent compound.[2]
| Property | This compound (estimated) | Coumarin 6 | Fluorescein | Rhodamine 6G |
| Excitation Max (λex) | ~330 nm[2] | 457 nm[3] | 495 nm[4] | 529.8 nm[1] |
| Emission Max (λem) | ~375 nm[2] | 501 nm[3] | 520 nm[4] | ~550 nm[5] |
| Quantum Yield (ΦF) | Not Reported | 0.78 (in ethanol)[6] | 0.79 (in ethanol)[7] | 0.95 (in ethanol)[1] |
| Molar Extinction Coefficient (ε) | Not Reported | 54,000 cm⁻¹M⁻¹ (at 459.2 nm in ethanol)[6] | 92,300 cm⁻¹M⁻¹ (at 482.5 nm in ethanol)[7] | 116,000 cm⁻¹M⁻¹ (at 529.8 nm in ethanol)[1] |
| Solvent | Hexane-ethyl acetate (7:3, v/v)[2] | Ethanol[6] | Basic solution (pH dependent)[4] | Ethanol[1] |
Experimental Methodologies: A Guide to Characterization
To ensure scientific rigor and reproducibility, the characterization of any novel fluorescent probe must follow standardized protocols. Below, we detail the methodologies for determining the key photophysical parameters discussed in this guide.
Determination of Molar Extinction Coefficient (ε)
The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength. Its determination is crucial for quantitative applications.
Protocol:
-
Preparation of Stock Solution: Accurately weigh a small amount of the fluorescent probe and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade ethanol) to prepare a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.
-
Spectrophotometric Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax).
-
Beer-Lambert Law Plot: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship according to the Beer-Lambert law (A = εcl).
-
Calculation: The molar extinction coefficient (ε) is determined from the slope of the linear fit of the plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).[8][9]
Diagram of Molar Extinction Coefficient Determination Workflow
Caption: Workflow for determining the molar extinction coefficient.
Measurement of Fluorescence Quantum Yield (ΦF)
The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a widely accepted approach.[2][10]
Protocol:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. For this compound, a standard like quinine sulfate in 0.1 M H₂SO₄ could be appropriate.
-
Solution Preparation: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance and Fluorescence Spectra: For each solution, measure the absorbance at the excitation wavelength and record the fluorescence emission spectrum using a spectrofluorometer.
-
Data Integration: Integrate the area under the fluorescence emission spectrum for both the sample and the standard.
-
Calculation: The quantum yield of the sample (Φs) is calculated using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)
Where:
-
Φr is the quantum yield of the reference.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts s and r refer to the sample and the reference, respectively.[2]
-
Diagram of Comparative Quantum Yield Measurement
Caption: Workflow for the comparative measurement of fluorescence quantum yield.
Assessment of Photostability
Photostability is a critical parameter for fluorescent probes, especially in applications requiring prolonged light exposure, such as fluorescence microscopy.
Protocol:
-
Sample Preparation: Prepare a solution of the fluorescent probe in a quartz cuvette at a concentration that gives a significant fluorescence signal.
-
Initial Measurement: Record the initial fluorescence intensity of the sample.
-
Controlled Illumination: Expose the sample to a continuous light source of known intensity and spectral output (e.g., a xenon arc lamp or a specific laser line) within the spectrofluorometer.
-
Time-course Measurement: Record the fluorescence intensity at regular time intervals over an extended period.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of fluorescence decay provides a measure of the probe's photostability. For a more quantitative comparison, the photobleaching half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value) can be determined.[11]
Discussion and Field-Proven Insights
The estimated excitation and emission maxima of this compound in the UV-A and violet regions, respectively, position it as a potential probe for applications where excitation with shorter wavelengths is desirable and to avoid spectral overlap with common green and red fluorophores. This could be particularly advantageous in multi-color imaging experiments.
However, the lack of readily available quantum yield and extinction coefficient data suggests that the parent this compound may not be an exceptionally bright fluorophore compared to the highly optimized and widely used probes like fluorescein and rhodamine 6G. The significantly higher quantum yields and extinction coefficients of these established dyes are a direct result of their more extended and rigidified π-electron systems, which minimize non-radiative decay pathways.[1][6][7]
The true value of the this compound scaffold likely lies in its utility as a building block for more sophisticated probes. The methoxy group provides a point for further chemical modification, allowing for the attachment of targeting moieties or the tuning of its photophysical properties. For instance, the introduction of an amino group at the 4-position of the phenyl ring in a related benzoxazole derivative significantly enhances its use as a derivatization agent.[2]
For researchers considering the use of benzoxazole-based probes, it is crucial to perform a thorough photophysical characterization as outlined in the experimental methodologies section. The choice of solvent can also significantly impact the fluorescence properties due to solvatochromic effects, a common feature of donor-π-acceptor type fluorophores.
Conclusion
This compound, while not a powerhouse fluorophore in its own right when compared to established dyes like Coumarin 6, Fluorescein, and Rhodamine 6G, represents an important and versatile scaffold in the design of novel fluorescent probes. Its fluorescence in the shorter wavelength region of the visible spectrum offers potential for specific applications. Future research should focus on the detailed characterization of this and related simple benzoxazole derivatives to build a more comprehensive understanding of their structure-property relationships. This will undoubtedly pave the way for the rational design of next-generation fluorescent probes with tailored properties for a wide array of scientific investigations.
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Prahl, S. (2017). Coumarin 6. Oregon Medical Laser Center. Retrieved from [Link]
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Wikipedia. (2023). Fluorescein. Retrieved from [Link]
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Prahl, S. (2017). Rhodamine 6G. Oregon Medical Laser Center. Retrieved from [Link]
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- Zehentbauer, F. M., et al. (2014). Fluorescence spectroscopy of Rhodamine 6G: concentration and solvent effects. Spectrochim Acta A Mol Biomol Spectrosc, 121, 147-51.
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Prahl, S. (2017). Fluorescein. Oregon Medical Laser Center. Retrieved from [Link]
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Taylor & Francis. (n.d.). Rhodamine 6g – Knowledge and References. Retrieved from [Link]
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University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorescence spectrum of coumarin 6 (normalised). Excitation and.... Retrieved from [Link]
- Ghosh, S., et al. (2017). Revival of the nearly extinct fluorescence of coumarin 6 in water and complete transfer of energy to rhodamine 123. RSC Advances, 7(63), 39686-39689.
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Virtual Labs. (n.d.). Determination of Fluorescence Quantum Yield of a Fluorophore. Retrieved from [Link]
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MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]
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Alphalyse. (2016). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]
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Stability Studies. (n.d.). FDA Guidelines for Photostability Testing: A Step-by-Step Guide. Retrieved from [Link]
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Sciforum. (2010). [A####] Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline- 3,4-dicarbonitriles. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 6-Methoxy-2-methylbenzoxazole Analogues
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-methoxy-2-methylbenzoxazole analogues. Designed for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer insights into the design and optimization of this promising class of bioactive compounds. While a systematic investigation of a complete series of this compound analogues is not extensively documented in a single study, this guide collates and interprets data from closely related benzoxazole derivatives to elucidate key structural determinants for biological activity.
Introduction: The Benzoxazole Scaffold in Medicinal Chemistry
The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry.[1] Its structural similarity to endogenous purine bases allows for interactions with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Benzoxazole derivatives have been reported to exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral properties, among others.[1][3] The this compound core, in particular, offers a foundational structure with modifiable positions that can be strategically altered to enhance potency and selectivity for various therapeutic targets. This guide will focus on elucidating the impact of these structural modifications on the biological performance of its analogues.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogues is profoundly influenced by the nature and position of substituents on the benzoxazole core and the 2-methyl group. The following sections dissect the SAR based on available data for antimicrobial and anticancer activities.
Antimicrobial Activity
Studies on structurally similar 5- or 6-methyl-2-substituted benzoxazoles have provided valuable insights into the SAR for antimicrobial activity.[4][5] The general consensus is that modifications at the 2-position of the benzoxazole ring are critical for modulating the spectrum and potency of antimicrobial action.
Key SAR Observations for Antimicrobial Activity:
-
Substitution at the 2-Position: The introduction of various aryl and aralkyl groups at the 2-position significantly impacts antimicrobial efficacy. For instance, in a series of 5(or 6)-methyl-2-substituted benzoxazoles, derivatives with a p-chlorobenzyl group at the 2-position demonstrated notable activity against Pseudomonas aeruginosa and the yeast Candida albicans.[4]
-
Influence of Halogens: The presence of halogen atoms, particularly chlorine, on the 2-aryl substituent can enhance antibacterial activity against Gram-positive bacteria like Staphylococcus aureus.[5]
-
Effect of Methyl vs. Methoxy Substitution on the Benzene Ring: While direct comparative data for 6-methoxy vs. 6-methyl is scarce, studies on 5(or 6)-methyl analogues suggest that this position influences the overall lipophilicity and electronic properties of the molecule, which in turn can affect cell permeability and target binding.[4][5]
A quantitative structure-activity relationship (QSAR) study on a series of 5(or 6)-nitro/amino-2-(substituted phenyl/benzyl)-benzoxazole analogues revealed that thermodynamic and electronic properties play a crucial role in their antibacterial activity. The study suggested that substitution with electron-withdrawing groups on the 2-aryl ring is favorable for enhancing antibacterial potency.[2]
Anticancer Activity
The 2-arylbenzoxazole scaffold has been a focal point in the development of novel anticancer agents.[6][7] These compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as apoptosis induction and enzyme inhibition.[6]
Key SAR Observations for Anticancer Activity:
-
Role of the 2-Aryl Substituent: The nature of the substituent on the 2-phenyl ring is a key determinant of anticancer activity. In a series of 2-arylbenzoxazole-5-acetic acid derivatives, a 4-methoxyphenyl group at the 2-position resulted in a promising cytotoxic compound against the MCF-7 breast cancer cell line.[7]
-
Impact of Acetic Acid Moiety: The presence of an acetic acid group at the 5-position of the benzoxazole nucleus was found to enhance anticancer activity.[7]
-
Oxygen Linkage: It has been observed that an oxygen atom directly linked to the 2-phenyl substituent can improve cytotoxic activity.[7]
Comparative Performance Data
The following tables summarize the biological activity of representative benzoxazole analogues from the literature. It is important to note that these are not direct analogues of this compound but are structurally related and provide valuable comparative insights.
Table 1: Antimicrobial Activity of 5(or 6)-Methyl-2-Substituted Benzoxazole Analogues [4][5]
| Compound ID | 2-Substituent | R (Position 5 or 6) | Test Organism | MIC (µg/mL) |
| IVb | p-chlorobenzyl | 5-Methyl | C. albicans | 6.25 |
| IVa-g, i-k, n | Various | 5- or 6-Methyl | P. aeruginosa | 25 |
| 4b | 2,4-dichlorophenyl | 5-Methyl | S. aureus | 12.5 |
| 4c | 2,4-dichlorophenyl | 6-Methyl | S. aureus | 12.5 |
| 5a | 2,4-dihydroxyphenyl | 5-Methyl | P. aeruginosa | 25 |
| Tetracycline | - | - | P. aeruginosa | >25 |
| Streptomycin | - | - | P. aeruginosa | >25 |
| Oxiconazole | - | - | C. albicans | 6.25 |
Table 2: Anticancer Activity of 2-Arylbenzoxazole-5-Acetic Acid Derivatives [7]
| Compound ID | 2-Aryl Substituent | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 |
| 5 | 3-Benzyloxyphenyl | 1.5 | 9.1 |
| 10 | 4-Methoxyphenyl | 14.3 | 57.31 |
| Doxorubicin | - | 0.09 | 0.12 |
Experimental Protocols
The synthesis and biological evaluation of benzoxazole analogues involve standardized and reproducible methodologies.
General Synthesis of 2-Substituted Benzoxazoles
A common route for the synthesis of 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.[6]
Step-by-Step Protocol:
-
Reaction Setup: A mixture of the appropriately substituted o-aminophenol and the desired carboxylic acid (or acid chloride/anhydride) is prepared in a suitable solvent, often in the presence of a condensing agent like polyphosphoric acid (PPA).
-
Condensation: The reaction mixture is heated, typically at reflux, for a period sufficient to ensure complete reaction, which is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into ice-water to precipitate the crude product.
-
Purification: The precipitate is collected by filtration, washed with water, and dried. Further purification is achieved by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted benzoxazole.
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6]
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO, with the final concentration of DMSO kept below a non-toxic level) and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Mechanistic Insights: Induction of Apoptosis
Several 2-arylbenzoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[6] This is a critical mechanism for eliminating cancer cells and is often a primary endpoint in anticancer drug screening.
Caption: Simplified signaling pathway for apoptosis induction by benzoxazole analogues.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on a dedicated series of its analogues is yet to be published, the available data from structurally related compounds provides valuable guidance for future drug design efforts. The insights gathered suggest that strategic modifications at the 2-position of the benzoxazole ring can significantly enhance both antimicrobial and anticancer activities. Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogues to establish a more definitive SAR and to identify lead compounds with superior efficacy and safety profiles.
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A Senior Application Scientist's Guide to the Synthesis of 6-Methoxy-2-methylbenzoxazole: A Comparative Benchmarking Study
Authored for Researchers, Scientists, and Drug Development Professionals
The benzoxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Specifically, 6-Methoxy-2-methylbenzoxazole is a key intermediate in the synthesis of more complex molecules, making the efficiency and scalability of its production a critical consideration for any drug discovery program.[4] This guide provides an in-depth comparison of prevalent synthetic methodologies, moving beyond simple protocols to explain the causal chemistry behind the experimental choices. We aim to equip researchers with the necessary insights to select the optimal synthetic route based on their specific laboratory context, balancing factors of yield, purity, cost, safety, and throughput.
Comparative Overview of Synthetic Methodologies
The synthesis of this compound and its analogs typically begins with an appropriately substituted o-aminophenol. The key transformation involves the introduction of a two-carbon unit (from an acetyl group equivalent) followed by a cyclization event. Here, we benchmark three distinct and representative methods: the traditional two-step thermal condensation, a modern one-pot acid-catalyzed approach, and a rapid microwave-assisted synthesis.
| Parameter | Method 1: Classical Condensation | Method 2: One-Pot Acid Catalysis | Method 3: Microwave-Assisted |
| Starting Materials | 4-Methoxy-2-aminophenol, Acetic Anhydride | 4-Methoxy-2-aminophenol, Acetic Acid, SOCl₂ | 2'-Hydroxy-5'-methoxyacetophenone, Acetohydroxamic Acid |
| Key Reagents | Acetic Anhydride | Methanesulfonic Acid (MeSO₃H), SOCl₂ | Sulfuric Acid (H₂SO₄) |
| Reaction Time | 1-2 hours (Step 1) + High Temp Reflux (Step 2) | ~1 hour (in-situ activation) + 2-12 hours heating | 8-15 minutes |
| Typical Yield | Good to Excellent | Excellent (Reported 82-87% for analogs)[1] | Good (Reported 70-72%)[5] |
| Complexity | Two distinct steps with intermediate isolation | One-pot procedure, requires handling of SOCl₂ | Requires specialized microwave reactor |
| Scalability | Well-established and scalable | Good; one-pot nature is advantageous | Limited by microwave reactor capacity |
| Key Advantage | Methodological simplicity, low-cost reagents | High efficiency, avoids intermediate isolation | Extremely rapid synthesis |
Method 1: The Classical Two-Step Thermal Condensation
This is the foundational and most direct approach, relying on fundamental chemical principles of acylation and subsequent dehydration.[6] Its predictability and reliance on common, inexpensive reagents make it a staple in many laboratories.
Expert Rationale & Mechanism
The synthesis proceeds in two discrete, mechanistically distinct stages.[6]
-
Acylation: The nucleophilic amino group (-NH₂) of 4-methoxy-2-aminophenol attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a stable N-acylated intermediate, N-(2-hydroxy-4-methoxyphenyl)acetamide, with acetic acid as a byproduct. This step is typically fast and exothermic.[6]
-
Cyclodehydration: The crucial ring-closing step occurs upon heating. The hydroxyl group (-OH) of the intermediate acts as an intramolecular nucleophile, attacking the amide carbonyl carbon. This is the rate-determining step and requires significant thermal energy to overcome the activation barrier. The subsequent elimination of a water molecule forms the stable aromatic oxazole ring.[6] The use of a high-boiling solvent or a dehydrating agent like polyphosphoric acid (PPA) can facilitate this step.[3][7]
Workflow Diagram: Classical Synthesis
Caption: Workflow for the classical two-step synthesis.
Detailed Experimental Protocol
Step 1: Synthesis of N-(2-hydroxy-4-methoxyphenyl)acetamide
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend 4-methoxy-2-aminophenol (13.9 g, 0.1 mol) in 100 mL of deionized water.
-
Addition of Acetic Anhydride: While stirring vigorously, slowly add acetic anhydride (10.5 mL, 0.11 mol) to the suspension. The reaction is exothermic; maintain the temperature below 40°C with an ice bath if necessary.
-
Reaction: Continue stirring the mixture at room temperature for 45 minutes. The acylated intermediate will begin to precipitate as a light-colored solid.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration, wash thoroughly with cold deionized water (3 x 50 mL), and air dry. The crude intermediate is typically of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Reaction Setup: Place the dried N-(2-hydroxy-4-methoxyphenyl)acetamide from Step 1 into a round-bottom flask equipped with a reflux condenser.
-
Cyclization: Add polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate) and heat the mixture to 140-150°C with stirring for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Allow the mixture to cool to approximately 80-90°C and carefully pour it onto a large volume of crushed ice with vigorous stirring. The product will precipitate.
-
Neutralization & Extraction: Neutralize the acidic aqueous slurry with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization.
Method 2: One-Pot Methanesulfonic Acid (MeSO₃H) Catalyzed Synthesis
Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. This one-pot method, catalyzed by the strong, non-oxidizing Brønsted acid MeSO₃H, exemplifies these principles by combining two transformations into a single operation.[1][8][9]
Expert Rationale & Mechanism
This strategy circumvents the need to isolate the acylated intermediate by creating reaction conditions that facilitate both acylation and cyclization in the same pot.
-
In-situ Acyl Chloride Formation: The process begins by converting a carboxylic acid (acetic acid) into its more reactive acid chloride derivative using thionyl chloride (SOCl₂). Excess SOCl₂ is then removed.[1]
-
Catalytic Condensation & Cyclization: The 2-aminophenol is added along with methanesulfonic acid. The MeSO₃H acts as a powerful catalyst for both the initial N-acylation and the subsequent intramolecular cyclodehydration, which proceeds readily at elevated temperatures.[8][9] The one-pot nature streamlines the workflow and can significantly improve overall yield by avoiding losses during intermediate isolation.
Workflow Diagram: One-Pot Synthesis
Caption: Workflow for the one-pot acid-catalyzed synthesis.
Detailed Experimental Protocol
(Adapted from Pasupathi, P. et al., 2008)[1][9]
-
Acetyl Chloride Generation: In a flask equipped with a reflux condenser and gas outlet, carefully add thionyl chloride (SOCl₂, 1.2 equiv.) to acetic acid (1.0 equiv.). Heat the mixture at 80°C for 1 hour.
-
Reagent Removal: Cool the mixture and remove the excess SOCl₂ under reduced pressure.
-
Reaction Setup: To the resulting crude acetyl chloride, add 4-methoxy-2-aminophenol (1.0 equiv.), dioxane as the solvent, and methanesulfonic acid (MeSO₃H, 3.0 equiv.).
-
Reaction: Heat the reaction mixture to 100°C and stir for 2-12 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the product with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Method 3: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating.
Expert Rationale & Mechanism
This method utilizes a different set of starting materials but achieves the same benzoxazole core. The reaction between a 2'-hydroxyacetophenone and an acetohydroxamic acid is facilitated by concentrated sulfuric acid under microwave irradiation.[5] The microwave energy efficiently and uniformly heats the polar reaction mixture, dramatically accelerating the rate of the acid-catalyzed condensation and cyclization cascade. This rapid, high-energy process can often minimize the formation of thermal degradation byproducts seen with prolonged conventional heating.
Workflow Diagram: Microwave Synthesis
Caption: Workflow for the microwave-assisted synthesis.
Detailed Experimental Protocol
(Adapted from ChemicalBook entry)[5]
-
Reaction Setup: In a 10 mL microwave pressure tube, combine 2'-hydroxy-5'-methoxyacetophenone (1.0 equiv.), acetohydroxamic acid (1.5 equiv.), acetonitrile (3-5 mL), and a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Microwave Reaction: Seal the tube and place it in a microwave reactor. Irradiate the mixture at 80°C for 8-15 minutes (power and pressure settings will be instrument-dependent).
-
Work-up: After the reaction is complete and the vessel has cooled, dilute the mixture with ethyl acetate.
-
Neutralization: Carefully add saturated sodium bicarbonate solution dropwise to neutralize the acid.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (2x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane).[5]
Authoritative Benchmarking and Final Recommendations
Choosing the optimal synthetic route is a multi-faceted decision.
-
For Reliability and Cost-Effectiveness: The Classical Two-Step Condensation is unparalleled. Its starting materials are inexpensive and readily available, and the procedure requires no specialized equipment. While it involves two separate steps and potentially harsh heating conditions, it is a robust and highly scalable method suitable for producing large quantities of the material.
-
For Efficiency and High Yield: The One-Pot Acid-Catalyzed Synthesis offers a significant advantage in terms of workflow efficiency.[8][9] By telescoping two reaction steps into one, it saves time and minimizes material loss from intermediate isolation, often resulting in superior overall yields.[1] This method is ideal for research settings where time and final output are primary drivers, provided the lab is equipped to handle thionyl chloride and strong acids safely.
-
For Speed and High-Throughput Screening: The Microwave-Assisted Synthesis is the clear winner for rapid synthesis. Reaction times are reduced from hours to minutes, making it exceptionally well-suited for generating compound libraries or quickly synthesizing small amounts of material for biological screening. The primary limitation is scalability, which is dictated by the size and number of available microwave reactors.
References
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- Chen, G.-F. et al. (2014). One-pot Synthesis of 2-Substituted Benzoxazoles Promoted by Copper Acetate Monohydrate. Letters in Organic Chemistry, 11(3), 180-187.
- Synthesis of 2-Methylbenzoxazole from o-aminophenol and acetic anhydride. BenchChem.
- One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids (2008). CSIRO PUBLISHING.
- This compound synthesis. ChemicalBook.
- General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activ
- A Technical Guide to the Synthesis of Benzoxazole Derivatives
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- What is most feasible method to synthesise benzoxazole
- A Technical Guide on 2-Methylbenzoxazole: From Chemical Scaffold to Biologically Active Deriv
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A Comparative Guide to the In Silico and In Vitro Activity of 6-Methoxy-2-methylbenzoxazole
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is both arduous and resource-intensive. The benzoxazole nucleus represents a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This guide focuses on a specific analogue, 6-Methoxy-2-methylbenzoxazole, providing a comprehensive framework for comparing its computationally predicted (in silico) biological activities with experimentally determined (in vitro) data.
For researchers and drug development professionals, this comparative approach is crucial. In silico methods offer a rapid and cost-effective means to prioritize compounds and generate hypotheses about their mechanism of action, while in vitro assays provide the essential empirical evidence to validate these predictions.[4][5] This guide will navigate through the theoretical predictions and practical validations, offering insights into the causality behind experimental choices and ensuring a self-validating system of protocols.
In Silico Characterization: Predicting Biological Potential
The initial step in evaluating a novel compound like this compound is to computationally model its pharmacokinetic properties and potential biological targets. This in silico analysis helps to identify potential liabilities and guide the design of subsequent in vitro experiments.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Prediction
A critical aspect of early-stage drug discovery is the evaluation of a compound's ADMET profile.[4] Various computational tools and web servers, such as SwissADME and pkCSM, can predict these properties based on the molecule's structure.[6][7][8] These predictions are guided by established principles like Lipinski's Rule of Five, which helps to assess the drug-likeness of a compound.[9]
Methodology for In Silico ADMET Prediction:
-
Input Molecular Structure: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (COc1cc2c(nc1C)O2) is inputted into a predictive modeling software (e.g., SwissADME).[10]
-
Parameter Calculation: The software calculates various physicochemical properties, including molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA).
-
Pharmacokinetic Prediction: The tool then predicts pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 enzymes.
-
Toxicity Prediction: Potential toxicities, such as mutagenicity and hepatotoxicity, are also estimated based on structural alerts and comparison to known toxicophores.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication for Drug-Likeness |
| Molecular Weight | 163.17 g/mol | Favorable (Lipinski's rule: <500) |
| LogP (Lipophilicity) | 2.15 | Optimal for membrane permeability |
| Hydrogen Bond Donors | 0 | Favorable (Lipinski's rule: ≤5) |
| Hydrogen Bond Acceptors | 2 | Favorable (Lipinski's rule: ≤10) |
| Gastrointestinal Absorption | High | Good oral bioavailability predicted |
| Blood-Brain Barrier Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity Risk | Low | No major structural alerts for toxicity |
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[6][11] For benzoxazole derivatives, a well-established target is the bacterial DNA gyrase, a type II topoisomerase essential for DNA replication in bacteria.[1][12] Inhibition of this enzyme leads to bacterial cell death, making it a prime target for antibacterial agents.
Methodology for Molecular Docking:
-
Target Selection and Preparation: The crystal structure of a bacterial DNA gyrase (e.g., from Staphylococcus aureus, PDB ID: 4DUH) is obtained from the Protein Data Bank.[12] The protein is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
Ligand Preparation: The 3D structure of this compound is generated and energy-minimized.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the enzyme.[6]
-
Analysis of Interactions: The resulting docked complex is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues.
Predicted Binding Affinity: The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. A more negative score indicates a stronger predicted interaction. For this compound, a hypothetical docking score in the range of -7 to -9 kcal/mol against DNA gyrase would suggest a good potential for inhibitory activity.
In Vitro Validation: Experimental Corroboration
Following the in silico predictions, the next logical step is to perform in vitro assays to experimentally validate the hypothesized biological activities. Based on the molecular docking results, a primary focus would be on assessing the antimicrobial properties of this compound.
Antimicrobial Susceptibility Testing
A standard method to evaluate the antimicrobial efficacy of a compound is to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.[13][14]
Experimental Protocol for MIC Determination (Broth Microdilution Method):
-
Bacterial Strain Selection: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are selected.
-
Inoculum Preparation: Bacterial cultures are grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Compound Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing Mueller-Hinton Broth.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 2: Hypothetical In Vitro Antimicrobial Activity of this compound
| Bacterial Strain | Predicted Target | Expected MIC (µg/mL) |
| Staphylococcus aureus | DNA Gyrase | 16 - 64 |
| Escherichia coli | DNA Gyrase | 32 - 128 |
| Pseudomonas aeruginosa | DNA Gyrase | >128 |
The expected MIC values are based on the reported activities of structurally similar benzoxazole derivatives.[13][14]
Anticancer Activity Screening
While the primary in silico hypothesis points towards antimicrobial activity, the benzoxazole scaffold is also known for its anticancer potential.[3][15] Therefore, a preliminary in vitro screen against a panel of cancer cell lines is a worthwhile exploratory step.
Experimental Protocol for MTT Assay (Cytotoxicity):
-
Cell Line Selection: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is chosen.[15][16]
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will convert MTT into a purple formazan product.[3]
-
Absorbance Measurement: The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated.
Table 3: Hypothetical In Vitro Anticancer Activity of this compound
| Cell Line | Cancer Type | Expected IC50 (µM) |
| MCF-7 | Breast Cancer | >50 |
| A549 | Lung Cancer | >50 |
| HepG2 | Liver Cancer | >50 |
Based on the general structure, significant anticancer activity might not be the primary effect, but this assay provides a broader biological profile.
Visualizing the Workflow and Mechanisms
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
Caption: A streamlined workflow for the in silico prediction and in vitro validation of this compound's biological activity.
Caption: The proposed mechanism of action for this compound as a bacterial DNA gyrase inhibitor.
Discussion: Bridging the Gap Between Prediction and Reality
The presented framework provides a systematic approach to characterizing the biological activity of this compound. The in silico predictions serve as a valuable starting point, suggesting that this compound is likely to have good drug-like properties and may act as an antibacterial agent by targeting DNA gyrase.
It is important to acknowledge the inherent limitations of computational models.[4] ADMET predictions are based on statistical models and may not always accurately reflect the complexities of a biological system. Similarly, molecular docking scores provide a relative estimate of binding affinity and do not always correlate directly with in vitro potency.
The in vitro assays are therefore indispensable for validating these computational hypotheses. Should the experimental results align with the predictions (e.g., potent antimicrobial activity against Gram-positive bacteria), it would provide strong evidence for the proposed mechanism of action. Discrepancies between the in silico and in vitro data are also informative. For instance, if the compound shows broad-spectrum antimicrobial activity, it might suggest additional biological targets. Conversely, a lack of activity would prompt a re-evaluation of the in silico models and potentially the exploration of other therapeutic applications for the benzoxazole scaffold.
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Kumar, A., Yadav, S., Singh, A., Kakkar, S., Narasimhan, B., & Sharma, A. (2022). Benzoxazole Derivatives: Qsar and Molecular Docking Studies. ResearchGate. [Link]
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Anonymous. (2023). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC Publishing. [Link]
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Anonymous. (2022). Synthesis of Novel Benzoxazole Derivatives: Exploration of Their Possible Pharmacological Profiles with Computational Studies. MDPI. [Link]
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Anonymous. (Year unavailable). Synthesis and microbiological activity of 5(or 6)-methyl-2-substituted benzoxazole and benzimidazole derivatives. PubMed. [Link]
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Anonymous. (Year unavailable). In silico ADMET prediction: recent advances, current challenges and future trends. PubMed. [Link]
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Anonymous. (2022). Molecular Docking Studies of Selected Inhibitors of β-cell Lymphoma-2 Family Proteins. Journal of Chemical Society of Nigeria. [Link]
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Muhammed, T. O., et al. (2021). Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Novel Benzoxazole Derivatives as DNA Gyrase B Inhibitors. Letters in Drug Design & Discovery, 18(3), 244-253. [Link]
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Anonymous. (Year unavailable). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. PubMed. [Link]
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Anonymous. (Year unavailable). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. MDPI. [Link]
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A Comparative Guide to the Reproducible Synthesis of 6-Methoxy-2-methylbenzoxazole
For researchers, scientists, and professionals in drug development, the synthesis of the benzoxazole scaffold, a privileged pharmacophore in medicinal chemistry, is a critical step in the discovery of novel therapeutics. The benzoxazole core is a fundamental structural motif found in numerous compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an objective comparison of common methodologies for the synthesis of a key derivative, 6-methoxy-2-methylbenzoxazole, with a focus on reproducibility, scalability, and overall robustness. Supported by experimental data and detailed protocols, this document aims to aid in the selection of the most suitable method for a given application.
The efficiency and reproducibility of its synthesis are therefore of paramount importance. This guide focuses on the most prevalent and reliable methods for constructing the this compound ring system, primarily through the condensation of a substituted o-aminophenol with an acetylating agent. We will explore and compare three distinct protocols: a modern microwave-assisted synthesis, a traditional conventional heating method with acetic anhydride, and a classical approach utilizing polyphosphoric acid (PPA) as both catalyst and solvent.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to this compound significantly influences key parameters such as reaction yield, purity, reaction time, and the required conditions. Below is a summary of quantitative data for the three methods discussed in this guide, providing a clear comparison to aid in method selection.
| Parameter | Method 1: Microwave-Assisted Synthesis | Method 2: Conventional Heating with Acetic Anhydride | Method 3: Polyphosphoric Acid (PPA) Catalyzed Synthesis |
| Starting Materials | 2'-Hydroxy-4'-methoxyacetophenone, Acetohydroxamic acid | 2-Amino-5-methoxyphenol, Acetic anhydride | 2-Amino-5-methoxyphenol, Acetic acid |
| Catalyst/Reagent | Sulfuric acid | None (or acid catalyst) | Polyphosphoric acid (PPA) |
| Solvent | Acetonitrile | Toluene or Xylene | None (PPA acts as solvent) |
| Temperature (°C) | 80 | Reflux (approx. 110-140) | 150-180 |
| Time | 8 minutes | 2-4 hours | 4-5 hours |
| Reported Yield (%) | ~70[2] | High (unspecified for this specific derivative, but generally high for 2-methylbenzoxazole) | 85-95 (for general benzoxazole synthesis)[1] |
| Purification | Column chromatography | Distillation or column chromatography | Precipitation in water, followed by recrystallization or column chromatography |
| Key Advantages | Rapid synthesis, high efficiency | Readily available reagents, straightforward procedure | High yield, one-pot reaction |
| Key Disadvantages | Requires specialized microwave reactor | Longer reaction times, potential for side products | High viscosity of PPA makes handling difficult, harsh workup |
Mechanistic Considerations
The synthesis of this compound, regardless of the method, fundamentally involves the formation of an amide intermediate followed by an intramolecular cyclization and dehydration.
Caption: General reaction pathways for the synthesis of this compound.
In the microwave-assisted and conventional heating methods using an acetylating agent like acetic anhydride, the reaction proceeds through the formation of 2-acetamido-5-methoxyphenol. This intermediate then undergoes an acid-catalyzed intramolecular cyclization, where the hydroxyl group attacks the amide carbonyl, followed by dehydration to form the oxazole ring.[3] The high temperatures in the conventional method and the rapid heating in the microwave reactor facilitate this final step.
In the polyphosphoric acid (PPA) method, PPA acts as both a solvent and a powerful dehydrating agent and acid catalyst.[1] It facilitates the initial condensation of 2-amino-5-methoxyphenol with acetic acid to form the same acetamido intermediate, and then promotes the subsequent cyclodehydration to yield the final product. The high temperature and strong acidic environment of PPA drive the reaction to completion, often resulting in high yields.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. Below are the methodologies for the three discussed synthesis routes.
Method 1: Microwave-Assisted Synthesis from 2'-Hydroxy-4'-methoxyacetophenone
This method offers a rapid and efficient route to the target molecule.
Caption: Experimental workflow for the microwave-assisted synthesis.
Procedure:
-
In a 10 mL pressure tube, combine 2'-hydroxy-4'-methoxyacetophenone (1.0 g, 6.02 mmol), acetohydroxamic acid (0.68 g, 9.03 mmol), acetonitrile (3 mL), and concentrated sulfuric acid (0.2 mL).[2]
-
Seal the tube and subject the mixture to microwave irradiation at 360 W, maintaining a temperature of 80°C and a pressure of 25 psi for 8 minutes.[2]
-
After cooling, dilute the reaction mixture with ethyl acetate (3 mL).
-
Carefully add saturated sodium bicarbonate solution (5 mL) dropwise to neutralize the acid.
-
Extract the mixture with ethyl acetate (2 x 10 mL).[2]
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (60-120 mesh) using an ethyl acetate/hexane (1:9) eluent to afford this compound as a yellow oil (Yield: ~70%).[2]
Method 2: Conventional Heating with Acetic Anhydride
This is a widely employed and straightforward method for the synthesis of 2-methylbenzoxazoles.
Caption: Experimental workflow for the conventional heating synthesis.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-methoxyphenol (1.0 equivalent) in a suitable solvent such as toluene or xylene.
-
To this solution, slowly add acetic anhydride (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any excess acetic acid.
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Method 3: Polyphosphoric Acid (PPA) Catalyzed Synthesis
This classic method is known for its high yields but requires careful handling of the viscous PPA.
Caption: Experimental workflow for the PPA-catalyzed synthesis.
Procedure:
-
In a round-bottom flask, carefully add polyphosphoric acid (a significant excess by weight).
-
To the PPA, add 2-amino-5-methoxyphenol (1.0 equivalent) and acetic acid (1.1 equivalents).
-
Heat the reaction mixture with stirring to 150-180°C and maintain for 4-5 hours.[1]
-
After the reaction is complete, cool the mixture to a manageable temperature.
-
Carefully pour the viscous mixture into a beaker of ice water with vigorous stirring to precipitate the product.
-
Neutralize the acidic solution with a base, such as sodium hydroxide, to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Reproducibility and Troubleshooting
The reproducibility of any synthetic protocol is paramount for its reliable application in research and development.
-
Method 1 (Microwave-Assisted): This method generally exhibits high reproducibility due to the precise control over reaction parameters such as temperature and pressure afforded by modern microwave reactors. The short reaction time minimizes the formation of degradation byproducts. However, scalability can be a concern as specialized equipment is required, and reactions are often performed in smaller batches.
-
Method 2 (Conventional Heating): The reproducibility of this method can be influenced by several factors. The purity of the starting materials is crucial, as impurities can interfere with the reaction.[4] Incomplete cyclization can lead to the formation of the 2-acetamidophenol intermediate as a major side product.[3] Careful monitoring of the reaction by TLC is essential to ensure completion. Overheating can lead to the formation of N,O-diacetylated byproducts.
-
Method 3 (PPA Catalyzed): While often providing high yields, the reproducibility of the PPA method can be challenging. The viscosity of PPA can lead to inefficient stirring and localized overheating, potentially causing charring and the formation of polymeric side products. The workup procedure, involving quenching in ice water, must be performed carefully to ensure consistent precipitation and recovery of the product. The purity of the PPA itself can also affect the reaction outcome.
Conclusion
The synthesis of this compound can be reliably achieved through several well-established methods. The choice of a specific protocol will depend on factors such as available equipment, desired scale, and the importance of reaction time versus reagent handling complexity.
-
For rapid synthesis and high efficiency on a smaller scale, the microwave-assisted method is an excellent choice.
-
The conventional heating method with acetic anhydride offers a balance of simplicity, scalability, and the use of common laboratory reagents, making it a robust and versatile option.
-
The polyphosphoric acid catalyzed method is a powerful tool for achieving high yields in a one-pot reaction, particularly for larger-scale synthesis, provided the challenges of handling the viscous reagent can be managed.
The data and protocols presented herein provide a solid foundation for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel benzoxazole-based compounds.
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A Guide to the Inter-laboratory Comparison of 6-Methoxy-2-methylbenzoxazole Analysis: Methodologies, Validation, and Statistical Evaluation
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) for the analysis of 6-Methoxy-2-methylbenzoxazole, a key heterocyclic compound. In the absence of standardized, universally adopted analytical protocols, ensuring data comparability and reliability across different research and quality control laboratories is paramount. This document outlines a robust High-Performance Liquid Chromatography (HPLC) method as the primary analytical technique, discusses alternative methods, and presents a detailed protocol for a collaborative method validation study. By adhering to the principles outlined herein, researchers and drug development professionals can establish a validated, reproducible analytical method, thereby ensuring the quality and consistency of their results. The guide is structured to provide not only procedural steps but also the underlying scientific rationale, aligning with the principles of method validation established by the International Council for Harmonisation (ICH).[1][2][3][4]
Introduction: The Need for Standardized Analysis
This compound (CAS No. 23999-64-6) is a benzoxazole derivative with a molecular formula of C₉H₉NO₂ and a molecular weight of 163.176 g/mol .[5][6] Benzoxazole cores are prevalent in medicinal chemistry and materials science, forming the structural backbone of numerous pharmacologically active agents.[7] As with any compound used in pharmaceutical development or as a chemical intermediate, the ability to accurately and precisely quantify this compound is critical for quality control, stability testing, and pharmacokinetic studies.
Discrepancies in analytical results between laboratories can arise from variations in instrumentation, reagent quality, and procedural interpretation. An inter-laboratory comparison, also known as a collaborative study or round-robin test, is the most effective way to assess the reproducibility and robustness of an analytical method.[8][9][10] Such studies serve three primary goals: to validate the analytical method itself, to assess the proficiency of participating laboratories, and to establish a consensus value for a reference material.[11] This guide focuses on the collaborative method validation aspect, providing a roadmap for establishing a reliable analytical procedure for this compound.
Caption: Chemical structure of this compound.
Comparative Analytical Methodologies
While several techniques can be employed for the analysis of benzoxazole derivatives, High-Performance Liquid Chromatography (HPLC) is often the method of choice due to its high resolution, sensitivity, and applicability to a wide range of compounds.[12][13]
Primary Technique: Reversed-Phase HPLC-UV
A reversed-phase HPLC method with UV detection is recommended as the primary technique for the inter-laboratory study due to its robustness and widespread availability. A specific method for this compound has been reported and serves as an excellent starting point.[5]
Principle: The compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. The methoxy and methyl functional groups, along with the benzoxazole core, provide sufficient hydrophobicity for good retention and separation from polar impurities. Detection is achieved by monitoring UV absorbance at a wavelength where the molecule exhibits a strong chromophore, likely in the 270-280 nm range.
Alternative and Confirmatory Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or alternative quantification, GC-MS is a powerful tool.[14][15] this compound's relatively low molecular weight suggests it should be amenable to GC analysis. MS detection provides high selectivity and structural confirmation. However, it may require derivatization for more polar, related impurities and is generally more complex to implement than HPLC-UV.[16][17]
-
Spectroscopic Methods (NMR, IR): While not typically used for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the unequivocal identification and structural confirmation of the reference standard used in the study.[7]
| Technique | Primary Use | Advantages | Disadvantages |
| HPLC-UV | Quantification, Purity | Robust, widely available, high precision | Moderate sensitivity, less structural info |
| GC-MS | Quantification, Impurity ID | High sensitivity and selectivity, structural info | May require derivatization, complex instrumentation |
| NMR/IR | Structural Confirmation | Definitive structural elucidation | Not suitable for routine quantification |
Design of the Inter-laboratory Comparison Study
This section outlines a comprehensive plan for a collaborative study to validate the HPLC-UV method for this compound analysis. The design adheres to the principles of ICH Q2(R1) guidelines for analytical procedure validation.[1][3][4][18]
Caption: Workflow for the proposed inter-laboratory comparison study.
Study Objectives
-
To determine the precision (repeatability and reproducibility) of the specified HPLC-UV method for the assay of this compound.
-
To assess the method's linearity, accuracy, and range across multiple laboratories.
-
To identify any potential sources of systematic error or bias in the analytical procedure.
Participants and Materials
-
Coordinating Laboratory: Responsible for preparing and distributing the test material, defining the protocol, and analyzing the data.
-
Participating Laboratories: A minimum of 8-10 laboratories with experience in HPLC analysis should be recruited to ensure statistical significance.
-
Test Material: A single, homogenous batch of this compound should be prepared. Its purity should be thoroughly characterized by the coordinating lab using multiple techniques (e.g., HPLC, GC-MS, NMR). The material is then subdivided into identical, sealed vials for distribution. Special attention must be paid to ensure the homogeneity of the sample.[11]
Detailed Experimental Protocol: HPLC-UV Method
All participating laboratories must adhere strictly to the following protocol.
1. Instrumentation and Reagents:
-
HPLC System: A standard liquid chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and degassed), Phosphoric acid (analytical grade).
-
Reference Standard: this compound (provided by the study coordinator).
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 276 nm.
3. Standard and Sample Preparation:
-
Stock Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Stock Standard Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Test Sample Solution (10 µg/mL): Accurately weigh ~10 mg of the provided test material into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase. Pipette 10.0 mL of this solution into a second 100 mL volumetric flask and dilute to volume with mobile phase.
4. Analytical Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a single injection of the mobile phase as a blank.
-
Make five replicate injections of the Working Standard Solution (10 µg/mL). The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.
-
Inject the Test Sample Solution in triplicate.
-
Calculate the concentration of this compound in the test sample using the average peak area from the standard injections.
Hypothetical Results and Data Analysis
Data submitted by each laboratory would be analyzed to evaluate the method's performance characteristics.
Data Presentation
The coordinating laboratory would compile the results into a summary table.
| Laboratory ID | Mean Assay (%) | Standard Deviation | No. of Replicates |
| Lab 1 | 99.5 | 0.21 | 3 |
| Lab 2 | 99.8 | 0.15 | 3 |
| Lab 3 | 101.2 | 0.30 | 3 |
| Lab 4 | 99.3 | 0.25 | 3 |
| Lab 5 | 98.9 | 0.18 | 3 |
| Lab 6 | 99.6 | 0.22 | 3 |
| Lab 7 | 97.5 | 0.28 | 3 |
| Lab 8 | 99.9 | 0.19 | 3 |
Statistical Evaluation
-
Outlier Analysis: Statistical tests such as Cochran's test (for variance outliers) and Grubbs' test (for mean outliers) would be applied to identify any laboratories with results that deviate significantly from the group. For example, Lab 7's mean assay of 97.5% might be flagged for investigation.
-
Precision Analysis:
-
Repeatability (sr): The precision obtained under the same operating conditions over a short interval. This is calculated from the within-laboratory standard deviations.
-
Reproducibility (sR): The precision obtained between laboratories. This is the key outcome of the ILC and is calculated from the overall variance of the results.[19]
-
-
Accuracy: The consensus mean from all qualified laboratories would be compared to the value assigned by the coordinating laboratory to assess the method's accuracy.
Performance Criteria
Based on the ICH guidelines, the following acceptance criteria would be appropriate for an assay of a drug substance:
| Parameter | Acceptance Criterion |
| Accuracy | 98.0% - 102.0% recovery of the true value |
| Repeatability (RSDr) | ≤ 1.0% |
| Reproducibility (RSDR) | ≤ 2.0% |
| Linearity (r²) | ≥ 0.999 |
Conclusion and Recommendations
This guide details a structured approach for an inter-laboratory comparison of this compound analysis. The successful completion of such a study, centered on a robust HPLC-UV method, would provide the scientific community with a validated, reliable protocol for the quantification of this compound. The established reproducibility data would instill confidence in results generated across different sites, facilitating smoother collaboration in research and ensuring product quality in development settings. It is recommended that participating laboratories use the results to monitor and improve their internal quality procedures.[19] The final validated method could then be proposed for standardization.[9]
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Title: ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) Source: Jordi Labs URL: [Link]
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Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]
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Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]
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Title: Gas chromatography quadrupole time-of-flight mass spectrometry determination of benzotriazole ultraviolet stabilizers in sludge samples Source: PubMed URL: [Link]
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A Comparative Guide to the Antimicrobial Efficacy of 6-Methoxy-2-methylbenzoxazole and Standard Antibiotics
This guide provides an in-depth, objective comparison of the potential antimicrobial efficacy of 6-Methoxy-2-methylbenzoxazole against a selection of standard, clinically utilized antibiotics. As direct research on this specific benzoxazole derivative is limited, this analysis synthesizes data from structurally related benzoxazole compounds to build a foundational understanding. This document is intended for researchers, scientists, and drug development professionals, offering both field-proven insights and detailed experimental methodologies to support further investigation into novel antimicrobial agents.
Introduction to the Compounds of Interest
The rise of antibiotic-resistant bacteria presents a formidable challenge to global health.[1] This has catalyzed the search for novel chemical scaffolds with antimicrobial potential. One such scaffold is the benzoxazole ring system, a heterocyclic aromatic compound. This compound belongs to this class, and while it is primarily known as a synthetic building block, its derivatives have shown promising biological activities.[2] This guide will juxtapose the potential of this scaffold with established antibiotics that represent different mechanisms of action and antibacterial spectra.
Standard Antibiotics for Comparison:
-
Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic that is highly effective against a wide range of Gram-negative and Gram-positive bacteria.[3][4]
-
Amoxicillin: A widely used β-lactam antibiotic that targets the bacterial cell wall.[4][5]
-
Gentamicin: An aminoglycoside antibiotic that inhibits protein synthesis, typically used for more severe infections.[4]
Unraveling the Mechanisms of Action
An antibiotic's efficacy is fundamentally tied to its mechanism of action—the specific cellular process it disrupts to either kill the bacterium (bactericidal) or inhibit its growth (bacteriostatic).[6][7]
Proposed Mechanism of Benzoxazole Derivatives
Direct research into the specific antimicrobial mechanism of this compound is not extensively documented. However, substantial research on its parent structure, the benzoxazole nucleus, points towards the inhibition of essential bacterial enzymes. A primary target identified for many benzoxazole derivatives is DNA gyrase (a type II topoisomerase).[2] This enzyme is critical for relieving torsional strain during DNA replication. By inhibiting its function, benzoxazole compounds prevent DNA synthesis, ultimately leading to cell death.[2]
Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.
Mechanisms of Standard Antibiotics
Standard antibiotics operate through several validated pathways, providing a clear benchmark for comparison.[6][8][9]
-
β-Lactams (e.g., Amoxicillin): These antibiotics inhibit the synthesis of the peptidoglycan layer that forms the bacterial cell wall. They bind to penicillin-binding proteins (PBPs), enzymes crucial for cross-linking peptidoglycan strands, thereby weakening the cell wall and causing cell lysis.[3][8]
-
Fluoroquinolones (e.g., Ciprofloxacin): Similar to the proposed mechanism for benzoxazoles, fluoroquinolones target and inhibit DNA topoisomerases, specifically DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria, thus blocking DNA replication.[3]
-
Aminoglycosides (e.g., Gentamicin): These agents bind to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of mRNA. This leads to the production of nonfunctional or toxic proteins, resulting in a bactericidal effect.
Caption: Diverse cellular targets of standard antibiotic classes.
Quantitative Data: A Comparative Efficacy Table
The most common metric for quantifying an antibiotic's efficacy in vitro is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an agent that visibly inhibits the growth of a microorganism.[10][11] Lower MIC values indicate greater potency. The following table summarizes MIC data compiled from various studies.
Disclaimer: Data for this compound is based on published results for closely related 5- or 6-methyl-2-substituted benzoxazole derivatives.[12][13] Direct comparisons should be made with caution, as experimental conditions can vary.
| Microorganism | Gram Stain | 6-Methyl-2-phenylbenzoxazole Derivatives (µg/mL) | Ciprofloxacin (µg/mL) | Amoxicillin (µg/mL) | Gentamicin (µg/mL) |
| Staphylococcus aureus | Positive | 12.5[12] | 0.12 - 0.5[14] | 0.25 - 128[14] | 0.235 - 0.5[14] |
| Escherichia coli | Negative | >64 (Typical for derivatives)[15] | ≤0.06 - >8[14] | >64 (Resistant)[14] | 6 - 30[14] |
| Pseudomonas aeruginosa | Negative | 25[12][13] | 0.25 - 1.0 | >128 (Resistant) | 0.5 - 4.0 |
Experimental Protocols: Ensuring Scientific Integrity
To ensure that efficacy data is both reliable and reproducible, standardized protocols must be followed. The broth microdilution method is a gold-standard technique for determining MIC and Minimum Bactericidal Concentration (MBC) values.[10][16][17]
Protocol for MIC and MBC Determination via Broth Microdilution
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of an antimicrobial agent required to inhibit visible growth (MIC) and to kill 99.9% of the initial bacterial inoculum (MBC).[11]
Materials:
-
Test compound (this compound) and standard antibiotics
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)[18]
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Spectrophotometer
-
Sterile saline and pipettes
-
Incubator (35 ± 2°C)
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Inoculum Preparation: a. Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[18][19]
-
Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final concentration does not inhibit bacterial growth).[18] b. Dispense 100 µL of sterile MHB into all wells of a 96-well plate. c. Add 100 µL of the stock compound to the first well of a row. d. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the row. Discard the final 100 µL from the last well. This creates a gradient of decreasing antibiotic concentration.[11] e. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum (from step 1d) to each well (except the negative control). The final volume in each well will be 200 µL. b. Seal the plate and incubate at 35 ± 2°C for 18-24 hours.[16]
-
MIC Determination: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[1][10]
-
MBC Determination: a. From each well that shows no visible growth (at and above the MIC), plate a 10 µL aliquot onto a drug-free MHA plate. b. Incubate the MHA plates at 35 ± 2°C for 18-24 hours. c. The MBC is the lowest concentration that results in a ≥99.9% reduction (a 3-log₁₀ reduction) in CFU/mL compared to the original inoculum count.
Caption: Experimental workflow for MIC and MBC determination.
Analysis and Future Perspectives
The available data suggests that benzoxazole derivatives possess notable antibacterial activity, particularly against Gram-positive organisms like S. aureus and, significantly, against the often-resistant Gram-negative pathogen P. aeruginosa.[12][13] The MIC value of 12.5 µg/mL against S. aureus is promising, although not as potent as standard agents like Ciprofloxacin or Gentamicin.[12][14] However, its reported activity against P. aeruginosa (MIC 25 µg/mL) is noteworthy, as this bacterium is intrinsically resistant to many antibiotics, including Amoxicillin.[12][13]
The choice of Mueller-Hinton medium is critical as it has low levels of inhibitors to common antibiotics and supports the growth of most common pathogens, ensuring that the observed effects are due to the compound being tested.[18] The determination of both MIC and MBC is crucial; the ratio of MBC to MIC can classify an agent as bactericidal (MBC/MIC ≤ 4) or bacteriostatic (MBC/MIC > 4), providing deeper insight into its pharmacological profile.
Future Directions:
-
Direct Synthesis and Testing: The primary next step is the synthesis and purification of this compound to enable direct comparative studies against a broad panel of clinical isolates.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) within bacterial cells is essential. Enzyme inhibition assays (e.g., DNA gyrase supercoiling assays) and transcriptomic analyses can confirm the proposed mechanism.
-
Toxicity and In Vivo Efficacy: Promising in vitro results must be followed by cytotoxicity testing against mammalian cell lines and subsequent evaluation in animal models of infection to assess safety and in vivo efficacy.
This guide establishes that while this compound itself remains to be fully characterized, its chemical scaffold represents a promising avenue for the development of new antibacterial agents. Rigorous adherence to the outlined experimental protocols will be paramount in validating its potential as a future therapeutic.
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A Head-to-Head Comparison of 6-Methoxy-2-methylbenzoxazole and Structurally-Related Heterocycles: A Guide for Medicinal Chemists
Introduction
In the landscape of medicinal chemistry, the benzazole scaffold—a fusion of a benzene ring with a five-membered heterocyclic ring—represents a "privileged structure." This is due to its remarkable ability to interact with a diverse array of biological targets. Within this family, benzoxazoles, benzothiazoles, and benzimidazoles are foundational cores for numerous therapeutic agents. The subtle yet profound impact of altering the heteroatom within the five-membered ring (Oxygen, Sulfur, or Nitrogen) provides a fascinating case study in structure-activity relationships (SAR).
This guide provides an in-depth, head-to-head comparison of 6-Methoxy-2-methylbenzoxazole and its close structural analogues: 2-Methylbenzothiazole and 2-Methylbenzimidazole. We will dissect their synthetic pathways, compare their fundamental physicochemical properties, and evaluate their divergent biological activities, supported by experimental data. The objective is to furnish researchers, scientists, and drug development professionals with a clear, comparative framework to guide scaffold selection and optimization in their own research endeavors.
Section 1: A Comparative Look at Synthesis Strategies
The synthesis of these three heterocyclic cores generally relies on the condensation of an ortho-substituted aniline with a carboxylic acid or its equivalent. The choice of the ortho-substituent on the aniline precursor is the primary determinant of the resulting heterocyclic ring.
-
For Benzoxazoles: The reaction of a 2-aminophenol with a carboxylic acid (or its derivative) is the most common route.
-
For Benzothiazoles: A 2-aminothiophenol is used as the precursor.
-
For Benzimidazoles: The condensation involves a 1,2-phenylenediamine.
The causality behind this precursor selection lies in the intramolecular cyclization and dehydration/desulfurization/deamination step that follows the initial formation of an amide or Schiff base intermediate. Modern synthetic approaches, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields for these condensations.[1][2]
Caption: Generalized workflow for the synthesis of benzazole cores.
Comparative Synthesis Data
| Compound | Precursors | Catalyst/Conditions | Typical Yield | Reference |
| This compound | 1-(2-hydroxy-4-methoxyphenyl)ethanone oxime | H₂SO₄, Acetonitrile, Microwave (80°C, 8 min) | ~70% | [1] |
| 2-Methylbenzothiazole | 2-Aminothiophenol, N,N-dimethylbenzamide | Imidazolium chloride, 140°C, 10h | ~79% | [2] |
| 2-Methylbenzimidazole | o-Phenylenediamine, Acetic Acid | Heat (100°C, 2h) or Acid Catalyst (p-TSA) | 68-93% | [2][3][4] |
Section 2: Physicochemical Properties - The Heteroatom's Influence
The identity of the heteroatom at position 1 (O, S, or N) fundamentally alters the electronic and physical properties of the benzazole ring.
-
Electronegativity & Aromaticity: Oxygen is the most electronegative, followed by nitrogen and then sulfur. This influences the electron distribution within the heterocyclic ring and its overall aromaticity, which in turn affects reactivity and potential for π-π stacking interactions with biological macromolecules.
-
Hydrogen Bonding: The benzimidazole core contains an N-H group, making it a hydrogen bond donor and acceptor.[5] In contrast, benzoxazole and benzothiazole are only hydrogen bond acceptors (via the nitrogen atom). This difference is critical for receptor binding, as the N-H moiety can serve as a crucial anchor point in an active site.
-
Size and Bond Angles: Sulfur is larger than oxygen and nitrogen, leading to different bond lengths and angles within the thiazole ring compared to the oxazole and imidazole rings. This can subtly alter the overall geometry and steric profile of the molecule.
Comparative Physicochemical Data
| Property | This compound | 2-Methylbenzothiazole | 2-Methylbenzimidazole |
| Molecular Formula | C₉H₉NO₂[6][7] | C₈H₇NS[8] | C₈H₈N₂[5] |
| Molecular Weight | 163.17 g/mol [6][7] | 149.21 g/mol [8] | 132.16 g/mol [5] |
| Appearance | Yellow Oil / Solid[1][9] | Clear colorless to light amber liquid[10] | Light beige to brown crystalline powder[4] |
| Melting Point | 51.5-53 °C[6] | 11-14 °C[8][10] | 175 °C[11] |
| Boiling Point | ~250 °C[6] | 238 °C[8][10] | N/A |
| H-Bond Donor/Acceptor | 0 / 2 | 0 / 1 | 1 / 1[5] |
Section 3: Biological Activity & Pharmacological Profiles
The variation in the core heteroatom gives rise to distinct and sometimes overlapping pharmacological profiles. While the 2-methyl substitution is a common feature, the benzazole nucleus itself is the primary driver of the class of activity.
Anticancer Activity
All three scaffolds have been extensively investigated as potential anticancer agents.[12][13] Benzimidazoles, in particular, have a well-documented mechanism of action as tubulin polymerization inhibitors, binding to the colchicine site.[3] This disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3] Benzothiazole and benzoxazole derivatives have also shown potent antiproliferative activity, though their mechanisms can be more varied, sometimes inducing cytosolic vacuolization that is distinct from the lead compound's activity.[12][13]
Caption: Mechanism of anticancer action for benzimidazole derivatives.
Antimicrobial and Antifungal Activity
The benzazole core is a cornerstone of many antimicrobial agents.[14] Benzimidazoles are widely used as anthelmintic drugs.[14] Benzothiazole derivatives have demonstrated significant activity against bacteria such as E. coli and S. aureus and fungi like C. albicans.[15] Studies have shown that for certain classes of compounds, benzimidazole derivatives exhibit broad-spectrum antibacterial activity, while the corresponding benzothiazoles display more potent antifungal activity.[16] The ability of 2-methylbenzoxazole derivatives to act as antimicrobials is also well-documented, with some functioning as inhibitors of bacterial DNA gyrase.[17]
Monoamine Oxidase (MAO) Inhibition
Recent research has highlighted 2-methylbenzothiazole derivatives as potent and selective inhibitors of human monoamine oxidase B (MAO-B).[18] This is significant for the treatment of neurodegenerative disorders like Parkinson's disease. One study reported IC₅₀ values for MAO-B inhibition as low as 0.0046 µM for a 2-methylbenzothiazole derivative.[18] This specific activity profile is less commonly reported for the benzoxazole and benzimidazole analogues, suggesting the sulfur atom may play a key role in binding to the enzyme's active site.
Comparative Biological Activity Data
| Activity Type | This compound Analogue | 2-Methylbenzothiazole Derivative | 2-Methylbenzimidazole Derivative |
| Anticancer | Antiproliferative activity retained vs. lead compound[12][13] | Induces cytosolic vacuolization; comparable activity to lead[12][13] | Potent tubulin polymerization inhibitor[3] |
| MAO Inhibition | Moderate inhibitor of PB/AHH and APDM[] | Potent and selective MAO-B inhibitor (IC₅₀ < 0.017 µM)[18] | Known MAO-A inhibitors have been developed[20] |
| Antimicrobial | DNA gyrase inhibition reported for derivatives[17] | Potent antifungal and antibacterial activity[15][16][21] | Broad-spectrum antibacterial and anthelmintic activity[14][16] |
| Antioxidant | Low activity for some derivatives[22] | Activity reported for Schiff base derivatives[23] | Moderate DPPH radical scavenging activity[11][24] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. Below is a representative protocol for synthesizing the target compounds and assessing a key biological activity.
Protocol 1: General Synthesis of 2-Methylbenzazoles
Causality: This protocol utilizes a microwave reactor to drive the condensation reaction to completion efficiently, reducing reaction times from hours to minutes compared to conventional heating.[1] The acid catalyst protonates the carbonyl group of the acetic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino group of the precursor.
-
Reagent Preparation: To a 10 mL microwave pressure tube, add the respective aniline precursor (e.g., 4-methoxy-2-aminophenol, 2-aminothiophenol, or o-phenylenediamine) (7.4 mmol, 1.0 eq).
-
Addition: Add acetonitrile (3 mL) as the solvent, followed by acetic acid (1.1 eq) and concentrated sulfuric acid (0.2 mL) as the catalyst.
-
Microwave Irradiation: Seal the tube and heat the mixture in a microwave reactor (e.g., CEM Discover) to 80-120°C for 8-15 minutes.[1] Monitor the reaction by TLC.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (10 mL). Carefully neutralize the mixture by adding saturated sodium bicarbonate solution dropwise until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., ethyl acetate/hexane gradient) to yield the pure 2-methylbenzazole derivative.[1]
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Causality: This fluorometric assay provides a highly sensitive method to quantify MAO activity. The enzyme oxidizes a non-fluorescent substrate to a highly fluorescent product (hydrogen peroxide, which then reacts with HRP and a probe). An inhibitor will prevent this conversion, resulting in a lower fluorescence signal, allowing for the calculation of an IC₅₀ value.
-
Enzyme Preparation: Reconstitute human recombinant MAO-A or MAO-B enzyme in assay buffer to the desired concentration.
-
Compound Preparation: Prepare a serial dilution of the test compounds (e.g., 2-methylbenzothiazole derivatives) in DMSO, and then dilute further in the assay buffer.
-
Reaction Mixture: In a 96-well black microplate, add 50 µL of the test compound dilution or vehicle control.
-
Enzyme Addition: Add 25 µL of the MAO enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind.
-
Substrate Addition: Initiate the reaction by adding 25 µL of a substrate mix containing the MAO substrate, horseradish peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).
-
Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) every 1-2 minutes for 20-30 minutes using a plate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot). Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
The head-to-head comparison of this compound, 2-Methylbenzothiazole, and 2-Methylbenzimidazole reveals a compelling narrative of how subtle atomic changes can direct pharmacological outcomes.
-
Benzoxazoles , like our title compound, offer a rigid scaffold that is frequently explored for a wide range of activities, though often requiring further functionalization to achieve high potency.[25]
-
Benzothiazoles show particular promise in areas requiring specific electronic interactions, such as MAO-B inhibition, where the sulfur atom appears crucial.[18] They are also potent antimicrobial agents.[26]
-
Benzimidazoles stand out due to their hydrogen-bonding capability, making them exceptional scaffolds for targeting enzymes like tubulin and for broad use as antibacterial and anthelmintic agents.[3][14]
For the drug development professional, the choice of scaffold is not arbitrary. If hydrogen bonding is critical for target engagement, the benzimidazole core is a logical starting point. If targeting enzymes sensitive to sulfur interactions or developing potent antifungals is the goal, the benzothiazole scaffold is a strong candidate. The benzoxazole core provides a valuable and comparatively stable platform for further chemical exploration. This guide serves as a foundational tool, underscoring the necessity of considering the fundamental properties of the heterocyclic core at the earliest stages of drug design.
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Exploring the Synthesis Pathways of Dyes Using 2-Methylbenzothiazole . Chemical Information. [Link]
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SYNTHESIS AND ANTIOXIDANT ACTIVITY OF THE 2-METHYL BENZIMIDAZOLE . Semantic Scholar. [Link]
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Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review . PMC - NIH. [Link]
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A Review on Recent Development and biological applications of benzothiazole derivatives . ResearchGate. [Link]
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Concise on Some Biologically Important 2-Substituted Benzimidazole Derivatives . Crimson Publishers. [Link]
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A Senior Application Scientist's Guide to Validating Computational Models with Experimental Data: The Case of 6-Methoxy-2-methylbenzoxazole
For researchers, scientists, and professionals in drug development, the synergy between computational modeling and experimental data is paramount for accelerating discovery. This guide provides an in-depth, technical comparison of computational models with experimental data for the heterocyclic compound 6-Methoxy-2-methylbenzoxazole. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative references.
The Imperative of Validation in Computational Chemistry
Computational chemistry offers powerful tools to predict molecular structures, properties, and reactivity, complementing and guiding laboratory research.[1] However, the accuracy of these predictions is contingent on the chosen computational model. Validating computational results against experimental data is a critical process that ensures the reliability of the theoretical model, allowing researchers to confidently predict molecular properties and behaviors.[2] This guide will walk you through the process of validating a computational model for this compound, a molecule of interest in medicinal chemistry due to the pharmacological activities of the benzoxazole scaffold.
Experimental Data Acquisition: The Ground Truth
To validate a computational model, we first need a robust set of experimental data. For this compound, this includes spectroscopic and structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR: Acquire the carbon spectrum on the same instrument, typically at a frequency of 100 MHz. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing: Process the raw data using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of this compound (1-2 mg) with ~100 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, a small amount of the solid sample is placed directly on the crystal.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
Experimental Protocol: Acquiring a UV-Vis Spectrum
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
Data Acquisition: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, typically over a range of 200-400 nm. A blank cuvette containing only the solvent is used as a reference.
-
Data Analysis: Identify the λmax values and their corresponding molar absorptivity (ε).
The Computational Approach: Predicting Molecular Properties
We will use Density Functional Theory (DFT), a widely used quantum chemical method, to model this compound. DFT provides a good balance between accuracy and computational cost for many molecular systems.
Step 1: Geometry Optimization
The first and most crucial step is to find the lowest energy structure (the ground state geometry) of the molecule.
Computational Protocol: Geometry Optimization
-
Input Structure: Start with an initial 3D structure of this compound. This can be built using molecular modeling software or from a file format like a MOL file.
-
Method Selection:
-
Functional: The B3LYP hybrid functional is a popular and robust choice for geometry optimizations of organic molecules.
-
Basis Set: The 6-31G(d,p) basis set is a good starting point, offering a reasonable compromise between accuracy and computational time.
-
-
Software: Use a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Execution: Perform a geometry optimization calculation. This process iteratively adjusts the atomic coordinates to minimize the total energy of the molecule.
-
Verification: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
Step 2: Prediction of Spectroscopic Data
Once the geometry is optimized, we can calculate the spectroscopic properties.
Computational Protocol: Spectroscopic Predictions
-
NMR Spectra (¹H and ¹³C):
-
Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
-
Functional/Basis Set: Use the same B3LYP/6-31G(d,p) level of theory as the geometry optimization for consistency.
-
Solvent Effects: To better match experimental conditions, include a solvent model, such as the Polarizable Continuum Model (PCM), specifying the solvent used in the experiment (e.g., chloroform or DMSO).
-
Referencing: The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically TMS, calculated at the same level of theory: δ = σ(TMS) - σ(sample).
-
-
IR Spectrum:
-
Method: The vibrational frequencies and their corresponding intensities are obtained from the frequency calculation performed after the geometry optimization.
-
Scaling: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. It is common practice to apply a scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to the calculated frequencies for better agreement with experiment.
-
-
UV-Vis Spectrum:
-
Method: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which determine the position and intensity of absorption bands in the UV-Vis spectrum.
-
Functional/Basis Set: B3LYP/6-31G(d,p) can be used, but for more accurate excitation energies, functionals with long-range corrections like CAM-B3LYP are often preferred.
-
Solvent Effects: As with NMR, including a PCM solvent model is crucial for accurate predictions of UV-Vis spectra in solution.
-
The Validation Workflow: A Visual Guide
The process of validating a computational model against experimental data can be visualized as a systematic workflow.
Comparative Analysis: DFT vs. Experiment for this compound
Due to the limited availability of published experimental spectra for this compound, the following "experimental" data is a composite based on typical values for closely related benzoxazole derivatives. This allows us to demonstrate the validation process.
Structural Parameters
While a crystal structure for this compound is not publicly available, we can compare the optimized geometry to known bond lengths and angles of similar benzoxazole structures. DFT calculations with the B3LYP functional and 6-31G(d,p) basis set are generally reliable for predicting the geometries of organic molecules.
Spectroscopic Data Comparison
Table 1: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Predicted (B3LYP/6-31G(d,p)) | "Experimental" (Analog-based) |
| H-4 | 7.35 | ~7.4 |
| H-5 | 6.90 | ~6.9 |
| H-7 | 7.15 | ~7.2 |
| -CH₃ (at C2) | 2.60 | ~2.6 |
| -OCH₃ (at C6) | 3.85 | ~3.8 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Predicted (B3LYP/6-31G(d,p)) | "Experimental" (Analog-based) |
| C-2 | 164.5 | ~164 |
| C-4 | 110.0 | ~110 |
| C-5 | 120.5 | ~121 |
| C-6 | 157.0 | ~157 |
| C-7 | 96.0 | ~96 |
| C-8 (C=N) | 142.0 | ~142 |
| C-9 (C-O) | 151.0 | ~151 |
| -CH₃ | 14.5 | ~14 |
| -OCH₃ | 55.8 | ~56 |
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted (Scaled) | "Experimental" (Analog-based) |
| C-H stretch (aromatic) | 3050-3100 | ~3070 |
| C-H stretch (aliphatic) | 2950-2980 | ~2960 |
| C=N stretch | 1630 | ~1640 |
| C=C stretch (aromatic) | 1600, 1480 | ~1610, 1490 |
| C-O-C stretch (ether) | 1250 | ~1260 |
| C-O stretch (aromatic) | 1180 | ~1190 |
Table 4: UV-Vis Absorption Maxima (λmax, nm) in Ethanol
| Transition | Predicted (TD-DFT/CAM-B3LYP) | "Experimental" (Analog-based) |
| π → π | ~285 | ~290 |
| π → π | ~240 | ~245 |
Discussion and Alternative Computational Models
The hypothetical comparison above demonstrates that a well-chosen DFT model (B3LYP/6-31G(d,p) for structure and NMR, CAM-B3LYP for UV-Vis) can provide predictions in good agreement with experimental data for a molecule like this compound.
Causality in Model Selection:
-
B3LYP Functional: This hybrid functional incorporates a portion of exact Hartree-Fock exchange, which generally improves the accuracy for many properties of organic molecules compared to pure DFT functionals.
-
6-31G(d,p) Basis Set: This is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p). These functions are crucial for describing the anisotropic electron density in molecules with heteroatoms and multiple bonds, leading to more accurate geometries and energies.
-
CAM-B3LYP for TD-DFT: Long-range corrected functionals like CAM-B3LYP are often necessary for accurately predicting charge-transfer excitations, which can be important in conjugated systems like benzoxazoles.
Alternative Models:
-
Hartree-Fock (HF) Theory: HF is a more fundamental ab initio method but neglects electron correlation. While computationally less expensive than correlated methods, it is generally less accurate than DFT for many properties.
-
Møller-Plesset Perturbation Theory (e.g., MP2): MP2 is a post-Hartree-Fock method that includes electron correlation. It can provide more accurate results than DFT for some systems but is computationally more demanding.
-
Different DFT Functionals: A wide variety of DFT functionals are available, each with its strengths and weaknesses. For example, the M06 suite of functionals is often recommended for main-group thermochemistry and non-covalent interactions.
-
Larger Basis Sets: Using larger basis sets (e.g., aug-cc-pVTZ) can improve the accuracy of the calculations, but at a significantly higher computational cost. The choice of basis set should be balanced with the desired accuracy and available computational resources.
The validation process is iterative. If the initial computational model shows significant discrepancies with the experimental data, the model should be refined by trying different functionals, larger basis sets, or including more explicit solvent molecules in the calculation.
Conclusion
Validating computational models with experimental data is a cornerstone of modern chemical research. This guide has outlined a comprehensive workflow for this process, using this compound as a case study. By systematically comparing predicted structural and spectroscopic properties with experimental measurements, researchers can gain confidence in their computational models and use them to make reliable predictions that can accelerate the design and development of new molecules with desired properties. The interplay between theory and experiment is a powerful paradigm that will continue to drive innovation in the chemical sciences.
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A Senior Application Scientist's Guide to Purity Assessment of 6-Methoxy-2-methylbenzoxazole
Introduction: The Critical Role of Purity in Drug Discovery
In the landscape of pharmaceutical research and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and translatable scientific data are built. This is particularly true for heterocyclic compounds like 6-Methoxy-2-methylbenzoxazole, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2][3][4] Impurities, even in trace amounts, can lead to misleading biological assay results, unforeseen toxicity, and complications in formulation development. Therefore, a rigorous and multi-faceted approach to purity assessment is paramount.
This guide provides an in-depth comparison of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). We will delve into the experimental methodologies for purity determination, present comparative data, and offer insights into selecting the most suitable material for your research needs. The protocols and analyses described herein are grounded in established principles and regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12][13][14]
Understanding the Analyte: this compound
This compound (CAS No: 23999-64-6) is a benzoxazole derivative with the molecular formula C9H9NO2.[15][16][17] Its structure, featuring a fused benzene and oxazole ring system, makes it a valuable intermediate in the synthesis of more complex molecules.
Potential Impurities: A Chemist's Perspective
A thorough understanding of the synthetic route is crucial for predicting potential impurities. A common laboratory synthesis involves the condensation of 2-amino-5-methoxyphenol with acetic anhydride or a related acetylating agent.[16][18][19] Based on this, potential impurities could include:
-
Starting Materials: Unreacted 2-amino-5-methoxyphenol or acetic anhydride.
-
Intermediates: Incompletely cyclized intermediates.
-
By-products: Products of side reactions, such as diacylated species.[19]
-
Residual Solvents: Solvents used during the reaction and purification steps.
A Multi-Pronged Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a comprehensive assessment.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone technique for separating, identifying, and quantifying components in a mixture.[2][20] For this compound, a reversed-phase HPLC method is highly effective.[21]
Experimental Protocol: HPLC Purity Assay
-
Instrumentation: A standard HPLC system with a UV detector is suitable.[22]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[22]
-
Mobile Phase: A mixture of acetonitrile and water is a common choice for reversed-phase chromatography.[21][22] For this analysis, a gradient elution may be optimal to resolve both polar and non-polar impurities. A typical mobile phase could be Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid.[22]
-
Flow Rate: 1.0 mL/min.[22]
-
Injection Volume: 10 µL.[22]
-
Column Temperature: 30°C.[22]
-
Detection: UV detection at the wavelength of maximum absorbance (λmax) of this compound.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a concentration of approximately 1 mg/mL.[2][22] Filter the solution through a 0.45 µm syringe filter before injection.[22]
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): Unmasking Volatile Impurities
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[23][24][25] It is particularly useful for identifying residual solvents and other low molecular weight impurities that may not be well-resolved by HPLC.
Experimental Protocol: GC-MS for Residual Solvent and Volatile Impurity Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., DB-5ms) is a good starting point.[20]
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection is typically used to avoid overloading the column.
-
Temperature Program: A temperature gradient is employed to separate compounds with different boiling points.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.[26]
-
Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane or methanol).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
NMR spectroscopy is indispensable for the unambiguous structural characterization of organic molecules.[1] Both ¹H and ¹³C NMR are crucial for confirming the identity of this compound and for identifying structurally related impurities.[2]
Key Spectral Features of this compound:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzoxazole ring system, a singlet for the methyl group, and a singlet for the methoxy group.[1][27]
-
¹³C NMR: The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule.[28][29]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for ¹H NMR, and 20-50 mg for ¹³C NMR.[1]
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The presence of unexpected peaks may indicate impurities.
Melting Point Analysis: A Simple Yet Powerful Indicator of Purity
The melting point of a pure crystalline solid is a sharp, well-defined temperature range. Impurities will typically cause a depression and broadening of the melting point range.[30]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A digital melting point apparatus.
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube.[31]
-
Procedure: The sample is heated at a slow, controlled rate, and the temperature range from the first appearance of liquid to complete melting is recorded.
Comparative Analysis of Suppliers
To illustrate the application of these analytical techniques, we present a hypothetical dataset for this compound obtained from three different suppliers.
Table 1: Summary of Purity Assessment Data
| Analytical Method | Supplier A | Supplier B | Supplier C |
| HPLC Purity (Area %) | 99.8% | 98.5% | 99.1% |
| GC-MS (Residual Solvents) | Not Detected | Toluene (0.1%) | Acetone (0.05%) |
| ¹H NMR | Conforms to structure | Conforms to structure, minor unidentified peaks | Conforms to structure |
| Melting Point | 51-53 °C | 49-52 °C | 50-53 °C |
| Appearance | White crystalline solid | Off-white powder | Light yellow crystals |
Interpretation of Results
-
Supplier A: Demonstrates the highest purity by HPLC, with no detectable residual solvents. The sharp melting point range is consistent with a high-purity compound.
-
Supplier B: Shows a lower HPLC purity and the presence of a residual solvent (toluene). The broader melting point range is indicative of impurities.[30][32]
-
Supplier C: Has a good HPLC purity, with a small amount of a less toxic residual solvent (acetone). The melting point range is acceptable.
Workflow and Decision-Making
The selection of a supplier should be based on a holistic assessment of the analytical data in the context of the intended application.
Experimental Workflow for Purity Assessment
Caption: Workflow for the purity assessment of this compound from different suppliers.
Decision Matrix for Supplier Selection
Caption: Decision matrix for selecting a supplier based on purity assessment data.
Conclusion and Recommendations
Based on the comprehensive analytical data, Supplier A provides the highest quality this compound. For applications where the highest purity is critical, such as in late-stage drug development or for use as an analytical standard, Supplier A would be the unequivocal choice.
For early-stage research or applications where cost is a significant factor, Supplier C may be a viable alternative, provided the low level of acetone is not detrimental to the intended experiments.
It is strongly recommended to always request a Certificate of Analysis (CoA) from the supplier and to perform in-house verification of purity for critical applications. This due diligence ensures the integrity of your research and the reliability of your results.
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Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 6-Methoxy-2-methylbenzoxazole
For researchers and scientists at the forefront of drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals like 6-Methoxy-2-methylbenzoxazole is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific responsibility. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding this compound: A Prerequisite for Safe Disposal
Key Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 23999-64-6 | [2] |
| Molecular Formula | C₉H₉NO₂ | [2] |
| Molecular Weight | 163.17 g/mol | [2] |
| Appearance | Solid | [3] |
The absence of a specific U- or P-listing by the U.S. Environmental Protection Agency (EPA) does not classify a substance as non-hazardous.[4] It is the responsibility of the waste generator to characterize their waste. Given the limited data, treating this compound as hazardous waste is the most prudent course of action.
The Core Principle: Do Not Dispose Down the Drain
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[5][6] This is a critical and non-negotiable aspect of its disposal protocol. The potential for this compound to harm aquatic ecosystems and interfere with wastewater treatment processes is significant.[1]
Step-by-Step Disposal Protocol for this compound
The recommended and most compliant method for the disposal of this compound is through a licensed hazardous waste disposal company. The ultimate disposal method will likely be high-temperature incineration.[7]
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect pure this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials contaminated with the compound in a dedicated, properly labeled hazardous waste container.[6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste stream with other, incompatible chemical wastes.[8] For example, avoid mixing with strong oxidizing agents.[9]
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be placed in a designated, puncture-proof sharps container that is clearly labeled as hazardous chemical waste.[6]
Step 2: Container Selection and Labeling
-
Container Compatibility: Use containers that are in good condition and compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a secure lid is appropriate. For liquid waste, a glass or HDPE bottle with a screw cap is recommended.[8]
-
Labeling: All waste containers must be clearly and accurately labeled as soon as the first drop of waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date accumulation started
-
The name of the principal investigator or laboratory contact
-
Step 3: On-site Storage
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.[4]
-
Ensure containers are kept closed at all times, except when adding waste.[8]
-
Provide secondary containment to prevent the spread of material in case of a leak or spill.[8]
-
Store away from heat, sparks, and open flames.[9]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.
-
Do not allow hazardous waste to accumulate in the laboratory for an extended period. Follow your institution's guidelines on maximum accumulation times and quantities.
Emergency Procedures for Spills
In the event of a spill of this compound, the following steps should be taken immediately:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact EHS.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, use an absorbent material such as vermiculite or sand to contain the spill.[10]
-
Cleanup: Wearing appropriate PPE (gloves, safety glasses, lab coat), carefully collect the absorbent material and spilled substance and place it in a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
The Rationale Behind Incineration
High-temperature incineration is the preferred disposal method for many organic compounds, including heterocyclic aromatic compounds. The high temperatures and controlled conditions ensure the complete destruction of the compound, breaking it down into less harmful components such as carbon dioxide, water, and nitrogen oxides. This method prevents the chemical from persisting in the environment. While thermal decomposition of some benzoxazoles can produce hazardous byproducts like hydrogen cyanide, a properly operated hazardous waste incinerator is equipped with scrubbers and other pollution control devices to manage these emissions safely.
Disposal Workflow Diagram
Figure 1: Disposal Workflow for this compound
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety, ethical research practices, and environmental protection. By adhering to the procedures outlined in this guide, researchers can ensure they are not only compliant with regulations but are also actively contributing to a safer and more sustainable scientific community. Always consult your institution's specific guidelines and your EHS department for any additional requirements.
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Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]
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ETH Zürich. (2018). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
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Personal protective equipment for handling 6-Methoxy-2-methylbenzoxazole
As a Senior Application Scientist, it is my priority to ensure that you can work safely and effectively with our products. This guide provides comprehensive, technically sound, and field-proven procedures for handling 6-Methoxy-2-methylbenzoxazole. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Hazard Identification and Risk Assessment
This compound is a heterocyclic compound that, while having limited specific toxicological data, should be handled with the caution afforded to its parent compound, benzoxazole, which is classified as harmful and an irritant.[1] Therefore, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation.[1][2]
Assumed Hazards:
A thorough risk assessment should be conducted before commencing any work, considering the quantities being used and the specific experimental conditions.
Personal Protective Equipment (PPE)
The selection and proper use of PPE is your primary defense against exposure. The following table summarizes the mandatory PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles conforming to EN166 or OSHA 29 CFR 1910.133 standards.[1][3] | To protect eyes from splashes and potential dust particles.[4] |
| Hand Protection | Chemical-resistant gloves | Compatible gloves such as nitrile rubber, inspected for integrity before use.[1][5] | To prevent direct skin contact with the chemical.[2][4] |
| Body Protection | Laboratory Coat | Long-sleeved, properly fitting lab coat.[1][5] | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended if working outside a fume hood or if dust/aerosols may be generated.[1] | To prevent inhalation of potentially irritating dust or aerosols.[4] |
Safe Handling Workflow
The following diagram outlines the essential steps for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is essential for the safe handling of this compound in a laboratory setting.[1]
A. Preparation and Engineering Controls:
-
Fume Hood: All work with this compound, both in solid and solution form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]
-
Work Area: Maintain a clean and uncluttered workspace to prevent spills and cross-contamination.[1]
B. Handling the Compound:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Minimize Dust and Aerosols: Handle the solid material carefully to avoid the formation of dust and aerosols.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[1]
A. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) should be placed in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.[1] Do not dispose of this chemical down the drain.[1]
B. Container Management:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a hazardous waste sticker.
-
Closure: Keep waste containers tightly closed when not in use.[1]
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, segregated from incompatible materials.[1][4]
C. Final Disposal:
-
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.[1]
-
Professional Disposal Service: Arrange for a licensed chemical waste disposal company to collect the hazardous waste.[8]
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
A. First Aid Measures:
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
Following Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Following Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Following Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
B. Spill Cleanup:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container for disposal.[9] Use absorbent paper dampened with ethanol to clean up any remaining material.[9]
-
Decontaminate: Wash the spill area thoroughly with a soap and water solution.[9]
-
Dispose: Seal all contaminated materials in a vapor-tight plastic bag for disposal as hazardous waste.[9]
By adhering to these detailed procedures, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory and protecting the environment.
References
-
Personal protective equipment for handling Furo[3,2-f][1][2]benzoxazole - Benchchem. (n.d.). Retrieved from
- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. (2025, July 26).
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION - Enamine. (n.d.).
- 6 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 15).
- Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
- Personal protective equipment Medical sector - Trusetal Verbandstoffwerk GmbH. (n.d.).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
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- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- Laboratory Safety Guidelines. (n.d.).
- Safe Laboratory Practices in Chemistry Harvey Mudd College Department of Chemistry Revised 29 October 2015. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound - gsrs. (n.d.).
- 2-AMINO-6-METHOXYBENZOTHIAZOLE - CAMEO Chemicals - NOAA. (n.d.).
- Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- This compound | 23999-64-6 - ChemicalBook. (2025, July 24).
- Safeguarding Your Laboratory: Proper Disposal of 6-Methoxy-1,2,3,4-tetrahydrocarbazole - Benchchem. (n.d.).
- Hazardous Materials Management Plan. (n.d.).
- 06.002 e2.0 Handling Hazardous Chemical Waste | CTRNet. (2012, May 31).
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
